molecular formula C37H67N9O11 B1146212 MART-1 (27-35) (human) CAS No. 156251-11-5

MART-1 (27-35) (human)

Cat. No.: B1146212
CAS No.: 156251-11-5
M. Wt: 814.0 g/mol
InChI Key: NEHKZPHIKKEMAZ-ZFVKSOIMSA-N
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Description

Melan A, also known as MART-1 (melanoma antigen recognized by T cells 1), is a transmembrane protein that serves as a key melanocyte differentiation marker . It is involved in the formation of stage II melanosomes and plays a vital role in the expression, stability, trafficking, and processing of the melanocyte protein gp100 (PMEL) . The protein is exclusively expressed in the melanocyte lineage, including normal melanocytes of the skin and retina . As such, antibodies against Melan-A are primarily used in research to identify cells of melanocytic origin . This immunohistochemistry (IHC) grade reagent is highly valuable for the study of melanocytic tumors, demonstrating expression in a wide range of benign nevi (such as intradermal, compound, and Spitz nevi) and in most primary and metastatic melanomas . Its high sensitivity makes it particularly useful for the identification of micrometastases in sentinel lymph nodes, where it offers an advantage over S100 by not labeling dendritic cells and histiocytes, thus simplifying interpretation . It is important for researchers to note that some melanocytic neoplasms, notably desmoplastic melanomas and blue nevi, frequently show patchy or negative staining for Melan-A . Furthermore, the A103 clone of the antibody may also cross-react with steroid hormone-producing cells and their corresponding tumors, such as those in the adrenal cortex and gonads . Melan-A is also a useful marker in the research of other tumor types, including clear cell sarcoma, melanotic schwannoma, and perivascular epitheloid cell tumors (PEComas) like angiomyolipoma . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic procedures.

Properties

CAS No.

156251-11-5

Molecular Formula

C37H67N9O11

Molecular Weight

814.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1

InChI Key

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Function and Mechanism of the MART-1 (27-35) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The MART-1 (27-35) peptide, also known as Melan-A (27-35), is a nonameric peptide with the amino acid sequence AAGIGILTV. It is an immunodominant epitope derived from the Melanoma Antigen Recognized by T-cells 1 (MART-1), a protein expressed in melanocytes and the majority of melanomas.[1] This peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2, and is recognized by cytotoxic T lymphocytes (CTLs).[1] This specific recognition makes the MART-1 (27-35) peptide a key target in the development of cancer immunotherapies, including vaccines and adoptive T-cell therapies, for the treatment of melanoma. This guide provides a comprehensive overview of the function and mechanism of the MART-1 (27-35) human peptide, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key biological processes involved.

Function and Mechanism of Action

The primary function of the MART-1 (27-35) peptide is to act as an antigenic signal to the immune system, specifically to CD8+ cytotoxic T lymphocytes. The mechanism unfolds as follows:

  • Antigen Processing and Presentation: Inside melanoma cells, the full-length MART-1 protein is processed by the proteasome into smaller peptides, including the (27-35) fragment. This peptide is then transported into the endoplasmic reticulum where it binds to the HLA-A2 molecule. The resulting peptide-MHC complex is then transported to the cell surface.

  • T-Cell Recognition: Circulating CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the MART-1 (27-35)/HLA-A2 complex will bind to it on the surface of the melanoma cell.

  • T-Cell Activation and Effector Function: This binding event, along with co-stimulatory signals, triggers the activation of the T-cell. The activated CTL then executes its effector functions, which include the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the apoptosis of the melanoma cell. Activated CTLs also secrete cytokines, such as interferon-gamma (IFN-γ), which further modulate the immune response.

Quantitative Data

The following tables summarize key quantitative data related to the MART-1 (27-35) peptide's interaction with the immune system.

Table 1: Binding Affinity of MART-1 Peptides to HLA-A2

PeptideSequenceRelative Binding Affinity (n-fold improvement vs. AAG nonamer)Dissociation Constant (KD)Reference
MART-1 (27-35)AAGIGILTV13.1 µM[2][3]
MART-1 (26-35)EAAGIGILTV--[3]
RD1-MART1 (TCR variant)--3.1 µM[2]
RD1-MART1HIGH (affinity-matured TCR)--68 nM (kinetic), 247 nM (equilibrium)[2]

Note: Direct KD values for the native peptide are not always consistently reported across literature; relative affinities are often used for comparison. The provided KD for the native peptide is from a study engineering a specific TCR.

Table 2: Cytotoxic T-Lymphocyte (CTL) Response to MART-1 (27-35) Peptide

Effector CellsTarget CellsEffector:Target Ratio% Specific LysisPeptide ConcentrationReference
MART-1 specific CTL linePeptide-pulsed T2 cells20:1~55%1 µM[4]
MART-1 specific CTL linePeptide-pulsed T2 cells10:1~40%1 µM[4]
MART-1 specific CTL linePeptide-pulsed T2 cells5:1~30%1 µM[4]
MART-1 specific CTL lineMelanoma cell line (Melan-A+)20:1~45%Endogenous[4]

Table 3: Cytokine Release by MART-1 (27-35) Specific T-Cells

T-Cell SourceStimulantCytokineConcentrationReference
Patient PBMCs (post-vaccination)MART-1 (27-35) peptideIFN-γ>100 pg/mL[5]
Patient TILsMART-1 (27-35) peptideIFN-γVariable, up to 2-fold increase with 0.1-1 µg/ml peptide[6]

Experimental Protocols

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of MART-1 (27-35) specific CTLs to lyse target cells.

Materials:

  • Effector cells: MART-1 (27-35) specific CTLs

  • Target cells: T2 cells (HLA-A2+) or a melanoma cell line (HLA-A2+)

  • MART-1 (27-35) peptide

  • 51Cr (Sodium Chromate)

  • Complete RPMI medium with 10% FBS

  • 96-well round-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 106 target cells in 100 µL of medium.

    • Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the cells three times with 10 mL of medium to remove excess 51Cr.

    • Resuspend the labeled target cells at 1 x 105 cells/mL in medium.

  • Peptide Pulsing (for T2 cells):

    • Incubate the labeled T2 cells with 1 µM MART-1 (27-35) peptide for 1 hour at 37°C.

    • Wash the cells to remove unbound peptide.

  • Assay Setup:

    • Plate 1 x 104 labeled target cells (100 µL) into each well of a 96-well plate.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 µL.

    • Spontaneous release control: Add 100 µL of medium only to target cells.

    • Maximum release control: Add 100 µL of 1% Triton X-100 to target cells.

  • Incubation and Harvesting:

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

  • Measurement:

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ secreting T-cells upon stimulation with the MART-1 (27-35) peptide.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Effector cells (PBMCs or purified T-cells)

  • MART-1 (27-35) peptide

  • T2 cells (as antigen-presenting cells)

  • Complete RPMI medium with 10% FBS

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water.

    • Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a suspension of effector cells (e.g., 2.5 x 105 cells/well).

    • Prepare T2 cells pulsed with 1 µM MART-1 (27-35) peptide.

    • Add effector cells and peptide-pulsed T2 cells to the wells.

    • Negative control: Effector cells and unpulsed T2 cells.

    • Positive control: Effector cells with a mitogen (e.g., PHA).

    • Incubate for 18-24 hours at 37°C.

  • Detection:

    • Wash the plate to remove cells.

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add BCIP/NBT substrate.

    • Monitor for the appearance of spots and stop the reaction by washing with tap water.

  • Analysis:

    • Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

Signaling Pathway

TCR_Signaling cluster_cell_surface Cell Surface cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC APC (Melanoma Cell) MHC HLA-A2 MART1 MART-1 (27-35) CD8 CD8 MHC->CD8 TCR TCR MART1->TCR Binding CD3 CD3 complex Lck Lck CD3->Lck Activation T_Cell T-Cell ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKCθ DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation Calcineurin Calcineurin Ca_release->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation & Activation Gene_Transcription Gene Transcription (e.g., IFN-γ, Perforin, Granzymes) NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB Activation Ras Ras RasGRP->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation AP1 AP-1 ERK->AP1 Activation AP1->Gene_Transcription NFkB->Gene_Transcription

Caption: TCR signaling cascade upon MART-1 (27-35) recognition.

Experimental Workflows

Cytotoxicity_Assay_Workflow start Start label_targets Label Target Cells with 51Cr start->label_targets pulse_peptide Pulse T2 Cells with MART-1 (27-35) Peptide label_targets->pulse_peptide setup_plate Plate Target and Effector Cells at Varying E:T Ratios pulse_peptide->setup_plate controls Set up Spontaneous & Maximum Release Controls setup_plate->controls incubate Incubate for 4-6 hours at 37°C controls->incubate harvest Harvest Supernatant incubate->harvest measure Measure Radioactivity (CPM) harvest->measure calculate Calculate % Specific Lysis measure->calculate end End calculate->end

Caption: Workflow for 51Cr Release Cytotoxicity Assay.

ELISpot_Workflow start Start coat_plate Coat ELISpot Plate with Capture Antibody start->coat_plate block_plate Block Plate coat_plate->block_plate stimulate_cells Add Effector Cells and Peptide-Pulsed APCs block_plate->stimulate_cells incubate Incubate for 18-24 hours at 37°C stimulate_cells->incubate detect Add Detection Antibody and Streptavidin-ALP incubate->detect develop Add Substrate and Develop Spots detect->develop analyze Wash, Dry, and Count Spots develop->analyze end End analyze->end

Caption: Workflow for IFN-γ ELISpot Assay.

Conclusion

The MART-1 (27-35) human peptide is a critical component in the immune response to melanoma and a cornerstone of targeted immunotherapies. Its ability to be presented by HLA-A2 and recognized by cytotoxic T lymphocytes provides a specific mechanism for the destruction of cancer cells. Understanding the quantitative aspects of its binding and the resulting cellular responses, along with standardized experimental protocols, is essential for the continued development and refinement of effective cancer treatments. The signaling pathways and experimental workflows visualized in this guide offer a clear framework for researchers and drug development professionals working in this promising field.

References

The Role of MART-1 (27-35) in the Melanoma Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen that is overexpressed in the majority of melanoma cases. The MART-1 (27-35) peptide epitope, with the amino acid sequence AAGIGILTV, is an immunodominant peptide presented by the human leukocyte antigen (HLA)-A2 molecule. This presentation on the surface of melanoma cells allows for recognition by cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response. This technical guide provides an in-depth overview of the role of MART-1 (27-35) in the melanoma immune response, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Data Presentation

The following tables summarize key quantitative data related to MART-1 expression, T-cell responses, and peptide-MHC binding affinities.

Table 1: Expression of MART-1/Melan-A in Melanocytic Lesions

Lesion TypePercentage of MART-1 Positive LesionsStaining Pattern
Primary Melanoma (Stage I)100%Homogeneous
Primary Melanoma (Stage II)88%Homogeneous
Metastatic Melanoma (Stage III)90%Heterogeneous
Metastatic Melanoma (Stage IV)75%Heterogeneous
Pigmented Nevi100%Homogeneous

Table 2: Frequency of MART-1 Specific CD8+ T-cells

PopulationFrequencyMethod of Detection
Melanoma Patients (Tumor Infiltrating Lymphocytes)0.5% - 2.1% of CD8+ T-cellsTetramer Staining
Melanoma Patients (Peripheral Blood)≥1 in 2,500 CD8+ T-cellsTetramer Staining
Healthy HLA-A2+ Individuals (Peripheral Blood)≥1 in 2,500 CD8+ T-cellsTetramer Staining

Table 3: Binding Affinity and Activity of MART-1 Peptides to HLA-A*0201

PeptideSequenceIC50 (nM) for HLA-A2 BindingEC50 (nM) for T-cell ActivationRelative Activity
MART-1 (27-35)AAGIGILTVHigh (Weak Binder)~1.0Baseline
MART-1 (26-35)EAAGIGILTVModerate0.254x
MART-1 (26-35) A27L analogELAGIGILTV20.01100x

IC50: The concentration of peptide required to inhibit the binding of a standard fluorescent peptide to HLA-A2 by 50%. A lower IC50 indicates higher affinity. EC50: The concentration of peptide required to achieve 50% of the maximal T-cell response.

Signaling Pathways

The recognition of the MART-1 (27-35) peptide presented by HLA-A2 on a melanoma cell by a CD8+ T-cell is a critical initiating event in the anti-tumor immune response. This interaction triggers a cascade of intracellular signaling events within the T-cell, leading to its activation, proliferation, and effector functions, ultimately resulting in the killing of the melanoma cell.

TCR_Signaling cluster_cell_surface Cell Surface Interaction cluster_intracellular T-Cell Intracellular Signaling Melanoma_Cell Melanoma Cell pMHC MART-1(27-35)/HLA-A2 T_Cell CD8+ T-Cell TCR TCR CD8 CD8 pMHC->TCR Lck Lck TCR->Lck 1. Recognition CD8->Lck ITAMs CD3 ITAMs Lck->ITAMs 2. Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 3. Recruitment & Activation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Activation T-Cell Activation (Cytokine release, Proliferation, Cytotoxicity) NFkB->Activation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Activation MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Activation

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of MART-1 (27-35) presented by HLA-A2.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol details the steps to quantify MART-1 (27-35) specific T-cells based on their secretion of Interferon-gamma (IFN-γ) upon antigen stimulation.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IFN-γ (for standard curve)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin

  • MART-1 (27-35) peptide (AAGIGILTV) and a negative control peptide (e.g., a scrambled version)

  • Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ melanoma patients or healthy donors

  • Phytohemagglutinin (PHA) as a positive control

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate five times with sterile water.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS.

    • Block the wells with RPMI 1640 + 10% FBS for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Prepare a cell suspension of PBMCs at a concentration of 2.5 x 10^6 cells/mL in RPMI 1640 + 10% FBS.

    • Add 100 µL of the cell suspension to each well (250,000 cells/well).

    • Add 50 µL of the MART-1 (27-35) peptide (final concentration 10 µg/mL), negative control peptide, or PHA to the respective wells.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

  • Spot Development and Analysis:

    • Add the BCIP/NBT or AEC substrate and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

HLA-A2/MART-1 (27-35) Tetramer Staining

This protocol describes the identification and quantification of MART-1 (27-35) specific CD8+ T-cells using fluorescently labeled tetramers.

Materials:

  • PE- or APC-conjugated HLA-A2/MART-1 (27-35) tetramer

  • FITC- or PerCP-conjugated anti-human CD8 antibody

  • PBMCs from HLA-A2+ melanoma patients or healthy donors

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Cell Preparation:

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Staining:

    • Add 100 µL of the cell suspension to a FACS tube.

    • Add the HLA-A2/MART-1 (27-35) tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Add the anti-human CD8 antibody and incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer.

    • Centrifuge at 300 x g for 5 minutes.

  • Acquisition and Analysis:

    • Resuspend the cell pellet in 300 µL of FACS buffer.

    • Add a viability dye (e.g., PI) just before analysis.

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Gate on live, single cells.

    • Within the CD8+ T-cell population, quantify the percentage of cells that are positive for the MART-1 tetramer.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of MART-1 (27-35) specific T-cell responses from patient samples.

Experimental_Workflow Patient_Sample Patient Blood Sample (HLA-A2+ Melanoma) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Patient_Sample->PBMC_Isolation Cell_Culture Optional: In vitro Stimulation/Expansion (with MART-1 peptide) PBMC_Isolation->Cell_Culture Functional_Assay Functional Analysis (ELISpot for IFN-γ) PBMC_Isolation->Functional_Assay Phenotypic_Assay Phenotypic Analysis (Tetramer Staining) PBMC_Isolation->Phenotypic_Assay Cell_Culture->Functional_Assay Cell_Culture->Phenotypic_Assay Data_Analysis Data Analysis and Quantification Functional_Assay->Data_Analysis Flow_Cytometry Flow Cytometry Acquisition Phenotypic_Assay->Flow_Cytometry Flow_Cytometry->Data_Analysis Results Frequency and Function of MART-1 Specific T-cells Data_Analysis->Results

Caption: A generalized experimental workflow for the analysis of MART-1 (27-35) specific T-cells.

Conclusion

The MART-1 (27-35) epitope is a crucial target in the immune response against melanoma. Understanding the dynamics of T-cells specific for this antigen is vital for the development and monitoring of immunotherapies, including cancer vaccines and adoptive T-cell therapies. The quantitative data, signaling pathways, and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to harness the power of the immune system to combat melanoma. The use of modified MART-1 peptides with enhanced HLA-A2 binding affinity represents a promising strategy to augment the immunogenicity of this important tumor antigen.

MART-1 (27-35): A Core Tumor-Associated Antigen in Melanoma Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen (TAA) implicated in the immune response against melanoma. The specific nonapeptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A2 allele.[1] This recognition event is a critical initiation point for an anti-tumor immune response, making MART-1 (27-35) a focal point for the development of various immunotherapeutic strategies, including cancer vaccines and adoptive cell therapies. This guide provides a comprehensive overview of the core scientific and clinical data related to MART-1 (27-35), detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.

Molecular and Immunological Profile

The MART-1 (27-35) peptide is a self-antigen expressed on normal melanocytes and is frequently overexpressed in melanoma cells. Its presentation on the cell surface by HLA-A2 molecules allows for surveillance and potential elimination by the immune system.

Peptide Characteristics and HLA-A2 Binding

The native MART-1 (27-35) peptide exhibits moderate binding affinity to HLA-A2. To enhance its immunogenicity, a common variant with a Leucine substitution at position 2 (A27L), resulting in the sequence LAGIGILTV, has been developed. This modification significantly improves HLA-A2 binding and stability, leading to more potent T-cell responses.[2][3]

PeptideSequenceHLA-A2 Binding Affinity (IC50)Reference
Native MART-1 (27-35)AAGIGILTV~150-500 nM[1][2]
Modified MART-1 (A27L)LAGIGILTV~5-20 nM[2]
Frequency of MART-1 (27-35)-Specific T-cells

MART-1 (27-35)-specific CD8+ T-cells can be detected in the peripheral blood of both healthy HLA-A2+ individuals and melanoma patients, often at surprisingly high frequencies for a self-antigen.[4][5][6] In melanoma patients, these T-cell populations can be found at varying frequencies and differentiation states.[7][8]

PopulationFrequency of MART-1 (27-35)-Specific CD8+ T-cellsPhenotypeReference
Healthy HLA-A2+ IndividualsUp to 1 in 1,000 CD8+ T-cellsPredominantly Naïve (CD45RA+)[4][5][7]
Melanoma Patients (Peripheral Blood)0.014% to >2% of total CD8+ T-cellsNaïve, Effector Memory, and Terminally Differentiated[6][7]
Melanoma Patients (Tumor Infiltrating Lymphocytes)Variable, can be significantly enriched compared to peripheral bloodPrimarily Antigen-Experienced (CD45RO+)[4]

Clinical Significance and Therapeutic Applications

The immunogenic properties of MART-1 (27-35) have been harnessed in several immunotherapeutic approaches for metastatic melanoma.

Peptide-Based Vaccines

Vaccination with the MART-1 (27-35) peptide, often with an adjuvant, aims to expand the pool of tumor-specific CTLs in patients. Clinical trials have demonstrated the ability of these vaccines to induce immunological responses, with some showing modest clinical benefit.

Clinical Trial PhaseVaccine CompositionNumber of PatientsObjective Response Rate (ORR)Key FindingsReference
Phase IMART-1 (27-35) peptide with Incomplete Freund's Adjuvant (IFA)25Not the primary endpointImmune response detected in 12 of 20 patients by ELISPOT.[9]
Phase I/IIMulti-epitope peptide vaccine (including MART-1) with PF-3512676 and GM-CSF222 Partial Responses (PR)9 out of 20 patients showed a positive ELISPOT response.[10]
Adoptive Cell Therapy (ACT)

ACT involves the ex vivo expansion of tumor-specific T-cells, which are then infused back into the patient. This approach has shown more promising clinical outcomes, particularly with T-cells engineered to express a high-affinity T-cell receptor (TCR) specific for MART-1 (27-35).

| Therapeutic Approach | Number of Patients | Objective Response Rate (ORR) | Key Findings | Reference | |---|---|---|---|---|---| | TCR-engineered T-cells targeting MART-1 | 17 | 12% (2 PR) | First trial showing tumor regression with TCR-T cells in solid tumors. |[11] | | TCR-engineered T-cells targeting MART-1 (higher affinity TCR) | 20 | 30% | Higher response rate but associated with on-target, off-tumor toxicities. |[12] | | TCR-engineered T-cells with DC vaccination | 13 | 69% showed evidence of tumor regression | Combination therapy is feasible and shows anti-tumor activity. |[13][14] |

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Sterile PBS

  • Anti-human IFN-γ capture antibody

  • Blocking buffer (e.g., RPMI 1640 with 10% FBS)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • MART-1 (27-35) peptide (and irrelevant peptide control)

  • Antigen-presenting cells (APCs) if using purified T-cells

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) conjugate

  • BCIP/NBT substrate solution

  • ELISpot plate reader

Methodology:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.[15]

  • Blocking: Wash the plate to remove unbound capture antibody and block with blocking buffer for at least 2 hours at 37°C.[15]

  • Cell Plating and Stimulation: Prepare a single-cell suspension of PBMCs. Add the cells to the wells at a desired density (e.g., 2 x 10^5 cells/well). Add the MART-1 (27-35) peptide to the experimental wells. Include negative control wells (no peptide or irrelevant peptide) and a positive control well (e.g., PHA).[16]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-48 hours.[17]

  • Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[17]

  • Enzyme Conjugation: Wash the plate and add Streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.[17]

  • Spot Development: Wash the plate and add the BCIP/NBT substrate solution. Monitor for the development of spots (5-30 minutes). Stop the reaction by washing with tap water.[17]

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells at the single-cell level.

Materials:

  • PBMCs or isolated T-cells

  • Cell stimulation cocktail (e.g., PMA and Ionomycin for positive control)

  • MART-1 (27-35) peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody for intracellular IFN-γ

  • Flow cytometer

Methodology:

  • Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 cells with the MART-1 (27-35) peptide for 4-6 hours at 37°C. For the last 4 hours of incubation, add a protein transport inhibitor.[18]

  • Surface Staining: Wash the cells with staining buffer (PBS with 2% FBS). Stain with fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.[19]

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.[18]

  • Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.[20]

  • Acquisition: Wash the cells and resuspend in staining buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to identify the percentage of IFN-γ-producing CD8+ T-cells in response to MART-1 (27-35) stimulation.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the MART-1 (27-35) peptide.

Materials:

  • Effector cells (MART-1-specific CTLs)

  • Target cells (e.g., T2 cells or a melanoma cell line expressing HLA-A2)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • MART-1 (27-35) peptide

  • 96-well V-bottom plates

  • Lysis buffer (e.g., 1% Triton X-100)

  • Gamma counter

Methodology:

  • Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells multiple times to remove excess ⁵¹Cr.[21][22]

  • Peptide Pulsing: Pulse the labeled target cells with the MART-1 (27-35) peptide for 1 hour at 37°C.

  • Co-culture: Plate the labeled and peptide-pulsed target cells in a 96-well plate. Add the effector cells at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with media only.

    • Maximum release: Target cells with lysis buffer.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[23]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway of T-Cell Activation

T_Cell_Activation cluster_APC cluster_T_Cell cluster_Nucleus APC Antigen Presenting Cell (APC) (Melanoma Cell) T_Cell CD8+ T-Cell MHC HLA-A2 MART1 MART-1 (27-35) peptide CD8 CD8 MHC->CD8 TCR TCR MART1->TCR Binding CD3 CD3 complex Lck Lck TCR->Lck ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates AP1 AP-1 ZAP70->AP1 activates (via MAPK pathway) PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates DAG DAG PLCg1->DAG produces IP3 IP3 PLCg1->IP3 produces PKC PKCθ DAG->PKC activates Ca Ca²⁺ release IP3->Ca induces NFkB NF-κB PKC->NFkB activates NFAT NFAT Ca->NFAT activates Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokines NFAT->Cytokines AP1->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) Cytokines->Cytotoxicity enhances Nucleus Nucleus

Caption: T-cell receptor signaling cascade upon recognition of MART-1 (27-35).

Experimental Workflow for Tumor-Associated Antigen Discovery and Validation

TAA_Discovery_Workflow Start Tumor & Normal Tissue Samples Genomic Genomic & Transcriptomic Analysis (WES, RNA-seq) Start->Genomic Proteomic Proteomic Analysis (Mass Spectrometry) Start->Proteomic Prediction In Silico TAA Prediction - Differential expression - Mutation analysis - HLA binding prediction Genomic->Prediction Proteomic->Prediction Candidate Candidate TAA Peptides Prediction->Candidate Synthesis Peptide Synthesis Candidate->Synthesis Validation In Vitro Validation Synthesis->Validation BindingAssay HLA Binding Assay Validation->BindingAssay TCellAssay T-cell Priming & Reactivity Assays (ELISpot, ICS) Validation->TCellAssay InVivo In Vivo Validation (Animal Models) TCellAssay->InVivo Promising candidates Clinical Clinical Trial InVivo->Clinical

Caption: Workflow for the discovery and validation of tumor-associated antigens.

Conclusion

MART-1 (27-35) remains a cornerstone in the field of melanoma immunotherapy. Its well-characterized immunogenicity and established role in T-cell recognition have paved the way for significant advancements in cancer vaccines and adoptive cell therapies. While challenges such as overcoming immune tolerance to a self-antigen and enhancing the durability of clinical responses persist, ongoing research into peptide modifications, novel adjuvant strategies, and combination therapies continues to underscore the importance of MART-1 (27-35) as a critical target in the fight against melanoma. This guide provides a foundational resource for researchers and developers dedicated to advancing the next generation of immunotherapies targeting this pivotal tumor-associated antigen.

References

The Discovery and History of the MART-1 (27-35) Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of the MART-1 (27-35) epitope stands as a landmark achievement in the field of tumor immunology, paving the way for the development of peptide-based cancer vaccines and T-cell therapies for melanoma. This technical guide provides an in-depth exploration of the discovery and history of this critical melanoma antigen. It details the seminal experimental protocols that led to its identification, presents key quantitative data regarding its immunogenicity and clinical application, and illustrates the fundamental biological pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to harness the immune system in the fight against cancer.

Introduction: The Dawn of Melanoma Antigen Discovery

In the early 1990s, the field of cancer immunotherapy was energized by the discovery that the immune system, specifically cytotoxic T lymphocytes (CTLs), could recognize and kill cancer cells. A central challenge was to identify the specific molecular targets—the antigens—on tumor cells that were recognized by these T cells. Melanoma, due to its observed immunogenicity, became a focal point of this research.

In 1994, two independent research groups, one led by Yutaka Kawakami at the National Cancer Institute and the other by Pierre Coulie and Thierry Boon in Belgium, made a groundbreaking discovery. They identified a shared melanoma antigen recognized by tumor-infiltrating lymphocytes (TILs) from melanoma patients. Kawakami and colleagues named this antigen MART-1 (Melanoma Antigen Recognized by T-cells 1), while Coulie's group designated it Melan-A.[1][2] Subsequent research quickly established that these were, in fact, the same protein.

Crucially, the research delved deeper to pinpoint the precise portion of the MART-1/Melan-A protein that was presented to T cells. This led to the identification of a short peptide sequence, a nonamer with the amino acid sequence AAGIGILTV, corresponding to amino acids 27-35 of the MART-1 protein.[3] This epitope was found to be presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2, which is prevalent in a significant portion of the human population. The MART-1 (27-35) epitope was recognized by the majority of HLA-A2-restricted melanoma-specific CTLs, establishing it as an immunodominant epitope and a prime candidate for therapeutic development.[3]

The Discovery Workflow: From Patient to Peptide

The identification of the MART-1 (27-35) epitope was a multi-step process that began with patient-derived materials and culminated in the synthesis of the specific peptide. The general workflow is outlined below.

Discovery_Workflow Patient Melanoma Patient (HLA-A2+) Tumor Tumor Biopsy Patient->Tumor TIL_Culture Generation of Tumor- Infiltrating Lymphocytes (TILs) Tumor->TIL_Culture Melanoma_Line Establishment of Melanoma Cell Line Tumor->Melanoma_Line CTL_Screening Screening of TILs for Melanoma Reactivity TIL_Culture->CTL_Screening Melanoma_Line->CTL_Screening Gene_Library cDNA Library Construction from Melanoma Cells Melanoma_Line->Gene_Library Antigen_Identification Identification of Antigen- Positive Transfectants CTL_Screening->Antigen_Identification Epitope_Mapping Epitope Mapping with Synthetic Peptides CTL_Screening->Epitope_Mapping Transfection Transfection of cDNA Library into Target Cells Gene_Library->Transfection Transfection->Antigen_Identification Gene_Cloning Cloning and Sequencing of the MART-1/Melan-A Gene Antigen_Identification->Gene_Cloning Peptide_Prediction Prediction of HLA-A2 Binding Peptides Gene_Cloning->Peptide_Prediction Peptide_Synthesis Synthesis of Candidate Peptides Peptide_Prediction->Peptide_Synthesis Peptide_Synthesis->Epitope_Mapping Final_Epitope Identification of MART-1 (27-35) Epitope (AAGIGILTV) Epitope_Mapping->Final_Epitope

Figure 1: Experimental workflow for the discovery of the MART-1 (27-35) epitope.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the MART-1 (27-35) epitope. These protocols are reconstructed based on the original publications and contemporaneous laboratory practices.

Generation of Tumor-Infiltrating Lymphocytes (TILs)

The isolation and expansion of T cells that had infiltrated the patient's tumor were the foundational steps in identifying melanoma-reactive lymphocytes.[4]

Protocol:

  • Tumor Digestion: Fresh melanoma tumor specimens were minced into small fragments (1-2 mm³) and subjected to enzymatic digestion overnight at room temperature in RPMI 1640 medium containing collagenase, DNase, and hyaluronidase.

  • Lymphocyte Isolation: The resulting single-cell suspension was passed through a sterile mesh to remove undigested tissue. Lymphocytes were then separated from tumor cells and debris by Ficoll-Paque density gradient centrifugation.

  • In Vitro Culture and Expansion: Isolated TILs were cultured in RPMI 1640 supplemented with 10% human AB serum, antibiotics, and a high concentration of recombinant Interleukin-2 (IL-2) (e.g., 6000 IU/mL).

  • Maintenance: The cultures were maintained in a humidified incubator at 37°C and 5% CO₂. The medium was changed, and fresh IL-2 was added every 2-3 days to maintain a cell concentration of 0.5-2 x 10⁶ cells/mL.

  • Expansion: Once established, TIL cultures were expanded to large numbers for subsequent assays.

Cytotoxicity Assays: The Chromium-51 Release Assay

The primary method for determining the ability of CTLs to kill tumor cells was the Chromium-51 (⁵¹Cr) release assay. This assay measures the release of radioactive chromium from labeled target cells upon lysis by effector T cells.[5][6][7]

Protocol:

  • Target Cell Labeling: Melanoma cell lines (target cells) were incubated with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C. After incubation, the cells were washed three times with culture medium to remove unincorporated ⁵¹Cr.

  • Co-incubation: Labeled target cells (e.g., 1 x 10⁴ cells/well) were plated in a 96-well round-bottom plate. Effector TILs were added at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Controls:

    • Spontaneous Release: Target cells incubated with medium alone.

    • Maximum Release: Target cells incubated with a detergent (e.g., 1% Triton X-100) to induce complete lysis.

  • Incubation: The plate was incubated for 4 hours at 37°C.

  • Supernatant Collection: After incubation, the plate was centrifuged, and the supernatant from each well was carefully collected.

  • Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant was measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis was calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Epitope Mapping with Synthetic Peptides

To identify the specific epitope within the MART-1 protein, overlapping peptides were synthesized and tested for their ability to be recognized by MART-1-specific CTLs.

Protocol:

  • Peptide Synthesis: Based on the MART-1 protein sequence and known HLA-A2 binding motifs, a series of overlapping peptides (typically 9-10 amino acids in length) were chemically synthesized.

  • Target Cell Pulsing: An HLA-A2 positive, antigen-processing deficient cell line, such as T2 cells, was used as target cells. These cells were incubated with various concentrations of the synthetic peptides (e.g., 1 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to surface HLA-A2 molecules.

  • Chromium-51 Release Assay: A standard ⁴-hour ⁵¹Cr release assay was performed as described above, using the peptide-pulsed T2 cells as targets and MART-1-specific TILs as effectors.

  • Identification of the Epitope: The peptide that resulted in the highest level of specific lysis of the target cells was identified as the immunodominant epitope.

T-Cell Recognition of MART-1 (27-35)

The recognition of the MART-1 (27-35) epitope by a CD8+ T cell is a highly specific molecular interaction that triggers the cytotoxic function of the T cell, leading to the elimination of the melanoma cell.

TCR_Signaling cluster_melanoma Melanoma Cell (HLA-A2+) cluster_tcell CD8+ T Cell MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation Peptides MART-1 Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP HLA_A2 HLA-A2 ER Endoplasmic Reticulum TAP->ER pMHC pMHC Complex (HLA-A2 + MART-1 (27-35)) HLA_A2->pMHC Peptide Loading TCR T-Cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 Co-receptor pMHC->CD8 Apoptosis Melanoma Cell Apoptosis Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Lysis Cytotoxic Granule Release (Perforin, Granzymes) Signaling->Lysis Lysis->Apoptosis

Figure 2: TCR signaling pathway upon recognition of the MART-1 (27-35) epitope.

Quantitative Data

The immunogenicity and clinical relevance of the MART-1 (27-35) epitope have been extensively studied. The following tables summarize key quantitative data.

HLA-A2 Binding Affinity of MART-1 (27-35) and Analogs

The affinity of a peptide for the MHC molecule is a critical determinant of its immunogenicity. The table below shows the relative binding affinities of the native MART-1 (27-35) peptide and some of its analogs to HLA-A2.

Peptide SequenceModificationRelative HLA-A2 Binding Affinity (IC₅₀)Reference
AAGIGILTV Native MART-1 (27-35) ~1 nM [8]
ELAGIGILTVA27L (Alanine to Leucine at position 2)Higher affinity than native
LAGIGILTVA27L (Alanine to Leucine at position 1)Higher affinity than native

Note: Higher affinity is indicated by a lower IC₅₀ value.

Clinical Response Rates in MART-1 Peptide Vaccine Trials

The MART-1 (27-35) epitope has been a cornerstone of peptide-based vaccine trials for melanoma. The table below summarizes representative clinical response rates.

Clinical Trial PhaseVaccine CompositionNumber of PatientsObjective Response RateReference
Phase I/IIMART-1 (27-35) peptide + Montanide ISA-51182 (11%)Rosenberg et al., 1998
Phase IMART-1 (27-35) peptide + IFA25Not the primary endpointWeber et al., 1999
Phase IIMART-1 (27-35) and other peptides + IFA371 (3%)Reynolds et al., 2003
Phase IIIgp100 and tyrosinase peptides with or without MART-1 peptide18516% (with vaccine) vs. 6% (without)Schwartzentruber et al., 2011

IFA: Incomplete Freund's Adjuvant

Conclusion

The discovery of the MART-1 (27-35) epitope was a pivotal moment in cancer immunotherapy. It provided a specific and highly immunogenic target for the development of novel therapeutic strategies against melanoma. The experimental approaches pioneered in its discovery laid the groundwork for the identification of numerous other tumor antigens. While the clinical efficacy of peptide vaccines has shown variability, the foundational knowledge gained from the study of MART-1 (27-35) continues to inform the development of more sophisticated immunotherapies, including adoptive T-cell therapies and personalized cancer vaccines. This in-depth technical guide serves as a testament to the enduring legacy of this seminal discovery and as a valuable resource for the next generation of cancer immunology researchers.

References

A Technical Guide to the MART-1 (27-35) Peptide: Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the MART-1 (27-35) peptide, a key target in melanoma immunotherapy. This document details its amino acid sequence, three-dimensional structure, and its critical role in eliciting an anti-tumor immune response. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapies.

Core Concepts: The MART-1 (27-35) Peptide

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The MART-1 (27-35) peptide is a specific nonamer fragment of this protein that has been identified as a crucial epitope for recognition by the immune system.

Amino Acid Sequence

The primary structure of the wild-type MART-1 (27-35) peptide is a sequence of nine amino acids:

Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val

This is commonly represented by the single-letter code: AAGIGILTV .[1][2][3] This sequence is the immunodominant epitope recognized by the majority of melanoma-specific, HLA-A*0201-restricted cytotoxic T lymphocytes (CTLs).[3]

Three-Dimensional Structure

The three-dimensional structure of the MART-1 (27-35) peptide has been determined by X-ray crystallography in a complex with the Human Leukocyte Antigen (HLA)-A2 molecule, a major histocompatibility complex (MHC) class I protein. In this complex, the peptide adopts a specific conformation within the peptide-binding groove of the HLA-A2 molecule. This structure is essential for its recognition by the T-cell receptor (TCR) of cytotoxic T lymphocytes. The Protein Data Bank (PDB) contains entries for the crystal structure of the HLA-A2/MART-1(27-35) complex, such as 3QFD.

Quantitative Data: Binding Affinity to HLA-A2

The binding affinity of the MART-1 (27-35) peptide and its analogues to the HLA-A2 molecule is a critical determinant of its immunogenicity. Higher affinity generally leads to a more stable peptide-MHC complex, which can more effectively stimulate a T-cell response. The binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide that is required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%.

Peptide SequenceModificationRelative HLA-A2 Binding Affinity (IC50)Reference
AAGIGILTVWild-Type~500 nM[4]
ELAGIGILTVA27L analogueSignificantly higher than wild-type[5]
AAGIGILS VT34S analogueLower than wild-type[6]
L AGIGILTVA27L analogueHigher than wild-type[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the MART-1 (27-35) peptide.

Solid-Phase Peptide Synthesis of AAGIGILTV

This protocol outlines the manual synthesis of the MART-1 (27-35) peptide using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-protected amino acids (Ala, Gly, Ile, Leu, Thr)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (Fmoc-Thr-OH) in DMF. b. Add DIC and HOBt to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Ile, Gly, Ile, Gly, Ala, Ala).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash it several times with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

T2 Cell-Based HLA-A2 Peptide Binding Assay

This assay measures the ability of a peptide to stabilize the expression of HLA-A2 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP).

Materials:

  • T2 cells (TAP-deficient, HLA-A2 positive)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Test peptides (e.g., MART-1 (27-35)) and a known high-affinity HLA-A2 binding peptide (positive control)

  • β2-microglobulin

  • FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture T2 cells in complete RPMI 1640 medium.

  • Peptide Pulsing: a. Seed T2 cells in a 96-well plate. b. Add varying concentrations of the test peptide and the positive control peptide to the wells. c. Add β2-microglobulin to each well to facilitate HLA-A2 stabilization. d. Incubate the plate overnight at 37°C in a CO2 incubator.

  • Staining: a. Wash the cells to remove unbound peptide. b. Stain the cells with a FITC-conjugated anti-HLA-A2 antibody for 30 minutes on ice.

  • Flow Cytometry: a. Wash the cells again to remove unbound antibody. b. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of HLA-A2 expression. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.

Chromium-51 Release Assay for CTL Cytotoxicity

This classic assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the MART-1 (27-35) peptide on their surface.

Materials:

  • MART-1 (27-35) specific CTL line (effector cells)

  • T2 cells or melanoma cell line expressing HLA-A2 (target cells)

  • Chromium-51 (⁵¹Cr) as sodium chromate

  • Complete RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Target Cell Labeling: a. Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. b. Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

  • Cytotoxicity Assay: a. Plate the labeled target cells in a 96-well V-bottom plate. b. Add the effector CTLs at various effector-to-target (E:T) ratios. c. Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100). d. Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The recognition of the MART-1 (27-35) peptide presented by the HLA-A2 molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and cytotoxic function.

TCR_Signaling cluster_cell_interaction Cell-Cell Interaction cluster_membrane_receptors Membrane Receptors cluster_intracellular_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response APC Antigen Presenting Cell (APC) MHC_Peptide HLA-A2 + MART-1 (27-35) T_Cell CD8+ T-Cell TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD8 CD8 MHC_Peptide->CD8 CD3 CD3 TCR->CD3 Lck Lck CD8->Lck CD3->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release from ER PKC PKC DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cytotoxicity Cytotoxicity Gene_Expression->Cytotoxicity

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MART-1 (27-35) peptide recognition.

Experimental Workflow for CTL Cytotoxicity Assay

The following diagram illustrates the key steps involved in a typical Chromium-51 release assay to assess the cytotoxic activity of MART-1 specific CTLs.

CTL_Assay_Workflow cluster_preparation Preparation cluster_labeling Labeling cluster_incubation Co-incubation cluster_lysis_and_release Lysis and Release cluster_measurement Measurement and Analysis Target_Cells Target Cells (T2 or Melanoma) Cr51_Labeling Incubate Target Cells with ⁵¹Cr Target_Cells->Cr51_Labeling Effector_Cells MART-1 specific CTLs Co_incubation Co-incubate Labeled Target Cells with Effector CTLs (Varying E:T Ratios) Effector_Cells->Co_incubation Cr51_Labeling->Co_incubation Cell_Lysis CTL-mediated Target Cell Lysis Co_incubation->Cell_Lysis Cr51_Release Release of ⁵¹Cr into Supernatant Cell_Lysis->Cr51_Release Supernatant_Collection Collect Supernatant Cr51_Release->Supernatant_Collection Gamma_Counting Measure Radioactivity (Gamma Counter) Supernatant_Collection->Gamma_Counting Calculation Calculate % Specific Lysis Gamma_Counting->Calculation

Caption: Workflow for a Chromium-51 release cytotoxicity assay.

References

T-cell recognition of MART-1 (27-35) in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on T-Cell Recognition of MART-1 (27-35)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35 of the MART-1 protein is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 molecule.[3] This nonameric peptide, with the amino acid sequence AAGIGILTV, serves as a critical target for the adaptive immune system in the context of melanoma.[3][4] Due to its high prevalence in melanoma and its ability to elicit CTL responses, the MART-1 (27-35) epitope is a major focus of research for the development of cancer vaccines and adoptive T-cell therapies.[1][5] This guide provides a comprehensive technical overview of the mechanisms of T-cell recognition of this epitope, including quantitative data on T-cell responses, detailed experimental protocols, and visualizations of the key biological and experimental pathways.

Data Presentation: T-Cell Responses to MART-1 (27-35)

The cellular immune response to the MART-1 (27-35) peptide can be quantified through various metrics, including cytotoxic activity, cytokine secretion, and the frequency of antigen-specific T cells.

Table 1: Cytotoxic T Lymphocyte (CTL) Activity against MART-1 (27-35)
Effector CellsTarget CellsPeptideE:T RatioSpecific Lysis (%)Reference
Anti-native MART-1 CTLsT2 cellsNative MART-1 (27-35)10:1~40% at 1µM peptide[6]
Anti-1L variant CTLsT2 cellsNative MART-1 (27-35)10:1~60% at 1µM peptide[6]
Anti-native MART-1 CTLs501mel (Melanoma cell line)Endogenous30:1~30%[6]
Anti-1L variant CTLs501mel (Melanoma cell line)Endogenous30:1~55%[6]

Note: The A27L variant (1L, sequence LAGIGILTV) is a "superagonist" peptide designed for enhanced immunogenicity.[7]

Table 2: Cytokine Release by MART-1 (27-35) Specific T-Cells
T-Cell SourceStimulusCytokineAssayResultReference
Post-vaccination PBMCsMART-1 (27-35) peptideIFN-γELISpot>3-fold increase vs. pre-vaccination[8]
Melanoma Patient CTLsT2 cells + MART-1 (27-35)IFN-γELISA~1500 pg/mL (Anti-1L CTLs)[6]
Melanoma Patient CTLsT2 cells + MART-1 (27-35)IFN-γELISA~500 pg/mL (Anti-native CTLs)[6]
Melanoma Patient CTLs501mel (Melanoma cells)IFN-γELISA~1000 pg/mL (Anti-1L CTLs)[6]
Melanoma Patient CTLs501mel (Melanoma cells)IFN-γELISANot significant (Anti-native CTLs)[6]
Table 3: Frequency of MART-1 Specific CD8+ T-Cells
CohortMethodMedian Frequency (% of CD8+ T-cells)Key FindingReference
Melanoma Patients (HLA-A2+)Tetramer Staining0.02% - >2%Wide range of frequencies observed[9]
Healthy Donors (HLA-A2+)Tetramer StainingDetectable, phenotypically naiveHigh frequencies of naive-phenotype specific T-cells exist in healthy individuals[10]
Vaccinated Melanoma PatientsELISpotNot specified9 out of 20 patients showed a positive ELISpot response post-vaccination[11]

Visualized Pathways and Workflows

Understanding the journey of the MART-1 antigen from a protein within the cell to a target for T-cell recognition is fundamental. The following diagrams illustrate this process, the subsequent T-cell signaling cascade, and a typical experimental workflow to measure the response.

MHC_Class_I_Processing cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface MART1_protein MART-1 Protein Proteasome Proteasome MART1_protein->Proteasome Ubiquitination Ubiquitin Ubiquitin Ubiquitin->MART1_protein Peptides MART-1 Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport Peptides->TAP MHC_I HLA-A*0201 (Heavy Chain + β2m) TAP->MHC_I Peptide Loading PLC Peptide-Loading Complex (Tapasin, etc.) MHC_I->PLC Stabilization pMHC Peptide-MHC Complex (MART-1 (27-35) + HLA-A2) MHC_I->pMHC PLC->TAP pMHC_surface Presented pMHC Complex pMHC->pMHC_surface Transport via Golgi

Caption: MHC Class I antigen processing pathway for the MART-1 antigen.

TCR_Signaling cluster_membrane Cell Membranes cluster_cytoplasm T-Cell Cytoplasm cluster_downstream Downstream Effects pMHC MART-1/HLA-A2 Complex (on APC) TCR_CD8 TCR / CD8 Complex (on T-Cell) pMHC->TCR_CD8 Recognition Lck Lck TCR_CD8->Lck activates CD3 CD3-ITAMs Lck->CD3 phosphorylates ZAP70 ZAP-70 CD3->ZAP70 recruits & activates LAT LAT Signalosome ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC / NF-κB DAG->PKC MAPK MAPK Pathway DAG->MAPK NFAT NFAT Activation Calcium->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines PKC->Cytokines Cytotoxicity Granzyme/Perforin Release MAPK->Cytotoxicity

Caption: T-Cell Receptor (TCR) signaling upon recognition of MART-1/HLA-A2.

ELISpot_Workflow cluster_plate_prep Plate Preparation (Day 1) cluster_cell_culture Cell Stimulation (Day 2) cluster_detection Detection (Day 3) start Start: Isolate PBMCs from blood sample activate_plate 1. Activate PVDF membrane with 35% Ethanol (B145695) start->activate_plate wash_plate1 2. Wash plate 5x with sterile water activate_plate->wash_plate1 coat_plate 3. Coat plate with anti-cytokine capture antibody (e.g., anti-IFN-γ) wash_plate1->coat_plate incubate_overnight 4. Incubate overnight at 4°C coat_plate->incubate_overnight wash_plate2 5. Wash plate to remove excess capture antibody incubate_overnight->wash_plate2 block_plate 6. Block plate with serum-containing medium wash_plate2->block_plate add_cells 7. Add PBMCs and MART-1 (27-35) peptide block_plate->add_cells incubate_cells 8. Incubate 15-20 hours at 37°C, 5% CO₂ add_cells->incubate_cells lyse_cells 9. Lyse cells and wash plate incubate_cells->lyse_cells add_detection_ab 10. Add biotinylated detection antibody lyse_cells->add_detection_ab add_streptavidin 11. Add Streptavidin-AP/HRP add_detection_ab->add_streptavidin add_substrate 12. Add substrate (e.g., BCIP/NBT) add_streptavidin->add_substrate develop_spots 13. Stop reaction when distinct spots emerge add_substrate->develop_spots end Finish: Analyze spots (Each spot = 1 secreting cell) develop_spots->end

Caption: Standard experimental workflow for an IFN-γ ELISpot assay.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible research in T-cell immunology. Below are methodologies for key assays used to study the response to MART-1 (27-35).

Protocol 1: IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of MART-1-specific, IFN-γ-secreting cells at a single-cell level.[12][13]

Materials:

  • 96-well PVDF membrane ELISpot plate

  • Sterile 35% ethanol in water

  • Sterile 1X PBS

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • Blocking solution: RPMI-1640 + 10% Fetal Bovine Serum (FBS)

  • MART-1 (27-35) peptide (1-10 µg/mL final concentration)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CO₂ incubator (37°C, 5% CO₂)

Methodology:

  • Plate Coating (Day 1):

    • Pre-wet the ELISpot plate membrane by adding 20 µL of 35% ethanol to each well for 1 minute.

    • Wash the plate 5 times with 200 µL/well of sterile water.

    • Dilute the capture antibody to its optimal concentration in sterile 1X PBS. Add 100 µL to each well.

    • Seal the plate and incubate overnight at 4°C.[14]

  • Cell Stimulation (Day 2):

    • Decant the capture antibody and wash the plate 5 times with 200 µL/well of sterile PBS.

    • Block the plate by adding 200 µL/well of blocking solution and incubating for at least 30 minutes at 37°C.

    • Thaw cryopreserved PBMCs and resuspend in blocking solution to a concentration of 2.5 x 10⁶ cells/mL.

    • Prepare stimuli: Dilute MART-1 (27-35) peptide in blocking medium. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive control.

    • Decant the blocking solution from the plate.

    • Add 100 µL of cell suspension (containing 250,000 cells) and 100 µL of the appropriate stimulus to each well.

    • Incubate the plate for 15-20 hours at 37°C in a CO₂ incubator.[12]

  • Detection (Day 3):

    • Decant the cells and wash the plate 5 times with PBS + 0.05% Tween 20 (Wash Buffer).

    • Dilute the biotinylated detection antibody in PBS + 0.5% FBS. Add 100 µL to each well and incubate for 1.5-2 hours at room temperature.[12]

    • Wash the plate 5 times with Wash Buffer.

    • Dilute Streptavidin-AP/HRP in PBS + 0.5% FBS. Add 100 µL to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of the appropriate substrate to each well. Monitor spot development, which can take 5-30 minutes.[14]

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 2: Flow Cytometry for T-Cell Activation

This protocol allows for the identification and phenotyping of activated T-cells after stimulation with the MART-1 peptide by measuring activation-induced markers (AIM) and intracellular cytokines.[15][16]

Materials:

  • PBMCs

  • MART-1 (27-35) peptide

  • Co-stimulatory antibodies (e.g., anti-CD28)

  • Protein transport inhibitor (e.g., Brefeldin A / GolgiPlug)

  • Fc Receptor blocking reagent

  • Fluorochrome-conjugated antibodies:

    • Surface markers: CD3, CD8, CD4, CD69, CD137 (4-1BB)

    • Viability dye (e.g., Zombie NIR™, LIVE/DEAD™)

    • Intracellular markers: IFN-γ, TNF-α

  • Fixation/Permeabilization Buffer Kit

  • Flow cytometer

Methodology:

  • Cell Stimulation (18-24 hours):

    • In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well in RPMI + 10% FBS.

    • Add MART-1 (27-35) peptide (final concentration 1-10 µg/mL) and co-stimulatory anti-CD28 antibody (1 µg/mL).[17]

    • Set up negative (no peptide) and positive (e.g., PHA) control wells.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Add a protein transport inhibitor (e.g., GolgiPlug) to all wells.[15]

    • Continue incubation for an additional 16-20 hours.

  • Surface Staining:

    • Wash cells with PBS + 2% FBS (FACS Buffer).

    • Block Fc receptors for 10 minutes at room temperature.[15]

    • Add the cocktail of surface antibodies (CD3, CD8, CD4, CD69, CD137) and the viability dye.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash cells twice with FACS Buffer.

  • Intracellular Staining:

    • Resuspend cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash cells with 1X Permeabilization Buffer.

    • Add the cocktail of intracellular antibodies (IFN-γ, TNF-α) diluted in Permeabilization Buffer.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with Permeabilization Buffer.

  • Acquisition:

    • Resuspend cells in FACS Buffer.

    • Acquire events on a flow cytometer. Ensure proper compensation and gating strategy.

    • Analysis: Gate on live, single lymphocytes, then CD3+ T-cells. Further gate on CD8+ and CD4+ populations to analyze the expression of activation markers (CD69+, CD137+) and cytokines (IFN-γ+, TNF-α+). AIM+ cells are typically defined as the co-expression of CD69 and CD137.[15]

References

An In-Depth Technical Guide to the Immunogenicity of the MART-1 (27-35) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a high percentage of melanomas.[1][2] This restricted expression profile makes it an attractive target for cancer immunotherapy. The peptide fragment spanning amino acids 27-35 of MART-1, with the sequence AAGIGILTV, is an immunodominant epitope presented by the human leukocyte antigen (HLA)-A2 molecule.[1][3] This peptide is a cornerstone of melanoma vaccine development and adoptive T-cell therapies.[1] This technical guide provides a comprehensive overview of the immunogenicity of the MART-1 (27-35) peptide, detailing its molecular interactions, quantitative clinical data, key experimental protocols for its assessment, and the cellular pathways it activates.

Molecular Interaction and T-Cell Recognition

The foundation of the immune response to MART-1 (27-35) lies in its presentation by the MHC class I molecule HLA-A2 on the surface of melanoma cells or antigen-presenting cells (APCs).[3] Structural studies have revealed that the native AAGIGILTV nonamer adopts an extended conformation within the peptide-binding groove of the HLA-A2 molecule.[3][4] This peptide/MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes (CTLs).[1] This trimolecular interaction is the critical first step in initiating an adaptive immune response against MART-1-expressing tumor cells.

cluster_0 Antigen Presenting Cell / Melanoma Cell cluster_1 CD8+ T-Cell HLA_A2 HLA-A2 TCR T-Cell Receptor (TCR) HLA_A2->TCR presents to MART1 MART-1 (27-35) Peptide MART1->HLA_A2 binds to Activation T-Cell Activation TCR->Activation triggers start Start coat Coat plate with anti-IFN-γ antibody start->coat isolate Isolate PBMCs from patient blood coat->isolate add_cells Add PBMCs and peptide-pulsed APCs to wells isolate->add_cells incubate Incubate ~20 hours at 37°C add_cells->incubate detect Add detection antibody, conjugate, and substrate incubate->detect analyze Count spots with automated reader detect->analyze end End analyze->end start Start label_targets Label target cells with 51Cr start->label_targets pulse_targets Pulse target cells with MART-1 peptide label_targets->pulse_targets coculture Co-culture target cells with effector T-cells (4h) pulse_targets->coculture centrifuge Centrifuge plate to pellet cells coculture->centrifuge measure Measure 51Cr in supernatant centrifuge->measure calculate Calculate percent specific lysis measure->calculate end End calculate->end cluster_effector Effector Functions TCR_Engage TCR Engagement with MART-1/HLA-A2 Complex Signal Intracellular Signal Transduction Cascade TCR_Engage->Signal Activation T-Cell Activation & Proliferation Signal->Activation Cytokine Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine Cytotoxicity Cytotoxic Granule Release (Perforin, Granzymes) Activation->Cytotoxicity Result_Cytokine Immune Modulation Cytokine->Result_Cytokine Result_Lysis Target Cell Apoptosis Cytotoxicity->Result_Lysis

References

An In-depth Technical Guide to MART-1 (27-35) Expression in Melanoma Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression of the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized by T cells 1), also known as Melan-A, across various melanoma subtypes. A detailed analysis of quantitative expression data, experimental methodologies, and relevant biological pathways is presented to support research and therapeutic development efforts targeting this key antigen.

Introduction

MART-1 is a transmembrane protein found in melanosomes and is a critical component of the melanosome biogenesis machinery.[1] Its expression is largely restricted to melanocytes, benign melanocytic nevi, and the majority of malignant melanomas, making it a valuable diagnostic marker and a prominent target for immunotherapy.[2][3] The specific peptide fragment MART-1 (27-35) is an immunodominant epitope presented by HLA-A2 molecules, which elicits a cytotoxic T lymphocyte (CTL) response. Understanding the differential expression of MART-1 across melanoma subtypes is crucial for patient stratification, prognostic evaluation, and the design of targeted therapies.

Quantitative Expression of MART-1 in Melanoma Subtypes

The expression of MART-1 can vary significantly between different melanoma subtypes, as well as between primary and metastatic lesions. This heterogeneity has important implications for immunotherapy, as tumors with low or absent MART-1 expression may be less susceptible to MART-1-targeted treatments. The following tables summarize quantitative data on MART-1 expression from various studies, categorized by melanoma subtype and detection method.

Table 1: MART-1 Protein Expression in Primary Cutaneous Melanoma Subtypes (Immunohistochemistry)
Melanoma SubtypeNumber of CasesPercentage of MART-1 Positive Cases (%)Staining CharacteristicsReference
Superficial Spreading Melanoma10100%Not specified[4]
Nodular Melanoma26100%Not specified[4]
Acral Lentiginous Melanoma2070%Not specified[5]
Acral Lentiginous Melanoma3100%Not specified[4]
Lentigo Maligna Melanoma2100%Not specified[4]
Primary Cutaneous Melanoma (mixed subtypes)7390%Loss of expression increased with Breslow thickness[2]
Primary Cutaneous Melanoma (mixed subtypes)40100% (non-desmoplastic)Strong positivity in epithelioid cells, lower in spindle cell/desmoplastic types[3]
Table 2: MART-1 Protein Expression in Metastatic Melanoma (Immunohistochemistry)
Lesion TypeNumber of CasesPercentage of MART-1 Positive Cases (%)Staining CharacteristicsReference
Metastatic Melanoma2576% (19/25)Heterogeneous expression; 10/25 had <50% positive cells, 6/25 were negative[6]
Metastatic MelanomaNot specified71%Maintained in metastases[7]
Table 3: MLANA (MART-1) Gene Expression in Melanoma
Analysis MethodSample TypeKey FindingsReference
RT-PCRMelanoma cell lines and tumor samplesAll melanoma tumor samples and most cell lines expressed MLANA[1]
Real-time quantitative RT-PCR30 melanoma samplesMLANA was one of the best discriminators between melanoma and non-melanoma tissues[8][9]

Signaling and Regulatory Pathways

The expression and presentation of the MART-1 antigen are controlled by specific molecular pathways. Understanding these pathways is essential for developing strategies to enhance tumor immunogenicity.

Transcriptional Regulation of MLANA by MITF

The expression of the MLANA gene, which encodes the MART-1 protein, is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development and differentiation. It binds to a consensus DNA sequence in the promoter region of the MLANA gene, thereby driving its transcription.

MITF_MLANA_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MITF MITF MLANA_Gene MLANA Gene MITF->MLANA_Gene Binds to promoter MLANA_mRNA MLANA mRNA MLANA_Gene->MLANA_mRNA Transcription Ribosome Ribosome MLANA_mRNA->Ribosome Translation MART1_Protein MART-1 Protein Ribosome->MART1_Protein

Caption: Transcriptional regulation of the MLANA gene by MITF.

MART-1 Antigen Processing and Presentation Pathway

The MART-1 (27-35) peptide is presented to cytotoxic T lymphocytes via the MHC class I pathway. This process involves the degradation of the full-length MART-1 protein, transport of the resulting peptides into the endoplasmic reticulum, loading onto MHC class I molecules, and finally, presentation on the cell surface.

MART1_Antigen_Presentation cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation MART1_Peptides MART-1 Peptides Proteasome->MART1_Peptides TAP TAP Transporter MART1_Peptides->TAP MHC_I MHC Class I TAP->MHC_I Peptide Transport Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Peptide Loading Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport CTL Cytotoxic T Lymphocyte Cell_Surface->CTL Antigen Presentation

Caption: MHC class I antigen presentation pathway for MART-1.

Experimental Protocols

Accurate quantification of MART-1 expression is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques used to assess MART-1 expression.

Immunohistochemistry (IHC) for MART-1 in Paraffin-Embedded Tissue

This protocol outlines the steps for the immunohistochemical detection of MART-1 in formalin-fixed, paraffin-embedded (FFPE) melanoma tissue sections.

1. Deparaffinization and Rehydration:

  • Heat slides in an oven at 60-65°C for 30-60 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate slides through a graded series of ethanol (B145695):

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol for 3 minutes.

    • 70% ethanol for 3 minutes.

  • Rinse in distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER).

  • Immerse slides in a staining dish containing a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0, or a high pH buffer).

  • Heat the solution to 95-100°C and incubate for 20-30 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).

3. Staining Procedure:

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[10]

  • Protein Block (Optional): Incubate with a protein blocking solution (e.g., normal serum from the secondary antibody host species) for 10-20 minutes to reduce non-specific binding.

  • Primary Antibody: Incubate sections with a primary antibody against MART-1 (e.g., clone A103 or M2-7C10) at an optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.[10]

  • Detection System:

    • Apply a biotinylated secondary antibody and incubate for 20-30 minutes.

    • Apply a horseradish peroxidase (HRP)-conjugated streptavidin complex and incubate for 20-30 minutes.

    • Alternatively, use a polymer-based detection system and incubate according to the manufacturer's instructions.

  • Chromogen: Incubate with a chromogen solution (e.g., DAB - 3,3'-diaminobenzidine) until the desired stain intensity develops (typically 5-10 minutes).[10]

  • Counterstain: Lightly counterstain with hematoxylin (B73222) for 30 seconds to 2 minutes.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

4. Controls:

  • A known MART-1 positive melanoma tissue should be used as a positive control.

  • For a negative control, the primary antibody is omitted or replaced with an isotype control antibody.[11]

Intracellular Flow Cytometry for MART-1

This protocol describes the detection of intracellular MART-1 in melanoma cell lines.

1. Cell Preparation:

  • Harvest melanoma cells and wash them in a suitable buffer (e.g., PBS with 2% FBS).

  • Adjust the cell concentration to 1-5 x 10^6 cells/mL.

2. Surface Staining (Optional):

  • If desired, stain for surface markers by incubating cells with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.

  • Wash the cells.

3. Fixation:

  • Resuspend cells in 100 µL of staining buffer.

  • Add 100-500 µL of a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.

  • Wash the cells with staining buffer.

4. Permeabilization:

  • Resuspend the fixed cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% saponin (B1150181) or Triton X-100).

  • Incubate for 10-15 minutes at room temperature.

5. Intracellular Staining:

  • Centrifuge the permeabilized cells and decant the supernatant.

  • Add the anti-MART-1 antibody diluted in permeabilization buffer.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

6. Data Acquisition:

  • Resuspend the cells in staining buffer.

  • Acquire data on a flow cytometer.

  • Include appropriate controls, such as unstained cells, single-color controls for compensation, and isotype controls.

Real-Time Quantitative PCR (RT-qPCR) for MLANA Gene Expression

This protocol provides a general framework for quantifying MLANA mRNA levels in melanoma tissue or cells.

1. RNA Extraction:

  • Isolate total RNA from fresh-frozen tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. DNase Treatment:

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

3. Reverse Transcription:

  • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

4. qPCR Reaction:

  • Prepare a qPCR master mix containing:

    • SYBR Green or a TaqMan probe-based master mix.

    • Forward and reverse primers for MLANA.

    • cDNA template.

    • Nuclease-free water.

  • Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for MLANA and one or more stable housekeeping genes (e.g., GAPDH, ACTB).

  • Calculate the relative expression of MLANA using the ΔΔCt method.

Experimental Workflow for MART-1 Expression Analysis

The following diagram illustrates a typical workflow for analyzing MART-1 expression from patient-derived melanoma samples.

Experimental_Workflow cluster_protein Protein Level Analysis cluster_gene Gene Expression Analysis Tumor_Biopsy Tumor Biopsy IHC Immunohistochemistry Tumor_Biopsy->IHC Flow_Cytometry Flow Cytometry Tumor_Biopsy->Flow_Cytometry RT_qPCR RT-qPCR Tumor_Biopsy->RT_qPCR RNA_seq RNA-seq Tumor_Biopsy->RNA_seq Protein_Expression_Data Protein_Expression_Data IHC->Protein_Expression_Data Qualitative/ Quantitative Data Flow_Cytometry->Protein_Expression_Data Gene_Expression_Data Gene_Expression_Data RT_qPCR->Gene_Expression_Data Relative mRNA Levels RNA_seq->Gene_Expression_Data Data_Analysis Data_Analysis Protein_Expression_Data->Data_Analysis Correlation with Subtype & Outcome Gene_Expression_Data->Data_Analysis

Caption: Workflow for MART-1 expression analysis in melanoma.

Conclusion

This technical guide provides a detailed overview of MART-1 (27-35) expression in various melanoma subtypes, supported by quantitative data, comprehensive experimental protocols, and illustrations of key biological pathways. The presented information highlights the importance of considering MART-1 expression heterogeneity in the context of melanoma research and the development of targeted immunotherapies. A thorough understanding of the methodologies for assessing MART-1 expression and the molecular mechanisms governing its presence on tumor cells is paramount for advancing the field of melanoma treatment.

References

The Biological Significance of MART-1 (27-35) in Melanocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of the Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically focusing on the immunodominant peptide fragment MART-1 (27-35). We will delve into its physiological role within melanocytes, its critical function in the anti-tumor immune response, and the experimental methodologies used to investigate its activity.

The Endogenous Role of the MART-1/Melan-A Protein

The full-length MART-1 protein, also known as Melan-A, is a 118-amino acid transmembrane protein primarily expressed in melanocytes and melanoma cells.[1][2] Its expression is tightly regulated by the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function.[3][4]

The primary biological function of MART-1 is intrinsically linked to the biogenesis of melanosomes, the specialized organelles responsible for melanin (B1238610) synthesis and storage.[1][5] MART-1 is crucial for the proper expression, stability, trafficking, and processing of the premelanosome protein (PMEL), also known as gp100, which forms the fibrillar matrix of stage II melanosomes.[5][6] MART-1 forms a complex with PMEL, ensuring its correct maturation and localization within the melanosome.[5] Additionally, MART-1 interacts with the GPR143 protein, further highlighting its role in the intricate process of melanosome formation.[1][7]

The expression of MART-1 is largely restricted to the melanocyte lineage, with presence in the skin and retina.[1][8] This tissue-specific expression pattern is a cornerstone of its utility as a diagnostic marker for melanoma and, more importantly, as a target for immunotherapy.[2][9]

MART-1 (27-35): An Immunodominant Epitope for T-Cell Recognition

The true immunological significance of MART-1 lies in a specific nine-amino-acid peptide fragment, MART-1 (27-35), with the sequence AAGIGILTV.[8][10] This nonamer is a potent, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the Human Leukocyte Antigen (HLA)-A2 molecule, a common MHC class I allele.[10][11]

Normal melanocytes process the endogenous MART-1 protein and present the MART-1 (27-35) peptide on their surface via HLA-A2 molecules. This process is a normal part of immune surveillance. In the context of melanoma, the overexpression of MART-1 leads to an increased presentation of this peptide, making the cancer cells a prime target for the immune system.[12]

The recognition of the MART-1 (27-35)-HLA-A2 complex by the T-cell receptor (TCR) on CD8+ T-cells can trigger a cascade of events leading to the destruction of the target cell.[11] This includes the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the induction of apoptosis. This mechanism forms the basis for various immunotherapeutic strategies aimed at enhancing the anti-melanoma T-cell response.[9]

Quantitative Data on MART-1 (27-35) Immunogenicity

The immunogenicity of MART-1 (27-35) and its analogues has been quantified in numerous studies. The following tables summarize key findings.

Table 1: T-cell Responses to MART-1 Peptides

PeptideDonor GroupNumber of Responders / Total SubjectsT-cell Response MetricReference
MART-1 (27-35)Normal donors and melanoma patients5 / 20Generation of specific CTLs[13]
MART-1 (26-35)Normal donors and melanoma patients4 / 20Generation of specific CTLs[13]
MART-1 (27-35)HLA-A2+ melanoma patients11 / 12 (PBL), 3 / 3 (TIL)Generation of specific CTLs[11]
MART-1 (27-35)HLA-A2+ healthy donors2 / 4Generation of specific CTLs[11]
MART-1 (26-35, 27L)Metastatic melanoma patients9 / 20Positive ELISPOT response[14]

PBL: Peripheral Blood Lymphocytes; TIL: Tumor-Infiltrating Lymphocytes

Table 2: Cytotoxicity of MART-1 Specific T-cells

Effector T-cellsTarget CellsPeptide PulsingEffector:Target Ratio% Specific LysisReference
Anti-native MART-1 (27-35) CTLsT2 cellsNative peptide (1 µM)5:1~40%[15]
Anti-1L analogue CTLsT2 cellsNative peptide (1 µM)5:1~75%[15]
Anti-native MART-1 (27-35) CTLs501mel (melanoma cell line)Endogenous5:1~20%[15]
Anti-1L analogue CTLs501mel (melanoma cell line)Endogenous5:1~40%[15]

The 1L analogue (LAGIGILTV) is a superagonist variant of the native MART-1 (27-35) peptide.[16]

Experimental Protocols for Studying MART-1 (27-35)

The investigation of MART-1 (27-35) immunogenicity relies on a set of well-established experimental protocols.

In Vitro Generation of MART-1 Specific Cytotoxic T Lymphocytes (CTLs)

This protocol aims to expand a population of T-cells that are specific for the MART-1 (27-35) peptide.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the blood of HLA-A2+ donors (either healthy individuals or melanoma patients) using Ficoll-Paque density gradient centrifugation.

  • Antigen Presenting Cell (APC) Preparation: A portion of the PBMCs are pulsed with the synthetic MART-1 (27-35) peptide (typically at a concentration of 1-10 µM) for 1-2 hours at 37°C. These peptide-pulsed cells will serve as APCs.

  • Co-culture and T-cell Stimulation: The remaining PBMCs (responder cells) are co-cultured with the peptide-pulsed, irradiated APCs. The culture is supplemented with cytokines such as Interleukin-2 (IL-2) and IL-7 to promote T-cell proliferation and survival.[17]

  • Restimulation: The T-cells are restimulated with freshly prepared peptide-pulsed APCs on a weekly basis to selectively expand the population of MART-1 specific CTLs.[13][17]

  • Assessment of Specificity: After several rounds of stimulation, the specificity of the resulting T-cell population is assessed using cytotoxicity assays or cytokine release assays.

Cytotoxicity Assays (Chromium-51 Release Assay)

This assay quantifies the ability of CTLs to lyse target cells presenting the MART-1 (27-35) peptide.

  • Target Cell Preparation: Target cells, such as the T2 cell line (which is deficient in TAP, allowing for efficient loading of exogenous peptides onto MHC class I molecules) or an HLA-A2+ melanoma cell line, are labeled with radioactive Chromium-51 (⁵¹Cr) for 1 hour at 37°C.[15]

  • Peptide Pulsing: For T2 cells, they are pulsed with the MART-1 (27-35) peptide at various concentrations. Melanoma cell lines that endogenously express MART-1 do not require peptide pulsing.

  • Co-incubation: The ⁵¹Cr-labeled target cells are incubated with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.[15]

  • Measurement of ⁵¹Cr Release: After incubation, the supernatant from each well is collected, and the amount of ⁵¹Cr released from the lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Spontaneous release is measured from target cells incubated without CTLs, and maximum release is determined by lysing the target cells with a detergent.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-secreting T-cells at the single-cell level.

  • Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for a cytokine of interest, typically Interferon-gamma (IFN-γ), which is released by activated CTLs.

  • Cell Plating: PBMCs or purified T-cells are plated in the antibody-coated wells along with peptide-pulsed APCs or melanoma cells. The MART-1 (27-35) peptide is added to the relevant wells.

  • Incubation: The plate is incubated for 18-24 hours at 37°C to allow for T-cell activation and cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the frequency of antigen-specific T-cells.[14][17]

HLA-Peptide Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific T-cells using flow cytometry.

  • Tetramer Reagent: Soluble HLA-A2 molecules are folded with the MART-1 (27-35) peptide and biotinylated. Four of these complexes are then bound to a streptavidin molecule, which is conjugated to a fluorescent dye (e.g., phycoerythrin - PE).

  • Cell Staining: PBMCs or cultured T-cells are incubated with the fluorescently labeled HLA-A2/MART-1 (27-35) tetramer. The tetramer will bind to the TCRs of T-cells that are specific for this peptide-MHC complex.

  • Co-staining with Antibodies: The cells are also stained with fluorescently labeled antibodies against T-cell surface markers, such as CD8 and CD3, to identify the T-cell population of interest.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentage of CD8+ T-cells that are also positive for the tetramer staining represents the frequency of MART-1 (27-35) specific T-cells.[18]

Visualizing the Biological Context of MART-1 (27-35)

The following diagrams illustrate the key pathways involving MART-1.

mart1_transcription_regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates MITF_Gene MITF Gene CREB->MITF_Gene Binds to promoter MITF_Protein MITF Protein MITF_Gene->MITF_Protein Transcription & Translation MLANA_Gene MLANA (MART-1) Gene MITF_Protein->MLANA_Gene Activates transcription MART1_mRNA MART-1 mRNA MLANA_Gene->MART1_mRNA Transcription

Caption: Transcriptional regulation of the MLANA (MART-1) gene.

antigen_presentation_workflow cluster_melanocyte Melanocyte / Melanoma Cell cluster_tcell CD8+ T-cell MART1_Protein Endogenous MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation MART1_Peptides MART-1 Peptides Proteasome->MART1_Peptides Generates TAP TAP Transporter MART1_Peptides->TAP Transport ER Endoplasmic Reticulum TAP->ER HLA_A2 HLA-A2 Molecule ER->HLA_A2 Loading Peptide_HLA_Complex MART-1 (27-35)-HLA-A2 Complex HLA_A2->Peptide_HLA_Complex Binds MART-1 (27-35) Cell_Surface Cell Surface Peptide_HLA_Complex->Cell_Surface Transport to TCR TCR Cell_Surface->TCR Presents to Activation T-cell Activation TCR->Activation Recognition leads to CD8 CD8 CD8->Peptide_HLA_Complex Co-receptor binding Lysis Target Cell Lysis Activation->Lysis

Caption: Antigen processing and presentation of MART-1 (27-35).

Conclusion

The MART-1 (27-35) peptide represents a fascinating nexus of cellular biology and immunology. While the full-length MART-1 protein plays a vital, intrinsic role in the formation of melanosomes within melanocytes, its processed peptide fragment serves as a critical flag for the immune system, enabling the recognition and elimination of melanoma cells. The high specificity of this epitope for the melanocyte lineage, combined with its potent immunogenicity, has solidified its position as a key target in the development of cancer vaccines and adoptive T-cell therapies for malignant melanoma. A thorough understanding of its biological significance, supported by robust experimental methodologies, is paramount for researchers and clinicians working to harness the power of the immune system in the fight against cancer.

References

A Technical Guide to MART-1 (27-35) and its Significance for Tumor-Infiltrating Lymphocytes in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MART-1 (Melanoma Antigen Recognized by T-cells 1) protein, also known as Melan-A, is a key differentiation antigen expressed in melanocytes and a majority of melanomas.[1][2] A specific peptide fragment of this protein, MART-1 (27-35), comprising the amino acid sequence AAGIGILTV, has been identified as an immunodominant epitope recognized by HLA-A2-restricted tumor-infiltrating lymphocytes (TILs).[3][4] This recognition by cytotoxic T lymphocytes (CTLs) makes MART-1 (27-35) a prime target for melanoma immunotherapy. This technical guide provides an in-depth overview of the role of MART-1 (27-35) in the context of TILs, including its presentation by MHC class I molecules, recognition by T-cell receptors (TCRs), and its application in therapeutic strategies. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes to serve as a comprehensive resource for the scientific community.

Introduction: The MART-1 (27-35) Epitope in Melanoma

Melanoma, a malignancy of melanocytes, has long been recognized as an immunogenic tumor, often infiltrated by lymphocytes.[2] The identification of tumor-associated antigens (TAAs) that can be recognized by the immune system has paved the way for targeted immunotherapies. MART-1 is one such TAA, with its expression largely restricted to melanocytes and melanoma cells, making it an attractive target with a favorable safety profile.[1]

The nine-amino-acid peptide MART-1 (27-35) is a naturally processed and presented epitope that binds to the HLA-A2.1 major histocompatibility complex (MHC) class I molecule.[4] This peptide-MHC (pMHC) complex is recognized by the TCR of CD8+ cytotoxic T lymphocytes, a major component of TILs. The presence of MART-1 (27-35)-specific T-cells in both the peripheral blood and tumor microenvironment of melanoma patients underscores its importance in the anti-tumor immune response.[5][6]

Data Presentation: Quantitative Analysis of MART-1 (27-35) Interactions

The efficacy of T-cell recognition and subsequent tumor cell lysis is dependent on several quantitative parameters, including the binding affinity of the peptide to the MHC molecule and the avidity of the TCR-pMHC interaction. Researchers have explored modifications of the native MART-1 (27-35) sequence to enhance its immunogenicity.

Table 1: HLA-A2 Binding Affinity of MART-1 (27-35) and its Analogues
Peptide SequenceModificationRelative HLA-A2 Binding Affinity (n-fold improvement over native)Reference
AAGIGILTVNative MART-1 (27-35)1[3]
LAGIGILTVA27L (P1 modification)1.5[3]
ALGIGILTVA28L (P2 modification)10[3]
ELAGIGILTVNative MART-1 (26-35) decamer0.5[3]
Table 2: Cytotoxic T-cell Response to MART-1 (27-35)
T-cell SourceTarget CellsEffector:Target Ratio% Specific LysisReference
MART-1 (27-35)-specific CTL clone (A42)624-MEL (HLA-A2+, MART-1+)20:10-89% (variable by clone)[7]
MART-1 (27-35)-specific CTL clone (A42)624-MEL (HLA-A2+, MART-1+)5:1Variable[7]
Anti-1L T-cellsT2 cells pulsed with MART-1 (27-35)10:1~50% at 1µM peptide[8]
Anti-native T-cellsT2 cells pulsed with MART-1 (27-35)10:1~20% at 1µM peptide[8]
Anti-1L T-cells501mel (melanoma cell line)30:1~60%[8]
Anti-native T-cells501mel (melanoma cell line)30:1~30%[8]

Experimental Protocols

Generation of MART-1 (27-35)-Specific Cytotoxic T Lymphocytes

Objective: To expand MART-1 (27-35)-specific CTLs from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

Methodology:

  • Isolate PBMCs from HLA-A2+ healthy donors or melanoma patients using Ficoll-Paque density gradient centrifugation. For TILs, digest fresh tumor tissue with a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase) and culture the resulting single-cell suspension in the presence of high-dose Interleukin-2 (IL-2).

  • Pulse autologous PBMCs or dendritic cells with the MART-1 (27-35) peptide (or its analogues) at a concentration of 1-10 µg/mL for 1-2 hours at 37°C.

  • Co-culture the peptide-pulsed antigen-presenting cells (APCs) with the isolated PBMCs or TILs at a responder:stimulator ratio of approximately 10:1 in complete RPMI-1640 medium supplemented with 10% human serum and IL-2 (e.g., 50 U/mL).

  • Restimulate the cultures every 7-10 days with fresh peptide-pulsed APCs and IL-2.

  • After 2-3 rounds of stimulation, assess the specificity of the T-cell cultures using cytotoxicity assays or tetramer staining.

Chromium-51 Release Assay for Cytotoxicity

Objective: To quantify the cytotoxic activity of MART-1 (27-35)-specific CTLs against target cells.

Methodology:

  • Target Cell Labeling:

    • Harvest target cells (e.g., T2 cells pulsed with MART-1 peptide or a melanoma cell line expressing HLA-A2 and MART-1).

    • Incubate 1 x 10^6 target cells with 100 µCi of Na₂⁵¹CrO₄ in a small volume of fetal bovine serum for 1-2 hours at 37°C.[6]

    • Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.[9]

    • Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.

  • Cytotoxicity Assay:

    • Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.[10]

    • Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with a detergent solution (e.g., 1% Triton X-100).[11]

    • Incubate the plate for 4 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 500 x g for 10 minutes.

    • Carefully transfer the supernatant from each well to a gamma counter tube or a LumaPlate™.[10]

    • Measure the radioactivity (counts per minute, CPM) in each sample.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100.[11]

ELISPOT Assay for Cytokine Release

Objective: To enumerate MART-1 (27-35)-specific T-cells based on their cytokine secretion (e.g., IFN-γ).

Methodology:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.

    • Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ antibody) overnight at 4°C.

    • Wash the plate and block with complete medium for at least 30 minutes at room temperature.[12]

  • Cell Incubation:

    • Add responder cells (PBMCs or TILs) to the wells, typically at 2.5 x 10^5 cells/well.[13]

    • Add the MART-1 (27-35) peptide as the stimulus. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for an appropriate duration (e.g., 18-24 hours for IFN-γ).

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine and incubate.

    • Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Wash again and add a substrate solution that forms a precipitating product.

  • Analysis:

    • Stop the reaction by washing with water once distinct spots have formed.

    • Dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Visualizing Key Processes

Antigen Processing and Presentation Pathway

G cluster_0 Tumor Cell Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Cell Surface MART1 MART-1 Protein Proteasome Proteasome MART1->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP MHC_I MHC Class I Molecule TAP->MHC_I Peptide Loading pMHC Peptide-MHC Complex MHC_I->pMHC Binding of MART-1 (27-35) pMHC_surface pMHC on Cell Surface pMHC->pMHC_surface Transport to Surface G cluster_0 Melanoma Cell cluster_1 Tumor-Infiltrating Lymphocyte (CD8+ T-cell) pMHC MART-1 (27-35)-HLA-A2 Complex TCR T-Cell Receptor pMHC->TCR Recognition CD8 CD8 Co-receptor pMHC->CD8 Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-cell Activation Signaling->Activation Lysis Tumor Cell Lysis Activation->Lysis G cluster_0 Patient cluster_1 Laboratory cluster_2 Patient Treatment Tumor Tumor Resection TIL_Isolation TIL Isolation Tumor->TIL_Isolation TIL_Expansion Ex vivo Expansion with IL-2 and MART-1 (27-35) peptide TIL_Isolation->TIL_Expansion TIL_Product Final TIL Product TIL_Expansion->TIL_Product TIL_Infusion Infusion of Expanded TILs TIL_Product->TIL_Infusion Lymphodepletion Non-myeloablative Lymphodepletion Lymphodepletion->TIL_Infusion IL2_Support Systemic IL-2 Administration TIL_Infusion->IL2_Support

References

understanding the MART-1/Melan-A antigen presentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MART-1/Melan-A Antigen Presentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a melanocyte differentiation antigen expressed on normal melanocytes and a majority of malignant melanomas.[1][2][3] It serves as a critical target for the immune system, particularly for cytotoxic T lymphocytes (CTLs), making it a focal point in the development of immunotherapies for melanoma.[4][5] Understanding the intricate molecular mechanisms of how MART-1 is processed and presented to T cells is fundamental for designing effective vaccines and adoptive T-cell therapies. This guide provides a detailed examination of the core pathways, quantitative data, and key experimental protocols related to MART-1/Melan-A antigen presentation.

The Core Pathway: MHC Class I Presentation of MART-1/Melan-A

The presentation of endogenous antigens like MART-1 is handled by the Major Histocompatibility Complex (MHC) class I pathway. This multi-step process ensures that fragments of intracellular proteins are displayed on the cell surface for surveillance by CD8+ T cells.[6][7][8]

Step 1: Proteasomal Degradation The full-length MART-1 protein, a 20-22 kDa transmembrane protein primarily located in melanosomes and the endoplasmic reticulum, is the starting point.[9][10][11] Like other intracellular proteins, MART-1 is subject to degradation. Proteins targeted for this pathway are often marked with ubiquitin and subsequently unfolded and cleaved by the proteasome, a large multi-catalytic protease complex in the cytoplasm.[8][12] The standard proteasome can generate MART-1 peptides, but its efficiency is debated. In tumor cells, the immunoproteasome, often induced by interferon-gamma (IFN-γ), can alter cleavage patterns.[13][14] However, for the MART-1 antigen, components of the immunoproteasome and the activator PA28 have been shown to sometimes interfere with the generation of the optimal epitope, potentially representing an immune escape mechanism.[13][14]

Step 2: Peptide Transport into the Endoplasmic Reticulum The resulting peptide fragments, typically 8-16 amino acids in length, are transported from the cytosol into the lumen of the endoplasmic reticulum (ER).[15] This crucial step is mediated by the Transporter Associated with Antigen Processing (TAP), an ATP-dependent heterodimeric transporter embedded in the ER membrane.[16][17][18] The TAP complex, consisting of TAP1 and TAP2 subunits, has a preference for peptides 8-12 amino acids long for efficient transport, although it can bind a broader range of lengths.[16][19]

Step 3: Peptide Trimming in the ER Many peptides transported by TAP are longer than the 8-10 residues required for optimal binding to MHC class I molecules.[15][20] In the ER lumen, these N-terminally extended precursors are trimmed by the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[20][21][22] ERAP1 functions as a "molecular ruler," preferentially trimming longer peptides down to the canonical 8-9 amino acid length before ceasing its activity.[15][20] This ensures a supply of correctly sized peptides for MHC loading. Inefficient generation or over-trimming of the MART-1 epitope by ERAP1 can negatively impact its presentation and is another potential point of immune evasion.[13]

Step 4: Peptide Loading onto MHC Class I Molecules Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin and a group of chaperones, including calnexin, calreticulin, and ERp57.[7][23] This complex then binds to the TAP transporter via tapasin, forming the peptide-loading complex (PLC).[7][17] The PLC holds the MHC class I molecule in a receptive state, allowing it to sample peptides delivered by TAP.[18] For MART-1, the most well-studied epitopes bind to the HLA-A2 allele, which is prevalent in the Caucasian population often affected by melanoma.[24] Once a high-affinity peptide, such as the immunodominant MART-1₂₇₋₃₅ (AAGIGILTV), binds securely in the peptide-binding groove, the MHC class I molecule undergoes a conformational change, stabilizes, and is released from the PLC.[25][26]

Step 5: Surface Presentation and T-Cell Recognition The stable peptide-MHC complex is then transported from the ER, through the Golgi apparatus, to the cell surface.[7][27] Here, it is displayed for recognition by the T-cell receptor (TCR) on circulating CD8+ cytotoxic T cells. A successful recognition event, involving the interaction between the TCR and the MART-1 peptide/HLA-A2 complex, triggers the activation of the T cell, leading to the destruction of the melanoma cell.[2][27]

MART1_MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface MART1_protein MART-1 Protein Proteasome Proteasome MART1_protein->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->MART1_protein Tagging Peptide_precursor N-Terminally Extended Peptide Precursors Proteasome->Peptide_precursor TAP TAP Transporter Peptide_precursor->TAP Transport (ATP-dependent) Peptide_precursor_er Peptide Precursors TAP->Peptide_precursor_er ERAP1 ERAP1 Peptide_final Mature Peptide (e.g., AAGIGILTV) ERAP1->Peptide_final PLC Peptide-Loading Complex (MHC-I, Calreticulin, Tapasin, etc.) MHC_loaded Stable Peptide-MHC-I Complex PLC->MHC_loaded Peptide_final->PLC Loading MHC_presented Presented pMHC-I MHC_loaded->MHC_presented Transport via Golgi Peptide_precursor_er->ERAP1 Trimming T_Cell CD8+ T Cell (TCR) MHC_presented->T_Cell Recognition

Caption: The MHC Class I antigen presentation pathway for MART-1/Melan-A.

Quantitative Analysis of MART-1 Presentation

The efficiency of antigen presentation is governed by several quantitative factors, from peptide binding affinities to protein expression levels.

Table 1: Binding of MART-1 Peptides to HLA-A*0201

Peptide SequencePositionDescriptionRelative Binding Affinity / IC₅₀ (nM)Reference
AAGIGILTV27-35Native NonapeptideBaseline / ~500 nM[25],[24]
EAAGIGILTV26-35Native DecapeptideSimilar to nonapeptide[25],[28]
E LAGIGILTV26-35Analogue (A27L)~9-fold higher affinity than native[25]
A LAGIGILTV27-35Analogue (A27L)~5-fold higher affinity than native[26]
Note: Binding affinity can vary based on the assay. IC₅₀ represents the concentration required for 50% inhibition in a competitive binding assay. Lower values indicate higher affinity.

Table 2: MART-1/Melan-A Expression and T-Cell Frequencies

ParameterFindingSignificanceReference(s)
Protein Expression Homogenously expressed in ~94% (16/17) of Melan-A mRNA-positive melanomas.High prevalence makes it a broadly applicable target.[9],[11]
Expression can be modulated by cell density and IFN-γ.Tumor microenvironment can influence target visibility.[2],[29]
T-Cell Precursor Frequency High frequency of MART-1 specific CD8+ T cells in healthy HLA-A2+ individuals (~1/1000 PBMCs).A robust T-cell repertoire exists and can be harnessed.[26]

MHC Class II Presentation of MART-1/Melan-A

While primarily a target for CD8+ T cells via the MHC class I pathway, MART-1 epitopes can also be presented by MHC class II molecules to CD4+ T helper cells. This is crucial for a comprehensive and sustained anti-tumor immune response, as CD4+ T cells help in the activation and maintenance of CTLs. Novel MART-1-derived epitopes, such as Melan-A₂₇₋₄₀ and Melan-A₂₅₋₃₆, have been identified and shown to be presented by various HLA-DR and HLA-DQ alleles.[30] The recognition of these epitopes by CD4+ T cells suggests that they are naturally processed and presented by both melanoma cells and professional antigen-presenting cells.[30]

Experimental Protocols

Verifying the steps of the antigen presentation pathway and assessing immune responses requires specific immunological assays.

Protocol 1: MHC-Peptide Binding Assay (Competitive ELISA)

This assay measures the ability of a test peptide (e.g., MART-1 analogue) to compete with a known high-affinity, labeled reference peptide for binding to purified, recombinant MHC class I molecules.

  • Coating: Coat a 96-well ELISA plate with an antibody specific for the MHC class I molecule (e.g., anti-HLA-A2).

  • Preparation of Complexes: In a separate plate, incubate a fixed, limiting concentration of recombinant HLA-A2 molecules with a fixed concentration of a biotinylated reference peptide in the presence of serial dilutions of the unlabeled MART-1 test peptide. Allow complexes to form over 24-48 hours.

  • Capture: Transfer the peptide-MHC mixtures to the antibody-coated plate and incubate to allow the capture of correctly folded MHC complexes.

  • Detection: Wash the plate to remove unbound components. Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Development: Wash again and add a chromogenic substrate (e.g., TMB). Stop the reaction with acid.

  • Analysis: Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the binding affinity of the test peptide. Calculate the IC₅₀ value from the dose-response curve.

Protocol 2: ELISPOT Assay for IFN-γ Secretion

The ELISPOT (Enzyme-Linked Immunospot) assay quantifies the number of antigen-specific T cells based on their cytokine secretion.

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.

  • Cell Plating: Wash the plate and block with a serum-containing medium. Add responder cells (Peripheral Blood Mononuclear Cells - PBMCs or purified T cells) to the wells.

  • Stimulation: Add stimulator cells (e.g., peptide-pulsed T2 cells, which are TAP-deficient and can be loaded with exogenous peptides, or melanoma cell lines) or the MART-1 peptide directly. Include positive (e.g., PHA) and negative (no peptide) controls.

  • Incubation: Co-culture the cells for 18-24 hours in a CO₂ incubator. Secreted IFN-γ is captured by the antibody on the plate membrane in the vicinity of the secreting cell.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody.

  • Development: Wash and add streptavidin-HRP. Add a precipitating substrate (e.g., AEC or BCIP/NBT) that forms an insoluble colored spot at the site of cytokine secretion.

  • Analysis: Wash and dry the plate. Count the spots using an automated ELISPOT reader. Each spot represents a single antigen-specific, IFN-γ-secreting T cell.

ELISPOT_Workflow A 1. Coat PVDF plate with anti-IFN-γ capture Ab B 2. Add T cells and peptide-pulsed APCs A->B C 3. Incubate 18-24h. IFN-γ is captured locally. B->C D 4. Lyse cells, wash plate. Add biotinylated detection Ab. C->D E 5. Add Streptavidin-HRP, then precipitating substrate. D->E F 6. Wash and dry plate. Spots form. E->F G 7. Count spots. Each spot = 1 active T cell. F->G

Caption: A simplified workflow for the T-cell ELISPOT assay.
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the simultaneous identification of the phenotype and function of antigen-specific T cells at a single-cell level.

  • Stimulation: Co-culture PBMCs or T cells with antigen (e.g., MART-1 peptide-pulsed APCs) for 6-12 hours. For the last 4-6 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cell.

  • Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.

  • Fixation and Permeabilization: Wash the cells, then fix them with a formaldehyde-based solution. Permeabilize the cell membrane using a detergent-based buffer like saponin.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Acquisition: Wash the cells and acquire data on a multi-parameter flow cytometer.

  • Analysis: Analyze the data using appropriate software. Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-γ, indicating an antigen-specific response.

Conclusion

The presentation of the MART-1/Melan-A antigen is a highly regulated and complex process that is central to the immune response against melanoma. From proteasomal cleavage and TAP transport to ERAP trimming and loading onto HLA-A2, each step offers potential targets for therapeutic intervention. A thorough understanding of these mechanisms, supported by robust quantitative data and precise experimental validation, is essential for researchers and drug developers aiming to enhance the immunogenicity of this key tumor antigen and design the next generation of cancer immunotherapies.

References

Preclinical Studies on MART-1 (27-35) Peptide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of preclinical research on the MART-1 (27-35) peptide, a key target in melanoma immunotherapy. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, protocols, and biological pathways associated with this immunogenic peptide.

Core Concepts of MART-1 (27-35) Immunogenicity

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanoma tumors. The specific nine-amino-acid fragment, MART-1 (27-35), with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A2.1 major histocompatibility complex (MHC) molecule. This recognition can trigger an anti-tumor immune response, making the MART-1 (27-35) peptide a prime candidate for cancer vaccines and adoptive cell therapies.

Preclinical studies have extensively investigated the native MART-1 (27-35) peptide and its analogues to enhance immunogenicity. A notable variant is the MART-1 (26-35) decapeptide with a leucine (B10760876) substitution at position 27 (ELAGIGILTV), which has demonstrated improved binding to HLA-A2 and increased stability of the peptide-MHC complex, leading to more potent T-cell activation.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from various studies investigating the immunogenicity of the MART-1 (27-35) peptide and its analogues. These studies utilize a range of assays to measure T-cell responses, including ELISpot, cytotoxicity assays, and tetramer staining.

Table 1: T-Cell Responses Measured by ELISpot Assay
Study ReferencePeptide VariantAdjuvant/TreatmentPatient/Donor CohortKey Findings
ECOG E1696 TrialMART-1 (27-35)IFN-α2b or GM-CSFMetastatic Melanoma Patients35% of subjects showed CD8 T-cell responses to one or more antigens, including MART-1.[2]
Rivoltini et al., 2006Melan-A/MART-1:26-35(27L)IFN-αStage IV Melanoma PatientsConsistent enhancement of CD8+ T cells recognizing modified and native MART-1 peptides in 5 of 7 evaluable patients.[3]
Speiser et al., 2005Melan-A26–35 A27LCpG oligodeoxynucleotidesMelanoma PatientsSignificant increase in peptide-specific CD8+ T-cell frequencies post-vaccination.[3]
Table 2: Cytotoxicity of MART-1 Specific T-Cells
Study ReferenceEffector CellsTarget CellsE:T RatioPeptide Concentration% Specific Lysis / Outcome
Rivoltini et al., 1995Anti-MART-1(27-35) CTLT2 cells pulsed with MART-1(27-35)Not specifiedNot specified25- to 100-fold higher lytic activity than MART-1-reactive CTL grown in high dose IL-2.[4]
Ayyoub et al., 2003Anti-1L (LAGIGILTV) T-cellsT2 cells pulsed with native MART-1(27-35)10:1VariedAnti-1L T-cells showed greater sensitivity to the native peptide compared to CTLs raised against the parental peptide.[5]
Johnson et al., 2009PBLs transduced with DMF5 TCRmel624+ melanomasNot specifiedEndogenousGreater antitumor reactivity compared to the original DMF4 receptor.[6]
Table 3: Frequency of MART-1 Specific T-Cells by Tetramer Staining
Study ReferencePeptide-MHC TetramerPatient/Donor CohortKey Findings
Rivoltini et al., 2006HLA-A*0201 with Melan-A/MART-1:26-35(27L) and native MART-1:27-35Stage IV Melanoma PatientsIncreased percentage of CD8+ T-cells binding to tetramers post-vaccination.[3]
Zippelius et al., 2002A2/Melan-A26–35 A27LMelanoma patients and healthy donorsA2/Melan-A+ CD8+ cells were detected in both melanoma patients and healthy donors.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are detailed protocols for key experiments cited in preclinical studies of the MART-1 (27-35) peptide.

Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.

1. Target Cell Labeling:

  • Harvest target cells (e.g., T2 cells or a melanoma cell line).

  • Resuspend 1 x 10^6 target cells in 100 µL of culture medium.

  • Add 100 µCi of Na2(51Cr)O4 and incubate for 60-90 minutes at 37°C, mixing every 30 minutes.

  • Wash the labeled cells three times with 10 mL of culture medium to remove unincorporated 51Cr.

  • Resuspend the cells at a concentration of 1 x 10^5 cells/mL in culture medium.

2. Assay Setup:

  • Plate 100 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well round-bottom plate.

  • Prepare serial dilutions of effector cells (CTLs) and add 100 µL to the wells to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • For peptide recognition assays, pre-incubate target cells with the MART-1 (27-35) peptide (typically 1 µg/mL) for 1 hour at 37°C before adding effector cells.

  • Controls:

    • Spontaneous release: Target cells with 100 µL of medium only.

    • Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.

3. Incubation and Data Collection:

  • Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 200 x g for 5 minutes.

  • Carefully harvest 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.

4. Data Analysis:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This assay quantifies the number of IFN-γ-secreting T-cells upon antigen stimulation.

1. Plate Coating:

  • Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol (B145695) for 1 minute.

  • Wash the plate five times with 200 µL/well of sterile PBS.

  • Coat the wells with 100 µL of anti-human IFN-γ capture antibody (typically at 10-15 µg/mL in PBS) and incubate overnight at 4°C.

2. Cell Preparation and Plating:

  • The next day, wash the plate five times with sterile PBS to remove excess antibody.

  • Block the membrane with 200 µL/well of complete RPMI medium with 10% fetal bovine serum for at least 2 hours at 37°C.

  • Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • During the blocking step, prepare your cell suspension and peptide stimuli. The MART-1 (27-35) peptide is typically used at a final concentration of 10 µg/mL.

  • After blocking, remove the medium and add 100 µL of the cell suspension (e.g., 2.5 x 10^5 cells) and 100 µL of the peptide stimulus to each well.

  • Controls:

    • Negative control: Cells with medium only.

    • Positive control: Cells with a mitogen like phytohemagglutinin (PHA).

3. Incubation and Development:

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the plate five times with PBS containing 0.05% Tween 20 (PBST).

  • Add 100 µL of biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development.

  • Stop the reaction by washing with distilled water.

4. Spot Analysis:

  • Allow the plate to dry completely.

  • Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

MHC Tetramer Staining and Flow Cytometry

This technique identifies and quantifies antigen-specific T-cells using fluorescently labeled MHC-peptide complexes.

1. Cell Preparation:

  • Prepare a single-cell suspension of PBMCs or lymphocytes at a concentration of 1-2 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

2. Staining:

  • Add 50-100 µL of the cell suspension (1-2 x 10^6 cells) to a FACS tube.

  • Add the PE- or APC-conjugated HLA-A2/MART-1 (27-35) tetramer at the predetermined optimal concentration.

  • Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal temperature and time should be determined empirically.

  • Add fluorescently labeled antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the T-cell population of interest.

  • Incubate for an additional 30 minutes on ice in the dark.

3. Washing and Acquisition:

  • Wash the cells twice with 2 mL of cold FACS buffer.

  • Resuspend the cell pellet in 200-500 µL of FACS buffer. For fixation, resuspend in 1% paraformaldehyde in PBS.

4. Data Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD8+ cells.

  • Within the CD8+ T-cell gate, quantify the percentage of cells that are positive for the MART-1 tetramer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical evaluation of the MART-1 (27-35) peptide.

T-Cell Receptor Signaling Pathway

The recognition of the MART-1 (27-35) peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the execution of effector functions such as cytokine release and target cell lysis.

Caption: Initial steps of TCR signaling upon MART-1 peptide recognition.

Experimental Workflow for Immunogenicity Assessment

A typical preclinical workflow to evaluate the immunogenicity of a MART-1 (27-35) peptide-based vaccine involves several key stages, from in vitro characterization to in vivo animal studies.

Experimental_Workflow start Peptide Synthesis (MART-1 (27-35) or analogue) invitro In Vitro Characterization start->invitro binding HLA-A2 Binding Assay invitro->binding stability Peptide-MHC Stability Assay invitro->stability tcell_culture In Vitro T-Cell Stimulation binding->tcell_culture stability->tcell_culture elispot IFN-γ ELISpot Assay tcell_culture->elispot cytotoxicity 51Cr Release Assay tcell_culture->cytotoxicity flow Tetramer/Intracellular Cytokine Staining tcell_culture->flow invivo In Vivo Animal Studies (HLA-A2 transgenic mice) tcell_culture->invivo immunization Immunization with Peptide Vaccine Formulation invivo->immunization exvivo Ex Vivo Analysis of T-Cell Responses immunization->exvivo tumor_challenge Tumor Challenge Studies immunization->tumor_challenge end Evaluation of Anti-Tumor Efficacy exvivo->end tumor_challenge->end

References

The Potential of MART-1 (27-35) as a Biomarker for Melanoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanoma antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a key protein in the study of melanoma, not only for its role in diagnosis but also as a promising therapeutic target. The specific peptide fragment, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope presented by HLA-A*02:01 molecules on the surface of melanoma cells. This presentation makes it a critical target for cytotoxic T lymphocytes (CTLs) and a focal point for immunotherapy research. This technical guide provides a comprehensive overview of MART-1 (27-35) as a potential biomarker for melanoma, detailing its role in the immune response, methods for its detection, and its clinical significance. The information is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this important melanoma-associated antigen.

Introduction

Melanoma, a malignancy of melanocytes, has seen a rising incidence and remains a significant clinical challenge, particularly in its advanced stages. The discovery of tumor-associated antigens (TAAs) has paved the way for the development of targeted immunotherapies. MART-1 is a melanocyte differentiation antigen expressed on normal melanocytes and is also found in a majority of melanomas.[1] The peptide MART-1 (27-35) is one of the most well-characterized T-cell epitopes, making it an attractive biomarker for diagnostic and prognostic purposes, as well as a target for therapeutic intervention.[2][3] This guide will delve into the molecular and cellular mechanisms underpinning the utility of MART-1 (27-35) in melanoma research and clinical applications.

Data Presentation: Quantitative Analysis of MART-1 Expression and Clinical Correlation

The expression of MART-1 in melanoma has been the subject of numerous studies, with quantitative data highlighting its prevalence and prognostic value.

ParameterFindingReference
Expression in Primary Melanoma 90% of primary cutaneous melanomas express Melan-A/MART-1.[4]
Expression in Metastatic Melanoma 89% of evaluated melanoma cell lines derived from metastases were positive for Melan-A by PCR.[5]
Correlation with Breslow Thickness Loss of Melan-A/MART-1 expression increases with greater Breslow thickness.[4]
Prognostic Significance (Disease-Free Survival) Patients with tumors not expressing Melan-A/MART-1 have a significantly reduced disease-free interval.[4]
Prognostic Significance (Overall Survival) Patients with tumors not expressing Melan-A/MART-1 have a significantly reduced overall survival rate.[4]
Patients whose metastatic cell lines were positive for Melan-A expression by PCR had a significantly longer overall survival time.[5]
Heterogeneity of Expression Significant heterogeneity in the expression of MART-1 is observed in metastatic lesions, with some tumors showing partial or complete loss of the antigen.[6]

Signaling Pathway: T-Cell Recognition of MART-1 (27-35)

The recognition of the MART-1 (27-35) peptide by cytotoxic T lymphocytes is a critical event in the anti-tumor immune response. This process involves the presentation of the peptide by Major Histocompatibility Complex (MHC) class I molecules on melanoma cells and its subsequent recognition by the T-cell receptor (TCR) on CD8+ T-cells.

MART1_TCell_Recognition T-Cell Recognition of MART-1 (27-35) Peptide MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation MART1_Peptide MART-1 (27-35) Peptide (AAGIGILTV) Proteasome->MART1_Peptide Generates TAP TAP Transporter MART1_Peptide->TAP Transport MHC_I MHC Class I MART1_Peptide->MHC_I Loading ER Endoplasmic Reticulum TAP->ER Peptide_MHC MART-1 (27-35) / MHC-I Complex ER->Peptide_MHC Formation MHC_I->ER Cell_Surface Melanoma Cell Surface Peptide_MHC->Cell_Surface Transport to TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Co-receptor Peptide_MHC->CD8 Stabilization Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Initiates CD8->Signaling_Cascade Activation T-Cell Activation (Cytotoxicity, Proliferation, Cytokine Release) Signaling_Cascade->Activation

T-Cell Recognition of MART-1 (27-35) Peptide

Experimental Protocols

Accurate detection and quantification of MART-1 expression and the cellular immune response against it are crucial for its validation as a biomarker. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for MART-1/Melan-A Detection

This protocol outlines the steps for staining paraffin-embedded tissue sections to visualize MART-1 expression.

IHC_Workflow Immunohistochemistry (IHC) Workflow for MART-1 Start Start: Paraffin-Embedded Tissue Section Deparaffinization 1. Deparaffinization & Rehydration (Xylene, Ethanol (B145695) series) Start->Deparaffinization Antigen_Retrieval 2. Heat-Induced Epitope Retrieval (HIER) (e.g., Citrate Buffer, pH 6.0) Deparaffinization->Antigen_Retrieval Peroxidase_Block 3. Endogenous Peroxidase Block (3% Hydrogen Peroxide) Antigen_Retrieval->Peroxidase_Block Blocking 4. Blocking (e.g., Normal Serum) Peroxidase_Block->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-MART-1/Melan-A Ab) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (DAB Substrate) Secondary_Ab->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis End: Microscopic Analysis Dehydration_Mounting->Analysis

IHC Workflow for MART-1

Methodology:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.[7]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) and heating.[7] Allow slides to cool.

  • Endogenous Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[7]

  • Blocking: Apply a blocking solution (e.g., normal serum from the species of the secondary antibody) to reduce non-specific binding.[7]

  • Primary Antibody Incubation: Incubate with a primary antibody specific for MART-1/Melan-A (e.g., A103 clone) at an optimized dilution.[4][7]

  • Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[7]

  • Detection: Add a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the antibody binding.[7][8]

  • Counterstaining: Stain with hematoxylin (B73222) to visualize cell nuclei.[7][8]

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip.[7]

ELISpot Assay for Detecting MART-1 Specific T-Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify cytokine-secreting T-cells at the single-cell level upon recognition of the MART-1 (27-35) peptide.[9]

ELISpot_Workflow ELISpot Assay Workflow for MART-1 Specific T-Cells Start Start: PVDF Plate Preparation Coating 1. Coat Plate with Anti-Cytokine Capture Antibody (e.g., Anti-IFN-γ) Start->Coating Blocking_Plate 2. Block Plate (e.g., with BSA) Coating->Blocking_Plate Cell_Plating 3. Add PBMCs and MART-1 (27-35) Peptide Blocking_Plate->Cell_Plating Incubation 4. Incubate to Allow Cytokine Secretion Cell_Plating->Incubation Cell_Removal 5. Wash to Remove Cells Incubation->Cell_Removal Detection_Ab 6. Add Biotinylated Anti-Cytokine Detection Antibody Cell_Removal->Detection_Ab Enzyme_Conjugate 7. Add Streptavidin-Enzyme Conjugate (e.g., Streptavidin-ALP) Detection_Ab->Enzyme_Conjugate Substrate 8. Add Substrate to Develop Spots Enzyme_Conjugate->Substrate Analysis End: Analyze and Count Spots Substrate->Analysis

References

In-Depth Technical Guide: Basic Research Applications of MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, represents an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule.[3][4][5] This property makes the MART-1 (27-35) peptide a critical tool in basic and translational cancer immunology research. Its applications range from serving as a model antigen for studying T-cell activation and cytotoxicity to its use in the development of cancer vaccines and adoptive T-cell therapies.[1][6] This guide provides an in-depth overview of the core basic research applications of the MART-1 (27-35) peptide, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Applications in Basic Research

The MART-1 (27-35) peptide is instrumental in several key areas of immunology and cancer research:

  • Model Antigen for T-Cell Activation Studies: It is widely used to study the fundamental mechanisms of T-cell recognition, activation, and effector function.[7][8]

  • Cancer Vaccine Development: As a tumor-associated antigen, it is a primary candidate for peptide-based cancer vaccines aimed at eliciting a robust anti-melanoma immune response.[1][2]

  • Adoptive Cell Therapy Research: It is used to generate and test the specificity and efficacy of engineered T-cells, such as those expressing MART-1-specific T-cell receptors (TCRs).

  • Studying Immunological Synapse and Signal Transduction: The interaction between the MART-1 (27-35)/HLA-A2 complex and a specific TCR provides a model system to investigate the molecular signaling cascades that lead to T-cell activation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the MART-1 (27-35) peptide and its analogs.

Table 1: Peptide Concentrations for T-Cell Stimulation and Assays

ApplicationPeptideConcentrationCell TypeReference
In vitro T-cell stimulationMART-1 (27-35)1 µMHuman PBMC[3]
ELISPOT AssayMART-1 (27-35)10 µg/mLHuman PBMC[7]
Peptide Pulsing of Target CellsMART-1 (27-35)1 µMT2 cells[9]
Cytotoxicity AssayMART-1 (27-35)4 µgMelanoma cell lines[10]
Cytokine Release AssayMART-1 (27-35)25 µg/mLT2 cells[1]

Table 2: Cellular Response Data from Functional Assays

Assay TypeEffector CellsTarget CellsE:T RatioResultReference
Chromium Release AssayAnti-1L T-cellsPeptide-pulsed T2 cells10:1Peptide-dependent lysis[11]
Chromium Release AssayMART-1 specific CTL clonePeptide-pulsed T2 cells1:1Lysis with peptide concentration down to 10⁻⁶ mM[10]
IFN-γ ELISPOTHuman PBMCPeptide-pulsed T2 cellsN/ASignificant IFN-γ production[7]
Cytokine Release (IFN-γ)Post-vaccination CTLPeptide-pulsed T2 cellsN/A>3-fold increase post-vaccination[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the MART-1 (27-35) peptide.

In Vitro T-Cell Stimulation with MART-1 (27-35)

This protocol describes the in vitro generation of MART-1 (27-35)-specific CTLs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from an HLA-A2 positive donor

  • MART-1 (27-35) peptide (AAGIGILTV)

  • Complete medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Recombinant human Interleukin-2 (IL-2)

  • Irradiated autologous PBMCs

Procedure:

  • Plate 5 x 10⁶ PBMCs per well in a 24-well plate in 2 mL of complete medium.[9]

  • Add MART-1 (27-35) peptide to a final concentration of 1 µM.[3][9]

  • 24 hours later (Day 1), add IL-2 to a final concentration of 300 IU/mL.[3][9]

  • On Day 4, add another dose of IL-2 (300 IU/mL).[3][9]

  • At weekly intervals, harvest the cells. A portion can be cryopreserved for later analysis.

  • Restimulate the remaining cells by co-culturing them with irradiated autologous PBMCs that have been pulsed with 1 µM of MART-1 (27-35) peptide.

  • Repeat the stimulation cycle for a total of three restimulations.

  • After the final restimulation, the cells can be assessed for specificity and functionality using cytotoxicity and cytokine release assays.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1 (27-35)-specific CTLs to lyse target cells presenting the peptide.

Materials:

  • MART-1 (27-35)-specific CTLs (effector cells)

  • T2 cells or a melanoma cell line expressing HLA-A2 (target cells)

  • MART-1 (27-35) peptide

  • Irrelevant peptide (negative control)

  • Sodium Chromate (⁵¹Cr)

  • Complete medium

  • 1% Triton-X-100

Procedure:

  • Label 1 x 10⁶ target cells by incubating them with 100 µCi of ⁵¹Cr for 1 hour at 37°C.[5]

  • During the labeling, pulse the target cells with 1 µM of MART-1 (27-35) peptide or an irrelevant control peptide.[9]

  • Wash the labeled and pulsed target cells three times with complete medium.

  • Plate 5,000 target cells per well in a 96-well V-bottom plate.[12]

  • Add the effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • For spontaneous release, add medium only to the target cells.

  • For maximum release, add 1% Triton-X-100 to the target cells.[12]

  • Incubate the plate for 4 hours at 37°C.[11]

  • Centrifuge the plate and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: [(experimental release - spontaneous release) / (maximal release - spontaneous release)] x 100.[12]

IFN-γ ELISPOT Assay

This assay quantifies the frequency of MART-1 (27-35)-specific, IFN-γ-secreting T-cells.

Materials:

  • 96-well ELISPOT plates coated with an anti-human IFN-γ antibody

  • PBMCs or isolated T-cells

  • T2 cells (as antigen-presenting cells)

  • MART-1 (27-35) peptide

  • Control peptide (e.g., from an unrelated virus)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase conjugate

  • Substrate solution (e.g., BCIP/NBT)

Procedure:

  • Pre-coat the ELISPOT plate with a capture antibody against human IFN-γ overnight.

  • Wash the plate and block with a suitable blocking buffer.

  • Pulse T2 cells with 10 µg/mL of MART-1 (27-35) peptide or a control peptide overnight.[7]

  • Add 2 x 10⁴ T-cells and 5 x 10³ peptide-pulsed T2 cells per well.[7]

  • Incubate the plate for 20 hours at 37°C.[7]

  • Wash the plate and add the biotinylated detection antibody.

  • After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.

  • Following another incubation and wash, add the substrate solution and incubate until spots develop.

  • Stop the reaction by washing with water.

  • Count the spots, where each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the MART-1 (27-35) peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) initiates a complex signaling cascade within the T-cell, leading to its activation.

TCR_Signaling TCR Signaling Pathway upon MART-1 (27-35) Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation CD8 CD8 Lck Lck CD8->Lck MHC MART-1/HLA-A2 CD8->MHC Lck->CD3 Phosphorylation APC APC MHC->TCR Recognition LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Vav Vav SLP76->Vav Itk Itk SLP76->Itk PIP2 PIP2 PLCg1->PIP2 Hydrolysis Itk->PLCg1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC Ras_GRP Ras GRP DAG->Ras_GRP NFAT NFAT Calcineurin->NFAT Dephosphorylation NFkB NF-κB PKC->NFkB Ras Ras Ras_GRP->Ras MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: TCR Signaling upon MART-1 (27-35) Recognition.

Experimental Workflow for Assessing T-Cell Functionality

The following diagram illustrates a typical experimental workflow for evaluating the functionality of T-cells in response to the MART-1 (27-35) peptide.

Experimental_Workflow Workflow for Assessing T-Cell Functionality PBMC_Isolation Isolate PBMCs from HLA-A2+ Donor T_Cell_Stimulation In Vitro Stimulation with MART-1 (27-35) Peptide PBMC_Isolation->T_Cell_Stimulation CTL_Expansion Expansion of MART-1 Specific CTLs T_Cell_Stimulation->CTL_Expansion Cytotoxicity_Assay Chromium Release Assay CTL_Expansion->Cytotoxicity_Assay Cytokine_Assay ELISPOT / ELISA CTL_Expansion->Cytokine_Assay Target_Cell_Prep Prepare Target Cells (e.g., T2 cells) Peptide_Pulsing Pulse with MART-1 (27-35) Peptide Target_Cell_Prep->Peptide_Pulsing Control_Pulsing Pulse with Irrelevant Peptide Target_Cell_Prep->Control_Pulsing Peptide_Pulsing->Cytotoxicity_Assay Peptide_Pulsing->Cytokine_Assay Control_Pulsing->Cytotoxicity_Assay Control_Pulsing->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Experimental workflow for T-cell functionality assessment.

Conclusion

The MART-1 (27-35) peptide is an indispensable reagent in the field of tumor immunology. Its well-defined characteristics as an HLA-A2 restricted epitope of a prevalent melanoma antigen provide a robust system for fundamental research into T-cell biology and for the preclinical development of novel immunotherapies. The standardized protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage the MART-1 (27-35) peptide in their studies. Further investigations into modified versions of this peptide and its application in combination with other therapeutic modalities will continue to advance the fight against melanoma and other cancers.

References

Methodological & Application

Application Note and Protocol for the Synthesis and Purification of MART-1 (27-35) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key differentiation antigen expressed in melanocytes and the majority of melanoma tumors.[1][2][3] The MART-1 (27-35) peptide, with the amino acid sequence Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (AAGIGILTV), is a nonapeptide that represents a crucial immunogenic epitope.[2][3][4][5][6] This epitope is presented by HLA-A2 molecules on the surface of melanoma cells and is recognized by cytotoxic T lymphocytes (CTLs), making it a significant target for the development of cancer immunotherapies and vaccines.[1][2][3][7]

This document provides a detailed protocol for the chemical synthesis of the MART-1 (27-35) human peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, it outlines methods for the characterization and quality control of the synthesized peptide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the MART-1 (27-35) peptide.

ParameterValueReference
Amino Acid SequenceAAGIGILTV[2][4][6]
Molecular FormulaC37H67N9O11[2][3]
Molecular Weight814.1 g/mol [2][3]
Typical Crude Purity (Post-Synthesis)>70%[8]
Final Purity (Post-HPLC Purification)≥95%[1][2][3][9][10]
Storage Conditions (Lyophilized)-20°C, protected from light[3]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of MART-1 (27-35)

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • For each coupling cycle, dissolve the corresponding Fmoc-protected amino acid (3 equivalents to the resin substitution) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the MART-1 (27-35) sequence (Val, Thr, Leu, Ile, Gly, Ile, Gly, Ala, Ala).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA to recover any remaining peptide.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a minimal amount of water/acetonitrile (B52724) mixture and lyophilize to obtain a white powder.

II. Purification by Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 60% over 30-40 minutes. The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess their purity. Pool the fractions with the desired purity (typically >95%).

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified MART-1 (27-35) peptide as a white, fluffy powder.

III. Peptide Characterization and Quality Control

1. Analytical RP-HPLC:

  • Purpose: To determine the purity of the final peptide product.

  • Method: Use a C18 analytical column with a gradient of acetonitrile in water containing 0.1% TFA. A typical gradient could be 5-95% acetonitrile over 20-30 minutes.[11] Purity is calculated by integrating the peak area of the main product and dividing it by the total area of all peaks.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the identity and molecular weight of the synthesized peptide.

  • Method: Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used. The observed molecular weight should match the calculated theoretical mass of the MART-1 (27-35) peptide (814.1 Da).

3. Quantitative Amino Acid Analysis (AAA):

  • Purpose: To determine the absolute peptide content and confirm the amino acid composition.

  • Method: The peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours. The resulting amino acids are then separated and quantified by chromatography.

Signaling Pathway and Experimental Workflow

The MART-1 (27-35) peptide plays a critical role in the adaptive immune response against melanoma. The following diagrams illustrate the antigen presentation pathway involving MART-1 and the general workflow for its synthesis and purification.

MART1_Antigen_Presentation cluster_TumorCell Melanoma Cell cluster_TCell Cytotoxic T Lymphocyte (CTL) MART1_protein MART-1 Protein Proteasome Proteasome MART1_protein->Proteasome Degradation MART1_peptide MART-1 (27-35) Peptide Proteasome->MART1_peptide Processing TAP TAP Transporter MART1_peptide->TAP ER Endoplasmic Reticulum TAP->ER Translocation Peptide_MHC1 Peptide-MHC I Complex ER->Peptide_MHC1 Peptide Loading MHC1 MHC Class I MHC1->ER Golgi Golgi Apparatus Peptide_MHC1->Golgi Transport Golgi->Cell_Surface TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 Activation CTL Activation TCR->Activation CD8->Activation

Caption: Antigen presentation pathway of MART-1 (27-35) peptide.

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Start->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Crude_Peptide Crude MART-1 (27-35) Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purified_Peptide Purified MART-1 (27-35) Peptide Purification->Purified_Peptide QC Quality Control (Analytical HPLC, MS, AAA) Purified_Peptide->QC Final_Product Final Product (>95% Purity) QC->Final_Product

References

Application Notes and Protocols for MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) peptide, with the amino acid sequence AAGIGILTV, is a key immunogenic epitope presented by HLA-A2 on melanoma cells.[1][2][3] It is widely utilized in cancer research and immunotherapy development for stimulating MART-1-specific CD8+ T cells.[4] Proper solubilization and storage of this hydrophobic peptide are critical for maintaining its biological activity and ensuring experimental reproducibility. These application notes provide detailed protocols and guidelines for the effective handling of the MART-1 (27-35) peptide.

Data Presentation: Solubility and Storage Recommendations

The following table summarizes the key quantitative and qualitative data for the solubilization and storage of the MART-1 (27-35) peptide.

ParameterRecommendationSource(s)
Form Typically supplied as a lyophilized solid/powder.[2][5][6][2][5][6]
Molecular Weight Approximately 814 g/mol .[1][2][6][1][2][6]
Purity >95% by HPLC.[1][2][6][1][2][6]
Primary Solvents DMSO (for stock solutions, e.g., 1 mM).[4] Distilled water (for solutions up to 2 mg/mL).[1][6] Acetonitrile (for higher concentrations).[1][6][1][4][6]
Solubilization Aid Brief sonication can aid in dissolving the peptide.[7][7]
Storage (Lyophilized) Store at -20°C or -80°C.[1][2][4][5][6] The product is hygroscopic and should be protected from light.[1][6][1][2][4][5][6]
Storage (Reconstituted) Aliquot and store at -20°C or -80°C.[1][4][6] Avoid repeated freeze-thaw cycles.[4][1][4][6]
Stability At least one year at -80°C when stored properly.[4] Lyophilized form can be stored refrigerated at 2-8°C for up to 6 months.[5][4][5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized MART-1 (27-35) Peptide

This protocol outlines the steps for solubilizing the lyophilized MART-1 (27-35) peptide to prepare a stock solution. Due to its hydrophobic nature, initial reconstitution in an organic solvent like DMSO is recommended for optimal solubility.

Materials:

  • Lyophilized MART-1 (27-35) peptide vial

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial to be reconstituted to 1 mM, given a MW of 814 g/mol , add 1.23 mL of DMSO).

  • Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, brief sonication (10-20 seconds) may be applied. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[4]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based assays.

Materials:

  • MART-1 (27-35) peptide stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Calculate the volume of the DMSO stock solution required to achieve the desired final working concentration in your aqueous buffer.

  • Dilution: Add the aqueous buffer (e.g., PBS or cell culture medium) to a sterile tube. While gently vortexing the buffer, add the calculated volume of the peptide stock solution dropwise. This gradual addition helps to prevent precipitation of the hydrophobic peptide.

  • Final Mixing: Gently vortex the final solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Storage and Handling

Proper storage is crucial for maintaining the integrity and activity of the MART-1 (27-35) peptide.

Lyophilized Peptide:

  • Store the unopened vial at -20°C or -80°C for long-term storage.[1][2][4][5][6]

  • The peptide is hygroscopic; keep the vial tightly sealed and protected from light.[1][6]

Reconstituted Peptide (Stock Solution in DMSO):

  • Store aliquots at -80°C for long-term stability.[4]

  • For short-term storage, -20°C is also acceptable.

  • Crucially, avoid repeated freeze-thaw cycles as this can degrade the peptide. [4]

Visualizations

Below are diagrams illustrating the experimental workflow for peptide handling and the biological context of the MART-1 (27-35) peptide.

G cluster_prep Peptide Preparation cluster_storage Storage & Use lyophilized Lyophilized MART-1 (27-35) (Store at -20°C to -80°C) equilibrate Equilibrate to Room Temp. lyophilized->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add DMSO centrifuge->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Stock Solution (e.g., 1 mM in DMSO) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C aliquot->store working_sol Prepare Working Solution (Dilute in Aqueous Buffer) aliquot->working_sol experiment Use in Experiment (e.g., T-cell Stimulation) working_sol->experiment

Caption: Workflow for Solubilization and Storage of MART-1 (27-35) Peptide.

G cluster_apc Antigen Presenting Cell (e.g., Melanoma Cell) cluster_tcell CD8+ T-Cell mart1_protein MART-1 Protein proteasome Proteasomal Degradation mart1_protein->proteasome peptide MART-1 (27-35) Peptide (AAGIGILTV) proteasome->peptide mhc HLA-A2 Molecule peptide->mhc Loading pmhc Peptide-MHC Complex mhc->pmhc tcr T-Cell Receptor (TCR) pmhc->tcr Recognition activation T-Cell Activation tcr->activation

Caption: Antigen Presentation Pathway of MART-1 (27-35) Peptide.

References

Protocol for In Vitro T-Cell Stimulation with MART-1 (27-35)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in melanoma cells and normal melanocytes.[1] The peptide fragment MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[2] In vitro stimulation of T-cells with the MART-1 (27-35) peptide is a fundamental technique used to assess the presence and functional capacity of MART-1-specific T-cells in peripheral blood mononuclear cells (PBMCs) from both melanoma patients and healthy individuals. This application note provides detailed protocols for the in vitro stimulation of T-cells with MART-1 (27-35) and subsequent analysis of the T-cell response using ELISpot, intracellular cytokine staining (ICS), and proliferation assays.

Principle of the Assays

The in vitro T-cell stimulation protocol relies on the principle that T-cells with T-cell receptors (TCRs) specific for the MART-1 (27-35) peptide will become activated upon encountering the peptide presented by antigen-presenting cells (APCs) within a PBMC population. This activation leads to a cascade of cellular events, including cytokine secretion, proliferation, and the acquisition of effector functions. The subsequent assays quantify these responses to provide insights into the cellular immune response against this specific tumor antigen.

Materials and Reagents

Cell Source
  • Human Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201 positive donors.

Peptides
  • MART-1 (27-35) peptide (AAGIGILTV)

  • MART-1 (26-35) analog peptide (ELAGIGILTV) for enhanced binding to HLA-A*02:01[1]

  • Negative control peptide (e.g., from HIV or an irrelevant protein)

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

Media and Supplements
  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-glutamine

  • HEPES buffer

  • 2-Mercaptoethanol

  • Recombinant human Interleukin-2 (IL-2)

Reagents for PBMC Isolation
  • Ficoll-Paque PLUS or other density gradient medium

  • Phosphate Buffered Saline (PBS), sterile

Reagents for T-Cell Assays
  • ELISpot Assay:

    • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate)

    • PVDF-membrane 96-well plates

  • Intracellular Cytokine Staining (ICS):

    • Brefeldin A or Monensin (protein transport inhibitors)

    • Fluorescently conjugated antibodies against:

      • Surface markers: CD3, CD8, CD4

      • Intracellular cytokines: IFN-γ, TNF-α

    • Fixation/Permeabilization buffer

    • Flow cytometer

  • Proliferation Assay:

    • Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye

    • Flow cytometer

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

  • Dilute whole blood 1:1 with sterile PBS in a sterile conical tube.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

  • Collect the buffy coat, which contains the PBMCs, and transfer it to a new sterile conical tube.

  • Wash the collected PBMCs by adding at least 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Adjust the cell concentration to the desired density for downstream applications.

In Vitro T-Cell Stimulation with MART-1 (27-35) Peptide

This protocol outlines the general procedure for stimulating PBMCs with the MART-1 peptide. Specific cell numbers and incubation times may need to be optimized depending on the downstream assay.

  • Plate PBMCs in a 24-well or 96-well culture plate at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add the MART-1 (27-35) peptide to the cell culture at a final concentration of 1-10 µg/mL.

  • Include the following controls:

    • Negative Control: PBMCs cultured with an irrelevant peptide.

    • Unstimulated Control: PBMCs cultured in medium alone.

    • Positive Control: PBMCs stimulated with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.

  • If desired for T-cell expansion, add recombinant human IL-2 (e.g., 20 IU/mL) to the culture medium after 24-48 hours of stimulation.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period, which will vary depending on the subsequent assay (e.g., 24-48 hours for ELISpot/ICS, 5-7 days for proliferation).

T-Cell Response Readout Assays

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[3][4]

  • Plate Coating: Coat a PVDF-membrane 96-well plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

  • Cell Plating: Add 2-4 x 10^5 PBMCs per well.

  • Stimulation: Add the MART-1 (27-35) peptide (1-10 µg/mL) and controls to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then PBS.

    • Add the substrate solution and incubate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per 10^6 PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.[5]

  • Stimulation with Protein Transport Inhibitor:

    • Stimulate 1-2 x 10^6 PBMCs per well with the MART-1 (27-35) peptide (1-10 µg/mL) and controls in a 96-well round-bottom plate.

    • After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to each well to block cytokine secretion.

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells with permeabilization buffer and then FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the CD8+ T-cell population.

CFSE Proliferation Assay

The CFSE assay measures T-cell proliferation by tracking the dilution of the fluorescent dye with each cell division.[3][6][7]

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Stimulation:

    • Plate the CFSE-labeled PBMCs at 1-2 x 10^6 cells/mL in a 24-well or 96-well plate.

    • Add the MART-1 (27-35) peptide (1-10 µg/mL) and controls.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • Harvest the cells and stain with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).

    • Acquire the data on a flow cytometer.

    • Analyze the data to identify distinct generations of proliferating cells based on the halving of CFSE fluorescence intensity. The percentage of proliferated cells can be calculated.

Data Presentation

Table 1: Expected Outcomes for IFN-γ ELISpot Assay
StimulationCell SourceNumber of Responding DonorsMean Spot Forming Cells (SFCs) per 10^6 PBMCs (Range)Reference
MART-1 (27-35)Melanoma Patient PBMCs (Post-vaccination)12/18~100-500+[2]
MART-1 (27-35)Melanoma Patient PBMCs (Pre-vaccination)2/18~20-100[2]
MART-1 (27-35)Healthy Donor PBMCsVariable, often low<50[4]
Irrelevant PeptideAll0<10[2][4]
PHAAllAll>1000
Table 2: Expected Outcomes for Intracellular Cytokine Staining (ICS)
StimulationCell SubsetCytokinePercentage of Positive Cells (Range)Reference
MART-1 (27-35)CD8+ T-cellsIFN-γ0.1% - 5%[8][9]
MART-1 (27-35)CD8+ T-cellsTNF-α0.1% - 3%[10]
Irrelevant PeptideCD8+ T-cellsIFN-γ/TNF-α<0.1%[8]
PHACD8+ T-cellsIFN-γ>20%
Table 3: Expected Outcomes for CFSE Proliferation Assay
StimulationCell SubsetPercentage of Proliferated Cells (Range)Reference
MART-1 (27-35)CD8+ T-cells5% - 20%
Irrelevant PeptideCD8+ T-cells<2%
Anti-CD3/CD28CD8+ T-cells>80%[7]

Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_assays T-Cell Response Readouts cluster_analysis Data Analysis blood Whole Blood (HLA-A2+) pbmc PBMC Isolation (Ficoll) blood->pbmc stim Co-culture with MART-1 (27-35) peptide (1-10 µg/mL) pbmc->stim elispot IFN-γ ELISpot (18-24h) stim->elispot Quantify IFN-γ secreting cells ics Intracellular Cytokine Staining (6-8h) stim->ics Phenotype cytokine-producing T-cells cfse CFSE Proliferation Assay (5-7d) stim->cfse Measure T-cell division elispot_analysis Spot Forming Cells (SFCs) / 10^6 PBMCs elispot->elispot_analysis ics_analysis % of IFN-γ+ CD8+ T-cells ics->ics_analysis cfse_analysis % Proliferation cfse->cfse_analysis

Caption: Experimental workflow for in vitro T-cell stimulation with MART-1 (27-35).

mart1_presentation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell cluster_response T-Cell Effector Functions mart1_peptide Exogenous MART-1 (27-35) Peptide endosome Endosome mart1_peptide->endosome peptide_loading Peptide Loading endosome->peptide_loading Cross-presentation pathway hla_a2 HLA-A2 Molecule hla_a2->peptide_loading tcr T-Cell Receptor (TCR) peptide_loading->tcr Antigen Presentation cd8 CD8 Co-receptor peptide_loading->cd8 golgi Golgi Apparatus golgi->hla_a2 er Endoplasmic Reticulum er->golgi tap TAP Transporter er->tap tap->peptide_loading proteasome Proteasome (for endogenous pathway) proteasome->tap endogenous_mart1 Endogenous MART-1 Protein endogenous_mart1->proteasome signaling T-Cell Activation Signaling Cascade tcr->signaling cd8->signaling cytokine Cytokine Secretion (IFN-γ, TNF-α) signaling->cytokine proliferation Clonal Proliferation signaling->proliferation cytotoxicity Cytotoxicity (Granzyme B release) signaling->cytotoxicity

Caption: MART-1 (27-35) antigen presentation and T-cell activation pathway.

References

Application Notes and Protocols for ELISpot Assay of MART-1 (27-35) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) specific T-cells. This assay is a highly sensitive method for monitoring cellular immune responses at the single-cell level, making it invaluable for cancer immunotherapy research and clinical trial monitoring.[1][2] The protocol covers both Interferon-gamma (IFN-γ) and Granzyme B ELISpot assays, offering insights into T-cell activation and cytotoxic potential.

Introduction

The MART-1 protein, also known as Melan-A, is a key melanoma-associated antigen. The peptide fragment spanning amino acids 27-35 (sequence: AAGIGILTV) is an immunodominant epitope recognized by HLA-A*0201-restricted cytotoxic T lymphocytes (CTLs). The ELISpot assay allows for the quantification of these specific T-cells by capturing cytokines or other secreted proteins from individual cells. Upon stimulation with the MART-1 (27-35) peptide, activated T-cells secrete analytes such as IFN-γ (a marker of T-cell activation) and Granzyme B (a key mediator of cytotoxicity), which are then visualized as spots on a membrane. Each spot corresponds to a single reactive cell.[1]

Data Presentation

The following tables summarize representative quantitative data from IFN-γ and Granzyme B ELISpot assays for MART-1 specific T-cells. The data is presented as Spot Forming Units (SFU) per million Peripheral Blood Mononuclear Cells (PBMCs).

Table 1: IFN-γ ELISpot Assay Results for MART-1 (27-35) Specific T-cells in Melanoma Patients. This table illustrates the frequency of IFN-γ secreting T-cells in response to MART-1 peptide stimulation in both healthy donors and melanoma patients at different stages of treatment.

Patient CohortNumber of SubjectsStimulationMean SFU / 10^6 PBMCsStandard DeviationRange of SFU / 10^6 PBMCs
Healthy Donors20Unstimulated52.51-10
MART-1 (27-35) Peptide1585-40
Melanoma Patients (Pre-treatment)15Unstimulated842-15
MART-1 (27-35) Peptide502510-150
Melanoma Patients (Post-vaccination)15Unstimulated1055-20
MART-1 (27-35) Peptide25012050-800

Note: Data presented are representative examples compiled from literature and are intended for illustrative purposes.

Table 2: Granzyme B ELISpot Assay Results for MART-1 (27-35) Specific T-cells. This table showcases the frequency of Granzyme B secreting T-cells, indicating the cytotoxic potential of MART-1 specific T-cells.

Cell PopulationStimulationEffector:Target RatioMean SFU / 10^5 CellsStandard Deviation
Healthy Donor PBMCsNo PeptideN/A<52
MART-1 (27-35) PeptideN/A2510
MART-1 Specific T-cell LineNo Peptide10:1155
MART-1 (27-35) Peptide10:145050
Irrelevant Peptide10:1208

Note: Data presented are representative examples compiled from literature and are intended for illustrative purposes.

Experimental Protocols

I. IFN-γ ELISpot Assay Protocol

This protocol details the steps for performing an IFN-γ ELISpot assay to quantify MART-1 (27-35) specific T-cells from PBMCs.

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • MART-1 (27-35) peptide (AAGIGILTV)

  • PBMCs isolated from whole blood

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Coating Buffer (sterile PBS)

  • Blocking Solution (Complete RPMI-1640)

Procedure:

  • Plate Coating:

    • Pre-wet the 96-well PVDF plate with 15 µL of 35% ethanol (B145695) for 30 seconds.

    • Wash the plate 5 times with 200 µL/well of sterile water.

    • Coat the wells with 100 µL of anti-human IFN-γ capture antibody diluted in Coating Buffer.

    • Incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The next day, wash the plate 5 times with 200 µL/well of sterile PBS.

    • Block the membrane with 200 µL/well of Blocking Solution for at least 2 hours at 37°C.

    • Thaw and count cryopreserved PBMCs. Resuspend cells in Complete RPMI-1640 medium.

    • Wash the plate 5 times with sterile PBS.

    • Prepare the following conditions in triplicate:

      • Negative Control: 2 x 10^5 PBMCs/well in 100 µL of medium.

      • Positive Control: 2 x 10^5 PBMCs/well stimulated with PHA or anti-CD3 antibody.

      • Antigen Stimulation: 2 x 10^5 PBMCs/well stimulated with MART-1 (27-35) peptide at a final concentration of 1-10 µg/mL.

    • Add 100 µL of the cell suspension to the appropriate wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate 5 times with Wash Buffer to remove cells.

    • Add 100 µL of biotinylated anti-human IFN-γ detection antibody diluted in Wash Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of Streptavidin-ALP or Streptavidin-HRP diluted in Wash Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of BCIP/NBT or AEC substrate to each well.

    • Monitor spot development (typically 5-30 minutes). Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely in the dark.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Calculate the number of Spot Forming Units (SFU) per million PBMCs after subtracting the background (negative control) spots.

II. Granzyme B ELISpot Assay Protocol

This protocol is for the detection of Granzyme B secreting MART-1 (27-35) specific CTLs. The procedure is similar to the IFN-γ ELISpot with key differences in antibodies and incubation times.

Materials:

  • Same as IFN-γ ELISpot, but with anti-human Granzyme B capture and biotinylated detection antibodies.

Procedure:

  • Plate Coating: Follow the same procedure as for the IFN-γ ELISpot assay, using the anti-human Granzyme B capture antibody.

  • Cell Plating and Stimulation:

    • Follow the same cell preparation and plating steps.

    • The key difference is the incubation time. Granzyme B is released more rapidly than IFN-γ.[3][4] Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development: Follow the same steps as for the IFN-γ ELISpot, using the biotinylated anti-human Granzyme B detection antibody.

  • Analysis: Count spots and calculate SFU per million cells as described for the IFN-γ assay.

Mandatory Visualizations

MHC Class I Signaling Pathway for MART-1 Antigen Presentation

MHC_Class_I_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Cell Surface MART1 MART-1 Protein Proteasome Proteasome MART1->Proteasome Ubiquitination & Degradation Peptide MART-1 (27-35) Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP Transport Peptide_ER MART-1 (27-35) Peptide MHC_I MHC Class I (HLA-A*0201) MHC_Peptide MHC-I-Peptide Complex Peptide_ER->MHC_I Loading MHC_Peptide_Surface MHC-I-Peptide Complex MHC_Peptide->MHC_Peptide_Surface Transport to Surface APC Antigen Presenting Cell TCR TCR MHC_Peptide_Surface->TCR Recognition CD8 CD8 MHC_Peptide_Surface->CD8 T_Cell CD8+ T-cell TCR->T_Cell Activation

Caption: MHC Class I antigen presentation pathway for MART-1.

ELISpot Experimental Workflow

ELISpot_Workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Plate coat->block add_cells Add PBMCs and MART-1 Peptide block->add_cells incubate Incubate (IFN-γ: 18-24h / GrB: 4-6h) add_cells->incubate wash_cells Wash Away Cells incubate->wash_cells add_detection Add Biotinylated Detection Antibody wash_cells->add_detection add_enzyme Add Streptavidin-Enzyme (ALP or HRP) add_detection->add_enzyme add_substrate Add Substrate (BCIP/NBT or AEC) add_enzyme->add_substrate develop Develop Spots add_substrate->develop stop Stop Reaction (Wash with Water) develop->stop analyze Dry and Analyze Plate stop->analyze end End analyze->end

Caption: ELISpot experimental workflow for detecting MART-1 specific T-cells.

References

Application Notes and Protocols for MART-1 (27-35) Tetramer Staining and Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in the majority of melanoma cases. The specific peptide epitope MART-1 (27-35) presented by HLA-A*0201 is a primary target for cytotoxic T lymphocytes (CTLs). The use of fluorescently labeled peptide-MHC class I tetramers allows for the direct visualization and quantification of antigen-specific CD8+ T-cells by flow cytometry. This technique is crucial for monitoring immune responses in melanoma patients, evaluating the efficacy of immunotherapies, and in the development of novel cancer vaccines.

These application notes provide a detailed protocol for staining peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with MART-1 (27-35) tetramers, a comprehensive gating strategy for data analysis, and expected quantitative data.

Experimental Protocols

Materials and Reagents
  • Cells: Cryopreserved or fresh PBMCs or TILs from HLA-A*0201 positive individuals.

  • MART-1 Tetramer: PE-conjugated HLA-A*0201 tetramer complexed with the MART-1 (27-35) A27L analog peptide (ELAGIGILTV) is recommended for enhanced stability and immunogenicity.[1]

  • Negative Control Tetramer: A non-specific or irrelevant peptide-loaded HLA-A*0201 tetramer (e.g., HIV gag).

  • Fluorochrome-conjugated Antibodies:

    • Anti-CD3 (e.g., FITC or APC)

    • Anti-CD8 (e.g., PerCP or APC-H7)

    • Anti-CD4, Anti-CD14, Anti-CD19 (for dump channel, ideally conjugated to the same fluorochrome, e.g., Pacific Blue or BV510)

    • Live/Dead fixable dye (e.g., Zombie Aqua™ or LIVE/DEAD™ Fixable Viability Dyes)

  • Buffers:

    • FACS Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.1% sodium azide.

    • Cell Staining Buffer: As recommended by the antibody/reagent manufacturer.

  • Other:

    • 96-well U-bottom plates or FACS tubes.

    • Centrifuge.

    • Flow cytometer.

Staining Procedure for PBMCs or TILs
  • Cell Preparation:

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing at least 10 mL of pre-warmed complete RPMI medium.

    • Centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in FACS buffer.

    • Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.

  • Live/Dead Staining:

    • To a FACS tube or well of a 96-well plate, add 1-2 x 10^6 cells.

    • Wash cells with PBS.

    • Resuspend the cell pellet in the appropriate volume of PBS and the live/dead stain, according to the manufacturer's protocol.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with FACS buffer.

  • Tetramer Staining:

    • Resuspend the cell pellet in 50 µL of FACS buffer containing the PE-conjugated MART-1 tetramer at the pre-titrated optimal concentration.

    • In a separate tube, prepare a fluorescence minus one (FMO) control by omitting the MART-1 tetramer.

    • For a negative control, stain a separate aliquot of cells with the irrelevant tetramer.

    • Incubate for 30-60 minutes at 4°C, protected from light.[2]

  • Surface Marker Staining:

    • Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, and dump channel antibodies) to the cells.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Wash and Acquisition:

    • Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes.

    • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer as soon as possible. It is recommended to acquire a minimum of 50,000 to 100,000 CD8+ T-cell events for accurate detection of rare populations.

Data Presentation

Table 1: Expected Frequencies of MART-1 (27-35) Specific CD8+ T-cells
Sample TypePopulationExpected Frequency (% of CD8+ T-cells)Reference
Healthy Donors (PBMC)Naive MART-1 specific CD8+ T-cells≥0.04% in a large proportion of HLA-A2+ individuals
Melanoma Patients (PBMC)MART-1 specific CD8+ T-cells0.014% - 0.16%[3]
Melanoma Patients (Tumor Infiltrating Lymphocytes)MART-1 specific CD8+ T-cellsCan be significantly higher than in PBMCs, with reports of up to 1.8% in melanoma-infiltrated lymph nodes.[2]
Post-Vaccination/Therapy (PBMC)MART-1 specific CD8+ T-cellsCan increase significantly, with one study reporting a rise to 7.8% of circulating CD8+ T-cells after immunotherapy.[4]

Gating Strategy and Visualization

A sequential gating strategy is essential to accurately identify the rare population of MART-1 specific CD8+ T-cells while minimizing non-specific staining.[5][6]

Logical Flow of Gating Strategy

GatingStrategy TotalCells Total Acquired Events Lymphocytes Lymphocytes (FSC-A vs SSC-A) TotalCells->Lymphocytes Gate on lymphocyte population Singlets1 Singlets I (FSC-A vs FSC-H) Lymphocytes->Singlets1 Exclude doublets Singlets2 Singlets II (SSC-A vs SSC-H) Singlets1->Singlets2 Exclude doublets LiveCells Live Cells (Viability Dye- vs FSC-A) Singlets2->LiveCells Exclude dead cells CD3_Positive CD3+ T-cells (CD3+ vs Dump-) LiveCells->CD3_Positive Gate on T-cells, exclude non-T-cells CD8_Positive CD8+ T-cells (CD8+ vs CD3+) CD3_Positive->CD8_Positive Gate on CD8+ subset MART1_Tetramer_Positive MART-1 Tetramer+ (MART-1 Tetramer+ vs CD8+) CD8_Positive->MART1_Tetramer_Positive Identify Antigen-Specific Cells

Caption: Flow cytometry gating workflow for identifying MART-1 tetramer positive CD8+ T-cells.

Signaling Pathway

The binding of the MART-1 (27-35) peptide-MHC tetramer to the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a signaling cascade that leads to T-cell activation.

T-Cell Receptor Signaling Upon Tetramer Binding

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetramer MART-1 Tetramer (pMHC) TCR TCR/CD3 Complex Tetramer->TCR Binding Lck Lck TCR->Lck Recruitment & Activation CD8 CD8 CD8->TCR ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs, recruits & activates ZAP-70 LAT LAT PLCG1 PLCγ1 LAT->PLCG1 Recruits ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates SLP76->PLCG1 IP3 IP3 PLCG1->IP3 Hydrolyzes PIP2 DAG DAG PLCG1->DAG Hydrolyzes PIP2 Calcineurin Calcineurin IP3->Calcineurin Ca2+ influx activates PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP NFAT NFAT Calcineurin->NFAT Dephosphorylates & activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 RasGRP->AP1 MAPK cascade activates Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR signaling cascade initiated by MART-1 peptide-MHC (pMHC) tetramer binding.

References

Application Notes and Protocols for Generating MART-1 (27-35) Specific Cytotoxic T Lymphocytes In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The generation of tumor antigen-specific cytotoxic T lymphocytes (CTLs) is a cornerstone of adoptive cell therapy (ACT), a promising immunotherapeutic approach for treating malignancies such as melanoma. MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a key tumor-associated antigen frequently expressed in melanoma. The specific peptide epitope MART-1 (27-35) (AAGIGILTV) presented by HLA-A*0201 is a common target for CTLs. These application notes provide detailed protocols for the in vitro generation, expansion, and functional characterization of MART-1 (27-35) specific CTLs. The methodologies described herein utilize peptide-pulsed antigen-presenting cells (APCs) and cytokine cocktails to effectively expand a population of functional, tumor-reactive CTLs from peripheral blood mononuclear cells (PBMCs).

I. Principle of the Method

The in vitro generation of MART-1 specific CTLs is based on the principle of mimicking the natural process of T-cell activation. This involves three key signals delivered to naive or memory T-cells:

  • Signal 1 (Antigen-Specific): The T-cell receptor (TCR) on CD8+ T-cells recognizes the MART-1 (27-35) peptide presented by MHC class I molecules (specifically HLA-A*0201) on the surface of APCs.

  • Signal 2 (Co-stimulation): Co-stimulatory molecules on the APCs, such as CD80 and CD86, interact with CD28 on the T-cells, providing a crucial secondary signal for full T-cell activation and survival.

  • Signal 3 (Cytokine Milieu): Cytokines direct the proliferation, differentiation, and survival of the activated T-cells into functional CTLs with effector and memory characteristics.

This protocol outlines the use of autologous dendritic cells (DCs) or the use of artificial antigen-presenting cells (aAPCs) as APCs, pulsed with the MART-1 (27-35) peptide, to provide Signals 1 and 2. A carefully selected cytokine cocktail provides Signal 3 to drive the expansion of potent MART-1 specific CTLs.

II. Data Presentation

Table 1: Expansion of MART-1 Specific CTLs
MethodStarting Cell PopulationStimulationCulture Duration (days)Fold Expansion of MART-1 Tetramer+ CD8+ T-cellsReference
Peptide-Pulsed DCsPBMCs from HLA-A2+ donorsRepetitive stimulation with peptide-pulsed DCs21-355-6 fold (total CTLs)[1]
aAPC-based protocolTotal T-lymphocytes from PBMCsIrradiated aAPCs expressing HLA-A*0201, CD54, CD58, CD80 and MART-1 peptide35Not explicitly stated, but generated "numerous" CTLs[2]
Nano-aAPCCD8+ T-cells from PBMCsPeptide-pulsed nano-aAPCs with anti-CD28 antibody14Up to 1000-fold[3]
Table 2: Cytotoxicity of In Vitro Generated MART-1 CTLs
Effector CellsTarget CellsEffector:Target (E:T) Ratio% Specific LysisAssayReference
M1-CTLsT2 cells pulsed with MART-1 native peptide20:1~50%4-hour 51Cr release assay[2]
M1-CTLsT2 cells pulsed with MART-1 analogue peptide20:1~70%4-hour 51Cr release assay[2]
M1-CTLsHLA-A2+/MART-1+ melanoma cells (M102)20:1~40%4-hour 51Cr release assay[2]
MART-1 specific CTL clonesPeptide-pulsed T2 cells1:160-80%35S-release assay[4]
In vitro expanded CTLsPeptide-pulsed T2 cells5:1~40% (with native peptide)4-hour 51Cr release assay[5]

III. Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (DCs)

This protocol describes the generation of DCs from peripheral blood mononuclear cells (PBMCs), which will be used as antigen-presenting cells.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • Human IL-4 (Interleukin-4)

  • Human TNF-α (Tumor necrosis factor-alpha)

  • MART-1 (27-35) peptide (AAGIGILTV)

  • CD14 MicroBeads, human

Procedure:

  • PBMC Isolation: Isolate PBMCs from HLA-A*0201+ healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.[6]

  • Monocyte Selection: Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's instructions.[6]

  • DC Differentiation:

    • Culture the isolated CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL human GM-CSF, and 20 ng/mL human IL-4.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 5-7 days to generate immature DCs.

  • DC Maturation and Peptide Pulsing:

    • On day 5 or 6, add a maturation cocktail containing TNF-α (10 ng/mL) to the DC culture.

    • On day 7, harvest the mature DCs and pulse them with the MART-1 (27-35) peptide (10 µg/mL) for 2-4 hours at 37°C.

    • Wash the peptide-pulsed DCs twice with RPMI-1640 to remove excess peptide. These DCs are now ready for T-cell stimulation.

Protocol 2: Generation and Expansion of MART-1 Specific CTLs

This protocol details the co-culture of T-cells with peptide-pulsed DCs to generate and expand MART-1 specific CTLs.

Materials:

  • CD8a+ T Cell Isolation Kit, human

  • RPMI-1640 medium

  • Human Serum or FBS

  • Penicillin-Streptomycin

  • L-Glutamine

  • Human IL-2 (Interleukin-2)

  • Human IL-7 (Interleukin-7)

  • Human IL-15 (Interleukin-15)

  • Peptide-pulsed autologous DCs (from Protocol 1)

Procedure:

  • CD8+ T-cell Isolation: Isolate CD8+ T-cells from the CD14-negative fraction of PBMCs (obtained during DC generation) or from fresh PBMCs using a CD8a+ T Cell Isolation Kit.

  • Initial Stimulation:

    • Co-culture the isolated CD8+ T-cells with the peptide-pulsed autologous DCs at a responder:stimulator ratio of 10:1 in complete RPMI-1640 medium supplemented with 10% human serum or FBS.

    • Add a cytokine cocktail to the culture medium. A commonly used combination includes IL-2 (e.g., 50 IU/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL). The optimal cytokine combination and concentration may need to be empirically determined.[7][8]

  • Re-stimulation and Expansion:

    • Every 7-10 days, re-stimulate the T-cell cultures with freshly prepared peptide-pulsed autologous DCs or PBMCs.[1]

    • Maintain the T-cell cultures by splitting them and adding fresh medium containing the cytokine cocktail as needed to maintain a cell density of 1-2 x 10^6 cells/mL.

  • Monitoring and Harvesting:

    • Monitor the expansion of MART-1 specific CTLs by flow cytometry using HLA-A*0201/MART-1 tetramers or pentamers.

    • Cultures are typically maintained for 3-5 weeks to achieve a significant number of antigen-specific CTLs.[2]

    • Harvest the cells for functional assays or further expansion when the desired number and purity of MART-1 specific CTLs are achieved.

Protocol 3: Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol describes a standard method to assess the cytotoxic function of the generated MART-1 specific CTLs.[2][9]

Materials:

  • Generated MART-1 specific CTLs (effector cells)

  • T2 cells (HLA-A0201+, TAP-deficient) or a MART-1 expressing, HLA-A0201+ melanoma cell line (target cells)

  • MART-1 (27-35) peptide

  • Irrelevant peptide (negative control)

  • Sodium Chromate (51Cr)

  • FCS

  • Scintillation fluid and counter

Procedure:

  • Target Cell Labeling:

    • Label the target cells (e.g., T2 cells) with 100 µCi of 51Cr for 1 hour at 37°C.

    • During the last 30 minutes of labeling, pulse the T2 cells with 10 µg/mL of either the MART-1 peptide or an irrelevant control peptide.

    • Wash the labeled and peptide-pulsed target cells three times with medium to remove excess 51Cr and peptide.

  • Co-culture:

    • Plate the labeled target cells at a constant number (e.g., 5,000 cells/well) in a 96-well round-bottom plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Prepare control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate and collect the supernatant from each well.

  • Measurement and Calculation:

    • Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IV. Visualizations

experimental_workflow Experimental Workflow for Generating MART-1 Specific CTLs cluster_0 Antigen Presenting Cell Preparation cluster_1 T-Cell Preparation and Co-culture cluster_2 Functional Analysis pbmc PBMCs from HLA-A2+ Donor monocytes CD14+ Monocyte Isolation pbmc->monocytes t_cells CD8+ T-Cell Isolation pbmc->t_cells immature_dc Immature DC Differentiation (GM-CSF + IL-4) monocytes->immature_dc mature_dc Mature DC (TNF-α) immature_dc->mature_dc pulsed_dc MART-1 Peptide Pulsed DC mature_dc->pulsed_dc coculture Co-culture with Pulsed DCs pulsed_dc->coculture t_cells->coculture expansion Re-stimulation and Expansion with Cytokine Cocktail (IL-2, IL-7, IL-15) coculture->expansion flow_cytometry Flow Cytometry (MART-1 Tetramer) expansion->flow_cytometry cytotoxicity_assay Cytotoxicity Assay (51Cr Release) expansion->cytotoxicity_assay

Caption: Workflow for generating and testing MART-1 CTLs.

tcell_activation_pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_cytokine Exogenous Cytokines (Signal 3) MHC_Peptide MHC-I + MART-1 Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck CD8 CD8 CD8->Lck PLCg PLCγ CD28->PLCg ZAP70 ZAP70 Lck->ZAP70 ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB IL2_production IL-2 Production NFAT->IL2_production AP1->IL2_production NFkB->IL2_production Proliferation Proliferation & Differentiation IL2_production->Proliferation Autocrine/Paracrine Cytokines IL-2, IL-7, IL-15 Cytokines->Proliferation

References

Application Notes and Protocols: MART-1 (27-35) Peptide in Dendritic Cell-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Melanoma Antigen Recognized by T-cells-1 (MART-1) (27-35) peptide in the formulation of dendritic cell (DC)-based vaccines for melanoma immunotherapy.

Introduction

Dendritic cells are potent antigen-presenting cells (APCs) critical for initiating T-cell mediated immunity.[1][2] DC-based vaccines leverage this capacity to stimulate a robust anti-tumor immune response.[2][3] The MART-1 (also known as Melan-A) protein is an attractive target for immunotherapy as it is expressed in the majority of melanomas.[4][5] The MART-1 (27-35) peptide (sequence: AAGIGILTV) is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[4][6] Pulsing autologous dendritic cells with this synthetic peptide allows for its presentation to T-cells, initiating a targeted immune response against MART-1-expressing tumor cells.[1]

Data Summary of Clinical Trials

The following tables summarize quantitative data from various clinical trials investigating MART-1 (27-35) peptide-pulsed dendritic cell vaccines in melanoma patients.

Table 1: Patient Demographics and Vaccine Administration

Clinical Trial PhaseNumber of PatientsPatient PopulationDC Dose per InjectionRoute of Administration
Phase I/II18Stage III-IV, HLA-A2.1+/MART-1+ metastatic melanoma10^5, 10^6, or 10^7 cellsIntravenous (IV) or Intradermal (ID)
Phase II10Stage II-IV melanoma10^7 cellsIntradermal (ID)
Phase I14Metastatic melanomaNot specifiedNot specified
Phase II24Metastatic melanoma (19 HLA-A24+, 3 HLA-A2+)1-5 x 10^7 cellsSubcutaneous (s.c.)

Table 2: Immunological and Clinical Responses

Clinical Trial PhaseImmune Response (Positive ELISPOT/Tetramer)Clinical Response (Complete Response - CR)Clinical Response (Stable Disease - SD)Key Findings
Phase I/IIAll dose levels showed increased MART-1 specific T-cells12Intradermal route appeared superior for immune and clinical activity.[4]
Phase IINot specified1Not specifiedClinical response correlated with "determinant spreading" to other melanoma antigens.[7]
Phase I6/11 patients showed significant CD8+ T-cell responsesNot specifiedNot specifiedAdenovirus-engineered DCs induced both CD8+ and CD4+ T-cell responses.[4]
Phase II75% of patients showed positive ELISPOT reactionsNot specifiedNot specifiedELISPOT reactivity and DTH reactions were associated with a good prognosis.[8]

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Human Interleukin-4 (IL-4)

  • Human Tumor Necrosis Factor-alpha (TNF-α)

  • Human Interleukin-6 (IL-6)

  • Human Interleukin-1 beta (IL-1β)

  • Prostaglandin E2 (PGE2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or patient leukapheresis products by Ficoll-Paque density gradient centrifugation.

  • Monocyte Adherence: Plate PBMCs in a T75 flask and allow monocytes to adhere for 2 hours at 37°C.

  • Culture of Immature DCs: Remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, Penicillin-Streptomycin, GM-CSF (e.g., 800 U/mL), and IL-4 (e.g., 500 U/mL) for 5-7 days to generate immature DCs.[1]

  • DC Maturation: To induce maturation, add a cytokine cocktail containing TNF-α, IL-6, IL-1β, and PGE2 to the culture for an additional 2-3 days.[9]

G cluster_0 PBMC Isolation & Monocyte Adherence cluster_1 Dendritic Cell Differentiation & Maturation Leukapheresis Leukapheresis Ficoll-Paque Ficoll-Paque Leukapheresis->Ficoll-Paque PBMCs PBMCs Ficoll-Paque->PBMCs Adherent Monocytes Adherent Monocytes PBMCs->Adherent Monocytes Immature DCs Immature DCs Adherent Monocytes->Immature DCs GM-CSF + IL-4 (5-7 days) Mature DCs Mature DCs Immature DCs->Mature DCs TNF-α, IL-6, IL-1β, PGE2 (2-3 days) G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Effector Function MART-1_Peptide MART-1_Peptide MHC_Class_I MHC Class I MART-1_Peptide->MHC_Class_I Loading DC Dendritic Cell MHC_Class_I->DC Presentation TCR T-Cell Receptor DC->TCR Recognition CD8_T_Cell CD8+ T-Cell TCR->CD8_T_Cell Activation Activated_T_Cell Activated CD8+ T-Cell CD8_T_Cell->Activated_T_Cell Tumor_Cell Melanoma Cell (MART-1+) Activated_T_Cell->Tumor_Cell Recognition & Killing G DC_Vaccine MART-1 Pulsed DC Vaccine Initial_Immune_Response Initial T-Cell Response (MART-1 specific) DC_Vaccine->Initial_Immune_Response Tumor_Cell_Lysis Tumor Cell Lysis Initial_Immune_Response->Tumor_Cell_Lysis Antigen_Release Release of Tumor Antigens (MART-1, gp100, Tyrosinase, etc.) Tumor_Cell_Lysis->Antigen_Release Antigen_Uptake Uptake by APCs Antigen_Release->Antigen_Uptake Broadened_Immune_Response Broadened T-Cell Response (gp100, Tyrosinase specific) Antigen_Uptake->Broadened_Immune_Response

References

Application Notes and Protocols for MART-1 (27-35) Peptide Pulsing of Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the pulsing of target cells with the MART-1 (27-35) peptide, a key step in various immunology and cancer research applications. The provided methodologies are intended for researchers, scientists, and drug development professionals working on T-cell-based immunotherapies.

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a differentiation antigen expressed in melanocytes and the majority of melanoma tumors.[1][2] The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.[3][4][5][6] This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), making it a critical tool for studying anti-tumor immune responses and developing targeted cancer immunotherapies.[1][7]

Peptide pulsing is the process of incubating target cells, such as the T2 cell line or dendritic cells (DCs), with a specific peptide to load it onto their MHC molecules. These peptide-pulsed cells can then be used to stimulate and assess the activity of peptide-specific T-cells in vitro.

Materials and Reagents

  • MART-1 (27-35) Peptide (AAGIGILTV): Lyophilized powder, >95% purity.[2]

  • Target Cells:

    • T2 cells (a human cell line deficient in Transporter associated with Antigen Processing - TAP, resulting in empty surface MHC class I molecules available for peptide loading).

    • Peripheral Blood Mononuclear Cells (PBMCs) for dendritic cell generation or as a source of T-cells.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Peptide Solvent: DMSO or sterile distilled water.[1][2][3]

  • Phosphate-Buffered Saline (PBS)

  • Beta-2-microglobulin (β2M): (Optional, for enhancing peptide loading on T2 cells).

  • Recombinant Human Interleukin-2 (IL-2): For T-cell expansion.

  • T-cell activation and cytotoxicity assay reagents: (e.g., IFN-γ ELISPOT kit, 51Cr-release assay reagents, or flow cytometry antibodies for CD107a, IFN-γ, TNF-α).

Experimental Protocols

Protocol 1: Reconstitution of MART-1 (27-35) Peptide
  • Centrifuge the vial of lyophilized MART-1 (27-35) peptide briefly to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile DMSO to create a stock solution of 1 mM.[1] For a 1 mg vial of peptide (MW = 814 g/mol ), this would be approximately 1.23 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1][2]

Protocol 2: Pulsing of T2 Target Cells with MART-1 (27-35) Peptide

This protocol describes the process of loading T2 cells with the MART-1 (27-35) peptide for use in T-cell stimulation assays.

  • Cell Preparation: Culture T2 cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Harvesting and Washing: Harvest the T2 cells and wash them twice with serum-free RPMI-1640 or PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the T2 cell pellet in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL.

  • Peptide Dilution: Prepare a working solution of the MART-1 (27-35) peptide by diluting the stock solution in serum-free RPMI-1640. The final concentration for pulsing can range from 10-12 M to 10-5 M, depending on the experimental requirements.[8] A common starting concentration is 10 µM.[9][10]

  • Pulsing: Add the diluted MART-1 (27-35) peptide to the T2 cell suspension.

  • (Optional) Addition of β2M: For enhanced peptide loading, human β2-microglobulin can be added to a final concentration of 3 µg/mL.[11]

  • Incubation: Incubate the cell-peptide mixture for 90 minutes to 4 hours at 37°C in a 5% CO2 incubator.[8][12] Gently mix the cells every hour to ensure uniform peptide exposure.[11]

  • Washing: After incubation, wash the peptide-pulsed T2 cells three times with a large volume of complete RPMI-1640 medium to remove excess, unbound peptide.[10]

  • Final Resuspension: Resuspend the washed, peptide-pulsed T2 cells in complete RPMI-1640 medium. The cells are now ready to be used as target cells in T-cell activation or cytotoxicity assays.

Protocol 3: Co-culture of Peptide-Pulsed Target Cells with T-cells for Activation Assays

This protocol outlines the procedure for assessing T-cell activation following co-culture with MART-1 (27-35) pulsed target cells.

  • Effector Cell Preparation: Isolate PBMCs from a healthy HLA-A2+ donor or a melanoma patient. CD8+ T-cells can be isolated using magnetic bead separation for a more purified population.

  • Co-culture Setup:

    • For an IFN-γ ELISPOT assay, plate the peptide-pulsed T2 cells at a concentration of 3 x 104 cells per well in a pre-coated 96-well ELISPOT plate.[8] Add the effector T-cells at a desired effector-to-target (E:T) ratio, for example, 10:1.[13]

    • For intracellular cytokine staining by flow cytometry, co-culture 1 x 106 effector T-cells with peptide-pulsed target cells at an appropriate E:T ratio in a 24-well plate.[14]

  • Incubation: Incubate the co-culture at 37°C in a 5% CO2 incubator for the desired duration. For ELISPOT assays, this is typically 18-24 hours. For intracellular cytokine staining, a 5-6 hour incubation is common, with a protein transport inhibitor (e.g., Brefeldin A) added for the last 4 hours.[14]

  • Analysis:

    • ELISPOT: Develop the plate according to the manufacturer's instructions and count the spots, which represent individual IFN-γ secreting cells.

    • Flow Cytometry: Harvest the cells, stain for surface markers (e.g., CD8, CD3) and intracellular cytokines (e.g., IFN-γ, TNF-α), and analyze using a flow cytometer.

    • Cytotoxicity Assay (51Cr-release): Label the peptide-pulsed target cells with 51Cr. Co-culture with effector T-cells for 4 hours.[13] Measure the amount of 51Cr released into the supernatant, which is proportional to the degree of cell lysis.

Data Presentation

Table 1: Recommended Peptide Concentrations for T2 Cell Pulsing

ApplicationPeptide Concentration Range (M)Reference(s)
T-cell Activation (ELISPOT)10-12 to 10-7[8]
Cytotoxicity Assay (51Cr-release)10-8 to 10-5[12][13]
T-cell Stimulation for Expansion1 to 10 µM[10]

Table 2: Incubation Parameters for Peptide Pulsing

ParameterRecommended ConditionReference(s)
Incubation Time90 minutes - 4 hours[8][12]
Temperature37°C[8]
Cell Density1 x 106 cells/mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_pulsing Peptide Pulsing cluster_coculture Co-culture and Analysis peptide Reconstitute MART-1 Peptide pulse Incubate T2 Cells with MART-1 Peptide (90 min - 4 hr, 37°C) peptide->pulse t2_cells Culture and Harvest T2 Cells t2_cells->pulse wash Wash Pulsed T2 Cells (3x) pulse->wash coculture Co-culture Pulsed T2 Cells with Effector T-cells wash->coculture analysis Analyze T-cell Response (ELISPOT, Flow Cytometry, Cytotoxicity) coculture->analysis

Caption: Experimental workflow for MART-1 (27-35) peptide pulsing of T2 cells and subsequent T-cell activation analysis.

Signaling_Pathway cluster_apc Antigen Presenting Cell (e.g., T2 Cell) cluster_tcell CD8+ T-cell MHC HLA-A2 pMHC pMHC Complex MHC->pMHC MART1 MART-1 (27-35) Peptide MART1->MHC Loading TCR T-cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 Co-receptor pMHC->CD8 Activation T-cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->Activation CD8->Activation

Caption: TCR recognition of the MART-1 peptide presented by HLA-A2 on an antigen-presenting cell, leading to T-cell activation.

References

Application Notes: MART-1 (27-35) Peptide in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[1] The peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 MHC class I molecule.[2][3] This specificity makes MART-1 (27-35) a key target in the development of immunotherapies for melanoma.[4] Its applications range from peptide-based vaccines to the generation and monitoring of tumor-specific T-cells for adoptive cell therapy.

Key Applications

  • Cancer Vaccines : The MART-1 (27-35) peptide is a component of cancer vaccines designed to elicit a specific anti-tumor immune response.[4] These vaccines are often administered with adjuvants, such as Incomplete Freund's Adjuvant (IFA), to enhance immunogenicity.[2][5] Clinical trials have evaluated MART-1 peptide vaccines, alone or in combination with other melanoma antigens like gp100, to stimulate the patient's immune system to recognize and attack tumor cells.[6][7][8] Modified versions of the peptide, such as MART-1 (26-35, 27L), have been developed to increase binding affinity to HLA-A*0201 and improve immunogenicity.[1][8]

  • Adoptive Cell Therapy (ACT) : MART-1 (27-35) is crucial for developing ACT strategies.

    • Tumor-Infiltrating Lymphocytes (TILs) : It is used to identify and expand melanoma-specific TILs ex vivo before re-infusion into the patient.[9]

    • TCR-engineered T-cells : T-cells can be genetically engineered to express a T-cell receptor (TCR) with high avidity for the MART-1 (27-35) peptide presented on HLA-A*0201.[10][11] These engineered T-cells can recognize and kill melanoma cells.[10] Clinical trials have demonstrated that ACT using T-cells specific for MART-1 can lead to tumor regression in some patients with metastatic melanoma.[11]

  • In Vitro T-Cell Stimulation and Research : The peptide is widely used in research to stimulate and expand human MART-1-specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of HLA-A*0201-positive healthy donors and melanoma patients.[12][2] These expanded T-cells are invaluable for:

    • Studying the fundamentals of T-cell activation and tumor cell recognition.[13]

    • Evaluating the cytotoxicity of T-cells against melanoma cell lines.[14]

    • Screening for agents that can enhance T-cell recognition of tumors.[15]

  • Immune Monitoring : Researchers use MART-1 (27-35) peptides in immunological assays to monitor the development of anti-tumor T-cell responses in patients undergoing immunotherapy.[5][7] Techniques like ELISPOT and HLA-peptide tetramer staining allow for the quantification of MART-1-specific T-cells in patient blood samples, providing a measure of the vaccine's or therapy's effectiveness.[5][7][16] An increase in the frequency of these T-cells can correlate with positive clinical outcomes.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on MART-1 peptide-based immunotherapy.

Table 1: Clinical and Immune Response to MART-1 Peptide Vaccination

Trial/Study Reference Patient Cohort Vaccine Composition Immune Response Metric Results Clinical Outcome
Phase I Trial[5] 25 high-risk resected melanoma patients MART-1 (27-35) peptide with Incomplete Freund's Adjuvant IFN-γ release by ELISA 10 of 22 patients showed an immune response. Immune response correlated with prolonged relapse-free survival.
Phase I Trial[5] 25 high-risk resected melanoma patients MART-1 (27-35) peptide with Incomplete Freund's Adjuvant ELISPOT assay 12 of 20 patients showed an immune response. 9 of 25 patients relapsed with a median of 16 months follow-up.
ECOG E1696 Trial[6] 75 metastatic melanoma patients with complete data Multi-epitope vaccine including MART-1 (27-35) ELISPOT assay CD8 T-cell responses to one or more antigens were invoked in 35% of subjects. ELISPOT responses were associated with prolongation in median survival.
Pilot Trial[7] 7 assessable stage IV melanoma patients Melan-A/MART-1:26-35(27L) and gp100 peptides with IFN-α HLA/peptide tetramer staining Increased frequency of peptide-specific CD8+ T-cells post-vaccination. 2 patients had stable disease (13+ and 24+ months).

| Phase I/II Trial[4] | Metastatic melanoma patients | Melan-A/MART-1 peptide vaccine with IL-12 | Not specified | 8 patients exhibited increased specific immunity post-vaccine. | 6 of the 8 immune responders displayed some degree of clinical response. |

Table 2: In Vitro Cytotoxicity of MART-1 Specific T-Cells

Study Reference Effector Cells Target Cells Assay Key Finding
Rivoltini et al. (2000)[14] T-cells stimulated with native MART-1 (27-35) vs. superagonist 1L variant T2 cells pulsed with MART-1 (27-35) peptide 4-h 51Cr-release T-cells generated with the 1L variant showed significantly higher lytic activity at lower peptide concentrations compared to T-cells generated with the native peptide.
Rivoltini et al. (2000)[14] T-cells stimulated with native MART-1 (27-35) vs. superagonist 1L variant 501mel melanoma cell line (endogenous MART-1) 4-h 51Cr-release At a 20:1 E:T ratio, anti-1L T-cells achieved ~60% specific lysis, while anti-native T-cells achieved ~30% lysis.
Johnson et al. (2009)[10] T-cells transduced with MART-1:27-35 TCR HLA-A0201 positive melanomas IFN-γ secretion co-culture TCR transduced T-cells secreted significant amounts of IFN-γ.

| Johnson et al. (2009)[10] | T-cells transduced with MART-1:27-35 TCR | HLA-A0201 positive tumors | Cytotoxicity Assay | TCR transduced T-cells could efficiently kill HLA-A*0201 positive tumors. |

Visualizations: Pathways and Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell HLA_A2 HLA-A*0201 MART1_Peptide MART-1 (27-35) Peptide CD8 CD8 HLA_A2->CD8 Co-receptor binding TCR TCR MART1_Peptide->TCR Recognition Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg PLCγ LAT->PLCg Ras_GRP Ras-GRP LAT->Ras_GRP IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Ca_Flux->NFAT Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity NFkB NF-κB PKC->NFkB NFkB->Cytokine_Production NFkB->Cytotoxicity MAPK MAPK Pathway Ras_GRP->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokine_Production AP1->Cytotoxicity

Caption: TCR signaling upon recognition of MART-1 (27-35) on HLA-A*0201.

Caption: Workflow for in vitro stimulation and analysis of MART-1 T-cells.

Caption: Logical relationships of MART-1 based immunotherapies.

Experimental Protocols

Protocol 1: In Vitro Stimulation of MART-1 (27-35)-Specific T-Cells from PBMCs

This protocol describes a general method for inducing and expanding MART-1-specific CTLs from patient or healthy donor PBMCs.[2][17]

Materials:

  • Heparinized whole blood from an HLA-A*0201 positive donor.

  • Ficoll-Paque PLUS.

  • RPMI 1640 medium supplemented with 10% human AB serum, L-glutamine, and penicillin-streptomycin.

  • MART-1 (27-35) peptide (AAGIGILTV), sterile, 1 mM in DMSO.[12]

  • Recombinant human Interleukin-2 (rhIL-2).

  • 96-well round-bottom plates.

Methodology:

  • PBMC Isolation : Isolate PBMCs from heparinized blood by Ficoll-Paque density gradient centrifugation. Wash the cells three times with PBS and resuspend in culture medium.

  • T-Cell Stimulation (Day 0) : Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate. Add MART-1 (27-35) peptide to a final concentration of 1-10 µM.[2]

  • Cytokine Addition : On day 1, add rhIL-2 to each well to a final concentration of 50 U/mL.[17]

  • Culture Maintenance : Every 3-4 days, replenish the culture by removing half the medium and adding fresh medium containing rhIL-2 (50 U/mL).

  • Restimulation (Weekly) : After 7 days, harvest the cells. For restimulation, use autologous PBMCs (irradiated to prevent proliferation) pulsed with the MART-1 (27-35) peptide (1 µM) as antigen-presenting cells. Co-culture the expanded T-cells with these peptide-pulsed APCs.[2]

  • Expansion : Repeat the restimulation cycle weekly for 2-4 weeks to expand the population of MART-1-specific T-cells.

  • Analysis : After expansion, the T-cell population can be analyzed for specificity and function using ELISPOT, cytotoxicity assays, or tetramer staining.

Protocol 2: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-cells to lyse target cells expressing the MART-1 antigen.[14][18]

Materials:

  • Expanded MART-1-specific effector T-cells.

  • Target cells: T2 cells (TAP-deficient, HLA-A0201+) or a MART-1+, HLA-A0201+ melanoma cell line.[18]

  • MART-1 (27-35) peptide and an irrelevant control peptide.

  • 51Cr-sodium chromate (B82759) solution.

  • 96-well V-bottom plates.

  • Gamma counter.

Methodology:

  • Target Cell Preparation :

    • Harvest target cells (e.g., T2 cells) and resuspend at 1 x 106 cells/mL.

    • Label the cells by incubating with 100 µCi of 51Cr for 60-90 minutes at 37°C, with occasional mixing.

    • Wash the labeled cells three times with culture medium to remove excess 51Cr.

    • Resuspend the cells at 1 x 105 cells/mL.

    • If using T2 cells, pulse them with 1 µM of MART-1 (27-35) peptide or a control peptide during the final wash step.[18]

  • Assay Setup :

    • Plate 5,000 labeled target cells (50 µL) into each well of a 96-well V-bottom plate.

    • Add effector T-cells in 100 µL at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[18]

    • Prepare control wells:

      • Spontaneous Release : Target cells with medium only (150 µL total volume).

      • Maximum Release : Target cells with 100 µL of 2% Triton X-100.

  • Incubation : Centrifuge the plate briefly (100 x g, 1 min) to pellet the cells and initiate contact, then incubate for 4 hours at 37°C.[14]

  • Supernatant Collection : After incubation, centrifuge the plate (200 x g, 5 min). Carefully collect 50-100 µL of supernatant from each well.

  • Counting : Measure the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.

  • Calculation : Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: IFN-γ ELISPOT Assay

This protocol quantifies the number of MART-1-specific T-cells based on their secretion of Interferon-gamma (IFN-γ) upon antigen recognition.[5][7]

Materials:

  • Human IFN-γ ELISPOT kit (containing capture and detection antibodies).

  • PVDF-membrane 96-well plates.

  • Effector cells (PBMCs or expanded T-cells).

  • Stimulator cells: T2 cells or irradiated PBMCs.

  • MART-1 (27-35) peptide.

  • Phytohemagglutinin (PHA) as a positive control.

  • Culture medium.

Methodology:

  • Plate Coating : Coat the ELISPOT plate wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking : Wash the plate with sterile PBS and block with culture medium containing 10% serum for 1-2 hours at 37°C.

  • Cell Plating :

    • Remove the blocking solution.

    • Add effector cells (e.g., 2 x 105 PBMCs) to each well.

    • Add stimulator cells (e.g., 1 x 105 T2 cells) pulsed with 10 µM MART-1 (27-35) peptide.

    • Negative Control : Effector cells with unpulsed stimulator cells.

    • Positive Control : Effector cells stimulated with PHA.

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection :

    • Wash away the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or similar enzyme conjugate). Incubate for 1 hour.

    • Wash thoroughly and add the substrate solution (e.g., BCIP/NBT).

  • Analysis : Allow spots to develop (15-30 minutes). Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

References

Application Notes and Protocols: MART-1 (27-35) Peptide in Human Melanoma Vaccine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial landscape for melanoma vaccines incorporating the MART-1 (27-35) peptide, a key tumor-associated antigen. This document details quantitative outcomes from various studies, outlines detailed experimental protocols for vaccine preparation and immune monitoring, and visualizes the underlying immunological mechanisms and workflows.

Introduction

Melanoma-associated antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in the majority of melanoma tumors and normal melanocytes. The peptide fragment spanning amino acids 27-35 (sequence: AAGIGILTV) is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele. This has made the MART-1 (27-35) peptide, along with its modified variant MART-1 (26-35, 27L) (sequence: ELAGIGILTV), a prime candidate for therapeutic cancer vaccines aimed at eliciting a targeted anti-melanoma immune response.

Clinical trials have explored the use of these peptides, often in conjunction with adjuvants and other immunomodulators, to enhance their efficacy. These application notes summarize key findings and methodologies from these trials to guide further research and development in this area.

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from various clinical trials investigating MART-1 peptide-based vaccines in melanoma patients.

Table 1: Patient Characteristics and Clinical Responses

Clinical Trial ProtocolNumber of PatientsPatient StageVaccine CompositionObjective Clinical Response (CR + PR)Stable Disease (SD)
Protocol 1 [1]22Metastatic MelanomaMART-1(26-35, 27L) + gp100(209-217, 210M) in IFA0%Not Reported
Protocol 2 [1]19Metastatic MelanomaMART-1(26-35, 27L) + gp100(209-217, 210M) + gp100(44-59) in IFA5.3% (1 patient)Not Reported
ECOG E1696 (Vaccine Arm) [2]~30 (of 120 total)Inoperable Stage III or IVMART-1(26-35, 27L) + gp100(209-217, 210M) + Tyrosinase(368-376, 370D)Not specified for vaccine-only armNot specified for vaccine-only arm
Phase I Trial [3]25Resected High-Risk (IIB, III, IV)MART-1(27-35) in IFA +/- CRL 1005Not the primary endpointNot Reported
Pilot Phase I-II Trial [4]7 (evaluable)Stage IVMART-1(26-35, 27L) + gp100(209-217, 210M) + IFN-αNot Reported2 patients

CR: Complete Response, PR: Partial Response, SD: Stable Disease, IFA: Incomplete Freund's Adjuvant.

Table 2: Immunological Responses to MART-1 Peptide Vaccination

Clinical Trial ProtocolAssayPre-Vaccination ReactivityPost-Vaccination Immune Response RateKey Findings
Protocol 1 [1]IVS Assay44% (8/18 patients) against MART-1Little change in anti-MART-1 reactivity95% of patients developed new reactivity against gp100.
Protocol 2 [1]IVS AssayNot SpecifiedLittle new anti-MART-1 reactivity generatedAddition of class II-restricted peptide did not significantly boost MART-1 response.
ECOG E1696 (Overall) [2]ELISPOTNot Specified35% to one or more antigensELISPOT response was associated with prolonged median survival.
Phase I Trial [3]ELISANot Specified45% (10/22 patients)Immune response by ELISA correlated with prolonged relapse-free survival.
Phase I Trial [3]ELISPOTNot Specified60% (12/20 patients)ELISPOT proved to be a sensitive measure of immune response.
Pilot Phase I-II Trial [4]ELISPOT & TetramerNot Specified71% (5/7 patients) showed enhanced CD8+ T cell recognitionVaccination increased terminally differentiated and effector memory T cells.

IVS: In Vitro Sensitization, ELISPOT: Enzyme-Linked Immunospot, ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Peptide Synthesis and Purification

The MART-1 (27-35) and MART-1 (26-35, 27L) peptides are synthesized using standard solid-phase N-(9-fluorenyl)methoxycarbonyl (Fmoc) chemistry.[5]

Protocol:

  • Synthesis: Peptides are synthesized on a multiple peptide synthesizer.

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column. A common method involves a gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid.

  • Quality Control: The purity and identity of the synthesized peptides are confirmed by mass spectrometry.

  • Storage: Lyophilized peptides are stored at -20°C.

Vaccine Formulation

The immunizing peptides are typically emulsified in an adjuvant to enhance the immune response. Incomplete Freund's Adjuvant (IFA) or Montanide ISA-51 are commonly used.[1][3] Granulocyte-macrophage colony-stimulating factor (GM-CSF) may also be included.

Protocol for Peptide Emulsification in Montanide ISA-51:

  • Peptide Reconstitution: Reconstitute the lyophilized MART-1 peptide in a sterile, aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

  • Adjuvant Preparation: Prepare the Montanide ISA-51 adjuvant.

  • Emulsification: Mix the aqueous peptide solution with the oil-based Montanide ISA-51 in a 1:1 ratio. Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a stable, white, water-in-oil emulsion is formed. The stability can be tested by dropping a small amount into water; a stable emulsion will not disperse.

  • Addition of GM-CSF (if applicable): GM-CSF can be included in the aqueous phase before emulsification.

  • Administration: The final vaccine formulation is administered subcutaneously or intradermally.

HLA-A2 Typing of Patients

Patient eligibility for these clinical trials is restricted to those expressing the HLA-A*0201 allele.

Protocol: DNA-based HLA Typing

  • Sample Collection: Collect peripheral blood from patients in tubes containing an anticoagulant.

  • DNA Extraction: Isolate genomic DNA from peripheral blood mononuclear cells (PBMCs).

  • PCR Amplification: Use sequence-specific primers (PCR-SSP) to amplify the HLA-A locus.

  • Analysis: Analyze the PCR products by gel electrophoresis to determine the HLA-A allele. Commercial kits are widely available for this purpose. High-resolution typing can be performed using DNA sequencing.

Interferon-γ (IFN-γ) ELISPOT Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN-γ-secreting T cells.

Protocol:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate three times with sterile PBS.

    • Coat the wells with a capture antibody specific for human IFN-γ (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Cell Preparation:

    • Isolate PBMCs from patient blood using Ficoll-Hypaque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Stimulation:

    • Block the coated plate with medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

    • Add 1x10^5 to 2.5x10^5 PBMCs to each well.

    • Stimulate the cells with the MART-1 peptide (e.g., 10 µg/mL).

    • Include negative controls (no peptide) and positive controls (e.g., phytohemagglutinin).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for human IFN-γ and incubate for 1.5-2 hours at room temperature.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour.

    • Wash the plate and add the appropriate substrate to develop colored spots.

  • Analysis: Count the spots in each well. Each spot represents a single IFN-γ-secreting cell. The frequency of antigen-specific T cells is calculated by subtracting the number of spots in the negative control wells from the number in the peptide-stimulated wells.

In Vitro Sensitization (IVS) Assay

This assay is used to expand and detect low-frequency antigen-specific T cells.

Protocol:

  • Initial Stimulation: Culture PBMCs with the MART-1 peptide (e.g., 1 µM) in the presence of Interleukin-2 (IL-2) (e.g., 300 IU/mL).[6]

  • Restimulation: At weekly intervals, restimulate the cultures with irradiated, peptide-pulsed autologous PBMCs.[6]

  • Cytotoxicity Assay: After several rounds of stimulation, assess the cytotoxic activity of the expanded T cells against target cells (e.g., T2 cells pulsed with the MART-1 peptide and HLA-A2+ melanoma cell lines) using a standard chromium release assay or a similar method.

Visualizations

Signaling Pathway of T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell APC_nucleus Nucleus MHC_I HLA-A2 (MHC Class I) TCR T-Cell Receptor (TCR) MHC_I->TCR Presentation & Recognition CD8 CD8 MHC_I->CD8 Peptide MART-1 Peptide Peptide->MHC_I Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade T_Cell_Activation T-Cell Activation Signaling_Cascade->T_Cell_Activation Effector_Functions Effector Functions (e.g., Cytokine Release, Cytotoxicity) T_Cell_Activation->Effector_Functions

Caption: T-Cell activation by MART-1 peptide presentation.

Experimental Workflow for Immune Monitoring

Immune_Monitoring_Workflow Patient_Blood_Draw Patient Blood Draw (Pre- and Post-Vaccination) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Patient_Blood_Draw->PBMC_Isolation Cell_Cryopreservation Cell Cryopreservation PBMC_Isolation->Cell_Cryopreservation ELISPOT_Assay IFN-γ ELISPOT Assay Cell_Cryopreservation->ELISPOT_Assay IVS_Assay In Vitro Sensitization (IVS) Cell_Cryopreservation->IVS_Assay Data_Analysis Data Analysis & Interpretation ELISPOT_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay IVS_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for immune monitoring in vaccine trials.

Conclusion

The MART-1 (27-35) peptide remains a significant target in the development of therapeutic vaccines for melanoma. While clinical responses have been modest, immunological responses are frequently observed, particularly with sensitive assays like ELISPOT. Future strategies may focus on more potent adjuvant combinations, combination therapies with checkpoint inhibitors, and personalized approaches to overcome tumor immune escape. The protocols and data presented here provide a valuable resource for researchers working to advance this promising area of cancer immunotherapy.

References

Application Notes and Protocols for Measuring MART-1 (27-35)-Specific T-Cell Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in melanocytes and the majority of melanomas.[1] The specific peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is a well-characterized, immunodominant epitope presented by the human leukocyte antigen (HLA) class I molecule HLA-A2.[2][3] This peptide-MHC complex is a primary target for cytotoxic T-lymphocytes (CTLs), making it a critical biomarker and therapeutic target in melanoma research and immunotherapy.[1][4] Accurate measurement of T-cells specific for the MART-1 (27-35) epitope is essential for evaluating the efficacy of cancer vaccines, adoptive cell therapies, and other immunomodulatory treatments.[5][6]

This document provides detailed application notes and protocols for several key techniques used to detect and quantify MART-1 (27-35)-specific T-cell responses, catering to researchers, scientists, and drug development professionals.

Overview of Core Techniques

Choosing the appropriate assay depends on the specific research question, whether it is to determine the frequency of antigen-specific T-cells, their functional capacity, or the characteristics of their T-cell receptors (TCRs). The primary methods can be broadly categorized as functional assays and assays for enumeration or characterization.[7]

Technique Primary Measurement Key Advantages Key Limitations Typical Throughput
pMHC Tetramer Staining Frequency and phenotype of antigen-specific T-cells.Directly visualizes and quantifies T-cells based on TCR specificity; allows for phenotypic characterization via co-staining.[7][8]Does not provide functional information (i.e., cytokine secretion); binding may not always correlate with functional avidity.[7]Moderate to High
ELISpot Assay Frequency of antigen-specific, cytokine-secreting cells at a single-cell level.Highly sensitive for detecting functional cells; provides quantitative data on the number of responding cells.[7][9]Provides limited information on the phenotype of the secreting cell; does not measure proliferative capacity or cytotoxic function directly.High
Intracellular Cytokine Staining (ICS) Frequency and phenotype of cytokine-producing cells.Links function (cytokine production) directly to cell phenotype through multi-color flow cytometry.[7][10]Requires cell stimulation which can alter surface marker expression; permeabilization can affect cell viability and staining quality.Moderate
TCR Sequencing Diversity, clonality, and sequence of T-cell receptors.Provides a deep, high-resolution view of the T-cell repertoire; can track specific clonal responses over time.[11][12]Does not directly measure frequency or function of antigen-specific cells without combination with other methods; complex data analysis.[13]Low to Moderate

Technique 1: Peptide-MHC (pMHC) Tetramer Staining and Flow Cytometry

Application Note

Peptide-MHC tetramers are reagents used to directly identify and quantify antigen-specific T-cells.[14] They consist of four biotinylated pMHC monomers bound to a streptavidin-fluorochrome conjugate. This multimeric structure provides increased avidity, allowing for stable binding to T-cell receptors (TCRs) with the corresponding specificity.[8] By using a fluorescently labeled tetramer containing the MART-1 (27-35) peptide bound to HLA-A2, researchers can stain a population of lymphocytes (e.g., PBMCs) and identify the MART-1-specific T-cells using flow cytometry. This method is powerful for tracking the frequency of these cells during immunotherapy and can be combined with antibodies against surface markers like CD8, CD45RO, and CCR7 to determine the phenotype and memory status of the responding T-cells.[8][14]

T-Cell Recognition of MART-1 on a Melanoma Cell

T_Cell_Recognition cluster_1 Melanoma Cell TCR T-Cell Receptor (TCR) CD8 CD8 MHC HLA-A2 (MHC Class I) MHC->TCR Specific Recognition MHC->CD8 Co-receptor Binding MART1 MART-1 (27-35) Peptide 'AAGIGILTV' MART1->MHC

Caption: TCR on a CD8+ T-cell recognizes the MART-1 peptide presented by HLA-A2 on a melanoma cell.

Experimental Workflow: pMHC Tetramer Staining

Tetramer_Workflow start Isolate Lymphocytes (e.g., PBMCs) wash Wash cells with FACS buffer start->wash resuspend Resuspend cell pellet in 50 µL buffer wash->resuspend stain_tetramer Add MART-1/HLA-A2 Tetramer Incubate 30-60 min, 4°C or RT resuspend->stain_tetramer stain_ab Add surface marker antibodies (e.g., anti-CD8, anti-CD3) Incubate 30 min, 4°C stain_tetramer->stain_ab wash2 Wash cells twice with FACS buffer stain_ab->wash2 resuspend_final Resuspend in FACS buffer for analysis wash2->resuspend_final acquire Acquire on Flow Cytometer resuspend_final->acquire gate Gate on CD3+/CD8+ cells and analyze tetramer positivity acquire->gate

Caption: Workflow for staining lymphocytes with pMHC tetramers for flow cytometry analysis.

Protocol: pMHC Tetramer Staining of Human PBMCs

Materials:

  • Human PBMCs, freshly isolated or cryopreserved

  • FACS Buffer (PBS + 2% Fetal Calf Serum + 0.1% Sodium Azide)

  • PE-conjugated MART-1 (27-35)/HLA-A2 Tetramer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8

  • Viability dye (e.g., 7-AAD or similar)

  • 12x75 mm polystyrene test tubes or 96-well U-bottom plate

Procedure:

  • Cell Preparation: Start with 1-2 x 10^6 PBMCs per staining condition.[15] Wash the cells once with 2-3 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 50 µL of cold FACS buffer.[16]

  • Tetramer Staining: Add the pre-titrated amount of MART-1/HLA-A2 tetramer (typically 5-10 µL) to the cells.[16][17] Vortex gently.

  • Incubation: Incubate for 30-60 minutes at 4°C or for 30 minutes at room temperature, protected from light.[15][17] Incubation at room temperature or 37°C can sometimes yield brighter staining but may affect some surface markers.[15]

  • Surface Marker Staining: Without washing, add the appropriate volume of fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2-3 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Repeat the wash step once more.[16]

  • Final Resuspension: Resuspend the final cell pellet in 200-300 µL of FACS buffer. If desired, add a viability dye according to the manufacturer's instructions.

  • Acquisition: Analyze the samples on a flow cytometer as soon as possible. Store at 4°C in the dark if analysis is delayed.[17]

  • Data Analysis: Gate on live, single lymphocytes, followed by gating on CD3+ and CD8+ populations. Within the CD8+ gate, quantify the percentage of cells that are positive for the MART-1 tetramer.

Technique 2: ELISpot Assay

Application Note

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method designed to quantify the number of cells secreting a specific protein, typically a cytokine like Interferon-gamma (IFN-γ), in response to an antigen.[7][9] For MART-1 responses, T-cells are cultured in wells coated with an anti-cytokine capture antibody. When these cells are stimulated with the MART-1 (27-35) peptide, the secreted cytokine is captured in the immediate vicinity of the cell. After washing the cells away, a second, biotinylated anti-cytokine detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[18] Finally, a substrate is added that precipitates, forming a visible spot where each cytokine-secreting cell was located.[9] The number of spots directly corresponds to the number of antigen-specific, functional T-cells.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow activate_plate Activate PVDF Plate with 35% Ethanol (B145695) coat_plate Coat plate with anti-cytokine capture antibody (e.g., anti-IFN-γ) Incubate overnight at 4°C activate_plate->coat_plate wash_block Wash and block plate coat_plate->wash_block add_cells Add cells (e.g., PBMCs) and MART-1 peptide wash_block->add_cells incubate_cells Incubate 15-20 hours at 37°C, 5% CO2 (Cytokine capture) add_cells->incubate_cells lyse_cells Wash away cells incubate_cells->lyse_cells add_detection_ab Add biotinylated detection antibody Incubate 2 hours at RT lyse_cells->add_detection_ab wash_enzyme Wash and add Streptavidin-Enzyme Incubate 1 hour at RT add_detection_ab->wash_enzyme add_substrate Wash and add substrate (e.g., BCIP/NBT) wash_enzyme->add_substrate develop_spots Develop spots (5-15 min) add_substrate->develop_spots stop_read Stop reaction by washing with water Dry plate and count spots develop_spots->stop_read

Caption: Step-by-step workflow for the ELISpot assay to detect cytokine-secreting cells.

Protocol: IFN-γ ELISpot Assay

Materials:

  • PVDF-membrane 96-well ELISpot plate

  • Sterile 35% Ethanol

  • Sterile PBS and Coating Buffer

  • Anti-human IFN-γ capture and biotinylated detection antibodies

  • Blocking Buffer (e.g., PBS + 1% BSA)

  • Wash Buffer (e.g., PBS + 0.05% Tween-20)

  • MART-1 (27-35) peptide (AAGIGILTV)

  • PBMCs or other effector cells

  • Complete culture medium (e.g., RPMI + 10% FBS)

  • Streptavidin-Alkaline Phosphatase (AP) conjugate

  • BCIP/NBT substrate solution

Procedure:

  • Plate Preparation (Day 1):

    • Pre-wet the PVDF membrane by adding 20 µL/well of 35% ethanol for 1 minute.[19]

    • Wash the plate 5 times with 200 µL/well of sterile water.[9]

    • Dilute the capture antibody in sterile Coating Buffer (typically 1-4 µg/mL). Add 100 µL/well.[20]

    • Seal the plate and incubate overnight at 4°C.[20]

  • Cell Incubation (Day 2):

    • Wash the plate 3 times with 200 µL/well of sterile PBS.

    • Block the plate by adding 200 µL/well of Blocking Buffer and incubate for at least 1 hour at room temperature.[20]

    • Wash the plate 3 times with sterile PBS.

    • Prepare cells in complete culture medium. A typical starting cell number is 2.5 x 10^5 cells/well.[9]

    • Prepare the MART-1 peptide stimulus in culture medium at the desired concentration (e.g., 1-10 µg/mL). Include a negative control (cells only) and a positive control (e.g., PHA or anti-CD3).

    • Add 100 µL of cell suspension to the appropriate wells.

    • Add 100 µL of stimulus or control solution to the wells.

    • Seal the plate and incubate at 37°C with 5% CO2 for 15-20 hours.[18]

  • Detection (Day 3):

    • Wash the plate 3 times with Wash Buffer to remove cells.[20]

    • Dilute the biotinylated detection antibody in Dilution Buffer (e.g., PBS + 0.5% FCS). Add 100 µL/well.

    • Seal the plate and incubate for 1.5-2 hours at room temperature.[18][19]

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the Streptavidin-AP conjugate in Dilution Buffer. Add 100 µL/well.

    • Incubate for 1 hour at room temperature.[18]

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL/well of ready-to-use BCIP/NBT substrate. Monitor spot development visually, which typically takes 5-15 minutes.[18]

    • Stop the reaction by washing both sides of the membrane thoroughly with running tap water.

    • Allow the plate to air dry completely before counting the spots using an automated ELISpot reader.

Technique 3: Intracellular Cytokine Staining (ICS)

Application Note

Intracellular Cytokine Staining (ICS) is a flow cytometry-based assay that identifies cells producing a specific cytokine and simultaneously allows for their phenotypic characterization.[10] Cells are first stimulated in vitro with the MART-1 (27-35) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[21][22] This inhibitor traps newly synthesized cytokines inside the cell. Following stimulation, the cells are stained for surface markers (like CD3 and CD8), then fixed and permeabilized to allow an anti-cytokine antibody (e.g., anti-IFN-γ) to enter the cell and bind to the trapped cytokine.[23][24] This technique is invaluable for determining which specific cell subsets (e.g., CD8+ T-cells) are responsible for the functional response to the MART-1 antigen.

Experimental Workflow: Intracellular Cytokine Staining

ICS_Workflow stimulate Stimulate cells with MART-1 peptide + Protein Transport Inhibitor (e.g., Brefeldin A) for 4-6 hours wash_surface_stain Wash and stain for surface markers (e.g., anti-CD8, anti-CD3) stimulate->wash_surface_stain wash_fix Wash and fix cells (e.g., with 2-4% Formaldehyde) wash_surface_stain->wash_fix permeabilize Wash and permeabilize cells (e.g., with Saponin-based buffer) wash_fix->permeabilize intracellular_stain Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) permeabilize->intracellular_stain wash_final Wash cells twice with permeabilization buffer intracellular_stain->wash_final resuspend_acquire Resuspend in FACS buffer and acquire on Flow Cytometer wash_final->resuspend_acquire analyze Gate on cell populations (CD8+) and quantify cytokine production resuspend_acquire->analyze

Caption: General workflow for intracellular cytokine staining to analyze T-cell function.

Protocol: Intracellular IFN-γ Staining

Materials:

  • PBMCs or other effector cells

  • Complete culture medium

  • MART-1 (27-35) peptide

  • Protein Transport Inhibitor (e.g., Brefeldin A, 10 µg/mL stock)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8

  • Fixation Buffer (e.g., 2-4% formaldehyde (B43269) in PBS)

  • Permeabilization Buffer (e.g., FACS buffer + 0.3-0.5% Saponin)

  • Fluorochrome-conjugated anti-human IFN-γ antibody and corresponding isotype control

  • 96-well U-bottom plate

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well plate in 200 µL of culture medium.[21]

    • Add the MART-1 peptide to achieve a final concentration of 1-10 µg/mL. Set up negative (unstimulated) and positive (e.g., PMA/Ionomycin) controls.

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A to a final concentration of 1-10 µg/mL and incubate for an additional 4 hours at 37°C.[21][22]

  • Surface Staining:

    • Centrifuge the plate and wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 50 µL of FACS buffer containing pre-titrated anti-CD3 and anti-CD8 antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.[10]

  • Fixation:

    • Wash the cells once with FACS buffer.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature in the dark.[23]

  • Permeabilization and Intracellular Staining:

    • Wash the cells twice with FACS buffer.

    • Resuspend the pellet in 100 µL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.[23]

    • Centrifuge and resuspend the pellet in 50 µL of Permeabilization Buffer containing the anti-IFN-γ antibody (and an isotype control in a separate tube).

    • Incubate for 30 minutes at room temperature or 4°C in the dark.[10]

  • Final Washes and Acquisition:

    • Wash the cells twice with 150 µL of Permeabilization Buffer.[21]

    • Resuspend the final pellet in 200-300 µL of FACS buffer for analysis.

    • Acquire samples on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the gated CD3+/CD8+ T-cell population.

Technique 4: T-Cell Receptor (TCR) Sequencing

Application Note

TCR sequencing is a powerful molecular technique used to analyze the diversity and clonal composition of the T-cell repertoire.[13] Every T-cell has a unique TCR, and the antigen-binding specificity is determined by the hypervariable Complementarity-Determining Region 3 (CDR3).[12] By sequencing the genes that encode the TCR chains (typically the beta chain), researchers can identify and quantify the frequency of individual T-cell clones. When applied to MART-1 responses, TCR sequencing can be used to track the expansion and contraction of specific T-cell clones in patients undergoing therapy. It can be performed on bulk cell populations or, with greater resolution, at the single-cell level.[11] The latter approach allows for the pairing of alpha and beta TCR chains and can be integrated with analysis of gene expression to link TCR identity with T-cell function and phenotype.

Logical Workflow: TCR Sequencing

TCR_Seq_Workflow cluster_prep Sample Preparation cluster_lib Library Preparation cluster_seq Sequencing & Analysis isolate_cells Isolate T-Cells (e.g., from tumor or blood) extract_nucleic Extract RNA or gDNA isolate_cells->extract_nucleic amplify Amplify TCR Region (Multiplex PCR or 5'RACE) extract_nucleic->amplify add_adapters Add Sequencing Adapters and Barcodes amplify->add_adapters ngs Next-Generation Sequencing (NGS) add_adapters->ngs bioinformatics Bioinformatic Analysis: - CDR3 Identification - Clonotype Quantification - Diversity Analysis ngs->bioinformatics

Caption: High-level workflow for T-cell receptor (TCR) sequencing from sample to data analysis.

Methodology Overview

Detailed TCR sequencing protocols are often complex and dependent on commercial kits or specialized platforms. However, the general steps are outlined below.

  • Sample Source: T-cells can be isolated from peripheral blood (PBMCs), tumor tissue (tumor-infiltrating lymphocytes, or TILs), or lymph nodes.[25]

  • Nucleic Acid Isolation: Either genomic DNA (gDNA) or messenger RNA (mRNA) can be used as the starting material. Using RNA is often preferred as it enriches for TCR sequences from transcriptionally active cells and avoids issues with non-productive rearrangements present in gDNA.[11]

  • Library Preparation: This is the critical step where the TCR gene regions are targeted and amplified.

    • Multiplex PCR: This method uses a pool of primers that target all known V-region and J-region gene segments to amplify the CDR3 region.[12][13]

    • 5' RACE (Rapid Amplification of cDNA Ends): This approach uses a single primer in the constant (C) region of the TCR gene, which reduces amplification bias compared to multiplex PCR.[11][13] Unique Molecular Identifiers (UMIs) are often incorporated at this stage to allow for the correction of PCR and sequencing errors, leading to more accurate quantification of clonotypes.[12][26]

  • Sequencing: The prepared libraries are sequenced using a high-throughput Next-Generation Sequencing (NGS) platform.

  • Bioinformatic Analysis: Specialized software is used to process the raw sequencing data.[13] This involves identifying the V, D, and J gene segments for each read, assembling the CDR3 sequence, and grouping identical sequences to define and quantify each unique T-cell clonotype. The output provides data on the richness (number of unique clones) and evenness (relative abundance of clones) of the T-cell repertoire.

References

Application Notes and Protocols: MART-1 (27-35) in Adoptive Cell Transfer (ACT) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the melanoma-associated antigen recognized by T cells 1 (MART-1) peptide epitope (amino acids 27-35) in adoptive cell transfer (ACT) therapy studies for metastatic melanoma. This document includes summaries of clinical trial data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Clinical Application and Efficacy

Adoptive cell therapy utilizing T cells engineered to recognize the MART-1 (27-35) epitope has been investigated in multiple clinical trials for patients with metastatic melanoma. These studies have primarily involved the use of autologous T cells genetically modified to express a T-cell receptor (TCR) specific for the MART-1 (27-35) peptide presented by HLA-A*02:01.[1][2][3]

Summary of Clinical Trial Data

Several clinical trials have evaluated the safety and efficacy of ACT with MART-1 specific T cells. The data presented below is a summary from various studies, highlighting patient numbers, cell dosages, and clinical outcomes.

Clinical Trial IdentifierNumber of PatientsCell TypeCell DoseObjective Response Rate (ORR)Key Findings & Notes
NCT00923195Not specifiedTCR-engineered CD8+ PBL5 x 10⁸ to 2 x 10¹¹ cells13-30% (partial responses)Combined therapy with anti-gp100 TCR-engineered cells and peptide vaccination.[1] No complete responses were observed.[1]
NCT0091065013 (treated)TCR-engineered lymphocytesNot specified69% (tumor regression)Investigated double cell therapy with MART-1 TCR transgenic lymphocytes and MART-1 peptide-pulsed dendritic cell (DC) vaccination.[2]
Phase I/IIa Trial (Rohaan et al.)Not specifiedMART-1 TCR gene-modified T cellsDose-escalating, MTD: 1.0 x 10⁸ cells18% (partial responses)Assessed feasibility and safety; observed dose-dependent 'on-target, off-tumor' toxicity.[3]
NCT0033837718Tumor-Infiltrating Lymphocytes (TIL)Not specified30% (TIL alone), 50% (TIL + DC vaccine)Randomized phase II trial comparing TIL infusion with or without MART-1 peptide-pulsed DC vaccination.[4]

MTD: Maximum Tolerated Dose; PBL: Peripheral Blood Lymphocytes.

Experimental Protocols

The following protocols are synthesized from methodologies described in published research and clinical trial documentation.[1][2][3]

Protocol 1: Generation of MART-1 (27-35) Specific TCR-Engineered T Cells

This protocol outlines the steps for generating autologous T cells that express a TCR recognizing the MART-1 (27-35) epitope.

1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:

  • Obtain PBMCs from HLA-A*02:01 positive patients with metastatic melanoma via leukapheresis.[1]

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

2. T-Cell Activation and Transduction:

  • Culture PBMCs in the presence of anti-CD3 monoclonal antibody (e.g., OKT3) and interleukin-2 (B1167480) (IL-2) to stimulate T-cell activation and proliferation.[1][3]

  • For some protocols, CD8+ T cells are selected prior to stimulation using methods like the Miltenyi CliniMACS apparatus.[1]

  • Transduce the activated T cells with a retroviral vector encoding the alpha and beta chains of a high-avidity MART-1 (27-35) specific TCR.[1][2][3] Transduction is typically initiated by exposing 10⁸ to 5 x 10⁸ cells to the retroviral supernatant.[1]

3. Ex Vivo Expansion:

  • Expand the transduced T cells in culture with IL-2, and in some protocols, with IL-7 and IL-15 to promote the growth of less differentiated T cells.[3]

  • Culture the cells for a period ranging from one week to several weeks to achieve the desired cell numbers for infusion.[2]

4. Quality Control and Harvest:

  • Assess the transduction efficiency and specificity of the engineered T cells by staining with an HLA-A*02:01 MART-1 (27-35) tetramer and analyzing via flow cytometry.[3][5]

  • Test the anti-tumor activity of the expanded T cells in co-culture assays with HLA-A*02:01 positive melanoma cell lines.[1] Measure cytokine release (e.g., IFN-γ) and target cell lysis.[1][5]

  • Harvest the cells for infusion. Cells may be infused fresh or cryopreserved for later use.[2]

Protocol 2: Adoptive Cell Transfer and Patient Treatment

This protocol describes the clinical procedure for administering the engineered T cells to patients.

1. Lymphodepleting Chemotherapy:

  • Prior to T-cell infusion, patients typically undergo a non-myeloablative lymphodepleting preparative regimen.[1][6] This often consists of chemotherapy (e.g., cyclophosphamide (B585) and fludarabine) and sometimes total body irradiation to create a more favorable environment for the infused T cells.

2. T-Cell Infusion:

  • On Day 0, infuse the autologous transduced T cells intravenously over 20 to 30 minutes.[1]

3. Post-Infusion Support:

  • Within 24 hours of cell infusion, initiate high-dose intravenous aldesleukin (IL-2) to support the proliferation and survival of the transferred T cells.[1][6] A typical regimen is 720,000 IU/kg/dose every 8 hours for up to 5 days.[1]

4. (Optional) Vaccination:

  • In some protocols, patients may receive a vaccine consisting of the MART-1 peptide (e.g., MART-1:26-35(27L)) emulsified in an adjuvant like Incomplete Freund's Adjuvant (IFA) to potentially boost the anti-tumor immune response.[1][7] The vaccine may be administered prior to cell infusion and at subsequent time points.[1]

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon recognition of the MART-1 (27-35) peptide presented by an HLA-A*02:01 molecule on a melanoma cell by the engineered TCR on the surface of an adoptively transferred T cell.

TCR_Signaling_Pathway cluster_melanoma Melanoma Cell cluster_tcell Engineered T Cell MHC HLA-A*02:01 + MART-1 (27-35) TCR Engineered TCR MHC->TCR Recognition CD3 CD3 complex TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 Cytokines Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

Caption: TCR signaling cascade in an engineered T cell.

Experimental Workflow for ACT with MART-1 TCR-Engineered T Cells

This diagram outlines the overall workflow from patient selection to treatment and monitoring in a typical clinical study of ACT with MART-1 TCR-engineered T cells.

ACT_Workflow Patient Patient with Metastatic Melanoma (HLA-A*02:01 positive) Leukapheresis Leukapheresis Patient->Leukapheresis Lymphodepletion Lymphodepletion (Chemotherapy +/- Radiation) Patient->Lymphodepletion T_Cell_Engineering T-Cell Engineering: - Activation (anti-CD3, IL-2) - Retroviral Transduction (MART-1 TCR) - Ex vivo Expansion Leukapheresis->T_Cell_Engineering QC Quality Control: - Transduction Efficiency - Specificity (Tetramer) - Anti-tumor Activity T_Cell_Engineering->QC Infusion T-Cell Infusion QC->Infusion Release Criteria Met Lymphodepletion->Infusion IL2 High-Dose IL-2 Support Infusion->IL2 Monitoring Patient Monitoring: - Tumor Regression - T-Cell Persistence - Toxicity Assessment IL2->Monitoring

Caption: Workflow of MART-1 ACT therapy.

Logical Relationship of Therapeutic Components

This diagram illustrates the interplay between the different components of the combination therapy often employed in these clinical studies.

Therapeutic_Components Engineered_T_Cells MART-1 TCR-Engineered T Cells Tumor_Regression Tumor Regression Engineered_T_Cells->Tumor_Regression Directly Mediates Lymphodepletion Lymphodepleting Chemotherapy Lymphodepletion->Engineered_T_Cells Enhances Engraftment & Proliferation IL2 High-Dose IL-2 IL2->Engineered_T_Cells Supports Proliferation & Survival Vaccine MART-1 Peptide Vaccine Vaccine->Engineered_T_Cells Potentially Boosts In Vivo Expansion

Caption: Interplay of therapeutic components in MART-1 ACT.

References

Application Notes and Protocols for Studying MART-1 (27-35) Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental model systems for studying the immune response to the melanoma-associated antigen MART-1, specifically the 27-35 epitope (AAGIGILTV). The protocols outlined below are essential for researchers investigating novel immunotherapies, including cancer vaccines and adoptive T-cell therapies, targeting this clinically relevant antigen.

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[1] The MART-1 (27-35) peptide, when presented by the HLA-A*02:01 molecule, is a key target for cytotoxic T lymphocytes (CTLs).[1][2] Understanding the dynamics of the immune response to this epitope is crucial for the development of effective cancer immunotherapies. This document details various in vitro, in vivo, and ex vivo experimental models to facilitate this research.

In Vitro Model Systems

Generation of MART-1 (27-35) Specific Cytotoxic T Lymphocytes (CTLs)

In vitro generation of MART-1 specific CTLs is a cornerstone for studying their function and for developing adoptive cell therapies.[3][4][5] This can be achieved through co-culture of peripheral blood mononuclear cells (PBMCs) with antigen-presenting cells (APCs) pulsed with the MART-1 (27-35) peptide or by using artificial antigen-presenting cells (aAPCs).[3]

Experimental Workflow for Generating MART-1 Specific CTLs using aAPCs

G cluster_0 PBMC Isolation cluster_1 Co-culture with aAPCs cluster_2 Purification and Expansion cluster_3 Functional Analysis PBMC Isolate PBMCs from healthy donor or patient blood CoCulture Co-culture PBMCs with irradiated aAPCs expressing HLA-A*0201 and co-stimulatory molecules, pulsed with MART-1 (27-35) peptide PBMC->CoCulture Day 0 IL2 Add IL-2 and/or IL-15 to promote T-cell proliferation CoCulture->IL2 Sort Isolate MART-1 specific CTLs (e.g., using tetramer staining and magnetic beads) IL2->Sort After initial stimulation (e.g., Day 7-10) Expand Expand purified CTLs by re-stimulation with aAPCs and cytokines Sort->Expand Analysis Assess cytotoxicity, cytokine secretion, and phenotype of expanded CTLs Expand->Analysis After expansion (e.g., Day 21-35)

Caption: Workflow for in vitro generation of MART-1 specific CTLs.

T2 Cell-Based Cytotoxicity Assay

T2 cells are a human cell line deficient in TAP (transporter associated with antigen processing), making them ideal for assessing the recognition of exogenously loaded peptides by CTLs.[6][7]

Protocol: T2 Cell Cytotoxicity Assay

  • T2 Cell Preparation:

    • Culture T2 cells in appropriate media.

    • One day before the assay, seed T2 cells at a density that will result in exponential growth on the day of the experiment.

  • Peptide Pulsing:

    • Wash T2 cells and resuspend in serum-free media.

    • Incubate T2 cells with the MART-1 (27-35) peptide (e.g., 1-10 µM) for 2 hours at 37°C.[6] Use an irrelevant HLA-A*02:01-binding peptide as a negative control.

    • Wash the peptide-pulsed T2 cells to remove excess peptide.

  • Co-culture with Effector Cells:

    • Plate the peptide-pulsed T2 cells (target cells) in a 96-well plate.

    • Add the MART-1 specific CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[8]

  • Cytotoxicity Measurement:

    • Incubate the co-culture for 4-6 hours at 37°C.[9]

    • Measure target cell lysis using a standard chromium-51 (B80572) (⁵¹Cr) release assay or a non-radioactive method like LDH release or calcein-AM staining.[9]

Quantitative Data: In Vitro Cytotoxicity of MART-1 Specific CTLs

Effector Cell SourceTarget CellE:T Ratio% Specific LysisReference
MART-1 specific CTL clonesT2 cells pulsed with MART-1 peptide20:1~60-80%[8]
MART-1 specific CTL clonesMART-1+ Melanoma cell line (SK-Mel-5)20:1~20-50%[8]
F5 MART-1 TCR-transduced CTLsMART-1+/HLA-A2+ Melanoma (M202)20:1~60%[10]
F5 MART-1 TCR-transduced CTLsMART-1-/HLA-A2+ Melanoma (M238)20:1<10%[10]

In Vivo Model Systems

HLA-A2 Transgenic Mouse Models

To study the human-specific HLA-A*02:01-restricted MART-1 immunity in an in vivo setting, transgenic mice expressing human HLA-A2 are invaluable.[11][12][13] These mice can be used for vaccination studies and to assess the efficacy of adoptively transferred T-cells.

Experimental Workflow for In Vivo Tumor Challenge in HLA-A2 Transgenic Mice

G cluster_0 Tumor Cell Implantation cluster_1 Treatment cluster_2 Monitoring and Analysis Implant Subcutaneously implant HLA-A2+ MART-1+ melanoma cells into HLA-A2 transgenic mice Treatment Administer treatment: - MART-1 peptide vaccine - Adoptive transfer of MART-1  specific CTLs Implant->Treatment Once tumors are palpable Monitor Monitor tumor growth and survival Treatment->Monitor Analyze Analyze immune response: - Isolate splenocytes/TILs - Perform ELISpot or ICS Monitor->Analyze At study endpoint

Caption: In vivo tumor challenge workflow in HLA-A2 transgenic mice.

Protocol: In Vivo Tumor Challenge

  • Animal Model: Utilize HLA-A2 transgenic mice, such as HHD mice, which express a chimeric HLA-A2.1/H-2Db molecule.[12]

  • Tumor Cell Line: Use a syngeneic murine melanoma cell line (e.g., B16) engineered to express human MART-1 and HLA-A2.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of the mice.

  • Immunization/Adoptive Transfer:

    • Vaccination: Immunize mice with the MART-1 (27-35) peptide emulsified in an adjuvant (e.g., Incomplete Freund's Adjuvant).[12]

    • Adoptive Cell Transfer: Intravenously inject in vitro-expanded MART-1 specific CTLs.

  • Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and survival of the mice.

  • Immunological Analysis: At the end of the study, isolate splenocytes and tumor-infiltrating lymphocytes (TILs) to analyze the frequency and function of MART-1 specific T-cells using ELISpot or intracellular cytokine staining.

Quantitative Data: Frequency of MART-1 Specific T-cells in Human Samples

Sample SourceMethodFrequency of MART-1 Specific CD8+ T-cellsReference
Fresh Tumor Metastases (Melanoma)Tetramer Staining5,000 - 21,000 per 10⁶ CD8+ T-cells[14][15]
Cultured TILsTetramer Staining5,000 - 21,000 per 10⁶ CD8+ T-cells[14][15]
Peripheral Blood (Melanoma Patients)Tetramer Staining≥1 in 2,500 CD8+ T-cells (in 10/13 patients)[16]
Peripheral Blood (Healthy Donors)Tetramer Staining≥1 in 2,500 CD8+ T-cells (in 6/10 individuals)[16]
Peripheral Blood (Healthy Donors)IFN-γ ELISPOTLower frequencies than tetramer staining, suggesting a naive phenotype[17]

Ex Vivo Analysis

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[18] It is commonly used to measure the frequency of MART-1 specific T-cells that produce IFN-γ upon antigen recognition.

Protocol: IFN-γ ELISpot Assay

  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Add PBMCs or purified T-cells to the wells.

  • Stimulation: Add the MART-1 (27-35) peptide to the experimental wells. Use a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.

    • Wash and add the substrate (e.g., BCIP/NBT).

  • Analysis: Stop the reaction by washing with water once spots have developed. Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the simultaneous analysis of cell surface markers and intracellular cytokine production in individual cells. This provides a detailed phenotypic and functional characterization of MART-1 specific T-cells.

Protocol: Intracellular Cytokine Staining

  • Cell Stimulation: Stimulate PBMCs or T-cells with the MART-1 (27-35) peptide for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD45RO, CCR7) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature. Then, permeabilize the cells with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines in response to the MART-1 peptide.

Signaling Pathways in MART-1 (27-35) Specific T-cell Activation

The activation of a MART-1 specific T-cell is initiated by the interaction of its T-cell receptor (TCR) with the MART-1 (27-35) peptide presented on an HLA-A*02:01 molecule on an APC or a tumor cell.[1][19] This triggers a complex intracellular signaling cascade leading to T-cell proliferation, differentiation, and effector functions.

TCR Signaling Cascade in MART-1 Specific T-cell Activation

G cluster_0 TCR Engagement cluster_1 Signal Initiation cluster_2 Downstream Pathways cluster_3 Effector Functions TCR TCR on CD8+ T-cell recognizes MART-1 (27-35) peptide on HLA-A*02:01 of APC/Tumor Cell Lck Lck phosphorylates ITAMs on CD3 TCR->Lck ZAP70 ZAP-70 is recruited and phosphorylates LAT and SLP-76 Lck->ZAP70 PLCg1 PLCγ1 activation ZAP70->PLCg1 Ras_MAPK Ras-MAPK pathway activation ZAP70->Ras_MAPK PI3K PI3K-Akt pathway activation ZAP70->PI3K NFAT NFAT activation (via Ca2+ influx) PLCg1->NFAT NFkB NF-κB activation PLCg1->NFkB AP1 AP-1 activation Ras_MAPK->AP1 Transcription Transcription of genes for: - Cytokines (IFN-γ, TNF-α, IL-2) - Proliferation (e.g., cyclins) - Cytotoxic molecules (Perforin, Granzymes) NFAT->Transcription AP1->Transcription NFkB->Transcription

Caption: TCR signaling in MART-1 specific T-cell activation.

Conclusion

The experimental models and protocols described herein provide a robust framework for the investigation of MART-1 (27-35) immunity. By employing these in vitro, in vivo, and ex vivo systems, researchers can effectively evaluate the efficacy of novel immunotherapeutic strategies, identify biomarkers of response, and gain deeper insights into the fundamental mechanisms of anti-tumor immunity.

References

MART-1 (27-35) Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is a well-characterized, HLA-A2-restricted immunodominant epitope derived from the Melan-A (also known as MART-1) protein.[1][2][3][4][5] This peptide is presented by MHC class I molecules on the surface of melanoma cells and is recognized by cytotoxic T lymphocytes (CTLs), making it a crucial tool in cancer research and the development of immunotherapies.[2][3] These application notes provide detailed guidance on the proper handling, storage, and utilization of the MART-1 (27-35) peptide for researchers, scientists, and drug development professionals.

Peptide Handling and Stability

Proper handling and storage of the MART-1 (27-35) peptide are critical to maintain its integrity and biological activity. Lyophilized peptides are stable for extended periods, but become susceptible to degradation once reconstituted.

Storage of Lyophilized Peptide:

  • Long-term: Store at -80°C for at least one year.[2]

  • Short-term: For immediate use, storage at -20°C is also acceptable.[4]

  • The lyophilized powder is hygroscopic and should be protected from light.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]

Reconstitution of Lyophilized Peptide:

  • Solvent Selection: For a solution up to 2 mg/ml, sterile distilled water is suitable. For higher concentrations, acetonitrile (B52724) is recommended.[4] Some suppliers provide the peptide pre-dissolved in DMSO.[2]

  • Reconstitution Procedure:

    • Allow the lyophilized peptide and sterile solvent to reach room temperature.[7]

    • Using a sterile syringe, slowly add the solvent to the vial, aiming the stream down the side of the vial to avoid foaming.[8]

    • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.[7][8]

    • If complete dissolution is not achieved, gentle sonication can be applied.[7]

Storage of Reconstituted Peptide:

  • Upon reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2]

  • Store aliquots at -80°C for long-term stability.[2]

  • For short-term storage, 2-8°C is acceptable for up to 30 days.[8]

Quantitative Stability and Binding Data

The stability of the MART-1 (27-35) peptide is a critical consideration for experimental design, particularly for in vivo or prolonged in vitro studies. The peptide is known to be unstable in plasma.[9] Modifications to the peptide can enhance its stability and binding affinity to HLA-A2.

ParameterPeptide VariantConditionValueReference
Half-life in Plasma MART-1 (27-35)Incubation in human plasma22 seconds[9]
Half-life of pMHC Complex MART-1 (27-35) / HLA-A237°C4.4 hours[10]
Anchor-modified MART-1 (27-35) / HLA-A237°C6.9 hours[10]
MART-1 (26-35) / HLA-A237°C3.2 hours[10]
Anchor-modified MART-1 (26-35) / HLA-A237°C16.9 hours[10]
Binding Affinity (IC50) MART-1 (27-35)Binding to various HLA-A2 subtypes< 500 nM[11]
[Leu28,β-HIle30]MART-1(27-35)Binding to HLA-A2Higher affinity than [Leu28]MART-1(27-35)[12][13]

Experimental Protocols

Protocol 1: Peptide Pulsing of Target Cells for T-Cell Assays

This protocol describes the loading of MART-1 (27-35) peptide onto HLA-A2 positive target cells, such as T2 cells, for use in T-cell activation or cytotoxicity assays.

Materials:

  • HLA-A2 positive target cells (e.g., T2 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Reconstituted MART-1 (27-35) peptide

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest and wash the target cells twice with PBS.

  • Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Add the MART-1 (27-35) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate the cells with the peptide for 2-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells three times with complete medium to remove unbound peptide.

  • The peptide-pulsed target cells are now ready for use in co-culture experiments with T-cells.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the activation of MART-1-specific T-cells following co-culture with peptide-pulsed antigen-presenting cells (APCs).

Materials:

  • MART-1-specific CD8+ T-cells

  • Peptide-pulsed HLA-A2 positive APCs (from Protocol 1)

  • Complete cell culture medium

  • 96-well round-bottom plates

  • IFN-γ ELISA kit or flow cytometry antibodies for activation markers (e.g., CD69, CD25)

Procedure:

  • Plate the MART-1-specific T-cells at 2 x 10^4 cells/well in a 96-well round-bottom plate.[14]

  • Add the peptide-pulsed APCs at a 1:1 ratio (2 x 10^4 cells/well).[14]

  • As a negative control, include wells with T-cells and unpulsed APCs.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14]

  • After incubation, assess T-cell activation by:

    • IFN-γ Secretion: Collect the culture supernatant and measure IFN-γ concentration using an ELISA kit according to the manufacturer's instructions.[14]

    • Upregulation of Activation Markers: Stain the cells with fluorescently labeled antibodies against CD8 and activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

Protocol 3: Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of MART-1-specific CTLs to lyse peptide-pulsed target cells.

Materials:

  • MART-1-specific CTLs (effector cells)

  • HLA-A2 positive target cells

  • Reconstituted MART-1 (27-35) peptide

  • Sodium Chromate (Na2⁵¹CrO4)

  • Complete cell culture medium

  • 96-well V-bottom plates

  • Lysis buffer (e.g., 1% Triton X-100)

  • Gamma counter

Procedure:

Part 1: Labeling of Target Cells

  • Resuspend 1 x 10^6 target cells in 100 µL of medium.

  • Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15-20 minutes.[15]

  • Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.[15]

  • Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

Part 2: Co-culture and Lysis

  • Plate 100 µL of the labeled target cells (1 x 10^4 cells) into each well of a 96-well V-bottom plate.

  • Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Prepare control wells:

    • Spontaneous Release: Target cells with medium only.

    • Maximum Release: Target cells with lysis buffer.

  • Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[16]

Part 3: Measurement of ⁵¹Cr Release

  • Centrifuge the plate at 500 x g for 10 minutes.[16]

  • Carefully collect 100 µL of the supernatant from each well and transfer to counting tubes.

  • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.[16]

Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

TCR_Signaling_Pathway TCR Signaling Pathway upon MART-1 Peptide Recognition cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC_I HLA-A2 MART1_Peptide MART-1 (27-35) AAGIGILTV CD8 CD8 MHC_I->CD8 TCR TCR MART1_Peptide->TCR Recognition Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 AP1 AP-1 ZAP70->AP1 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca2+ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade initiated by MART-1 peptide recognition.

Cytotoxicity_Assay_Workflow Chromium-51 Release Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Load_Peptide Pulse Target Cells with MART-1 Peptide Label_Cells Label Target Cells with 51Cr Load_Peptide->Label_Cells Co_culture Co-culture Effector and Target Cells (4-6h) Label_Cells->Co_culture Controls Prepare Controls: - Spontaneous Release - Maximum Release Label_Cells->Controls Centrifuge Centrifuge Plate Co_culture->Centrifuge Controls->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_CPM Measure Radioactivity (Gamma Counter) Collect_Supernatant->Measure_CPM Calculate_Lysis Calculate % Specific Lysis Measure_CPM->Calculate_Lysis

Caption: Workflow for the Chromium-51 release cytotoxicity assay.

References

Application Notes and Protocols for the Purity Assessment of MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) peptide, with the sequence AAGIGILTV, is a key immunogenic epitope recognized by HLA-A2-restricted cytotoxic T lymphocytes. Its role in cancer immunotherapy research and development necessitates a high degree of purity to ensure safety, efficacy, and reproducibility of experimental results. These application notes provide a comprehensive overview and detailed protocols for the primary laboratory methods used to assess the purity of synthetic MART-1 (27-35) peptide: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Adherence to these quality control measures is critical for the advancement of peptide-based therapeutics.[1][2][3][4][5]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[6] The method separates the target peptide from impurities based on hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, and a gradient of increasing organic solvent concentration elutes the peptides. Purity is typically assessed by UV detection at 210–220 nm, where the peptide bond absorbs light. For Good Manufacturing Practice (GMP) grade peptides, a purity of greater than 97% is generally required.

Data Presentation: RP-HPLC Purity of MART-1 (27-35)
ParameterSpecificationObserved ValueMethod
Purity≥ 95%98.5%RP-HPLC (214 nm)
Retention Time (RT)Report15.2 minutesRP-HPLC
Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dissolve the lyophilized MART-1 (27-35) peptide in HPLC-grade water or a compatible buffer to a final concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detection: UV at 214 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Column Temperature: 30°C.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Experimental Workflow: RP-HPLC

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start: Lyophilized MART-1 (27-35) Peptide dissolve Dissolve in HPLC-grade Water start->dissolve inject Inject into C18 Column dissolve->inject separate Gradient Elution (Water/ACN with TFA) inject->separate detect UV Detection at 214 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Main Peak) integrate->calculate report Final Report calculate->report

Figure 1. Workflow for RP-HPLC Purity Analysis.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the identity of the synthesized peptide by determining its molecular weight. For peptides, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are common techniques. The observed molecular weight should be within a narrow tolerance of the theoretical molecular weight.

Data Presentation: Mass Spectrometry of MART-1 (27-35)
ParameterTheoretical ValueObserved ValueMethod
Molecular Weight814.0 g/mol 814.1 g/mol MALDI-TOF MS
Experimental Protocol: MALDI-TOF MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the MART-1 (27-35) peptide in 0.1% TFA.

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile, 0.1% TFA.

  • Target Plate Spotting:

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Instrumentation:

    • MALDI-TOF Mass Spectrometer.

    • Laser: Nitrogen laser (337 nm).

    • Mode: Positive ion reflector mode.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 500-1500).

    • Calibrate the instrument using a standard peptide mixture.

    • Determine the monoisotopic mass of the singly protonated peptide ion [M+H]+.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis start Start: Peptide Solution mix Mix with Matrix Solution start->mix spot Spot on MALDI Plate mix->spot load Load Plate into Mass Spectrometer spot->load irradiate Laser Desorption/ Ionization load->irradiate analyze Time-of-Flight Analysis irradiate->analyze acquire Acquire Mass Spectrum analyze->acquire compare Compare Observed vs. Theoretical Mass acquire->compare report Final Report compare->report

Figure 2. Workflow for Mass Spectrometry Analysis.

Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis verifies the amino acid composition of the peptide and can be used to determine the peptide content. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by HPLC after derivatization.

Data Presentation: Amino Acid Analysis of MART-1 (27-35)
Amino AcidTheoretical Molar RatioObserved Molar Ratio
Alanine (Ala)22.1
Glycine (Gly)22.0
Isoleucine (Ile)21.9
Leucine (Leu)11.0
Threonine (Thr)10.9
Valine (Val)11.1
Experimental Protocol: Amino Acid Analysis
  • Hydrolysis:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Place the peptide in a hydrolysis tube and add 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube and evaporate the HCl under vacuum.

  • Derivatization:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which are UV-active.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 column.

    • Separate the PTC-amino acids using a specific gradient system.

    • Detect the eluted amino acids by UV at 254 nm.

  • Quantification:

    • Identify and quantify each amino acid by comparing the retention times and peak areas to those of a standard amino acid mixture.

    • Calculate the molar ratios of the amino acids.

Experimental Workflow: Amino Acid Analysis

AAA_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start: Peptide hydrolyze Acid Hydrolysis (6N HCl, 110°C, 24h) start->hydrolyze derivatize Derivatization (e.g., PITC) hydrolyze->derivatize inject Inject into C18 Column derivatize->inject separate Separate Derivatized Amino Acids inject->separate detect UV Detection at 254 nm separate->detect quantify Quantify Amino Acids vs. Standards detect->quantify calculate Calculate Molar Ratios quantify->calculate report Final Report calculate->report

Figure 3. Workflow for Amino Acid Analysis.

Conclusion

The combination of RP-HPLC, Mass Spectrometry, and Amino Acid Analysis provides a robust and comprehensive assessment of the purity, identity, and composition of synthetic MART-1 (27-35) peptide. These methods are essential for ensuring the quality and reliability of the peptide for use in research, preclinical, and clinical applications. The protocols and data presented here serve as a guide for establishing effective quality control procedures for this and other synthetic peptides.

References

Troubleshooting & Optimization

troubleshooting low T-cell response to MART-1 (27-35) stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low T-cell responses during in vitro stimulation with the MART-1 (27-35) peptide.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues encountered during experimentation.

Issue: Weak or No T-Cell Activation Detected

Question: My T-cells show a very low or no response (e.g., low IFN-γ, TNF-α production, or minimal CD107a expression) after stimulation with the MART-1 (27-35) peptide. What are the potential causes and how can I troubleshoot this?

Answer: A weak T-cell response to MART-1 (27-35) can stem from several factors related to the peptide, the cells used, the experimental protocol, or the assay itself. Below is a systematic guide to identify and resolve the issue.

Category 1: Peptide and Antigen Presentation

A primary reason for failed T-cell stimulation is a problem with the antigenic peptide itself or its presentation to T-cells.

Potential Cause Troubleshooting Steps & Recommendations
Incorrect Peptide Sequence or Purity The canonical MART-1 (27-35) peptide sequence is AAGIGILTV .[1][2][3] Verify the sequence and ensure the peptide purity is >95%.[3][4]
Improper Peptide Storage and Handling Peptides are sensitive to degradation. Lyophilized peptides should be stored at -20°C or -80°C.[5][6] After reconstitution (typically in DMSO), create single-use aliquots and store at -80°C to avoid repeated freeze-thaw cycles.[1]
Suboptimal Peptide Concentration The peptide concentration is critical. Perform a dose-response titration to find the optimal concentration, typically ranging from 1 to 10 µM.[7][8]
Low Peptide-MHC Binding Affinity The native MART-1 (27-35) peptide has a relatively low binding affinity for HLA-A0201.[1] Consider using a modified, high-affinity analogue such as the Melan-A/MART-1 (26-35, Leu27) variant (ELAGIGILTV), which shows higher binding stability and immunogenicity.[7][9][10]
HLA Mismatch The MART-1 (27-35) peptide is presented by the HLA-A0201 allele.[2][8] Ensure both the T-cells and the antigen-presenting cells (APCs) are from an HLA-A*0201-positive donor.[11]
Category 2: Cell Viability and Functionality

The health and functional capacity of both T-cells and APCs are paramount for a successful stimulation.

Potential Cause Troubleshooting Steps & Recommendations
Low Cell Viability Cryopreservation and thawing can significantly impact cell health.[12] Always check cell viability using a method like Trypan Blue or a viability dye (for flow cytometry) before and after key steps. Aim for >90% viability.
Poor APC Function Not all APCs are equally effective. Dendritic cells (DCs) are the most potent APCs for activating naive T-cells.[13][14] If using PBMCs as APCs, ensure they are healthy and handled correctly.[15] The age of the donor can also affect APC peptide presentation efficiency.[16]
Suboptimal Cell Density T-cell activation and survival can be density-dependent. Low cell densities can lead to apoptosis.[17] Optimize the ratio of T-cells to APCs (e.g., 1:1) and the overall culture density.[15]
Low Frequency of MART-1 Specific T-Cells The frequency of MART-1 specific T-cells can be very low in peripheral blood, even in healthy donors or melanoma patients.[18] Enrichment of antigen-specific T-cells may be necessary for detectable responses.[19]
Category 3: Assay and Protocol Optimization

Flaws in the experimental workflow or the final readout method can mask a genuine T-cell response.

Potential Cause Troubleshooting Steps & Recommendations
Inadequate T-Cell Culture Conditions Ensure the culture medium is complete and contains necessary supplements.[15] For T-cell expansion, consider adding cytokines like IL-2, IL-7, and IL-15, which can enhance the expansion and function of antigen-specific T-cells.[15][20][21]
Incorrect Stimulation Time T-cell responses evolve over time. For cytokine secretion assays (ELISpot, ICS), an overnight to 24-hour stimulation is common.[8][22] For proliferation assays, a longer incubation (e.g., 5-10 days) is required.[15][20]
Readout Assay Failure (ELISpot/Flow Cytometry) Each assay has its own potential pitfalls. A lack of spots in an ELISpot or a weak signal in flow cytometry may be due to technical errors. Run positive controls (e.g., PHA, anti-CD3/CD28 beads, or a known positive control peptide) to validate the assay itself.[23][24][25]
Lack of Proper Controls Always include a negative control (unstimulated cells or cells with irrelevant peptide) and a positive control (polyclonal stimulation) to ensure the observed response is specific and the cells are capable of responding.[22][25]

Experimental Protocols

Protocol 1: General T-Cell Stimulation with Peptide-Pulsed APCs

This protocol describes a standard method for stimulating T-cells using autologous PBMCs as a source of both T-cells and APCs.

  • Cell Preparation: Thaw cryopreserved PBMCs from an HLA-A*0201-positive donor. Assess viability. Resuspend cells in complete RPMI-1640 medium supplemented with 10% human serum.[15]

  • Peptide Pulsing: Isolate a fraction of PBMCs to serve as APCs. Incubate these cells with the MART-1 (27-35) peptide (at a pre-optimized concentration, e.g., 1-10 µM) for 2 hours at 37°C in serum-free medium.[7]

  • Irradiation (Optional but Recommended): To prevent APCs from proliferating, irradiate them (e.g., 30 Gy).

  • Co-culture: Combine the responder T-cells (or total PBMCs) with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1) in a 24-well plate.[20]

  • Incubation: Incubate the co-culture at 37°C, 5% CO₂. The duration depends on the downstream assay:

    • Cytokine Secretion (ELISpot/ICS): 18-24 hours.[8]

    • Proliferation (CFSE): 5-7 days.[20]

  • Cytokine Support (for expansion): For longer-term cultures aimed at T-cell expansion, add low-dose IL-2 (e.g., 100 U/mL) and/or IL-7/IL-15 (e.g., 10 ng/mL) to the medium.[15][20]

  • Analysis: Harvest cells for analysis by ELISpot, intracellular cytokine staining (ICS) via flow cytometry, or cytotoxicity assays.[26]

Protocol 2: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI + 10% FBS for 2 hours at room temperature.

  • Cell Plating: Add stimulated T-cells (from Protocol 1) to the wells at an optimized density.[27] Include positive (e.g., PHA-stimulated) and negative (unstimulated) control wells.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Detection: Lyse cells, wash the plate, and add a biotinylated anti-IFN-γ detection antibody.

  • Development: After washing, add a streptavidin-enzyme conjugate (e.g., Streptavidin-AP). Finally, add the substrate (e.g., BCIP/NBT). Stop the reaction when distinct spots appear.[27]

  • Analysis: Dry the plate and count the spots using an ELISpot reader.

Visualizations and Workflows

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC HLA-A*0201 MHC_Peptide MHC Peptide Peptide MART-1 (27-35) (AAGIGILTV) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Primary Signal CD8 CD8 MHC_Peptide->CD8 CD3 CD3 TCR->CD3 Signal Intracellular Signaling Cascade (e.g., Lck, ZAP70) CD3->Signal Activation T-Cell Activation (Cytokine production, Proliferation, Cytotoxicity) Signal->Activation Experimental_Workflow cluster_assays Downstream Assays start Start: Isolate PBMCs from HLA-A*0201 Donor pulse Pulse APCs with MART-1 (27-35) Peptide start->pulse coculture Co-culture T-Cells with Peptide-Pulsed APCs pulse->coculture incubate Incubate (Time depends on assay) coculture->incubate elispot ELISpot (IFN-γ, etc.) incubate->elispot flow Flow Cytometry (ICS, Proliferation) incubate->flow cyto Cytotoxicity Assay incubate->cyto end Data Analysis elispot->end flow->end cyto->end Troubleshooting_Flow box box start Low/No T-Cell Response check_pos_ctrl Positive Control OK? start->check_pos_ctrl check_cells Cell Viability >90%? check_pos_ctrl->check_cells Yes solve_assay Troubleshoot Readout Assay (ELISpot, Flow, etc.) check_pos_ctrl->solve_assay No check_peptide Peptide/HLA OK? check_cells->check_peptide Yes solve_cells Optimize Cell Handling (Thawing, Culture) check_cells->solve_cells No check_protocol Protocol Optimized? check_peptide->check_protocol Yes solve_peptide Verify Peptide Quality, Concentration & HLA Match check_peptide->solve_peptide No solve_protocol Optimize Incubation Time, Cytokines, Cell Ratios check_protocol->solve_protocol No success Response Detected check_protocol->success Yes

References

Technical Support Center: Optimizing MART-1 (27-35) Peptide Concentration for CTL Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing MART-1 (27-35) peptide concentration for cytotoxic T lymphocyte (CTL) induction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of MART-1 (27-35) peptide for pulsing antigen-presenting cells (APCs)?

A1: The optimal concentration of MART-1 (27-35) peptide for pulsing APCs, such as T2 cells or dendritic cells (DCs), can vary depending on the specific experimental goals. For initial in vitro sensitization of peripheral blood mononuclear cells (PBMCs), a concentration of 1 µM is commonly used.[1] For cytotoxicity assays, a final peptide concentration of 10 µM has been utilized.[2] However, to determine the functional avidity of CTLs, a wide range of peptide concentrations, from 10 µM down to 10⁻⁶ µM, is often tested.[2] Some studies have shown that CTLs can recognize T2 cells pulsed with concentrations as low as 10⁻⁶ mM.[3]

Q2: I am observing low CTL reactivity with the native MART-1 (27-35) peptide. What could be the reason and how can I improve it?

A2: The native MART-1 (27-35) peptide (AAGIGILTV) is known to have relatively weak binding to HLA-A0201 and can be poorly immunogenic.[4][5] To enhance CTL responses, researchers often use a modified analogue peptide, MART-1 (26-35) A27L (ELAGIGILTV), where the alanine (B10760859) at position 27 is replaced with leucine. This substitution increases the peptide's binding stability to HLA-A0201, leading to higher T-cell antigenicity and immunogenicity.[4][6][7]

Q3: How should I properly store and handle the MART-1 peptide to ensure its stability?

A3: Proper storage and handling are critical for maintaining peptide integrity. For long-term storage, lyophilized peptides should be stored at -80°C.[8] For short-term storage of a few weeks, -20°C is acceptable. When preparing to use the peptide, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

For peptides in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] Peptide solutions can be stored at -20°C for a few months or at -80°C for up to a year.[9] Using sterile buffers at a pH of 5-6 can prolong the storage life of the peptide solution.

Q4: What are the key parameters to consider when setting up a cytotoxicity assay to evaluate MART-1 specific CTLs?

A4: Key parameters for a successful cytotoxicity assay, such as a standard 4-hour ⁵¹Cr-release assay, include:

  • Target Cells: T2 cells, which are deficient in TAP, are commonly used as they can be easily pulsed with exogenous peptides.[3][10]

  • Peptide Concentration for Pulsing: As mentioned, a range of concentrations should be tested to determine the optimal level for CTL recognition.

  • Effector-to-Target (E:T) Ratio: Various E:T ratios, such as 20:1, 10:1, 5:1, and 2.5:1, should be tested to evaluate the lytic capacity of the CTLs.[2]

  • Incubation Time: A standard incubation time is 4 hours at 37°C.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no CTL induction 1. Suboptimal peptide concentration.2. Poor immunogenicity of the native peptide.3. Degraded peptide due to improper storage.1. Titrate the peptide concentration over a wide range (e.g., 10⁻⁵ M to 10⁻¹² M).2. Use the more immunogenic MART-1 A27L analogue peptide (ELAGIGILTV).[4][6]3. Ensure proper storage of lyophilized peptide at -80°C and handle solutions as recommended.
High background lysis in cytotoxicity assays 1. Non-specific activation of CTLs.2. Health of target cells is compromised.1. Include control target cells pulsed with an irrelevant peptide to assess non-specific lysis.[3]2. Ensure target cells are healthy and viable before the assay.
Inconsistent results between experiments 1. Variability in peptide pulsing efficiency.2. Inconsistent CTL effector populations.1. Standardize the peptide pulsing protocol, including incubation time and temperature.2. Characterize the CTL population (e.g., by tetramer staining) before each experiment to ensure consistency.

Data Presentation

Table 1: Recommended MART-1 Peptide Concentrations for Different Applications

ApplicationPeptide SequenceConcentration RangeCell TypeReference
In vitro CTL SensitizationMART-1 (27-35)1 µMPBMC[1]
Functional Avidity AssayMART-1 A27L10 µM to 10⁻⁶ µMT2 cells[2]
Cytotoxicity AssayMART-1 (27-35)10 µMT2 cells[2]
T-cell Activation (IFNγ release)TAA-derived peptides10⁻⁷ M to 10⁻¹² MT2 cells[10]

Experimental Protocols

Protocol 1: Peptide Pulsing of T2 Cells for CTL Assays
  • Culture T2 cells to the desired density.

  • Harvest and wash the T2 cells with serum-free media.

  • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free media.

  • Add the MART-1 peptide (native or analogue) to the cell suspension at the desired final concentration (e.g., a serial dilution from 10⁻⁵ M to 10⁻¹¹ M).[10]

  • Incubate the cells with the peptide for 90 minutes to 2 hours at 37°C.[10][11]

  • Wash the peptide-pulsed T2 cells twice with media to remove unbound peptide.

  • The pulsed T2 cells are now ready to be used as target cells in cytotoxicity or other T-cell activation assays.

Protocol 2: Standard 4-hour ⁵¹Cr-Release Assay
  • Label the peptide-pulsed target cells (e.g., T2 cells) with sodium [⁵¹Cr]chromate for 1 hour at 37°C.[4]

  • Wash the labeled target cells twice to remove excess ⁵¹Cr.

  • Plate the labeled target cells in a 96-well U-bottom plate (e.g., 1,000 cells/well).[4]

  • Add the effector CTLs at various E:T ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).[2]

  • Incubate the plate for 4 hours at 37°C.[4]

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].

Visualizations

CTL_Induction_Workflow cluster_preparation Preparation cluster_pulsing Peptide Pulsing cluster_coculture CTL Induction cluster_assay Functional Assay Peptide MART-1 Peptide (AAGIGILTV or ELAGIGILTV) Pulsing Incubate APCs with Peptide Peptide->Pulsing APCs Antigen Presenting Cells (e.g., T2 cells, DCs) APCs->Pulsing CoCulture Co-culture Pulsed APCs & T Cells Pulsing->CoCulture T_Cells CD8+ T Cells T_Cells->CoCulture Assay Cytotoxicity Assay (e.g., 51Cr Release) CoCulture->Assay Result CTL-mediated Lysis of Target Cells Assay->Result

Caption: Experimental workflow for the induction and functional assessment of MART-1 specific CTLs.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell (CTL) MHC MHC Class I MHC_Peptide pMHC Complex MHC->MHC_Peptide presents CD8 CD8 MHC->CD8 Peptide MART-1 Peptide TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Signaling Intracellular Signaling Cascade Activation CTL Activation (Cytokine Release, Proliferation, Cytotoxicity) Signaling->Activation

Caption: Simplified signaling pathway for CD8+ T cell activation by a MART-1 peptide-MHC complex on an APC.

References

Technical Support Center: Overcoming Poor Solubility of MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) peptide. Due to its hydrophobic nature, achieving complete dissolution can be challenging and is critical for successful immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (27-35) peptide and why is it difficult to dissolve?

The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is a key epitope in melanoma research, recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[1][2] Its sequence is rich in hydrophobic amino acids (Alanine, Isoleucine, Leucine, Valine), which gives the peptide a strong tendency to aggregate in aqueous solutions, leading to poor solubility.[3][4]

Q2: What is the recommended first-choice solvent for reconstituting lyophilized MART-1 (27-35)?

For highly hydrophobic peptides like MART-1 (27-35), the recommended starting solvent is a small amount of high-purity, sterile Dimethyl Sulfoxide (DMSO).[3][4][5] After the peptide is fully dissolved in DMSO, it can be slowly diluted with an aqueous buffer (like PBS) to the final working concentration.[6][7]

Q3: What are the optimal storage conditions for the MART-1 peptide?

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[2][8] The powder is hygroscopic and should be protected from light.[9]

  • Stock Solutions: Once dissolved (e.g., in DMSO), it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or preferably -80°C.[2][10]

Q4: Can I dissolve the peptide directly in PBS or cell culture medium?

Direct dissolution in aqueous buffers like PBS or media is generally not recommended and is likely to fail due to the peptide's hydrophobicity.[1][6] This can result in an inaccurate final concentration and the presence of undissolved particulates that can interfere with experiments. Always use an organic solvent like DMSO first to ensure complete initial solubilization.

Troubleshooting Guide

Q5: My MART-1 peptide powder won't dissolve, even after adding DMSO. What should I do?

If you encounter difficulty dissolving the peptide, follow this systematic approach. Gentle energy input can help overcome the activation energy of dissolution.

  • Vortex: Mix the peptide/solvent mixture vigorously for 1-2 minutes.

  • Sonication: If vortexing is insufficient, sonicate the vial in a water bath for short bursts (e.g., 3 cycles of 10-15 seconds), chilling the sample on ice between cycles to prevent heating.[4]

  • Gentle Warming: As a last resort, you can gently warm the solution to <40°C, but be cautious as this can potentially degrade the peptide.[11]

Below is a workflow to guide your dissolution process.

G start Start with Lyophilized MART-1 (27-35) Peptide add_dmso Add small volume of 100% DMSO (e.g., 50 µl) start->add_dmso vortex Vortex thoroughly add_dmso->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in water bath (short bursts, on ice) check1->sonicate No dilute Slowly add DMSO stock dropwise to stirring aqueous buffer check1->dilute Yes check2 Is the solution clear? sonicate->check2 check2->dilute Yes fail Solubility limit exceeded. Consider re-lyophilizing and starting with a lower final concentration. check2->fail No check3 Does solution remain clear (no turbidity)? dilute->check3 success Solution Ready for Use (Store aliquots at -80°C) check3->success Yes check3->fail No

Troubleshooting workflow for dissolving MART-1 (27-35) peptide.

Q6: I see a cloudy precipitate after diluting my DMSO stock in my aqueous buffer. What happened and how can I fix it?

This is a common issue known as "crashing out," where the peptide precipitates when the solvent environment changes from organic to aqueous. To prevent this:

  • Dilute Slowly: Add the DMSO stock solution drop-by-drop into the aqueous buffer while the buffer is being vortexed or stirred.[6] This avoids localized high concentrations of the peptide that can initiate aggregation.

  • Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[5][7] If your dilution plan requires a higher percentage of DMSO, your final peptide concentration may be too high for its solubility limit in that mixed solvent.

  • Use Pre-warmed Buffer: Gently warming the aqueous buffer before adding the peptide stock can sometimes help maintain solubility.

Experimental Protocols & Data

Protocol: Reconstitution of MART-1 (27-35) Peptide

This protocol is designed to create a 1 mM stock solution.

  • Preparation: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature before opening.[4]

  • Initial Dissolution: Add an appropriate volume of 100% DMSO to the vial to achieve a high-concentration stock (e.g., for 1 mg of peptide with MW ~814 g/mol , add 1.23 mL for a 1 mM stock).

  • Solubilization: Vortex the vial for 1-2 minutes. If particulates are still visible, sonicate the solution in a water bath for 3 x 10-second intervals, placing the vial on ice in between.[4] Visually confirm that the solution is completely clear.

  • Working Dilution: To prepare a working solution (e.g., 1 µM in PBS), slowly add 1 µL of the 1 mM DMSO stock to 999 µL of PBS while vortexing the PBS. This results in a final DMSO concentration of 0.1%.

  • Storage: Immediately aliquot the remaining DMSO stock solution into single-use tubes and store at -80°C.[2]

Table: Solubility Characteristics of Hydrophobic Peptides
Solvent/ConditionSolubility RecommendationUse Case / Notes
Primary Solvents
DMSO (Dimethyl Sulfoxide)Highly Recommended Ideal first step for creating a concentrated stock.[4][5]
DMF (Dimethylformamide)Good AlternativeUse if the peptide contains Cysteine or Methionine to avoid oxidation.[3]
Secondary/Dilution Solvents
PBS, Cell Culture MediaPoor / Insoluble AloneUse only for diluting a stock solution from an organic solvent.[1]
Acetic Acid (dilute)Can be effectiveMay be used for basic peptides, but MART-1 is neutral.[5][11]
Additives
Guanidine HCl or UreaUse with cautionChaotropic agents can aid solubility but will denature proteins in your assay.[6]

Biological Context: MART-1 Antigen Presentation

The MART-1 (27-35) peptide is an endogenous antigen. Inside melanoma cells, the full-length MART-1 protein is processed by the proteasome. The resulting peptide fragments, including MART-1 (27-35), are transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[12] There, the peptide is loaded onto an MHC Class I molecule (specifically HLA-A*0201), which then traffics to the cell surface to be presented to cytotoxic T lymphocytes.[13][14] Understanding this pathway is critical for designing T-cell stimulation assays.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum mart1_prot MART-1 Protein proteasome Proteasome mart1_prot->proteasome Ubiquitination peptides Peptide Fragments (incl. 27-35) proteasome->peptides Degradation tap TAP Transporter peptides->tap mhc1 MHC Class I (HLA-A*0201) tap->mhc1 Translocation loaded_mhc Peptide-MHC Complex mhc1->loaded_mhc Loading golgi Golgi loaded_mhc->golgi Transport cell_surface Cell Surface Presentation to CD8+ T-Cell golgi->cell_surface

Endogenous antigen presentation pathway for MART-1 (27-35).

References

issues with MART-1 (27-35) peptide stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MART-1 (27-35) peptide. The information addresses common issues related to peptide stability in culture media, which can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (27-35) peptide and what is its sequence?

A1: The MART-1 (27-35) peptide, also known as Melan-A (27-35), is an immunodominant epitope derived from the Melanoma Antigen Recognized by T-cells 1 protein. It is presented by the MHC class I molecule HLA-A*0201 on the surface of melanoma cells and is a key target for T-cell-based cancer immunotherapy research. The amino acid sequence is Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (AAGIGILTV).[1][2][3]

Q2: How should I store the lyophilized MART-1 (27-35) peptide?

A2: Lyophilized MART-1 (27-35) peptide should be stored at -20°C.[1][4] For long-term storage, -80°C is recommended.[5] The peptide is often supplied as a white, lyophilized powder.[1][6]

Q3: How do I properly reconstitute and store the MART-1 (27-35) peptide?

A3: The peptide can be reconstituted in sterile, double-distilled water or a buffer such as PBS.[1] For use in cell culture, it is commonly dissolved in DMSO to create a concentrated stock solution (e.g., 1 mM).[5][7] After reconstitution, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]

Q4: What is the stability of MART-1 (27-35) peptide in culture media?

Troubleshooting Guide

Issue 1: Inconsistent or weak T-cell activation in my experiments.

Possible Cause: Degradation of the MART-1 (27-35) peptide in the culture medium before it can effectively bind to MHC molecules on antigen-presenting cells (APCs) and stimulate T-cells.

Troubleshooting Steps:

  • Minimize Incubation Time: Reduce the pre-incubation time of the peptide in serum-containing media before adding it to your cells.

  • Use Serum-Free Media: For peptide pulsing of APCs, consider using serum-free media to reduce enzymatic degradation. After pulsing, the cells can be washed and transferred to complete media for co-culture with T-cells.

  • Increase Peptide Concentration: While not always ideal due to potential off-target effects, a higher initial concentration of the peptide may compensate for rapid degradation, ensuring that a sufficient amount remains to elicit a T-cell response.

  • Use Stabilized Analogs: Consider using modified versions of the MART-1 peptide, such as the MART-1 (26-35) A27L analog (ELAGIGILTV), which has been shown to have a significantly longer half-life in human serum (around 40 minutes) and higher binding affinity to HLA-A*0201.[8]

  • Confirm Peptide Integrity: If possible, verify the integrity of your peptide stock solution using HPLC to ensure it has not degraded during storage.

Issue 2: High background or non-specific T-cell activation.

Possible Cause: Impurities in the peptide stock or the use of excessively high peptide concentrations.

Troubleshooting Steps:

  • Check Peptide Purity: Ensure you are using a high-purity grade (>95%) of the MART-1 (27-35) peptide.[4]

  • Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal peptide concentration that elicits a specific T-cell response without causing non-specific activation.

  • Proper Vehicle Control: If the peptide is dissolved in DMSO, ensure the final concentration of DMSO in the culture is consistent across all conditions and is at a non-toxic level (typically <0.5%).

Issue 3: Difficulty reproducing results from other publications.

Possible Cause: Variations in experimental protocols, particularly regarding peptide handling and incubation times.

Troubleshooting Steps:

  • Standardize Peptide Preparation: Ensure a consistent protocol for reconstituting, aliquoting, and storing the peptide.

  • Align Incubation Protocols: Carefully review the incubation times and media conditions used in the cited literature and align your protocol as closely as possible.

  • Cell Health and Density: Ensure that your APCs and T-cells are healthy and used at the optimal density for your assay.

Quantitative Data Summary

The stability of the MART-1 (27-35) peptide and its analogs is a critical factor in their experimental use. The following table summarizes available quantitative data.

Peptide VariantSequenceHalf-life in Human SerumRelative Activity (EC50)Notes
MART-1 (27-35) AAGIGILTV~5 minutes[8]-Standard, but highly unstable peptide.
MART-1 (26-35) EAAGIGILTV~45 minutes[8]0.25 nM[8]Longer peptide with improved stability.
MART-1 (26-35) A27L ELAGIGILTV~40 minutes[8]0.01 nM[8]Analog with enhanced stability and activity.

Experimental Protocols

Protocol 1: Assessment of MART-1 (27-35) Peptide Stability by HPLC

This protocol provides a general framework for assessing the stability of the MART-1 (27-35) peptide in cell culture medium.

Materials:

  • MART-1 (27-35) peptide, lyophilized

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 1 mg/mL stock solution of MART-1 (27-35) peptide in sterile water.

  • Spike the peptide into the cell culture medium to a final concentration of 100 µg/mL.

  • Incubate the peptide-medium mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the mixture.

  • Immediately stop enzymatic degradation by adding an equal volume of 1% TFA in acetonitrile.

  • Centrifuge the samples to pellet precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the samples by reverse-phase HPLC using a C18 column.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm.

  • Quantify the peak area corresponding to the intact MART-1 (27-35) peptide at each time point.

  • Calculate the percentage of remaining peptide at each time point relative to time 0 to determine the degradation rate and half-life.

Protocol 2: T-Cell Activation Assay (ELISpot)

This protocol outlines a common method for assessing T-cell activation in response to the MART-1 (27-35) peptide.

Materials:

  • MART-1 (27-35) peptide

  • Antigen-presenting cells (APCs), e.g., T2 cells or dendritic cells

  • MART-1 specific CD8+ T-cells

  • ELISpot plate pre-coated with anti-IFN-γ antibody

  • RPMI 1640 medium, with and without FBS

  • Recombinant human IL-2

  • Detection antibody and substrate for ELISpot

Procedure:

  • Prepare APCs: Wash and resuspend APCs in serum-free RPMI 1640.

  • Peptide Pulsing: Add MART-1 (27-35) peptide to the APCs at various concentrations (e.g., 0.1, 1, 10 µg/mL) and incubate for 2 hours at 37°C.

  • Wash APCs: Wash the peptide-pulsed APCs three times with media to remove unbound peptide.

  • Co-culture: Add the washed APCs and MART-1 specific T-cells to the wells of the pre-coated ELISpot plate at a desired effector-to-target ratio (e.g., 10:1).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Develop ELISpot: Follow the manufacturer's instructions for washing the plate, adding the detection antibody, and developing with the substrate.

  • Analyze: Count the spots, where each spot represents an IFN-γ secreting T-cell.

Visualizations

experimental_workflow cluster_prep Peptide Preparation & Incubation cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis reconstitute Reconstitute Lyophilized MART-1 (27-35) spike Spike into Culture Medium (e.g., RPMI + 10% FBS) reconstitute->spike incubate Incubate at 37°C spike->incubate aliquot Take Aliquots at Time Points (t=0, 5, 15...) incubate->aliquot quench Stop Degradation (e.g., add ACN/TFA) aliquot->quench filter Filter Sample quench->filter hplc Inject into HPLC (C18 Column) filter->hplc analyze Quantify Peak Area (214 nm) hplc->analyze

Caption: Workflow for assessing MART-1 (27-35) peptide stability via HPLC.

antigen_presentation_pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol peptide Exogenous MART-1 (27-35) Peptide endosome Endosome peptide->endosome Endocytosis mhc1 MHC Class I Synthesis plc Peptide-Loading Complex (TAP) mhc1->plc mhc1_peptide Peptide-MHC I Complex plc->mhc1_peptide Peptide Loading surface_mhc Cell Surface Presentation mhc1_peptide->surface_mhc Transport to Surface endosome->plc Peptide Transport (via TAP) tcr T-Cell Receptor (on CD8+ T-Cell) surface_mhc->tcr T-Cell Recognition

Caption: MHC Class I presentation pathway for exogenous peptides like MART-1 (27-35).

References

Technical Support Center: Troubleshooting High Background in MART-1 (27-35) ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting high background issues in your MART-1 (27-35) ELISpot assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during this sensitive immunoassay.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a MART-1 (27-35) ELISpot assay?

A high background is characterized by an excessive number of non-specific spots in negative or unstimulated control wells, or a general darkening of the membrane.[1][2][3] While a "typical" background level can be below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs) for IFN-γ ELISpot, what is considered "high" can be context-dependent.[3] Generally, a background that interferes with the clear distinction and enumeration of antigen-specific spots is problematic.

Q2: Can the MART-1 (27-35) peptide itself cause high background?

While the MART-1 (27-35) peptide is a specific stimulant for T cells, issues with peptide purity, stability, or concentration can contribute to non-specific responses. It is crucial to use high-quality, validated peptides and to optimize the peptide concentration to maximize the signal-to-noise ratio.[4]

Q3: Are there specific issues related to using cryopreserved PBMCs that can lead to high background?

Yes, the quality of cryopreserved PBMCs is a critical factor. Improper freezing, thawing, and handling can lead to increased cell death and clumping, which in turn can cause non-specific background staining.[2][5] The presence of granulocytes, which can co-localize with PBMCs during isolation, may also inhibit T-cell responsiveness and contribute to imprecise results.[6][7]

Q4: How critical are the washing steps in preventing high background?

Inadequate washing is a primary cause of high background.[1][2][8][9] It is essential to thoroughly wash the plates after coating with the capture antibody, after cell incubation, and after incubation with the detection antibody and enzyme conjugate to remove unbound reagents and cells. Washing both sides of the membrane can also help reduce background.[8][9]

Troubleshooting Guide

High background in your MART-1 (27-35) ELISpot assay can be attributed to several factors, broadly categorized into issues with reagents, cells, or the assay procedure itself. The following table summarizes potential causes and recommended solutions.

Category Potential Cause Recommended Solution
Reagents Contaminated or poor-quality serum in cell culture medium.[1][2][3]Use serum that has been pre-screened for low background staining. Heat-inactivate serum to reduce non-specific activation.
Sub-optimal antibody concentrations (capture or detection).[8]Titrate capture and detection antibody concentrations to find the optimal balance between signal and background.
Contaminated working solutions (e.g., buffers, media).[1][2]Use sterile, endotoxin-free reagents. Prepare fresh solutions and filter them if necessary.
Issues with the substrate solution (e.g., AEC).[2]Use freshly prepared substrate solution and protect it from light. Ensure it does not come into contact with polystyrene plastics.
Cells Too many cells per well.[1][2][8][9]Optimize the cell number per well. A typical starting point for antigen-specific responses is 200,000-300,000 cells/well.[3]
Poor cell viability or clumping.[2]Assess cell viability before plating. Ensure gentle but thorough resuspension to create a single-cell suspension.
Spontaneous cytokine secretion from in vivo activated cells.[1][2]Allow PBMCs to rest for a period (e.g., overnight) before adding them to the ELISpot plate to reduce background from recent in vivo activation.
Contamination with granulocytes.[6]Process blood samples within 8 hours of collection to minimize granulocyte contamination.
Assay Procedure Inadequate washing.[1][2][8][9]Increase the number and vigor of washing steps. Ensure both sides of the membrane are washed where appropriate.
Improper pre-wetting of the PVDF membrane.Ensure the membrane is properly pre-wetted with ethanol (B145695) (if required by the manufacturer) to allow for optimal antibody binding.
Plate drying issues.[8][9]Ensure the plate is completely dry before reading. Drying overnight at 4°C may improve the contrast between spots and the background.
Over-development of the plate.[8][9]Reduce the incubation time with the substrate. Monitor spot development under a microscope.
Moving the plate during incubation.[1]Avoid disturbing the incubator and plates during cell incubation to prevent the formation of "streaky" or poorly defined spots.

Experimental Protocols

Key Experiment: Optimizing Cell Number for MART-1 (27-35) ELISpot

Objective: To determine the optimal number of PBMCs per well that provides a clear, specific signal with minimal background.

Methodology:

  • Prepare a single-cell suspension of PBMCs with high viability (>90%).

  • Perform a serial dilution of the cell suspension to achieve concentrations for plating 4x10^5, 3x10^5, 2x10^5, and 1x10^5 cells per well.

  • Plate the cells in triplicate for each of the following conditions in an IFN-γ ELISpot plate pre-coated with anti-IFN-γ capture antibody:

    • Negative Control: Cells only (no peptide).

    • Test Condition: Cells + MART-1 (27-35) peptide (at a pre-determined optimal concentration, e.g., 10 µg/mL).

    • Positive Control: Cells + Phytohemagglutinin (PHA) or anti-CD3 antibody.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the recommended duration (typically 18-24 hours).

  • Develop the plate according to the manufacturer's instructions, including washing, incubation with biotinylated anti-IFN-γ detection antibody, streptavidin-enzyme conjugate, and substrate.

  • Count the spots using an automated ELISpot reader.

  • Analyze the results: Identify the cell concentration that yields a high number of well-defined spots in the MART-1 stimulated wells while maintaining a low number of spots in the negative control wells.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in your MART-1 (27-35) ELISpot assay.

HighBackgroundTroubleshooting start High Background Observed check_reagents Review Reagents start->check_reagents check_cells Evaluate Cells start->check_cells check_procedure Assess Assay Procedure start->check_procedure reagent_cause Reagent Issue Identified check_reagents->reagent_cause cell_cause Cell-related Issue Identified check_cells->cell_cause procedure_cause Procedural Error Identified check_procedure->procedure_cause reagent_cause->check_cells No solution_reagents Use pre-screened serum Titrate antibodies Use fresh, sterile solutions reagent_cause->solution_reagents Yes cell_cause->check_procedure No solution_cells Optimize cell number Ensure high viability Rest cells before plating cell_cause->solution_cells Yes procedure_cause->start No, re-evaluate solution_procedure Improve washing technique Ensure proper pre-wetting Optimize development time procedure_cause->solution_procedure Yes end_node Problem Resolved solution_reagents->end_node solution_cells->end_node solution_procedure->end_node

Caption: Troubleshooting workflow for high background in ELISpot assays.

References

Technical Support Center: Enhancing MART-1 (27-35) Peptide Binding to HLA-A2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the binding of the MART-1 (27-35) peptide to HLA-A2 molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high-affinity binding of the native MART-1 (27-35) peptide to HLA-A2?

The wild-type MART-1 (27-35) peptide, with the sequence AAGIGILTV, is known to have weak to moderate binding affinity for HLA-A2.[1] This is primarily because it lacks an optimal anchor residue at the second position (P2), which is a critical determinant for stable binding to the HLA-A2 molecule.[1][2]

Q2: What are the key anchor residues for peptides binding to HLA-A2?

For nonameric peptides binding to HLA-A2, the primary anchor residues are at position 2 (P2) and position 9 (P9).[3][4][5] Leucine (L) or Methionine (M) are considered optimal residues at P2, while Valine (V) or Leucine (L) are preferred at P9.[3][4]

Q3: How can the binding of MART-1 (27-35) to HLA-A2 be improved?

Several strategies can be employed to enhance the binding affinity:

  • Amino Acid Substitution at Anchor Positions: The most common and effective method is to substitute the Alanine (A) at position 2 (P2) of the MART-1 (27-35) peptide with a more favorable anchor residue like Leucine (L) or Methionine (M).[1] For the related decamer MART-1 (26-35) (EAAGIGILTV), the analogue ELAGIGILTV has shown significantly improved and stable binding.[2][6]

  • Modifications at Other Positions: Substituting the first amino acid (P1) with a Tyrosine (Y) has been shown to be a general strategy to enhance the affinity of low-affinity HLA-A2 binding peptides.[7][8]

  • Introduction of Non-natural Amino Acids: Incorporating β-amino acid residues at putative T-cell receptor (TCR) contact points, in combination with anchor residue modifications, can increase both binding affinity and the stability of the peptide-HLA-A2 complex.[1][9][10]

Q4: Does improved binding to HLA-A2 guarantee a better immune response?

No, this is a critical point. While enhancing binding affinity is a crucial first step, it does not always translate to improved recognition by T-cells and a more potent immune response.[2][11] In some cases, modifications that significantly increase binding can negatively impact the conformation of the peptide-HLA complex, thereby hindering TCR recognition.[6][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no binding of the modified MART-1 peptide in an HLA-A2 binding assay. Incorrect peptide sequence or synthesis.Verify the peptide sequence and purity using mass spectrometry and HPLC.
Suboptimal assay conditions.Optimize incubation time, temperature, and concentration of the peptide and HLA-A2 molecules. Refer to established protocols for HLA binding assays.
The specific modification is detrimental to binding.Test alternative modifications, such as different amino acid substitutions at P2 (e.g., Leucine vs. Methionine) or explore modifications at other positions like P1.
High binding affinity but poor T-cell recognition of the modified peptide. The modification alters the peptide conformation in the HLA-A2 groove, disrupting the TCR binding interface.Design and test peptides with alternative modifications that maintain a conformation recognizable by the TCR. Consider double-substitution strategies that balance enhanced binding with preserved TCR contact points.[1][9]
The T-cell clones being used are highly specific for the native peptide conformation.Screen a broader range of T-cell clones or consider generating new T-cell lines using the modified peptide as the immunogen.
Inconsistent results across different binding assays. Different assays have varying sensitivities and principles of detection (e.g., cell-based vs. cell-free).Use at least two different types of binding assays to confirm your results. A cell-based assay (e.g., T2 cell stabilization) and a quantitative biochemical assay (e.g., fluorescence polarization) are a good combination.[12][13]

Quantitative Data Summary

The following tables summarize the binding affinities of various MART-1 analogues to HLA-A2.

Table 1: Relative Binding Affinity of MART-1 (26-35) Analogues

Peptide SequenceModificationRelative Affinity (RA) IncreaseReference
ELAGIGILTVA2L in MART-1(26-35)2.3 to 55-fold higher binding affinity[8]

Table 2: Stability of MART-1 (26-35) Analogue Complexes with HLA-A2.1

Peptide SequenceModificationComplex Stability (DC50)Reference
ELAGIGILTVA2L in MART-1(26-35)Stabilized HLA-A2.1 for at least 2 hours more than the native peptide[8]

Table 3: Binding of Double-Substituted MART-1 (27-35) Analogues

Peptide SequenceModificationBinding Affinity to HLA-A2Complex StabilityReference
[Leu28,β-HIle30]MART-1(27-35)A2L and G3β-HIle in MART-1(27-35)Higher affinity than [Leu28]MART-1(27-35)More prolonged than [Leu28]MART-1(27-35)[1][9]

Experimental Protocols

T2 Cell Binding Assay (Cell-Based)

This assay measures the ability of a peptide to stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to empty and unstable HLA-A2 molecules on their surface.

Methodology:

  • Cell Culture: Culture T2 cells in appropriate media.

  • Peptide Incubation: Incubate T2 cells with varying concentrations of the test peptide and a positive control peptide (e.g., a known high-affinity HLA-A2 binder) overnight at 37°C in a serum-free medium. Include a negative control (no peptide).

  • Staining: Wash the cells and stain them with a fluorescently labeled anti-HLA-A2 antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized HLA-A2 on the cell surface.

  • Data Analysis: An increase in MFI compared to the no-peptide control indicates that the peptide binds to and stabilizes HLA-A2.

Fluorescence Polarization (FP) Assay (Cell-Free)

This is a competitive binding assay that measures the binding of a fluorescently labeled probe peptide to purified HLA-A2 molecules in the presence of an unlabeled competitor test peptide.

Methodology:

  • Assay Setup: In a 96-well plate, add a constant concentration of purified, soluble HLA-A2 molecules and a fluorescently labeled high-affinity probe peptide.

  • Competitive Binding: Add serial dilutions of the unlabeled test peptide to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-72 hours).[14]

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The binding of the fluorescent probe to the large HLA-A2 molecule results in a high polarization value. The competitor peptide will displace the probe, leading to a decrease in polarization. The IC50 value (the concentration of test peptide required to inhibit 50% of the probe binding) can be calculated to determine the relative binding affinity.[14]

Visualizations

Experimental_Workflow cluster_peptide Peptide Design & Synthesis cluster_binding HLA-A2 Binding Assessment cluster_tcell T-Cell Recognition Peptide_Design Design MART-1 Analogues (e.g., A2L substitution) Peptide_Synthesis Synthesize & Purify Peptides Peptide_Design->Peptide_Synthesis T2_Assay T2 Cell Binding Assay Peptide_Synthesis->T2_Assay Test Binding FP_Assay Fluorescence Polarization Assay Peptide_Synthesis->FP_Assay Quantify Affinity CTL_Assay Cytotoxicity Assay (e.g., 51Cr release) T2_Assay->CTL_Assay If Binding Positive FP_Assay->CTL_Assay ELISpot IFN-γ ELISpot Assay CTL_Assay->ELISpot Confirm T-Cell Activation Analysis Analysis & Iteration ELISpot->Analysis Evaluate Immunogenicity

Caption: Experimental workflow for developing and validating modified MART-1 peptides.

TCR_Signaling_Pathway cluster_surface Cell Surface Interaction cluster_intracellular Intracellular Signaling Cascade cluster_response T-Cell Effector Functions pMHC Peptide-HLA-A2 Complex TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD8 CD8 Co-receptor pMHC->CD8 Lck Lck Kinase TCR->Lck Phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFkB NF-κB Pathway PLCg->NFkB MAPK MAPK Pathway PLCg->MAPK Ca_Pathway Ca2+ Pathway PLCg->Ca_Pathway Cytokine_Release Cytokine Release (IFN-γ, TNF-α) NFkB->Cytokine_Release Cytotoxicity Target Cell Lysis NFkB->Cytotoxicity MAPK->Cytokine_Release MAPK->Cytotoxicity Ca_Pathway->Cytokine_Release Proliferation T-Cell Proliferation Ca_Pathway->Proliferation

Caption: Simplified T-cell receptor signaling pathway upon recognition of the pMHC complex.

Logical_Relationship cluster_methods Methods to Improve Binding cluster_tcr_considerations Considerations for TCR Recognition Start Goal: Enhance MART-1 Immunogenicity Improve_Binding Improve Peptide Binding to HLA-A2 Start->Improve_Binding Maintain_TCR_Recognition Maintain/Enhance TCR Recognition Start->Maintain_TCR_Recognition Successful_Outcome Enhanced Immunogenicity Improve_Binding->Successful_Outcome AND Anchor_Mod Anchor Residue Modification (P2, P9) Improve_Binding->Anchor_Mod Other_Mod Other Position Modification (P1) Improve_Binding->Other_Mod Non_Natural_AA Incorporate β-Amino Acids Improve_Binding->Non_Natural_AA Maintain_TCR_Recognition->Successful_Outcome AND Peptide_Conformation Peptide Conformation in HLA Groove Maintain_TCR_Recognition->Peptide_Conformation TCR_Contact TCR Contact Residues Maintain_TCR_Recognition->TCR_Contact

Caption: Logical relationship between improving binding and maintaining T-cell recognition.

References

Technical Support Center: Enhancing the In vivo Immunogenicity of MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the in vivo immunogenicity of the Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (27-35) peptide and why is its immunogenicity a focus of research?

A1: The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is an immunodominant epitope derived from the MART-1/Melan-A protein, which is expressed in most melanoma cells. It is recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele, making it a key target for cancer vaccines. However, as a "self" antigen, it is often weakly immunogenic, necessitating strategies to enhance its ability to elicit a robust anti-tumor immune response in vivo.

Q2: What are the primary strategies for enhancing the immunogenicity of the MART-1 (27-35) peptide?

A2: The main strategies include:

  • Peptide Modification: Introducing amino acid substitutions to create analogue peptides with increased binding affinity for the MHC class I molecule HLA-A2 or to act as superagonists for T-cell receptor (TCR) engagement.[1][2]

  • Use of Adjuvants: Co-administering the peptide with substances that boost the immune response, such as oil-in-water emulsions (e.g., Montanide ISA-51), Toll-like receptor (TLR) agonists (e.g., CpG oligodeoxynucleotides), and cytokines (e.g., GM-CSF).[3][4][5]

  • Dendritic Cell (DC) Vaccination: Loading autologous dendritic cells with the MART-1 peptide ex vivo and re-infusing them into the patient to improve antigen presentation and T-cell priming.[6][7][8]

  • Combination Immunotherapies: Combining the peptide vaccine with other immunomodulatory agents like Interleukin-2 (IL-2) or checkpoint inhibitors.

Q3: How is the immunogenicity of a MART-1 peptide vaccine typically measured in a research or clinical setting?

A3: The most common method is the Enzyme-Linked ImmunoSpot (ELISPOT) assay, which quantifies the frequency of antigen-specific T-cells that secrete cytokines like interferon-gamma (IFN-γ) upon stimulation with the MART-1 peptide.[1][3] Other methods include tetramer staining to directly visualize and count peptide-specific T-cells and cytotoxicity assays to measure the killing of MART-1-expressing target cells by vaccine-induced CTLs.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or Undetectable MART-1-Specific T-cell Response in ELISPOT Assay Post-Vaccination
Potential Cause Troubleshooting Steps
Suboptimal Adjuvant or Formulation - Ensure proper emulsification of the peptide with oil-based adjuvants like Montanide ISA-51. The emulsion should be stable. - Verify the concentration and bioactivity of adjuvants like CpG ODNs and GM-CSF. - Consider combining different classes of adjuvants, for example, a TLR agonist with an emulsion, which has been shown to be more potent.[3]
Poor Peptide Stability or Quality - Confirm the purity and sequence of the synthesized MART-1 peptide via mass spectrometry and HPLC. - Store the peptide under recommended conditions (typically lyophilized at -20°C or -80°C) to prevent degradation.
Ineffective Vaccination Protocol - Optimize the vaccination route and schedule. Subcutaneous injections are commonly used.[9] - Ensure the correct dose of peptide and adjuvant is being administered. Dose-escalation studies can help determine the optimal dosage.[2]
ELISPOT Assay Technical Issues - Use healthy, viable peripheral blood mononuclear cells (PBMCs). Cell viability should be >90%. - Optimize the number of cells plated per well; too few or too many cells can lead to inaccurate results. A typical range is 2-5 x 10^5 cells/well. - Include appropriate positive (e.g., phytohemagglutinin) and negative (no peptide) controls to validate the assay. - Titrate the concentration of the MART-1 peptide used for in vitro restimulation.
Host-Specific Factors - Confirm the HLA-A*0201 status of the subjects (animal models or human patients), as the MART-1 (27-35) peptide is restricted to this allele. - Be aware of pre-existing immune tolerance to the self-antigen, which may limit the magnitude of the response.
Issue 2: High Background in ELISPOT Assay
Potential Cause Troubleshooting Steps
Contamination - Ensure aseptic technique during cell isolation and culture to prevent microbial contamination, which can non-specifically activate T-cells. - Use endotoxin-free reagents.
Cell Culture Conditions - Use pre-screened fetal bovine serum (FBS) with low background reactivity. - Avoid over-stimulation of cells during in vitro culture.
Non-Specific Antibody Binding - Properly block the ELISPOT plate to prevent non-specific binding of capture and detection antibodies. - Ensure thorough washing steps are performed according to the protocol.
Issue 3: Inconsistent Results with Dendritic Cell (DC) Vaccines
Potential Cause Troubleshooting Steps
Suboptimal DC Generation and Maturation - Monitor DC differentiation from monocytes by flow cytometry for the expression of markers like CD11c, HLA-DR, and the absence of CD14. - Ensure the use of an effective maturation cocktail (e.g., a combination of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and PGE2) to induce mature DCs with high expression of co-stimulatory molecules (CD80, CD86) and CD83.
Inefficient Peptide Pulsing - Optimize the concentration of the MART-1 peptide and the incubation time for pulsing. A typical concentration is 1-10 µg/mL for 2-4 hours. - Wash the DCs thoroughly after pulsing to remove excess peptide.
Poor DC Viability or Function Post-Thawing - Use a validated cryopreservation and thawing protocol for DC aliquots. - Assess the viability and phenotype of DCs after thawing and before injection.

Data Presentation: Comparison of Immunogenicity Enhancement Strategies

The following tables summarize quantitative data from studies evaluating different approaches to enhance MART-1 (27-35) immunogenicity.

Table 1: Adjuvant Comparison for MART-1 Peptide Vaccines

Adjuvant/CombinationSubjectsImmunologic Response RateKey FindingsReference
Incomplete Freund's Adjuvant (IFA)25 melanoma patients12/20 (60%) by ELISPOTVaccine was well-tolerated and induced a measurable immune response in a significant proportion of patients.[2]
Montanide ISA-5122 melanoma patients75% responded to at least one epitopeVaccination induced a rapid and persistent increase in specific effector memory CD8+ T cells.
PF-3512676 (CpG ODN) + GM-CSF in Montanide ISA-5120 melanoma patients9/20 (45%) by ELISPOTThe combination was safe and immunogenic, worthy of further testing.[1][3]
GM-CSF-Lower CD8+ and CD4+ T-cell responses compared to peptide with other adjuvants in some studies.The role of GM-CSF as a standalone adjuvant for peptide vaccines can be variable.[10]

Table 2: Comparison of Vaccination Strategies

Vaccination StrategySubjectsImmunologic Response RateKey FindingsReference
Peptide with Adjuvant (LPS + anti-CD40)MiceLower IFN-γ and TNF-α productionDC vaccines were superior in inducing tissue destruction and stronger CD8+ T-cell responses.[11]
Peptide-Pulsed Dendritic CellsMiceHigher IFN-γ and TNF-α productionPeptide-pulsed DCs demonstrated a superior ability to induce immune-mediated tissue destruction.[11]
MART-1 Analogue Peptide + IFA + IMP3216 melanoma patients5/6 (83%) showed significant expansion of MART-1 specific CD8+ T-cellsThe addition of IMP321 led to a more robust and durable expansion of MART-1-specific CD8 T cells.[12]

Experimental Protocols

Protocol 1: In Vivo Immunization of HLA-A2 Transgenic Mice with MART-1 (27-35) Peptide and Montanide ISA-51
  • Preparation of the Vaccine Emulsion:

    • Dissolve the MART-1 (27-35) peptide in sterile, endotoxin-free PBS or saline at a concentration of 2 mg/mL.

    • In a sterile microfuge tube, add an equal volume of the peptide solution to Montanide ISA-51 (e.g., 50 µL of peptide solution and 50 µL of Montanide ISA-51).

    • Emulsify the mixture by vortexing at high speed for at least 10 minutes or by passing it through a sterile syringe-to-syringe connector until a thick, white emulsion is formed.

    • To check the emulsion stability, drop a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization Procedure:

    • Use HLA-A2 transgenic mice (e.g., HHD mice).

    • Draw 100 µL of the emulsion (containing 100 µg of peptide) into a 1 mL syringe with a 27-gauge needle.

    • Inject the mice subcutaneously at the base of the tail.

    • Boost the immunization every 2-3 weeks for a total of 2-3 injections.

  • Monitoring Immune Response:

    • One week after the final boost, harvest spleens for the analysis of MART-1-specific T-cell responses by ELISPOT or intracellular cytokine staining.

Protocol 2: Generation and Pulsing of Human Monocyte-Derived Dendritic Cells (DCs)
  • Isolation of Monocytes:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy HLA-A*0201 donor's blood or leukapheresis product by Ficoll-Paque density gradient centrifugation.

    • Purify monocytes from PBMCs by plastic adherence or by using CD14 magnetic beads.

  • Differentiation of Immature DCs:

    • Culture the purified monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).

    • Incubate for 5-6 days at 37°C in a humidified 5% CO2 incubator.

  • Maturation of DCs:

    • On day 6, add a maturation cocktail to the culture medium. A common cocktail includes TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and PGE2 (1 µg/mL).

    • Incubate for another 24-48 hours.

  • Peptide Pulsing:

    • Harvest the mature DCs and wash them with serum-free medium.

    • Resuspend the DCs at a concentration of 1-5 x 10^6 cells/mL in serum-free medium.

    • Add the MART-1 (27-35) peptide to a final concentration of 1-10 µg/mL.

    • Incubate for 2-4 hours at 37°C, with gentle agitation every 30 minutes.

  • Preparation for Use:

    • Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.

    • The cells are now ready for use in in vitro T-cell stimulation assays or for cryopreservation for future use.

Protocol 3: Human IFN-γ ELISPOT Assay
  • Plate Coating:

    • Pre-wet a 96-well PVDF-membrane ELISPOT plate with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody (diluted in sterile PBS) and incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody and block with RPMI + 10% FBS for at least 2 hours at 37°C.

    • Prepare a suspension of PBMCs (effector cells) from the immunized subject.

    • Add 2-5 x 10^5 PBMCs per well.

    • Add the MART-1 (27-35) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (PBMCs with no peptide) and a positive control (PBMCs with a mitogen like PHA).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of dark purple spots.

    • Stop the reaction by washing the plate with tap water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Signaling Pathways and Experimental Workflows

TLR9 Signaling Pathway in Dendritic Cells

TLR9_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG CpG ODN TLR9 TLR9 CpG->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 activates IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Gene_Expression Gene Expression: - Pro-inflammatory Cytokines (IL-12) - Type I IFN - Co-stimulatory Molecules NFkB->Gene_Expression NFkB_nucleus NF-κB translocation NFkB->NFkB_nucleus IRF7->Gene_Expression IRF7_nucleus IRF7 translocation IRF7->IRF7_nucleus

Caption: TLR9 signaling in a dendritic cell upon CpG ODN recognition.

Mechanism of Action: Montanide ISA-51 Adjuvant

Montanide_Mechanism Vaccine MART-1 Peptide + Montanide ISA-51 Depot Antigen Depot Formation at Injection Site Vaccine->Depot SlowRelease Slow Antigen Release Depot->SlowRelease Inflammation Local Inflammation Depot->Inflammation AntigenUptake Enhanced Antigen Uptake and Processing by APCs SlowRelease->AntigenUptake APC_Recruitment Recruitment of APCs (Dendritic Cells, Macrophages) Inflammation->APC_Recruitment APC_Recruitment->AntigenUptake Migration APC Migration to Draining Lymph Node AntigenUptake->Migration TCellActivation Enhanced T-Cell Priming and Activation Migration->TCellActivation ImmuneResponse Robust and Sustained Anti-MART-1 T-Cell Response TCellActivation->ImmuneResponse DC_Vaccine_Workflow PBMCs Isolate PBMCs from Patient Blood Monocytes Purify Monocytes (CD14+) PBMCs->Monocytes ImmatureDC Differentiate into Immature DCs (GM-CSF + IL-4) Monocytes->ImmatureDC MatureDC Mature DCs (Cytokine Cocktail) ImmatureDC->MatureDC PeptidePulsing Pulse with MART-1 Peptide MatureDC->PeptidePulsing DC_Vaccine MART-1 Pulsed DC Vaccine PeptidePulsing->DC_Vaccine T_Cells Co-culture with Autologous T-Cells DC_Vaccine->T_Cells Activation Activation and Expansion of MART-1 Specific T-Cells T_Cells->Activation Analysis Analyze T-Cell Response (ELISPOT, Tetramer) Activation->Analysis

References

Technical Support Center: Refining MART-1 (27-35) Peptide Vaccine Adjuvant Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MART-1 (27-35) peptide vaccine. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using adjuvants with the MART-1 (27-35) peptide vaccine?

A1: The MART-1 (27-35) peptide, being a short, synthetic molecule, is often poorly immunogenic on its own.[1][2] Adjuvants are critical components in the vaccine formulation to enhance the immune response against the peptide.[3] They function by various mechanisms, such as creating an antigen depot for sustained release, activating innate immune cells through pattern recognition receptors (PRRs), and promoting the recruitment of antigen-presenting cells (APCs) to the injection site.[3][4][5] This leads to a more robust activation of MART-1-specific T cells, which is crucial for a therapeutic anti-tumor effect.

Q2: Which adjuvants have been clinically tested with MART-1 peptide vaccines?

A2: Several adjuvants have been evaluated in clinical trials with MART-1 peptide vaccines. These include:

  • Incomplete Freund's Adjuvant (IFA) and Montanide ISA-51: These water-in-oil emulsions create a depot at the injection site, allowing for the slow release of the peptide antigen.[6][7][8][9]

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF): This cytokine promotes the recruitment and maturation of dendritic cells (DCs), which are potent APCs.[10][11]

  • Toll-like receptor (TLR) agonists:

    • CpG oligodeoxynucleotides (e.g., PF-3512676): These synthetic DNA sequences mimic bacterial DNA and activate TLR9, leading to a strong Th1-biased immune response.[1][12]

    • Poly-ICLC: A synthetic double-stranded RNA analog that activates TLR3 and other viral sensors, promoting a potent anti-viral-like immune response.[13][14][15]

Q3: How do I choose the most appropriate adjuvant for my preclinical study?

A3: The choice of adjuvant depends on the specific goals of your study. Consider the following factors:

  • Desired type of immune response: For cytotoxic T lymphocyte (CTL)-mediated tumor killing, adjuvants that induce a strong Th1 response (e.g., TLR agonists like CpG or Poly-ICLC) are generally preferred.[12][15]

  • Animal model: Some adjuvants may have different effects in different species. What works in mice may not directly translate to humans.

  • Route of administration: The formulation and adjuvant may need to be adapted for different routes (e.g., subcutaneous, intramuscular).

  • Combination therapies: If you plan to combine the vaccine with other immunotherapies like checkpoint inhibitors, the choice of adjuvant can influence synergistic effects.

Below is a decision-making flowchart to guide your selection:

AdjuvantSelection start Start: Adjuvant Selection for MART-1 Peptide Vaccine goal What is the primary goal of the study? start->goal response_type Induce strong CTL response? goal->response_type Efficacy Study depot_effect Is a sustained antigen release desired? goal->depot_effect Pharmacokinetic Study dc_maturation Focus on enhancing DC recruitment and maturation? goal->dc_maturation Mechanistic Study response_type->depot_effect No tlr_agonists Consider TLR Agonists (e.g., CpG, Poly-ICLC) response_type->tlr_agonists Yes depot_effect->dc_maturation No montanide Consider Water-in-Oil Emulsions (e.g., Montanide ISA-51) depot_effect->montanide Yes gm_csf Consider Cytokine Adjuvants (e.g., GM-CSF) dc_maturation->gm_csf Yes combination Consider combination of adjuvants (e.g., Montanide + TLR agonist) dc_maturation->combination No tlr_agonists->combination montanide->combination gm_csf->combination

A flowchart to guide adjuvant selection for MART-1 peptide vaccine studies.

Troubleshooting Guides

Issue 1: Low or Undetectable MART-1-Specific T Cell Response in ELISpot Assay
Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Titrate the MART-1 (27-35) peptide concentration used for in vitro restimulation of PBMCs. A typical starting range is 1-10 µg/mL.[16] High concentrations can sometimes lead to T cell anergy or apoptosis.
Low Precursor Frequency of MART-1-Specific T Cells Increase the number of PBMCs seeded per well in the ELISpot plate.[17] Consider performing an in vitro expansion of MART-1-specific T cells before the ELISpot assay to increase their frequency.
Peptide Instability Ensure the MART-1 peptide is properly stored (lyophilized at -20°C or -80°C) and reconstituted in a suitable solvent (e.g., DMSO) immediately before use. Avoid repeated freeze-thaw cycles.
Inadequate Cell Stimulation Use a positive control stimulant (e.g., PHA or a pool of viral peptides) to confirm that the cells are responsive and the assay is working correctly.[18]
High Background Thoroughly wash the ELISpot plates to remove any residual serum or cellular debris.[18][19] Ensure that the developing reagents are fresh and used at the correct concentrations.
Issue 2: High Variability in Immune Responses Between Animals in In Vivo Studies
Possible Cause Troubleshooting Step
Improper Vaccine Emulsification When using water-in-oil adjuvants like Montanide ISA-51, ensure a stable emulsion is formed. Follow the manufacturer's protocol for mixing the peptide solution with the adjuvant. An unstable emulsion can lead to inconsistent antigen delivery.
Inconsistent Injection Technique For subcutaneous injections, ensure a consistent volume and depth of injection. A visible "bleb" should form under the skin.[20] Inconsistent administration can affect antigen drainage to the lymph nodes.
Animal Health and Genetics Use age- and sex-matched animals from a reputable supplier. Ensure animals are healthy and free from underlying infections that could affect their immune response.
Suboptimal Vaccine Dose Perform a dose-response study to determine the optimal concentration of the MART-1 peptide and adjuvant for your specific animal model.
Issue 3: Excessive Local Inflammation at the Injection Site
Possible Cause Troubleshooting Step
High Adjuvant Concentration Reduce the concentration of the adjuvant in the vaccine formulation. While some inflammation is necessary for an adjuvant effect, excessive inflammation can lead to sterile abscesses and animal distress.
Adjuvant Type Some adjuvants are inherently more reactogenic than others. If excessive inflammation is a persistent issue, consider switching to a different class of adjuvant.
Contamination of Vaccine Preparation Ensure all components of the vaccine are sterile to prevent bacterial contamination, which can cause severe inflammation.

Data Summary: Immunological Responses to MART-1 Peptide Vaccines with Different Adjuvants

AdjuvantT Cell Response (Method)Clinical Response (Melanoma Patients)Reference
IFA/Montanide ISA-51 12 of 20 patients showed an immune response by ELISpot.Immune response correlated with prolonged relapse-free survival.[6][9]
GM-CSF + PF-3512676 (CpG) 9 of 20 patients had a positive ELISpot response.2 partial responses and 8 stable disease.
Klebsiella p40 (TLR2 ligand) 6 of 14 patients showed detectable tumor antigen-specific T cells.2 patients had stable disease, with one showing regression of skin metastases.
IFN-α Not explicitly quantified, but activation of specific CD8+ T cells was observed.Not the primary outcome of the cited study.

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Detection of MART-1-Specific T Cells
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects or animals using a density gradient centrifugation method.

  • Cell Seeding: Wash the coated plate and block with RPMI-1640 medium containing 10% fetal bovine serum. Seed 2x10^5 to 5x10^5 PBMCs per well.

  • Stimulation: Add the MART-1 (27-35) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour. Wash again and add the BCIP/NBT substrate.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
  • Cell Stimulation: Stimulate 1-2x10^6 PBMCs with the MART-1 (27-35) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include positive and negative controls.

  • Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde). Then, permeabilize the cells with a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-IFN-γ antibody for 30 minutes at room temperature.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to quantify the percentage of CD8+ T cells producing IFN-γ in response to the MART-1 peptide.

Protocol 3: In Vivo Tumor Model for MART-1 Vaccine Efficacy
  • Animal Model: Use C57BL/6 mice, which are syngeneic to the B16 melanoma cell line.

  • Tumor Cell Line: The B16-F10 melanoma cell line is commonly used.[21][22][23]

  • Vaccination Schedule:

    • Prophylactic model: Vaccinate mice with the MART-1 peptide and adjuvant formulation one to three times at weekly intervals.[24]

    • Therapeutic model: Implant tumor cells first, and then begin the vaccination schedule once tumors are palpable.[23]

  • Tumor Challenge: Subcutaneously inject 1x10^5 to 5x10^5 B16-F10 cells into the flank of the mice.[20]

  • Monitoring: Measure tumor growth every 2-3 days using calipers. Monitor animal weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or if they show signs of significant distress. Analyze survival data and tumor growth curves.

Signaling Pathways and Experimental Workflows

Adjuvant Signaling Pathways

Adjuvant_Signaling cluster_Montanide Montanide ISA-51 (Water-in-Oil Emulsion) cluster_CpG CpG (TLR9 Agonist) cluster_GMCSF GM-CSF montanide Montanide + MART-1 Peptide depot Antigen Depot Formation montanide->depot slow_release Slow Antigen Release depot->slow_release apc_recruitment APC Recruitment slow_release->apc_recruitment lymph_node Antigen Presentation in Lymph Node apc_recruitment->lymph_node t_cell_activation_montanide T Cell Activation lymph_node->t_cell_activation_montanide cpg CpG + MART-1 Peptide endosome Endosomal Uptake cpg->endosome tlr9 TLR9 endosome->tlr9 myd88 MyD88 tlr9->myd88 nfkb NF-κB Activation myd88->nfkb cytokines_cpg Pro-inflammatory Cytokines (IL-12, IFN-γ) nfkb->cytokines_cpg t_cell_activation_cpg Th1 Skewing & T Cell Activation cytokines_cpg->t_cell_activation_cpg gmcsf GM-CSF + MART-1 Peptide gmcsfr GM-CSF Receptor gmcsf->gmcsfr jak_stat JAK/STAT Pathway gmcsfr->jak_stat pi3k PI3K/Akt Pathway gmcsfr->pi3k dc_recruitment DC Recruitment & Maturation jak_stat->dc_recruitment pi3k->dc_recruitment t_cell_activation_gmcsf Enhanced T Cell Priming dc_recruitment->t_cell_activation_gmcsf

Signaling pathways for common adjuvants used with MART-1 peptide vaccines.
Experimental Workflow for Vaccine Efficacy Testing

Vaccine_Workflow start Start: Vaccine Efficacy Study formulation Vaccine Formulation (MART-1 Peptide + Adjuvant) start->formulation vaccination Animal Vaccination (e.g., C57BL/6 mice) formulation->vaccination immune_monitoring Immunological Monitoring vaccination->immune_monitoring tumor_challenge Tumor Challenge (B16-F10 cells) vaccination->tumor_challenge elispot ELISpot (IFN-γ) immune_monitoring->elispot ics Intracellular Cytokine Staining (Flow Cytometry) immune_monitoring->ics tumor_measurement Tumor Growth Measurement tumor_challenge->tumor_measurement data_analysis Data Analysis (Tumor growth curves, Survival) tumor_measurement->data_analysis end Conclusion on Vaccine Efficacy data_analysis->end

A typical experimental workflow for testing MART-1 vaccine efficacy in a preclinical model.

References

Technical Support Center: Strategies to Increase the Yield of MART-1 (27-35) Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield of high-quality MART-1 (27-35) specific T-cells in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting cell population for generating MART-1 specific T-cells?

A1: The initial cell population is typically peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells from HLA-A*02:01 positive healthy donors or melanoma patients.[1][2] The frequency of MART-1 specific T-cells can be higher in the peripheral blood of both melanoma patients and healthy donors compared to other tumor-associated antigens.[1] For some protocols, total T-lymphocytes are magnetically isolated from PBMCs with high purity (>95%).[1]

Q2: What is the MART-1 (27-35) peptide, and are there more immunogenic analogs?

A2: The native MART-1 (27-35) peptide has the amino acid sequence AAGIGILTV.[3] An analog peptide, MART-1 (26-35, A27L), with the sequence ELAGIGILTV, has a substitution of Alanine to Leucine at position 27.[4] This analog exhibits increased immunogenicity due to enhanced binding to the HLA-A*02:01 molecule and is commonly used in expansion protocols.[3][4]

Q3: What are the key components for successful ex vivo expansion of MART-1 specific T-cells?

A3: Successful expansion relies on three main signals for the T-cells:

  • Antigen-specific stimulation: Provided by the MART-1 peptide presented on an MHC molecule (e.g., HLA-A*02:01).[1][5]

  • Co-stimulatory signals: Typically delivered through molecules like CD28.[2][6][7]

  • Cytokine support: A cocktail of cytokines is crucial for T-cell proliferation, differentiation, and survival.[2][8][9][10][11]

Q4: What methods can be used to present the MART-1 peptide to T-cells?

A4: Several methods can be employed for antigen presentation:

  • Artificial Antigen Presenting Cells (aAPCs): These can be cell-based (e.g., NIH/3T3 or K562 cells) or nanoparticle-based, engineered to express HLA-A*02:01, co-stimulatory molecules (like CD80, CD54, CD58), and loaded with the MART-1 peptide.[1][5][12]

  • Peptide-pulsed Dendritic Cells (DCs): Autologous DCs can be matured and loaded with the MART-1 peptide to stimulate T-cells.[11][13]

  • Anti-CD3/CD28 Beads: T-cells can be non-specifically stimulated with anti-CD3 and anti-CD28 coated beads in the presence of the MART-1 peptide and feeder cells.[2]

Q5: How can I enrich for MART-1 specific T-cells?

A5: Enrichment of rare antigen-specific T-cells can significantly improve expansion efficiency. Common methods include:

  • Magnetic-activated cell sorting (MACS): Using magnetic beads coupled to pMHC tetramers or pentamers that bind to the specific T-cell receptor (TCR).[1][14]

  • Fluorescence-activated cell sorting (FACS): Using fluorescently labeled pMHC tetramers to sort for the specific T-cell population.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the expansion of MART-1 specific T-cells.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of MART-1 specific T-cells 1. Low precursor frequency in the starting population.2. Inefficient antigen presentation.3. Suboptimal co-stimulation.4. Inadequate cytokine support.5. T-cell anergy or exhaustion.1. Start with a larger number of PBMCs or enrich for CD8+ T-cells. Consider using enrichment techniques like pMHC tetramer-based sorting.[14]2. Ensure the use of the more immunogenic MART-1 (A27L) analog peptide.[4] Titrate the peptide concentration (typically 1-10 µM).[1] If using aAPCs or DCs, verify their expression of HLA-A02:01 and co-stimulatory molecules.[1][13]3. Ensure adequate co-stimulation, for instance, through anti-CD28 antibodies or CD80 on aAPCs.[2][6][7]4. Optimize the cytokine cocktail. Refer to the cytokine concentration table below.[2][9][11]5. Avoid excessive or repeated stimulation which can lead to exhaustion.[14] Ensure the presence of appropriate cytokines for maintaining a memory phenotype.[9]
High T-cell proliferation, but low specificity for MART-1 1. Non-specific T-cell activation.2. Polyclonal activation by mitogens or antibodies.1. This is common when using anti-CD3/CD28 beads. After initial expansion, enrich for MART-1 specific cells using pMHC tetramers and re-stimulate with peptide-pulsed aAPCs.[1][14]2. Reduce the concentration of anti-CD3 antibody if used in the protocol.
Expanded T-cells show poor cytotoxicity against MART-1 positive tumor cells 1. T-cell exhaustion.2. Low functional avidity of the expanded T-cells.3. Downregulation of MART-1 or HLA-A02:01 on target tumor cells.1. Assess the phenotype of the expanded cells for exhaustion markers (e.g., PD-1, TIM-3). Modify the cytokine cocktail to favor a memory phenotype (e.g., using IL-7 and IL-15).[2][9]2. The expansion protocol may have favored the growth of low-avidity T-cells. Consider using lower peptide concentrations during stimulation to select for high-avidity clones.[1]3. Verify MART-1 and HLA-A*02:01 expression on your target cell line. Some melanoma cell lines do not present the MART-1 epitope effectively.[15] Pre-treating target cells with IFN-γ can sometimes upregulate HLA expression.[15]
Low T-cell viability during or after expansion 1. Nutrient depletion or accumulation of toxic metabolites in the culture medium.2. Inappropriate cytokine concentrations.1. Ensure regular media changes and monitor cell density. For high-density cultures, consider using perfusion bioreactors.[16]2. High concentrations of IL-2 can sometimes lead to activation-induced cell death. Titrate cytokine concentrations to find the optimal balance for proliferation and survival.[11]

Quantitative Data Summary

Table 1: Recommended Cytokine Concentrations for T-Cell Expansion
Cytokine Concentration Range Key Function(s) in T-Cell Expansion Reference(s)
Interleukin-2 (IL-2) 100 - 1000 U/mLPromotes T-cell proliferation and effector function.[11][17]
Interleukin-7 (IL-7) 5 - 10 ng/mLSupports survival and homeostatic expansion of naïve and memory T-cells.[2][11]
Interleukin-15 (IL-15) 5 - 10 ng/mLPromotes proliferation and survival of memory CD8+ T-cells and can enhance anti-apoptotic molecule expression.[2][9][11]
Interleukin-21 (IL-21) 10 - 30 ng/mLCan promote T-cell expansion and may help maintain a memory phenotype.[9][10][9][10]
Interleukin-12 (IL-12) 10 ng/mLCan reprogram late effector T-cells and enhance proliferation when combined with IL-7 or IL-21.[9][9]
Table 2: Comparison of T-Cell Expansion Protocols
Method Stimulation Typical Duration Reported Expansion Fold Key Advantages Reference(s)
aAPC-based Irradiated aAPCs expressing HLA-A*02:01, co-stimulatory molecules, and MART-1 peptide.21-35 days>1000-foldHigh specificity and yield; can generate T-cells with stem cell-like memory features.[1][14]
DC-based Autologous dendritic cells pulsed with MART-1 peptide.~14 daysVariesPotent stimulators of primary T-cell responses.[11][13]
Anti-CD3/CD28 Beads Anti-CD3/CD28 coated beads with IL-7 and IL-15.10-14 daysVariesRapid and robust initial expansion, but less specific.[2]
Rapid Expansion Protocol (REP) Anti-CD3 antibody (OKT3), IL-2, and irradiated feeder cells.14-20 days1000 to 5000-foldStandardized method for large-scale TIL expansion.[16][18]

Experimental Protocols & Visualizations

Protocol 1: Expansion of MART-1 Specific T-Cells using aAPCs

This protocol is a generalized summary based on published methods.[1]

  • Isolation of T-cells: Isolate total T-lymphocytes or CD8+ T-cells from HLA-A*02:01+ donor PBMCs using magnetic bead-based negative selection.

  • Co-culture with aAPCs:

    • On Day 0, co-culture the isolated T-cells with irradiated aAPCs (expressing HLA-A*02:01, co-stimulatory molecules, and loaded with MART-1 A27L peptide) at a suitable T-cell to aAPC ratio (e.g., 1:1).

    • Culture in a suitable T-cell medium supplemented with a cytokine cocktail (e.g., IL-2, IL-7, IL-15).

  • Restimulation and Expansion:

    • Monitor T-cell proliferation. Restimulate with fresh irradiated aAPCs and cytokines approximately every 7-10 days.

  • Enrichment (Optional):

    • Around day 21, if the percentage of MART-1 specific T-cells is low, perform an enrichment step using PE-labeled MART-1/HLA-A2 pentamers followed by anti-PE magnetic beads.[1]

  • Final Expansion:

    • Expand the purified MART-1 specific T-cells with aAPCs and cytokines until the desired cell number is reached (e.g., Day 35).[1]

  • Analysis:

    • Throughout the process, monitor the percentage of MART-1 specific CD8+ T-cells using flow cytometry with pMHC tetramers/pentamers.

    • Assess functionality using cytotoxicity assays against MART-1+ target cells and cytokine release assays (e.g., IFN-γ ELISPOT or intracellular cytokine staining).[1][4]

experimental_workflow cluster_start Start Material cluster_process Expansion Process cluster_end Final Product & Analysis start PBMCs from HLA-A*02:01+ Donor isolation T-Cell Isolation (e.g., Magnetic Beads) start->isolation coculture Co-culture with MART-1 aAPCs + Cytokines isolation->coculture restimulation Restimulation (Every 7-10 days) coculture->restimulation enrichment Optional Enrichment (pMHC-based sorting) restimulation->enrichment expansion Final Expansion restimulation->expansion If enrichment is skipped enrichment->expansion If needed analysis Functional Analysis: - Purity (Tetramer Staining) - Cytotoxicity Assay - Cytokine Release expansion->analysis

Caption: General workflow for the expansion of MART-1 specific T-cells.

T-Cell Receptor (TCR) Signaling Pathway

Successful T-cell activation requires two signals. Signal 1 is the antigen-specific signal through the TCR recognizing the MART-1 peptide presented by the HLA-A2 molecule. Signal 2 is a co-stimulatory signal, most commonly through the interaction of CD28 on the T-cell with CD80/CD86 on the antigen-presenting cell. This dual signaling is essential to prevent anergy and promote robust T-cell proliferation and effector function.[7][19]

TCR_Signaling cluster_apc Antigen Presenting Cell (APC) cluster_tcell MART-1 Specific T-Cell apc_node HLA-A2 + MART-1 Peptide tcr_node TCR apc_node->tcr_node Signal 1 (Antigen Recognition) cd80_node CD80/CD86 cd28_node CD28 cd80_node->cd28_node Signal 2 (Co-stimulation) activation_node T-Cell Activation: - Proliferation - Cytokine Release - Cytotoxicity tcr_node->activation_node cd28_node->activation_node

Caption: Two-signal model for MART-1 specific T-cell activation.

References

Technical Support Center: Improving the In Vivo Persistence of MART-1 (27-35) Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the development of adoptive T-cell therapies targeting the MART-1 (27-35) epitope.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo persistence of MART-1 specific T-cells?

The limited persistence of MART-1 specific T-cells in vivo is a multifactorial issue. Key contributing factors include:

  • T-cell Differentiation and Exhaustion: Standard ex vivo expansion protocols, often using high doses of Interleukin-2 (IL-2), can drive T-cells towards a terminally differentiated effector phenotype.[1][2] These cells have potent immediate cytotoxic activity but possess limited self-renewal capacity and are prone to apoptosis and exhaustion upon antigen encounter in vivo.[3]

  • On-Target, Off-Tumor Toxicity: The MART-1 antigen is a differentiation antigen also expressed on healthy melanocytes in the skin, eyes, and inner ear.[1][4] This can lead to the T-cells attacking healthy tissues, causing significant toxicity and potentially leading to their elimination.

  • Hostile Tumor Microenvironment (TME): Solid tumors, like melanoma, create an immunosuppressive microenvironment that can inhibit T-cell function and survival through mechanisms like the expression of PD-L1, secretion of inhibitory cytokines like TGF-β, and recruitment of regulatory T-cells.[5][6]

  • Loss of Co-stimulatory Molecules: During extensive ex vivo expansion, T-cells can lose crucial co-stimulatory molecules like CD28, which are vital for survival and proliferation following antigenic restimulation in vivo.[2]

Q2: How can ex vivo culture conditions be optimized to promote a more persistent T-cell phenotype?

Optimizing culture conditions is critical for generating T-cells with long-term persistence. Key strategies include:

  • Cytokine Cocktail Selection: Using a combination of IL-7 and IL-15, instead of high-dose IL-2, has been shown to promote the development and maintenance of T-cells with a less differentiated, memory-like phenotype (stem cell memory/central memory).[1][4][7] These cells exhibit superior persistence and self-renewal capabilities in vivo. A combination of IL-15 and IL-21 has also been shown to prevent the loss of CD28 expression, improving responsiveness after expansion.[2]

  • Co-stimulation Methods: Utilizing artificial antigen-presenting cells (aAPCs) or agonistic antibodies to co-stimulatory molecules like 4-1BB can enhance T-cell survival and expansion while maintaining a favorable memory phenotype.[8][9] 4-1BB costimulation, for instance, can activate NFκB survival pathways.[9]

  • Initial T-cell Population Selection: Starting the culture process with a T-cell population enriched for naïve or stem-like memory T-cells can lead to a final product with enhanced persistence.[7]

Q3: What genetic engineering strategies can be employed to enhance the persistence of MART-1 specific T-cells?

Genetic modification offers powerful tools to overcome the limitations of adoptively transferred T-cells.[10][11]

  • Cytokine Expression: Engineering T-cells to secrete their own cytokines, such as IL-15 or IL-12, can provide autocrine/paracrine support, reducing dependence on exogenous cytokine administration and promoting survival in the TME.[10][12]

  • Knockout of Inhibitory Receptors: Using CRISPR-Cas9 or other gene-editing tools to knock out genes encoding inhibitory receptors like PD-1 or TGF-β receptor 2 (TGFBR2) can make T-cells resistant to the immunosuppressive signals within the tumor microenvironment.[6][11][12]

  • Expression of Chimeric Cytokine Receptors: Introducing chimeric receptors that convert an inhibitory signal into a stimulatory one can reprogram T-cell responses. For example, a receptor that binds the inhibitory cytokine IL-4 but signals through the IL-7 receptor pathway can enhance T-cell persistence and function in an IL-4-rich TME.[10][13]

  • Constitutive Co-stimulation: Engineering T-cells to constitutively express co-stimulatory ligands, like 4-1BBL, can provide continuous survival and proliferation signals in an autocrine or paracrine manner.[10][13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Proliferation / Poor Expansion of MART-1 T-cells Ex Vivo 1. Suboptimal T-cell activation. 2. Inappropriate cytokine support. 3. Low precursor frequency in the starting population.1. Ensure optimal concentration and quality of anti-CD3/CD28 beads or other activators. Consider using aAPCs expressing relevant HLA and co-stimulatory molecules.[14] 2. Replace high-dose IL-2 with a combination of IL-7 and IL-15 to support the expansion of memory precursors.[1][7] 3. Enrich for MART-1 specific T-cells from PBMCs using peptide-HLA tetramers/pentamers before expansion.[14]
Expanded T-cells Show High Expression of Exhaustion Markers (e.g., PD-1, TIM-3) 1. Prolonged or excessive stimulation during expansion. 2. Use of high-dose IL-2 driving terminal differentiation. 3. Inherent dysfunction in T-cells from heavily pre-treated patients.1. Reduce the duration of the rapid expansion protocol (REP). Limit the number of restimulation cycles. 2. Switch to an IL-7/IL-15 based cytokine cocktail.[7] 3. Consider genetic knockout of PD-1.[11][12] Incorporate PI3K inhibitors during expansion, which can promote a stem-like phenotype.[7]
Rapid Disappearance of Transferred T-cells in Animal Models 1. Terminally differentiated phenotype with poor self-renewal. 2. Insufficient lymphodepletion in the host. 3. On-target, off-tumor toxicity leading to T-cell clearance.1. Revise the ex vivo expansion protocol to favor a central memory or stem-cell memory phenotype (e.g., use IL-7/IL-15).[1][4] 2. Optimize the lymphodepleting chemotherapy regimen to create "space" for the transferred T-cells.[15] 3. Titrate the T-cell dose to find a therapeutic window that minimizes toxicity while retaining efficacy. A maximum tolerated dose of 1.0 x 10⁸ cells was identified in one MART-1 TCR trial due to toxicity.[1][4]

Quantitative Data Summary

Table 1: Clinical Trial Outcomes for Melanoma T-Cell Therapies

Therapy TypeTarget/SourceObjective Response Rate (ORR)Key Persistence FindingsReference
Lifileucel (TIL Therapy)Autologous TILs31%Durable responses observed, with a median duration of response of 36.5 months in one study.[5]
MART-1 TCR-T CellsMART-1 (26-35)18% (2/11 patients)Persistence of transfused T-cells was observed for up to 9 months and was directly related to the infused cell dose.[1][4]

Table 2: Effect of Cytokine Conditions on T-Cell Expansion and Phenotype

Cytokine CocktailKey Effects on T-Cell ProductAdvantages for In Vivo PersistenceReference
High-Dose IL-2 Drives rapid proliferation but promotes terminal differentiation towards effector T-cells. Can lead to loss of CD28 expression.Potent immediate effector function.[2][6]
IL-7 and IL-15 Promotes expansion of T-cells with a less differentiated, stem-cell/central memory phenotype.Enhanced self-renewal, long-term survival, and better engraftment in vivo.[1][4][7]
IL-15 and IL-21 Facilitates T-cell expansion comparable to IL-2 while preventing the loss of CD28 expression.Improved survival and proliferation capability following antigen restimulation in vivo.[2]

Detailed Experimental Protocols

Protocol 1: Expansion of MART-1 Specific T-Cells with a Memory Phenotype

This protocol is synthesized from methodologies designed to generate less-differentiated T-cells for adoptive therapy.[1][4]

  • T-Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01-positive donor via leukapheresis or Ficoll-Paque density gradient centrifugation.

    • (Optional) Enrich for CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Activation and Transduction:

    • Activate 1 x 10⁶ T-cells/mL with anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio in a complete medium (e.g., RPMI-1640 with 10% FBS, GlutaMAX, and antibiotics).

    • After 24 hours, introduce the retroviral vector encoding the MART-1 specific T-cell receptor (TCR). Transduction is typically performed on a RetroNectin-coated plate according to the manufacturer's instructions.

  • Expansion:

    • Following transduction, remove activation beads and culture the T-cells in a complete medium.

    • Supplement the medium with recombinant human IL-7 (e.g., 10 ng/mL) and IL-15 (e.g., 5 ng/mL). Avoid the use of high-dose IL-2.

    • Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL, splitting the cultures as needed with a fresh medium containing IL-7 and IL-15.

    • Expand the cells for 10-14 days.

  • Quality Control & Harvest:

    • Assess the phenotype of the expanded T-cells using flow cytometry. Stain for CD3, CD8, memory markers (e.g., CD62L, CCR7, CD45RO), and exhaustion markers (e.g., PD-1, TIM-3).

    • Confirm TCR expression using an antibody specific to the transgenic TCR (e.g., an anti-mouse TCRβ antibody if using a murine constant region) or a MART-1 peptide-HLA-A2 tetramer.

    • Harvest cells for cryopreservation or immediate use when the desired cell number and phenotype are achieved.

Signaling Pathways and Experimental Workflows

Diagrams

Below are diagrams generated using Graphviz to illustrate key workflows and biological pathways relevant to improving T-cell persistence.

G cluster_0 Phase 1: T-Cell Isolation & Activation cluster_1 Phase 2: Genetic Modification & Expansion cluster_2 Phase 3: Quality Control & Infusion pbmc PBMCs from Patient (Leukapheresis) isolate Isolate/Select CD8+ T-Cells pbmc->isolate activate Activate with anti-CD3/CD28 Beads isolate->activate transduce Transduce with MART-1 TCR Vector activate->transduce expand Expand Culture with IL-7 and IL-15 transduce->expand qc Harvest & Quality Control (Phenotype, Purity) expand->qc cryo Cryopreserve Final Product qc->cryo infuse Infuse T-Cells into Patient cryo->infuse ld Patient Lymphodepletion ld->infuse

Caption: General workflow for generating MART-1 specific TCR-engineered T-cells.

G cluster_IL2 High-Dose IL-2 Pathway cluster_IL715 IL-7 / IL-15 Pathway Tcell Activated T-Cell IL2 IL-2 Tcell->IL2 IL715 IL-7 / IL-15 Tcell->IL715 STAT5_IL2 Strong STAT5 Activation IL2->STAT5_IL2 Effector Terminal Effector Differentiation STAT5_IL2->Effector Low_Persist Poor Persistence & Exhaustion Effector->Low_Persist STAT5_IL715 Moderate STAT5 Activation IL715->STAT5_IL715 PI3K PI3K/Akt Pathway IL715->PI3K Memory Central Memory / Stem Memory Phenotype STAT5_IL715->Memory PI3K->Memory High_Persist Enhanced Persistence & Self-Renewal Memory->High_Persist G start Issue: Poor In Vivo Persistence q1 Are T-cells terminally differentiated post-expansion? start->q1 s1 Solution: Switch from IL-2 to IL-7/IL-15 cocktail. Shorten expansion time. q1->s1 Yes q2 Is the host tumor micro- environment highly immunosuppressive? q1->q2 No s1->q2 s2 Solution: - Knock out PD-1 or TGFBR2. - Combine with checkpoint inhibitors. q2->s2 Yes q3 Is on-target, off-tumor toxicity observed? q2->q3 No s2->q3 s3 Solution: - Titrate T-cell dose down. - Engineer suicide genes or other safety switches. q3->s3 Yes end Improved Persistence q3->end No s3->end

References

challenges in clinical translation of MART-1 (27-35) therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of MART-1 (27-35) therapies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the development and application of MART-1 targeted immunotherapies.

T-Cell Function and Efficacy

Q1: We are observing low cytotoxicity of our MART-1 specific T-cells against melanoma cell lines in our in vitro assays. What are the potential causes and solutions?

A1: Low cytotoxicity can stem from several factors:

  • Low T-Cell Avidity: The affinity of the T-cell receptor (TCR) for the MART-1/HLA-A2 complex is crucial for effective killing.[1][2][3][4] Naturally occurring MART-1 specific T-cells often have low avidity.

    • Troubleshooting:

      • Affinity Enhancement: Consider using affinity-enhanced TCRs. However, be cautious as this can increase the risk of off-target toxicities.[5]

      • T-Cell Cloning and Selection: Isolate and expand high-avidity T-cell clones.[2][3][4]

  • Target Cell Issues: The melanoma cell line may have mechanisms to evade T-cell recognition.

    • Troubleshooting:

      • Antigen Presentation Machinery: Verify the expression of HLA-A*02:01 and components of the antigen processing machinery like TAP-1 in your target cells.[6][7] Downregulation of these components is a known tumor escape mechanism.[6][7]

      • MART-1 Antigen Expression: Confirm MART-1 expression in your melanoma cell lines. Some cell lines may have low or absent expression.[8]

      • IFN-γ Treatment: Pre-treating target cells with IFN-γ can sometimes upregulate HLA and antigen presentation machinery, making them more susceptible to T-cell killing.[8]

  • Suboptimal T-Cell Culture Conditions: The phenotype and functionality of your T-cells can be influenced by the culture conditions.

    • Troubleshooting:

      • Cytokine Support: Culture T-cells in the presence of cytokines like IL-7 and IL-15 to promote a less differentiated, more persistent memory phenotype.[9][10]

Q2: Our MART-1 peptide vaccine is showing poor immunogenicity in preclinical models. How can we improve the T-cell response?

A2: Poor immunogenicity of peptide vaccines is a common challenge.[11][12]

  • Adjuvants: The choice of adjuvant is critical for a robust immune response.

    • Troubleshooting:

      • Adjuvant Selection: Experiment with different adjuvants such as Montanide ISA-51 or GM-CSF.[13] The combination of a TLR9 agonist like PF-3512676 and GM-CSF has shown some promise.[14]

  • Peptide Modification: The native MART-1 (27-35) peptide can be modified to improve its immunogenicity.

    • Troubleshooting:

      • Heteroclitic Peptides: The MART-1 (26-35, 27L) analog, where alanine (B10760859) at position 27 is replaced by leucine, has been shown to have improved binding to HLA-A*02:01 and can elicit more potent T-cell responses.[15][16]

  • Combination Therapies: Combining peptide vaccines with other immunotherapies can enhance their efficacy.

    • Troubleshooting:

      • Checkpoint Inhibitors: Consider combining your vaccine with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies to overcome immune suppression in the tumor microenvironment.[14]

Toxicity and Safety

Q3: We are concerned about the "on-target, off-tumor" toxicity of our MART-1 TCR-T cell therapy. How can this be mitigated?

A3: "On-target, off-tumor" toxicity is a significant challenge because MART-1 is also expressed on normal melanocytes in the skin, eyes, and ears.[1][17]

  • Dose-Limitation: Toxicity is often dose-dependent.[9][10]

    • Troubleshooting:

      • Dose Escalation Studies: Conduct careful dose-escalation studies to determine the maximum tolerated dose. A maximum tolerated dose of 1.0 x 10⁸ cells has been reported in one study.[9][10]

  • Monitoring and Management: Close monitoring of patients for adverse events is crucial.

    • Troubleshooting:

      • Clinical Monitoring: Monitor for skin rash, uveitis, and hearing loss.[17] These toxicities can sometimes be managed with topical corticosteroids.[18]

      • Cytokine Release Syndrome (CRS): Be prepared to manage CRS, which can be a life-threatening complication.[18][19][20] Monitor for elevated levels of IL-6, IFN-γ, and C-reactive protein.[18][19] Anti-IL-6 receptor antibodies like tocilizumab can be used to manage severe CRS.[18]

Q4: A patient in our clinical trial developed severe Cytokine Release Syndrome (CRS) after infusion of MART-1 TCR-T cells. What are the key indicators and management strategies?

A4: Severe CRS is a medical emergency.

  • Key Indicators:

    • Rapid increase in inflammatory cytokines such as IL-6 and IFN-γ.[18][19]

    • High fever, chills, and hypotension.[18]

    • Elevated C-reactive protein (CRP) and procalcitonin.[18][19]

  • Management Strategies:

    • Anti-IL-6 Therapy: Administration of tocilizumab (anti-IL-6R antibody) can be effective in counteracting IL-6-induced toxicity.[18]

    • Supportive Care: Provide appropriate supportive care to manage symptoms like hypotension and organ dysfunction.

Tumor Escape Mechanisms

Q5: A patient initially responded to our MART-1 therapy but later relapsed. What are the likely mechanisms of tumor escape?

A5: Tumor escape from immune recognition is a major cause of relapse.[6]

  • Antigen Loss: The tumor may downregulate or completely lose the expression of the MART-1 antigen.[6][21]

    • Troubleshooting:

      • Biopsy and Analysis: If possible, obtain a biopsy of the relapsed tumor and analyze it for MART-1 expression.

      • Multi-Antigen Targeting: Consider therapies that target multiple melanoma antigens (e.g., gp100, tyrosinase) to reduce the risk of escape due to the loss of a single antigen.[14]

  • Defects in Antigen Presentation: The tumor may have defects in the machinery required to process and present the MART-1 peptide.

    • Troubleshooting:

      • TAP Downregulation: Investigate the expression of the Transporter associated with Antigen Processing (TAP) in the tumor.[6][7] Downregulation of TAP can prevent the transport of peptides into the endoplasmic reticulum for loading onto MHC class I molecules.[6][7]

  • Activation of Anti-Apoptotic Pathways: Tumor cells can develop resistance to T-cell mediated killing by upregulating anti-apoptotic pathways.

    • Troubleshooting:

      • NF-κB Pathway: Investigate the activation of the NF-κB survival pathway and the expression of anti-apoptotic genes like Bcl-2, Bcl-xL, and Mcl-1 in resistant tumor cells.[22]

      • Combination Therapy: Consider combining immunotherapy with inhibitors of these survival pathways.[22]

Quantitative Data Summary

Table 1: Clinical Trial Outcomes for MART-1 (27-35) Based Therapies

Therapy TypeClinical Trial/StudyNumber of PatientsObjective Response RateKey ToxicitiesReference
TCR-T CellsPhase I/IIa1218% (2/11)Dose-dependent on-target, off-tumor toxicity (skin, eyes, ears), CRS[9][10]
Peptide VaccineE1696 (ECOG)75 (evaluable)Not reportedVaccine site discomfort, expected IFNα2b and GM-CSF toxicity[14][23]
Peptide VaccinePhase I250%Local pain and irritation[24]

Table 2: Immunological Response to MART-1 (27-35) Peptide Vaccination

StudyAdjuvant(s)Immunological EndpointResponse RateReference
E1696 (ECOG)IFN-α2b and/or GM-CSFELISPOT37% (26/71)[23]
Kirkwood et al.PF-3512676 and GM-CSFELISPOT45% (9/20)[14]
Rosenberg et al.Incomplete Freund's AdjuvantIFN-γ ELISA, ELISPOT52% (13/25) developed positive skin test[24]

Experimental Protocols

MART-1 Specific T-Cell ELISpot Assay

This protocol is for the detection of IFN-γ secreting MART-1 specific T-cells.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-HRP

  • AEC substrate solution

  • Recombinant human IL-2

  • MART-1 (27-35) peptide (AAGIGILTV) or modified (26-35, 27L) peptide (ELAGIGILTV)

  • Control peptide (e.g., from an irrelevant virus)

  • PBMCs from HLA-A*02:01 positive donors

  • Complete RPMI medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with sterile PBS.

    • Block the plate with complete RPMI medium containing 10% FBS for 2 hours at 37°C.

  • Cell Plating:

    • Thaw and rest PBMCs overnight.

    • Wash the plate to remove the blocking solution.

    • Add 2x10⁵ PBMCs per well.

    • Add MART-1 peptide (10 µg/mL) to the experimental wells.

    • Add control peptide to negative control wells.

    • Add a mitogen (e.g., PHA) to positive control wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate 4 times with PBST.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate 4 times with PBST, followed by 2 washes with PBS.

  • Spot Development:

    • Add AEC substrate solution and incubate in the dark until spots develop (5-30 minutes).

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Flow Cytometry for MART-1 Specific T-Cells

This protocol is for the identification of MART-1 specific T-cells using peptide-MHC tetramers.

Materials:

  • PBMCs from HLA-A*02:01 positive donors

  • PE-conjugated HLA-A*02:01/MART-1 (26-35, 27L) tetramer

  • PE-conjugated control tetramer (with an irrelevant peptide)

  • FITC-conjugated anti-CD8 antibody

  • 7-AAD or other viability dye

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Preparation:

    • Thaw and rest PBMCs overnight.

    • Wash the cells with FACS buffer.

  • Tetramer Staining:

    • Resuspend 1x10⁶ cells in 50 µL of FACS buffer.

    • Add the PE-conjugated MART-1 tetramer at the manufacturer's recommended concentration.

    • In a separate tube, add the control tetramer to another 1x10⁶ cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Surface Marker Staining:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in 50 µL of FACS buffer.

    • Add the FITC-conjugated anti-CD8 antibody.

    • Incubate for 30 minutes on ice in the dark.

  • Viability Staining and Acquisition:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing 7-AAD.

    • Acquire the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on live cells (7-AAD negative).

    • Gate on CD8+ cells.

    • Within the CD8+ population, identify the tetramer-positive cells.

Visualizations

Challenges_in_MART1_Therapy cluster_Toxicity Toxicity cluster_Efficacy Limited Efficacy cluster_TumorEscape Tumor Escape OnTargetOffTumor On-Target, Off-Tumor Toxicity CRS Cytokine Release Syndrome (CRS) LowAvidity Low T-Cell Avidity PoorImmunogenicity Poor Vaccine Immunogenicity AntigenLoss MART-1 Antigen Loss TAP_Downregulation TAP Downregulation AntiApoptotic Anti-Apoptotic Pathways Challenges Challenges in Clinical Translation of MART-1 (27-35) Therapies Challenges->OnTargetOffTumor Challenges->CRS Challenges->LowAvidity Challenges->PoorImmunogenicity Challenges->AntigenLoss Challenges->TAP_Downregulation Challenges->AntiApoptotic

Caption: Key challenges in the clinical translation of MART-1 therapies.

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck CD8 CD8 CD8->Lck pMHC MART-1/HLA-A2 pMHC->TCR pMHC->CD8 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity NFkB->Cytokine NFkB->Cytotoxicity AP1->Cytokine AP1->Cytotoxicity

Caption: Simplified TCR signaling pathway upon MART-1 recognition.

ELISpot_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Block Block Plate Coat->Block AddCells Add PBMCs and MART-1 Peptide Block->AddCells Incubate Incubate (18-24h) AddCells->Incubate Detect Add Detection Antibody Incubate->Detect Enzyme Add Streptavidin-HRP Detect->Enzyme Develop Add Substrate and Develop Spots Enzyme->Develop Read Wash, Dry, and Read Plate Develop->Read End End Read->End

Caption: Experimental workflow for a MART-1 specific ELISpot assay.

References

Technical Support Center: Protocol Refinement for MART-1 (27-35) Peptide Pulsing of APCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the MART-1 (27-35) peptide for pulsing antigen-presenting cells (APCs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MART-1 (27-35) peptide for pulsing APCs?

The optimal peptide concentration can vary depending on the cell type and experimental goals. However, a common starting point is a concentration range of 1 µM to 100 µM.[1][2] Some studies have used concentrations as high as 20 µg/mL to 100 µg/ml.[3][4] It is recommended to perform a titration experiment to determine the optimal concentration for your specific APCs and T cell clones.[5] For T2 cell pulsing, peptide concentrations in the low nanomolar range (10⁻⁸ to 10⁻¹⁰ M) may be sufficient to present a low number of epitopes, mimicking malignant cells.[6]

Q2: What is the recommended incubation time and temperature for peptide pulsing?

Incubation times can range from 15 minutes to overnight.[1] A common protocol involves incubating APCs with the peptide for 90 minutes to 3 hours at 37°C.[4][6] For some applications, pulsing at room temperature for 15 minutes has also been reported.[1] The stability of the peptide-MHC complex on the cell surface is a critical factor, and longer incubation times do not always correlate with sustained presentation.[7]

Q3: My T cells are not showing a strong response to the MART-1 peptide-pulsed APCs. What are the possible reasons?

Several factors could contribute to a weak T cell response:

  • Suboptimal Peptide Concentration: The concentration of the peptide may be too low for effective loading onto MHC molecules. Perform a dose-response experiment to identify the optimal concentration.[5][8]

  • Low Affinity of the Native Peptide: The native MART-1 (27-35) peptide (AAGIGILTV) has a relatively weak binding affinity for HLA-A*0201.[1][9] Consider using an analogue peptide, such as MART-1 (26-35, Leu27) (ELAGIGILTV), which has been shown to have higher immunogenicity.[2][5][10]

  • APC Maturation Status: The maturation state of dendritic cells (DCs) significantly impacts their ability to prime T cells. Mature DCs are more effective at inducing immune responses.[11][12]

  • APC Viability: Ensure the viability of your APCs is high both before and after pulsing.

  • Peptide Quality and Stability: Verify the purity and integrity of your synthetic peptide using methods like HPLC and mass spectrometry.[13][14] Store the peptide as recommended, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[15][16]

  • T Cell Clone Avidity: The specific T cell clone being used may have low avidity for the MART-1 epitope.

Q4: How can I assess the efficiency of MART-1 peptide loading onto APCs?

Direct quantification of peptide-MHC complexes on the cell surface can be challenging. However, several indirect methods can be used to assess loading efficiency:

  • Flow Cytometry with Peptide-MHC Complex Specific Antibodies: If available, monoclonal antibodies that recognize the specific peptide-MHC complex can be used for direct detection.

  • T Cell Activation Assays: The most common method is to measure the activation of MART-1 specific T cells after co-culture with the pulsed APCs. This can be assessed by:

    • Cytotoxicity Assays: Standard 4-hour ⁵¹Cr-release assays measure the ability of CTLs to lyse peptide-pulsed target cells.[5][17]

    • Cytokine Release Assays: Measuring the release of cytokines like IFN-γ using ELISA or ELISPOT assays is a sensitive indicator of T cell activation.[4][17][18]

    • Flow Cytometry for Intracellular Cytokines or Activation Markers: Staining for intracellular IFN-γ or surface markers like CD69 or CD137 on T cells.

  • MHC Stabilization Assays: In TAP-deficient cell lines like T2 cells, the binding of an exogenous peptide stabilizes the MHC class I molecule on the surface. An increase in surface HLA-A2 expression after peptide pulsing, detectable by flow cytometry, indicates successful peptide binding.[8]

Q5: Should I use the native MART-1 (27-35) peptide or an analogue?

The native MART-1 (27-35) nonamer (AAGIGILTV) is the naturally presented epitope.[19] However, it exhibits weak binding to HLA-A*0201.[1] The analogue peptide with a Leucine substitution at position 27 (ELAGIGILTV), also known as the MART-1 (26-35, Leu27) decamer variant, has been shown to be more immunogenic and can elicit stronger T cell responses.[2][5] The choice depends on the specific research question. For studies aiming to mimic the natural immune response, the native peptide may be preferred. For generating potent anti-tumor T cells for immunotherapy, the analogue peptide is often a better choice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no T cell activation (e.g., low IFN-γ secretion, low cytotoxicity) Peptide concentration is suboptimal.Perform a peptide titration curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal concentration for your APCs and T cell clone.[5][6]
Poor peptide quality or degradation.Verify peptide identity and purity (>95%) via mass spectrometry and HPLC.[13][14] Ensure proper storage (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[15][16]
Inefficient APC pulsing.Optimize incubation time (e.g., 1-4 hours) and temperature (37°C).[4][6] Ensure APCs are healthy and in the correct maturation state (for DCs).[11]
Low affinity of the native MART-1 peptide.Consider using a higher affinity analogue peptide, such as the ELAGIGILTV variant.[2][5]
Issues with the T cell clone.Confirm the specificity and viability of your MART-1 specific T cell clone using a positive control, such as stimulation with PMA/Ionomycin.
High background T cell activation (with unpulsed APCs) Contamination of APCs or media with stimulants.Use fresh, sterile media and reagents. Ensure APCs have not been unintentionally activated.
Non-specific T cell activation.Include an irrelevant peptide control to ensure the observed activation is specific to the MART-1 peptide.[4]
Inconsistent results between experiments Variability in APC preparation.Standardize the protocol for APC isolation, differentiation, and maturation. Monitor cell viability and phenotype consistently.
Variability in peptide preparation.Prepare fresh peptide dilutions from a single, quality-controlled stock for each set of experiments. Aliquot the stock peptide upon first use to minimize freeze-thaw cycles.[15]
T cell culture variability.Maintain consistent T cell culture conditions, including cell density and cytokine support.

Quantitative Data Summary

Table 1: Example Peptide Concentrations for Pulsing Different APCs

APC TypePeptideConcentration RangeReference
Dendritic Cells (DCs)MART-1 (native or analogue)1 µg/ml - 100 µg/ml[8][11]
T2 CellsMART-1 (native or analogue)10⁻¹¹ M - 10⁻⁵ M[1][6]
Macrophages (MAK)MART-1 (native)20 µg/mL[3]
JY B-lymphoblastoid cellsMART-1 (native)Titration from low to high concentrations[20]

Table 2: Example Incubation Conditions for Peptide Pulsing

APC TypeIncubation TimeIncubation TemperatureReference
T2 Cells15 minRoom Temperature[1]
T2 Cells90 min37°C[6]
Dendritic Cells (DCs)2 hours37°C[11]
Dendritic Cells (DCs)3 hours37°C[3]
Dendritic Cells (DCs)16-20 hours37°C[11]

Detailed Experimental Protocols

Protocol 1: Pulsing T2 Cells with MART-1 (27-35) Peptide

  • Cell Preparation: Culture T2 cells in complete RPMI-1640 medium. Harvest cells and wash twice with serum-free medium. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in serum-free medium.

  • Peptide Dilution: Prepare a serial dilution of the MART-1 (27-35) peptide in serum-free medium. A typical concentration range for titration is 10⁻¹¹ M to 10⁻⁵ M.[6]

  • Pulsing: Add the diluted peptide to the T2 cells. Incubate for 90 minutes at 37°C in a 5% CO₂ incubator.[6]

  • Washing: After incubation, wash the cells three times with complete medium to remove unbound peptide.

  • Use in Assay: The peptide-pulsed T2 cells are now ready to be used as target cells in cytotoxicity assays or as stimulators in T cell activation assays.

Protocol 2: Generating and Pulsing Monocyte-Derived Dendritic Cells (DCs)

  • DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) by plastic adherence or magnetic bead selection. Culture the monocytes for 5-7 days in complete medium supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.

  • DC Maturation (Optional but Recommended): To induce maturation, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂) to the immature DCs and culture for an additional 24-48 hours. Mature DCs will upregulate co-stimulatory molecules like CD80, CD83, and CD86.

  • Pulsing: Harvest the mature DCs, wash, and resuspend in serum-free medium. Add the MART-1 (27-35) peptide at the desired concentration (e.g., 1-10 µg/mL).[11] Some protocols also include β2-microglobulin (e.g., 3 µg/mL) to stabilize the MHC class I complex.[3]

  • Incubation: Incubate the DCs with the peptide for 2-4 hours at 37°C.[11]

  • Washing: Wash the peptide-pulsed DCs to remove excess peptide.

  • Use in Assay: The pulsed DCs are now ready to be used to stimulate MART-1 specific T cells in vitro.

Visualizations

Experimental_Workflow Experimental Workflow for MART-1 Peptide Pulsing and T Cell Activation cluster_APC_Prep APC Preparation cluster_Peptide_Pulsing Peptide Pulsing cluster_TCell_Activation T Cell Co-culture and Analysis APC_Isolation Isolate APCs (e.g., Monocytes for DCs, or use T2 cells) DC_Differentiation Differentiate Monocytes into immature DCs (5-7 days) APC_Isolation->DC_Differentiation For DCs DC_Maturation Mature DCs (e.g., with cytokine cocktail) DC_Differentiation->DC_Maturation Pulsing Incubate APCs with Peptide (e.g., 1-10 µg/mL, 2-4h at 37°C) DC_Maturation->Pulsing Peptide_Prep Prepare MART-1 Peptide Solution Peptide_Prep->Pulsing Washing Wash to Remove Unbound Peptide Pulsing->Washing Co_culture Co-culture Pulsed APCs with MART-1 Specific T Cells Washing->Co_culture Assay Assess T Cell Activation Co_culture->Assay Cytotoxicity Cytotoxicity Assay (Cr-release) Assay->Cytotoxicity e.g. Cytokine_Release Cytokine Release (ELISA/ELISPOT) Assay->Cytokine_Release e.g. Flow_Cytometry Flow Cytometry (Activation Markers) Assay->Flow_Cytometry e.g.

Caption: Workflow for APC preparation, MART-1 peptide pulsing, and subsequent T cell activation analysis.

T_Cell_Activation_Pathway T Cell Activation by MART-1 Peptide-Pulsed APC cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC HLA-A2 + MART-1 Peptide TCR T Cell Receptor (TCR) MHC->TCR Signal 1 (Antigen Recognition) Costim Co-stimulatory Molecule (e.g., CD80/86) CD28 CD28 Costim->CD28 Signal 2 (Co-stimulation) Signaling Intracellular Signaling Cascade TCR->Signaling CD8 CD8 CD8->MHC CD28->Signaling Activation T Cell Activation Signaling->Activation Proliferation Proliferation Activation->Proliferation Leads to Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) Activation->Cytokine_Production Leads to Cytotoxicity_Effector Cytotoxic Effector Function Activation->Cytotoxicity_Effector Leads to

Caption: Simplified signaling pathway of T cell activation upon recognition of the MART-1 peptide on an APC.

References

Validation & Comparative

Validating MART-1 (27-35) as a Specific Melanoma Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the (27-35) peptide, with other key melanoma biomarkers. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in the validation and application of this important biomarker.

Executive Summary

MART-1 (also known as Melan-A) is a well-established biomarker for melanoma, expressed in the majority of primary and metastatic melanomas. The MART-1 (27-35) peptide, presented by MHC class I molecules on melanoma cells, is a critical target for cytotoxic T lymphocytes (CTLs), making it highly relevant for immunotherapy research and development. This guide compares MART-1 to other common melanoma markers such as HMB-45, S-100, and SOX10, highlighting its strengths in sensitivity and specificity, particularly in immunohistochemical applications.

Comparative Performance of Melanoma Biomarkers

The selection of an appropriate biomarker is critical for accurate diagnosis, prognosis, and monitoring of melanoma. The following table summarizes the performance of MART-1 compared to other widely used melanoma biomarkers based on immunohistochemical studies.

BiomarkerSensitivitySpecificityKey AdvantagesKey Limitations
MART-1/Melan-A High (82-100%)[1][2][3]High (Stains only melanocytes)[3]Diffuse and intense staining pattern; valuable for identifying metastatic melanoma.[3]May show reduced expression in some metastatic lesions compared to primary tumors.
HMB-45 Moderate (71-94%)[3][4]High (Specific for melanocytic lesions)[3]Useful in confirming challenging melanoma variants.[1]Less sensitive than MART-1 and S-100; may not stain all melanomas.[3][4]
S-100 Very High (88-98%)[3][4]Lower (Stains other cell types like nerve tissue and some non-melanocytic tumors)[5]Excellent for screening due to high sensitivity.Lower specificity can lead to false positives.[5]
SOX10 Very High (100%)[1][2][6]Very High (96%)[1][2]Crisp nuclear staining aids in interpretation; highly sensitive and specific for metastatic melanoma.[6]Can stain nodal nevi, similar to S-100 and Melan-A.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are representative protocols for key experimental assays used in the evaluation of MART-1.

Immunohistochemistry (IHC) Protocol for MART-1

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene (2 changes, 5 minutes each).
  • Transfer to 100% Ethanol (2 changes, 3 minutes each).
  • Transfer to 95% Ethanol (2 changes, 3 minutes each).
  • Transfer to 70% Ethanol (2 changes, 3 minutes each).
  • Rinse in distilled water.

2. Antigen Retrieval:

  • Immerse slides in a Tris-EDTA buffer (pH 9.0).
  • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

3. Staining Procedure:

  • Wash slides in Tris-buffered saline with Tween 20 (TBST).
  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  • Wash with TBST.
  • Apply a protein block (e.g., normal goat serum) for 20 minutes.
  • Incubate with the primary antibody (anti-MART-1/Melan-A) at an optimized dilution for 60 minutes at room temperature or overnight at 4°C.
  • Wash with TBST.
  • Incubate with a secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit) for 30 minutes.
  • Wash with TBST.
  • Apply DAB chromogen and incubate until the desired stain intensity develops.
  • Rinse with distilled water.
  • Counterstain with hematoxylin.
  • Dehydrate through graded alcohols and xylene.
  • Mount with a permanent mounting medium.

Flow Cytometry Protocol for Detecting MART-1 Specific T-cells

This protocol allows for the identification and quantification of T-cells that recognize the MART-1 (27-35) peptide.

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
  • Wash cells with PBS and resuspend in complete RPMI medium.

2. In Vitro Stimulation (Optional, for expansion of antigen-specific T-cells):

  • Culture PBMCs with the MART-1 (27-35) peptide and appropriate cytokines (e.g., IL-2) for 7-14 days.

3. Staining:

  • Wash stimulated or unstimulated PBMCs.
  • Stain with a viability dye (e.g., 7-AAD) to exclude dead cells.
  • Incubate cells with a PE-labeled HLA-A*02:01-MART-1 (27-35) pentamer or tetramer for 30 minutes at 4°C to identify antigen-specific T-cells.[7]
  • Wash the cells.
  • Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
  • (Optional for intracellular cytokine staining) Fix and permeabilize the cells.
  • (Optional) Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
  • Wash and resuspend cells in FACS buffer.

4. Data Acquisition and Analysis:

  • Acquire events on a flow cytometer.
  • Gate on live, single cells, followed by gating on CD3+ and CD8+ T-cells.
  • Analyze the percentage of pentamer/tetramer-positive cells within the CD8+ T-cell population.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important pathways and workflows related to MART-1.

MART1_MHC_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Degradation MART1_Peptide MART-1 (27-35) Peptide Proteasome->MART1_Peptide TAP TAP Transporter MART1_Peptide->TAP Peptide_Loading_Complex Peptide-Loading Complex TAP->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex Loaded_MHC Peptide-MHC Complex Peptide_Loading_Complex->Loaded_MHC Cell_Surface Cell Surface Presentation Loaded_MHC->Cell_Surface T_Cell_Recognition T-Cell Recognition Cell_Surface->T_Cell_Recognition

Caption: MHC Class I Antigen Presentation Pathway for MART-1 (27-35).

IHC_Workflow Tissue_Sample FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Tissue_Sample->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-MART-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Microscopy Microscopic Analysis Counterstain->Microscopy

Caption: Immunohistochemistry (IHC) Experimental Workflow for MART-1.

Flow_Cytometry_Workflow PBMC_Isolation Isolate PBMCs Stimulation In Vitro Stimulation (Optional) PBMC_Isolation->Stimulation Staining Stain with Viability Dye, MART-1 Tetramer, & Surface Markers Stimulation->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Flow Cytometry Workflow for MART-1 Specific T-cell Detection.

Conclusion

MART-1 (27-35) remains a cornerstone in melanoma biomarker research, offering high sensitivity and specificity for the identification of melanocytic lesions. Its role as a T-cell epitope makes it particularly valuable for the development and monitoring of immunotherapies. While newer markers like SOX10 show comparable or superior performance in some contexts, MART-1's well-characterized nature and extensive use in both diagnostic and research settings solidify its position as a key biomarker. The choice of biomarker will ultimately depend on the specific application, whether for routine diagnostics, challenging cases, or immunological studies. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to MART-1 (27-35) and gp100 Peptides for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two leading melanoma-associated antigens, MART-1 (27-35) and gp100, as peptide-based agents for cancer immunotherapy. This document synthesizes experimental data on their immunogenicity, clinical efficacy, and the underlying molecular mechanisms of T-cell recognition.

Executive Summary

Both MART-1 (Melanoma Antigen Recognized by T-cells 1) and gp100 (glycoprotein 100) are well-established tumor-associated antigens used in therapeutic cancer vaccine development, particularly for melanoma. They are recognized by cytotoxic T lymphocytes (CTLs) in a human leukocyte antigen (HLA)-A2 restricted manner. While both have shown the ability to induce immune responses, their efficacy and immunogenicity can vary. This guide delves into the experimental evidence to provide a comparative analysis for researchers and drug developers.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies to facilitate a direct comparison between MART-1 (27-35) and gp100 peptides. It is important to note that many clinical trials have utilized these peptides in combination, making direct head-to-head comparisons challenging. The data presented here is compiled from studies that either directly compared the two or provided specific data for each peptide within a combination vaccine.

Table 1: Immunogenicity of MART-1 vs. gp100 Peptides in Clinical Trials

ParameterMART-1 (27-35)gp100 Peptides (various)Study Reference
Patient Response Rate (ELISpot) 5 of 23 patients (21.7%) showed positive immunization after receiving recombinant adenovirus encoding MART-1.No consistent evidence for HLA-A2-restricted reactivity was seen in 16 patients receiving adenovirus encoding gp100.[1]
Immune Response Rate (ELISpot) in Multi-Peptide Vaccine Immune response observed, but at a lower rate compared to gp100 in the same study.The immune response rate to gp100 was the highest compared with MART-1 and tyrosinase.[2]
T-Cell Precursor Frequency in TILs Detected in 5 of 11 fresh tumor preparations and 5 of 17 adoptively transferred TILs.Detected in 2 of 11 fresh tumor preparations and 2 of 17 adoptively transferred TILs.[3]

Table 2: Clinical Response in Trials Involving MART-1 and/or gp100 Peptides

Clinical OutcomeMART-1 (27-35) Based Therapygp100 Peptide-Based TherapyStudy Reference
Objective Clinical Response In a trial with MART-1 peptide vaccine and IFA, no objective clinical responses were observed.In a trial combining gp100 peptide vaccine with high-dose IL-2, a 42% objective response rate was observed.[4]
Partial Response (PR) and Stable Disease (SD) In a multi-peptide vaccine trial including MART-1, 2 PRs and 8 SDs were observed in 21 patients.In the same multi-peptide vaccine trial including gp100, 2 PRs and 8 SDs were observed in 21 patients.[5]
Progression-Free Survival (PFS) Not reported in a head-to-head comparison.A phase 3 trial of gp100 vaccine with IL-2 showed longer PFS compared to IL-2 alone.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to aid in the replication and interpretation of the presented data.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release

This assay is used to quantify the frequency of antigen-specific T-cells based on their cytokine secretion.

Objective: To determine the number of IFN-γ secreting T-cells in response to MART-1 or gp100 peptide stimulation.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or Streptavidin-horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Peripheral blood mononuclear cells (PBMCs) from patients

  • MART-1 (27-35) and gp100 peptides (e.g., gp100:209-217(210M))

  • T2 cells (HLA-A2+, TAP-deficient) as antigen-presenting cells (APCs)

  • Recombinant human IL-2

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells and block with sterile PBS containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Plating: Add patient PBMCs to the wells.

  • Peptide Stimulation: Add MART-1 or gp100 peptides to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA). In some protocols, peptide-pulsed T2 cells are used as stimulators.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the wells and add the substrate solution. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[8][9]

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting a specific peptide.

Objective: To quantify the cytotoxic activity of T-cells against target cells pulsed with MART-1 or gp100 peptides.

Materials:

  • Effector cells (patient-derived T-cells)

  • Target cells (e.g., T2 cells or a melanoma cell line expressing HLA-A2)

  • MART-1 (27-35) and gp100 peptides

  • Sodium Chromate (⁵¹Cr)

  • Fetal bovine serum (FBS)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with media containing FBS to remove excess ⁵¹Cr.

  • Peptide Pulsing: Resuspend the labeled target cells and pulse with the MART-1 or gp100 peptide (1 µg/mL) for 1 hour at 37°C.

  • Co-culture: Plate the effector cells and peptide-pulsed target cells together in 96-well plates at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with media only.

    • Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[10][11]

Flow Cytometry for T-Cell Phenotyping using Peptide-MHC Tetramers

This technique allows for the identification, enumeration, and phenotyping of antigen-specific T-cells.

Objective: To identify and characterize T-cells that specifically recognize MART-1 or gp100 peptides.

Materials:

  • Patient PBMCs

  • Fluorochrome-labeled peptide-MHC tetramers (e.g., PE-conjugated HLA-A2/MART-1 tetramer and APC-conjugated HLA-A2/gp100 tetramer)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8, CD45RA, CCR7)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from patient blood samples.

  • Tetramer Staining: Incubate the PBMCs with the peptide-MHC tetramers for 30-60 minutes at 37°C.

  • Surface Marker Staining: Add the cocktail of antibodies against T-cell surface markers and incubate for 30 minutes on ice.

  • Washing: Wash the cells with FACS buffer (PBS with 2% FBS).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on single cells.

    • Gate on live cells (using a viability dye).

    • Gate on CD3+ T-cells.

    • From the CD3+ population, gate on CD8+ T-cells.

    • Within the CD8+ gate, identify the tetramer-positive population.

    • Further analyze the tetramer-positive cells for the expression of other markers like CD45RA and CCR7 to determine their memory phenotype.[1][12]

Signaling Pathways and Molecular Interactions

The initiation of a T-cell immune response against MART-1 and gp100 peptides is dependent on the interaction between the T-cell receptor (TCR) and the peptide presented by the MHC class I molecule (pMHC).

T-Cell Receptor (TCR) Signaling Pathway

The binding of the TCR to the pMHC complex on an antigen-presenting cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.

TCR_Signaling cluster_cell Antigen Presenting Cell cluster_tcell T-Cell pMHC Peptide-MHC Complex (MART-1 or gp100) TCR TCR pMHC->TCR Binding CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Gene Gene Transcription (Cytokines, Proliferation) NFkB->Gene Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Gene

TCR signaling cascade upon peptide-MHC recognition.
TCR Recognition of MART-1 and gp100 Peptides

Structural studies have revealed insights into how TCRs recognize these melanoma antigens.

  • MART-1: The MART-1 (27-35) nonapeptide and the (26-35) decamer are both recognized by TCRs, but they are presented by HLA-A2 in different conformations. This structural difference can influence TCR binding affinity and cross-reactivity. Some TCRs can recognize both forms, employing different binding strategies.[13]

  • gp100: The gp100 (280-288) epitope is a key target for TCRs. Structural analysis of a TCR in complex with the gp100 peptide and HLA-A2 has shown that specific residues within the peptide are critical for TCR binding. For instance, the glutamic acid at position 3 of the peptide plays a crucial role in the interaction.[14]

TCR_pMHC_Interaction cluster_TCR T-Cell Receptor cluster_pMHC Peptide-MHC Complex TCR_alpha TCR α-chain MHC HLA-A2 TCR_alpha->MHC Contacts α2 helix Peptide MART-1 or gp100 Peptide TCR_alpha->Peptide Recognizes N-terminus TCR_beta TCR β-chain TCR_beta->MHC Contacts α1 helix TCR_beta->Peptide Recognizes C-terminus Peptide->MHC Binds in groove

Generalized TCR interaction with a peptide-MHC complex.

Experimental Workflow for Peptide Immunotherapy

The general workflow for developing and evaluating peptide-based immunotherapies like those using MART-1 and gp100 involves several key stages, from patient selection to immune monitoring.

Immunotherapy_Workflow Patient Patient Selection (HLA-A2 positive) Leukapheresis Leukapheresis (PBMC isolation) Patient->Leukapheresis Baseline Baseline Immune Monitoring (ELISpot, Flow Cytometry) Leukapheresis->Baseline Vaccination Peptide Vaccination (MART-1 or gp100 +/- adjuvant) Baseline->Vaccination Monitoring Post-Vaccination Immune Monitoring Vaccination->Monitoring Clinical Clinical Assessment (Tumor Response) Vaccination->Clinical Monitoring->Clinical

Workflow for peptide-based cancer immunotherapy trials.

Conclusion

Both MART-1 (27-35) and gp100 peptides are valuable tools in the field of cancer immunotherapy, particularly for melanoma. The available data suggests that while both are immunogenic, the specific context of the vaccine formulation, including the use of adjuvants and combination with other therapies like IL-2, significantly influences their efficacy.

  • gp100 peptides, particularly modified versions, have often shown a higher rate of inducing detectable immune responses in some studies and have been associated with clinical benefit, especially when combined with IL-2.

  • MART-1 is a potent and widely recognized antigen, and T-cells specific for MART-1 are frequently found in melanoma patients. However, translating this immunogenicity into consistent clinical responses with peptide vaccines has been challenging.

Future research should focus on head-to-head trials with standardized protocols and endpoints to definitively delineate the comparative efficacy of these two important melanoma antigens. Furthermore, a deeper understanding of the nuances of TCR signaling initiated by each peptide will be crucial for the rational design of next-generation T-cell based therapies.

References

A Comparative Guide: MART-1 (27-35) vs. its Analogue A27L in Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, particularly in the development of therapeutic vaccines for melanoma, the selection of highly immunogenic epitopes is paramount. The Melan-A/MART-1 antigen has been a focal point of such research, with its HLA-A2 restricted peptide epitope, MART-1 (27-35), being a common target. However, the modest immunogenicity of this native peptide has spurred the development of analogues with enhanced properties. This guide provides an objective comparison of the native MART-1 (27-35) peptide and its widely studied analogue, A27L, focusing on their relative immunogenicity supported by experimental data.

Executive Summary

The A27L analogue of the MART-1 (27-35) peptide is demonstrably more immunogenic than its native counterpart. This enhanced immunogenicity is primarily attributed to a single amino acid substitution, from Alanine (B10760859) (A) to Leucine (B10760876) (L) at position 27 (the first amino acid of the nonapeptide sequence, corresponding to position 27 of the full MART-1 protein). This modification results in a higher binding affinity and stability of the peptide-MHC class I (pMHC) complex, leading to more robust T-cell activation, increased cytokine production, and superior cytotoxic T-lymphocyte (CTL) effector functions.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the immunogenic profiles of MART-1 (27-35) and its A27L analogue based on in vitro studies.

Table 1: T-Cell Activation and Proliferation

ParameterMART-1 (27-35) (Native)A27L AnalogueFold Increase with A27LReference
CTL Induction Efficiency Lower efficiency in generating specific CTLs from PBMCs of melanoma patients.More efficient generation of specific CTLs.Qualitatively higher[1][2]
Frequency of Tetramer+ CD8+ T-cells Lower frequency of MART-1 specific T-cells detected.2- to 100-fold increase in MART-1 tetramer+ cells.2-100x[3]

Table 2: Cytokine Production

CytokineMART-1 (27-35) (Native)A27L AnalogueFold Increase with A27LReference
Interferon-gamma (IFN-γ) Secretion Minimal to moderate IFN-γ secretion by specific CTLs.Stronger antigen-specific IFN-γ secreting activity.2-10x[3]
Interleukin-2 (IL-2) Secretion Low to undetectable IL-2 secretion.Readily secreted IL-2 in response to the native epitope.Qualitatively significant[2]

Table 3: Cytotoxic T-Lymphocyte (CTL) Effector Function

AssayMART-1 (27-35) (Native)A27L AnalogueFold Increase with A27LReference
Specific Lysis (51Cr Release Assay) Minimal and non-specific lysis by induced CTLs.Potent, MART-1-specific, and predominantly class-I-restricted lysis.2-10x[3]
Functional Avidity Lower avidity, requiring higher peptide concentrations for target cell lysis.Higher functional avidity, with measurable lysis at peptide concentrations as low as 10⁻⁵ to 10⁻⁶ µM.Qualitatively higher[1]

Mechanism of Enhanced Immunogenicity: A27L

The superior immunogenicity of the A27L analogue stems from its improved interaction with the HLA-A*0201 molecule. The substitution of alanine with leucine at the primary anchor residue (position 2) of the peptide significantly enhances the stability of the peptide-HLA-A2 complex.[4] This increased stability leads to a more prolonged presentation of the epitope on the surface of antigen-presenting cells (APCs), which in turn provides a more potent and sustained signal to T-cell receptors (TCRs).

Mechanism of Enhanced A27L Immunogenicity cluster_0 Antigen Processing and Presentation cluster_1 T-Cell Recognition and Activation cluster_2 Peptide Comparison MART-1_Protein MART-1 Protein Proteasome Proteasome MART-1_Protein->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP HLA-A2 HLA-A2 Molecule Peptides->HLA-A2 Binding ER Endoplasmic Reticulum TAP->ER pMHC Peptide-HLA-A2 Complex HLA-A2->pMHC APC_Surface APC Surface pMHC->APC_Surface Transport TCR T-Cell Receptor (TCR) pMHC->TCR CD8 CD8 Co-receptor APC_Surface->TCR Recognition Activation T-Cell Activation TCR->Activation CD8->Activation T_Cell CD8+ T-Cell MART-1_Peptide MART-1 (27-35) (AAGIGILTV) HLA-A2_Binding_Native Less Stable pMHC Complex MART-1_Peptide->HLA-A2_Binding_Native A27L_Peptide A27L Analogue (LAGIGILTV) HLA-A2_Binding_A27L More Stable pMHC Complex A27L_Peptide->HLA-A2_Binding_A27L T_Cell_Response_Native Weaker T-Cell Response HLA-A2_Binding_Native->T_Cell_Response_Native T_Cell_Response_A27L Stronger T-Cell Response HLA-A2_Binding_A27L->T_Cell_Response_A27L T_Cell_Response_Native->Activation T_Cell_Response_A27L->Activation

Caption: A diagram illustrating the enhanced immunogenicity of the A27L analogue due to the formation of a more stable peptide-HLA-A2 complex, leading to a stronger T-cell response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard immunological procedures and specifics mentioned in the referenced literature.

In Vitro Generation of MART-1 Specific Cytotoxic T-Lymphocytes (CTLs)

This protocol outlines the generation of CTLs from peripheral blood mononuclear cells (PBMCs).

CTL Generation Workflow PBMC_Isolation Isolate PBMCs from HLA-A2+ donors (Ficoll-Paque density gradient) Peptide_Stimulation Stimulate PBMCs with peptide (MART-1 or A27L, 10 µg/mL) PBMC_Isolation->Peptide_Stimulation IL-2_Addition Add IL-2 (e.g., 50 U/mL) on day 2 Peptide_Stimulation->IL-2_Addition Culture Culture for 7-10 days IL-2_Addition->Culture Restimulation Restimulate with peptide-pulsed autologous irradiated PBMCs Culture->Restimulation Expansion Expand CTLs in culture with IL-2 Restimulation->Expansion Assay Use expanded CTLs for functional assays Expansion->Assay

Caption: A simplified workflow for the in vitro generation of peptide-specific cytotoxic T-lymphocytes.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized blood of HLA-A2+ healthy donors or melanoma patients using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: Plate PBMCs at a density of 2 x 10^6 cells/well in a 24-well plate. Stimulate the cells with either the native MART-1 (27-35) peptide or the A27L analogue at a final concentration of 10 µg/mL.

  • Cytokine Supplementation: On day 2, add recombinant human Interleukin-2 (IL-2) to a final concentration of 50 U/mL to support T-cell proliferation.

  • Co-culture and Restimulation: Culture the cells for 7-10 days. For long-term cultures, restimulate the T-cells weekly with autologous irradiated PBMCs pulsed with the respective peptide.

  • Expansion: Expand the antigen-specific CTLs in culture medium supplemented with IL-2.

  • Functional Assays: The expanded CTLs are then used as effector cells in cytotoxicity and cytokine release assays.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide.

Methodology:

  • Target Cell Preparation: Use T2 cells, which are HLA-A2+ and TAP-deficient, making them ideal for pulsing with exogenous peptides.

  • Labeling: Label the T2 target cells with 100 µCi of Na2(51)CrO4 for 1 hour at 37°C.

  • Washing: Wash the labeled target cells three times with culture medium to remove excess 51Cr.

  • Peptide Pulsing: Resuspend the labeled T2 cells and pulse them with either MART-1 (27-35) or A27L peptide (1 µg/mL) for 1 hour at 37°C.

  • Co-incubation: Co-incubate the peptide-pulsed target cells with the generated effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1) in a 96-well V-bottom plate for 4 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Measurement of Radioactivity: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with medium alone.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the frequency of IFN-γ-secreting T-cells upon antigen stimulation.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 5% BSA for 2 hours at room temperature.

  • Cell Plating: Add the generated CTLs (responder cells) and peptide-pulsed T2 cells (stimulator cells) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This method allows for the multiparametric analysis of cytokine production at the single-cell level.

Methodology:

  • T-Cell Restimulation: Restimulate the generated CTLs with peptide-pulsed T2 cells for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD8) with fluorescently conjugated antibodies.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently conjugated antibodies.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines in response to peptide stimulation.

Conclusion

The A27L analogue of MART-1 (27-35) consistently demonstrates superior immunogenicity compared to the native peptide. The enhanced HLA-A2 binding and stability of the A27L-pMHC complex translate into more potent T-cell activation, cytokine release, and cytotoxic activity. These findings have significant implications for the design of peptide-based vaccines and T-cell therapies for melanoma, positioning A27L as a more promising candidate for inducing effective anti-tumor immune responses. Researchers and drug developers should consider these advantages when selecting epitopes for clinical applications.

References

Comparative Analysis of MART-1 (27-35) and Tyrosinase Peptides in Melanoma Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two prominent melanoma-associated antigens used in therapeutic cancer vaccines: Melan-A/MART-1 (specifically the HLA-A2 restricted epitope at positions 27-35, AAGIGILTV) and Tyrosinase. Both are differentiation antigens expressed on normal melanocytes and melanoma cells, making them targets for cytotoxic T-lymphocyte (CTL) mediated immunotherapy. The objective of this guide is to present experimental data on their relative immunogenicity and performance in vaccine formulations.

Comparative Immunogenicity: T-Cell Recognition

The inherent immunogenicity of a peptide is a critical factor in its selection for a vaccine. Early studies evaluating tumor-infiltrating lymphocytes (TILs) from melanoma patients provided foundational insights into the natural T-cell repertoire against these antigens.

One seminal study evaluated the recognition of four melanoma proteins by HLA-A2-restricted TILs from ten different patients. The results indicated a significant disparity in the frequency of recognition, with MART-1 being the most commonly recognized antigen.[1][2][3][4][5]

Table 1: Recognition of Melanoma Antigens by HLA-A2-Restricted Tumor-Infiltrating Lymphocytes (TILs)

Antigen Number of TIL Cultures Recognizing Antigen (out of 10) Percentage of Recognition
MART-1 9 90%
gp100 4 40%
Tyrosinase 0 0%
gp75 0 0%

Source: Data synthesized from Kawakami, Y., et al., J Exp Med, 1994.[1][2][3][4]

While initial TIL studies showed a striking immunodominance of MART-1, subsequent research demonstrated that CTLs specific for tyrosinase could indeed be generated, particularly after in vitro stimulation or vaccination.[6] Clinical trials using multi-peptide vaccines have confirmed that both peptides can elicit immune responses, although often with varying frequencies.

A study involving dendritic cell (DC) vaccination in 18 melanoma patients used peptides from four melanoma antigens. The post-vaccination enhancement of T-cell responses in peripheral blood showed that both MART-1 and tyrosinase could induce immunity.

Table 2: Post-Vaccination T-Cell Responses to Multi-Peptide Dendritic Cell Vaccine

Peptide Antigen Number of Patients with Enhanced Response (out of 18) Percentage of Responders Median IFN-γ ELISPOTs (Pre-Vaccine) Median IFN-γ ELISPOTs (Post-Vaccine)
MelanA/MART-1 4 22% 5 3
Tyrosinase 7 39% 2 4
MAGE-3 5 28% 1 7
gp100 5 28% 2 9

Source: Data synthesized from Banchereau, J., et al., Cancer Res, 2001.[7]

These findings suggest that while a pre-existing T-cell repertoire might be more readily detectable for MART-1, vaccination can effectively expand T-cell populations specific for both MART-1 and tyrosinase.[7]

Signaling and Experimental Workflows

The mechanism of action for peptide vaccines relies on the Major Histocompatibility Complex (MHC) Class I pathway, which presents peptide fragments to CD8+ cytotoxic T-cells. The typical experimental process to evaluate the immunogenicity of these vaccines involves isolating immune cells from a patient and testing their reactivity to the specific peptides.

Exogenous peptides administered in a vaccine are taken up by Antigen Presenting Cells (APCs), such as dendritic cells.[8][9] These peptides are then loaded onto MHC Class I molecules, typically within the endoplasmic reticulum, and transported to the cell surface for presentation to CD8+ T-cells.[10] This recognition event, along with co-stimulatory signals, leads to the activation and expansion of antigen-specific CTLs.[10]

MHC_Class_I_Pathway MHC Class I Presentation of Exogenous Vaccine Peptides cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell Peptide Vaccine Peptide (MART-1 or Tyrosinase) Endosome Endosome Peptide->Endosome Uptake Cytosol Cytosol Endosome->Cytosol Egress ER Endoplasmic Reticulum (ER) Cytosol->ER via TAP TAP TAP Transporter Complex Peptide-MHC-I Complex ER->Complex Peptide Loading MHC_I MHC Class I Molecule MHC_I->ER Surface APC Surface Complex->Surface Transport TCR T-Cell Receptor (TCR) Surface->TCR Recognition Activation T-Cell Activation (Clonal Expansion, Cytokine Release) TCR->Activation

Caption: MHC Class I pathway for exogenous peptide presentation.

The standard method for quantifying T-cell responses to peptide vaccines is the Enzyme-Linked Immunospot (ELISpot) assay, which measures cytokine secretion (typically Interferon-gamma, IFN-γ) at the single-cell level.

Experimental_Workflow Workflow for Assessing Vaccine Immunogenicity cluster_patient Patient Phase cluster_lab Laboratory Phase Vaccination 1. Vaccination with Peptide + Adjuvant Blood_Draw 2. Blood Collection (Pre- & Post-Vaccination) Vaccination->Blood_Draw PBMC_Isolation 3. PBMC Isolation (Ficoll Gradient) Blood_Draw->PBMC_Isolation Stimulation 4. In Vitro Stimulation (PBMCs + Peptide) PBMC_Isolation->Stimulation ELISpot 5. IFN-γ ELISpot Assay Stimulation->ELISpot Analysis 6. Spot Counting & Data Analysis ELISpot->Analysis Result Result: Frequency of Peptide-Specific T-Cells Analysis->Result

Caption: Standard workflow for evaluating vaccine-induced T-cell responses.

Experimental Protocols

This protocol outlines the key steps for measuring antigen-specific T-cell responses from peripheral blood mononuclear cells (PBMCs).

1. Plate Preparation:

  • Pre-wet a 96-well PVDF membrane plate with 15-50 µL of 35-70% ethanol (B145695) for 1 minute.[11]

  • Wash the plate three times with 150-200 µL/well of sterile Phosphate-Buffered Saline (PBS).[11]

  • Coat the plate with 50-100 µL/well of anti-IFN-γ capture antibody diluted in a sterile coating buffer.

  • Seal the plate and incubate overnight at 4°C.[11]

2. Cell Preparation and Plating:

  • The following day, wash the plate three times with sterile PBS to remove excess capture antibody.

  • Block the membrane by adding 200 µL/well of blocking medium (e.g., RPMI + 10% Fetal Bovine Serum) and incubate for at least 2 hours at 37°C.

  • Isolate PBMCs from patient blood samples using a density gradient medium (e.g., Ficoll-Paque).

  • Resuspend the cells in culture medium and count them. A typical concentration is 2-3 x 10^5 cells per well.[11]

  • Discard the blocking medium from the plate and add 50 µL of the cell suspension to each well.[11]

3. In Vitro Stimulation:

  • Add 50 µL of the peptide antigen (e.g., MART-1 or Tyrosinase peptide at a final concentration of 10 µg/mL) to the appropriate wells.[11]

  • Controls: Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Phytohaemagglutinin (PHA)).[11]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Avoid disturbing the plates to ensure well-defined spots.[11]

4. Detection and Development:

  • Discard the cells and wash the plate 3-6 times with PBS containing 0.01-0.05% Tween 20 (PBST).[11]

  • Add 50-100 µL/well of biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at 37°C or overnight at 4°C.[11]

  • Wash the plate again with PBST.

  • Add 50-100 µL/well of Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 45-60 minutes at room temperature.[11]

  • Perform final washes, first with PBST and then with PBS only, as Tween 20 can interfere with spot development.[11]

  • Add a substrate solution (e.g., AEC or BCIP/NBT) and monitor for spot development (typically 5-20 minutes). Stop the reaction by washing thoroughly with deionized water.

5. Analysis:

  • Allow the plate to dry completely.

  • Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

  • A positive response is typically defined as a spot count that is at least double the baseline (pre-vaccination) count and exceeds the negative control by a defined margin (e.g., at least 10 spots).[12]

Performance in Clinical Trials

Numerous clinical trials have utilized MART-1 and Tyrosinase peptides, often in combination with other antigens like gp100 and with various adjuvants to enhance the immune response.[12][13][14] Modified, or "heteroclitic," peptides such as MART-1(26-35, 27L) and Tyrosinase(368-376, 370D) have been developed to improve binding to HLA molecules and increase immunogenicity.[12][13][15]

Table 3: Summary of a Multi-Peptide Vaccine Clinical Trial in Metastatic Melanoma

Trial Parameter Details
Peptides Used MART-1(26-35, 27L), gp100(209-217, 210M), Tyrosinase(368-376, 370D)
Adjuvants TLR9 Agonist (PF-3512676) + GM-CSF in Montanide ISA oil
Number of Patients 22 (20 immune-response evaluable)
Immunologic Response 9 out of 20 patients (45%) had a positive ELISPOT response to at least one of the peptides.[12][16]
Clinical Response 2 Partial Responses (PR), 8 Stable Disease (SD).[12][16]
Median Overall Survival 13.4 months.[12][16]

Source: Data from Tarhini, A.A., et al., J Immunother, 2012.[12][16]

The data show that a multi-peptide vaccine can induce measurable immune responses in a substantial fraction of patients, which in some cases correlates with clinical benefit.[12] However, the overall clinical response rates for peptide vaccines alone remain modest, highlighting the challenge of overcoming tumor immune escape mechanisms.[17]

Conclusion

  • Immunodominance: Pre-existing T-cell repertoires in melanoma patients are more frequently directed against the MART-1(27-35) epitope compared to tyrosinase epitopes, suggesting MART-1 is a more immunodominant antigen.[1][4]

  • Vaccine-Induced Immunity: Despite differences in natural immunodominance, vaccination strategies can successfully induce or expand T-cell populations specific to both MART-1 and tyrosinase peptides.[6][7]

  • Clinical Utility: Both peptides are valuable components of multi-antigen melanoma vaccines. The use of modified heteroclitic peptides and potent adjuvants is crucial for enhancing immunogenicity.[12][17] While these vaccines are safe and can elicit T-cell responses, their efficacy as monotherapies is limited, and future strategies are focused on combining them with other immunotherapies like checkpoint inhibitors.

References

A Researcher's Guide to the Validation of T-Cell Assays for MART-1 (27-35) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the amino acid sequence 27-35 (AAGIGILTV), is a critical immunodominant epitope frequently targeted in melanoma immunotherapy research.[1][2] Accurate and reliable validation of T-cell reactivity against this peptide is paramount for the development and monitoring of cancer vaccines and adoptive cell therapies.[3] This guide provides a comparative overview of common T-cell assays, presenting supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.

Comparative Analysis of Key T-Cell Assays

The selection of a T-cell assay depends on the specific research question, whether it is the enumeration of antigen-specific T-cells, the assessment of their functional capacity, or both. The most common methods include MHC-Multimer staining with Flow Cytometry, ELISpot, and cytotoxicity assays.

Assay Principle Advantages Limitations Primary Output
MHC-Multimer (Tetramer/Pentamer) Flow Cytometry Fluorochrome-labeled MHC molecules folded with the MART-1 peptide directly stain T-cells bearing a specific T-cell receptor (TCR).Allows for direct enumeration and phenotyping of antigen-specific T-cells. High throughput and multiparametric analysis are possible.[4][5]Staining may not always correlate with T-cell function.[6] Can have lower sensitivity for very low-frequency cells.Percentage and absolute number of MART-1 specific T-cells, cell surface marker expression.
IFN-γ ELISpot (Enzyme-Linked ImmunoSpot) Captures and visualizes cytokines (e.g., IFN-γ) secreted by individual T-cells upon stimulation with the MART-1 peptide.Highly sensitive for detecting low-frequency cytokine-secreting cells.[5][7][8] Relatively simple protocol.Provides limited information on the phenotype of the secreting cells. Can be subjective without an automated reader.[5]Number of cytokine-producing spot-forming cells (SFCs) per number of input cells.
Cytotoxicity Assay (e.g., ⁵¹Cr Release) Measures the ability of MART-1 specific T-cells to lyse target cells (e.g., T2 cells) pulsed with the MART-1 peptide.[9]Directly quantifies the primary cytotoxic function of effector T-cells.Involves the use of radioactive materials (⁵¹Cr). Can be labor-intensive. Does not identify the specific cells mediating the killing.Percentage of specific lysis of target cells.
Cytokine Secretion Assay (e.g., ELISA/Multiplex) Measures the concentration of cytokines released into the supernatant of a co-culture of T-cells and antigen-presenting cells.[9][10]Can measure multiple cytokines simultaneously (multiplex). Provides a quantitative measure of the overall population response.Does not provide single-cell resolution. Less sensitive than ELISpot for low-frequency responses.Concentration of cytokines (e.g., pg/mL) in the supernatant.

Performance Data for MART-1 (27-35) T-Cell Assays

The following tables summarize quantitative data from various studies to provide a benchmark for expected results when validating MART-1 T-cell reactivity.

Table 1: Frequency of MART-1 Specific T-Cells by MHC-Multimer Staining
Cell Source Stimulation Condition Frequency of Tetramer+ CD8+ T-cells Reference
Patient Peripheral Blood Lymphocytes (PBLs)Post-treatment with TCR-transduced cells22% ± 6%[9]
Patient PBLsUnstimulated0.668%[11]
Healthy Donor PBLsUnstimulated~0.1% (1 in 1,000 naive CD8+)[12]
Table 2: Functional T-Cell Response Measured by ELISpot
Effector Cells Target/Stimulation IFN-γ Response (SFCs / 10⁵ cells) Reference
Healthy Donor PBLsMART-1 peptide (10 µg/ml)>10 SFCs in 6 of 12 donors[6]
Melanoma Patient PBLsMART-1 peptide (10 µg/ml)>10 SFCs in 2 of 8 patients[6]
Genetically Engineered T-cellsT2 cells + MART-1 peptideHigh spot formation[13]
Table 3: Cytotoxicity of MART-1 Specific T-Cells
Effector Cells Target Cells Effector:Target Ratio % Specific Lysis Reference
Anti-MART-1 T-cellsT2 cells + MART-1 peptide10:1~40-60%[14]
TCR-transduced PBLsMelanoma cell line (mel624)40:1~60-80%[9]

Experimental Protocols

Detailed and standardized protocols are essential for the validation of T-cell assays. Below are methodologies for key experiments.

Protocol 1: MHC-Multimer Staining for Flow Cytometry
  • Cell Preparation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • Staining : Resuspend 1-2 x 10⁶ cells in a suitable buffer (e.g., PBS with 0.2% BSA). Add the fluorochrome-conjugated MART-1/HLA-A2 multimer at a pre-titrated concentration.[12]

  • Incubation : Incubate for 45-60 minutes at room temperature in the dark.[12][15]

  • Surface Marker Staining : Add antibodies against cell surface markers (e.g., CD3, CD8, CD45RA) and incubate for 30 minutes at 4°C.[10][12]

  • Wash : Wash the cells once or twice with buffer to remove unbound reagents.

  • Data Acquisition : Acquire events on a flow cytometer. A live/dead stain is recommended to exclude non-viable cells.[16]

  • Analysis : Gate on live, singlet, CD3+ lymphocytes, then on CD8+ T-cells to determine the percentage of multimer-positive cells.[15]

Protocol 2: IFN-γ ELISpot Assay
  • Plate Coating : Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking : Wash the plate and block with a serum-containing medium for at least 1 hour.

  • Cell Plating : Add responder cells (e.g., 2 x 10⁵ PBMCs) to each well.

  • Stimulation : Add the MART-1 peptide (e.g., final concentration of 10 µg/mL) or control peptides.[6] For a positive control, use a mitogen like PHA. Use target cells like peptide-pulsed T2 cells as stimulators.[13]

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[17]

  • Detection : Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation : Wash and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase). Incubate for 1 hour.

  • Development : Wash and add a substrate solution that forms an insoluble colored spot. Stop the reaction by washing with water once spots have developed.

  • Analysis : Air dry the plate and count the spots using an automated ELISpot reader.

Protocol 3: ⁵¹Cr-Release Cytotoxicity Assay
  • Target Cell Labeling : Label target cells (e.g., T2 cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours. Pulse the cells with the MART-1 peptide (e.g., 1 µM) during this time.[18]

  • Washing : Wash the labeled target cells multiple times to remove excess ⁵¹Cr and unbound peptide.

  • Co-incubation : Plate a fixed number of target cells (e.g., 5,000 cells/well) in a 96-well plate. Add effector T-cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).[18][19]

  • Incubation : Incubate the plate for 4 hours at 37°C.[19]

  • Supernatant Collection : Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement : Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.

  • Calculation : Determine the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Spontaneous Release : Target cells incubated with medium only.

    • Maximum Release : Target cells lysed with detergent.

Visual Guides and Workflows

T-Cell Receptor Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC HLA-A2 + MART-1 (27-35) TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 CD3 CD3 complex TCR->CD3 Lck Lck CD8->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT activates AP1 AP-1 PLCg->AP1 activates NFkB NF-κB PLCg->NFkB activates Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity

Caption: TCR signaling cascade upon MART-1 peptide recognition.

General Experimental Workflow

Assay_Workflow cluster_assays Perform T-Cell Assays cluster_results Analyze Results start Obtain Patient/Donor Blood Sample isolate Isolate PBMCs via Density Gradient start->isolate flow MHC-Multimer Flow Cytometry isolate->flow Use fresh or cryopreserved cells elispot IFN-γ ELISpot isolate->elispot Use fresh or cryopreserved cells cyto Cytotoxicity Assay (e.g., ⁵¹Cr Release) isolate->cyto Use fresh or cryopreserved cells freq Frequency & Phenotype of MART-1+ T-Cells flow->freq func FunctionalResponse (Cytokine Spots) elispot->func kill Killing Capacity (% Lysis) cyto->kill end Correlate with Clinical Outcome freq->end func->end kill->end

Caption: Workflow for assessing MART-1 T-cell reactivity.

Decision Guide for Assay Selection

Decision_Tree q1 What is the primary research question? a1 Enumeration & Phenotyping q1->a1 How many cells are there and what do they look like? a2 Functional Screening (Low Frequency) q1->a2 Are there any functional cells present? a3 Direct Killing Function q1->a3 Can the T-cells kill target cells? a4 Comprehensive Profile q1->a4 What is the overall immune response? r1 Use MHC-Multimer Flow Cytometry a1->r1 r2 Use ELISpot a2->r2 r3 Use Cytotoxicity Assay a3->r3 r4 Combine Multiple Assays (e.g., Flow + ELISpot) a4->r4

Caption: Logic for selecting the appropriate T-cell assay.

References

Cross-Reactivity of MART-1 (27-35) Specific T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanoma-associated antigen MART-1 (also known as Melan-A) is a key target in cancer immunotherapy. Specifically, the peptide epitope spanning residues 27-35 (AAGIGILTV) presented by the HLA-A*0201 MHC class I molecule is a primary focus for T-cell-based therapies. However, the inherent cross-reactivity of T-cell receptors (TCRs) presents both opportunities for broader anti-tumor responses and risks of off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of MART-1 (27-35) specific T-cells with other antigens, supported by experimental data.

Overview of MART-1 Epitopes and T-Cell Recognition

T-cells targeting MART-1 predominantly recognize two overlapping epitopes: the nonamer MART-1 (27-35) (AAGIGILTV) and the decamer MART-1 (26-35) (EAAGIGILTV).[1][2] While the nonamer is believed to be the naturally processed and presented epitope on melanoma cells, the decamer, particularly an anchor-modified variant (ELAGIGILTV), exhibits enhanced binding to HLA-A2 and is often used in vaccine development.[1][2][3] Structural studies have revealed that the nonamer and decamer peptides adopt significantly different conformations when bound to HLA-A2, yet many T-cell clones can recognize both.[2][4]

Comparative Analysis of Cross-Reactivity

The cross-reactivity of MART-1 specific T-cells is a complex phenomenon, with different T-cell clones exhibiting unique recognition patterns. Below is a comparison of cross-reactivity profiles for different MART-1 specific T-cell receptors (TCRs).

Table 1: Cross-Reactivity of Well-Characterized MART-1 Specific TCRs
TCR CloneOriginal TargetCross-Reactive PeptidesKey Findings
DMF4 MART-1 (27-35) & (26-35)MART-1 decamer (EAAGIGILTV)Cross-reacts with the decamer via a complex mechanism involving altered TCR orientation.[1]
DMF5 MART-1 (27-35) & (26-35)MART-1 decamer (EAAGIGILTV), SMLGIGIVPV, MMWDRGLGMMBinds to both nonamer and decamer identically due to a permissive architecture.[1][5] Demonstrates cross-reactivity with peptides having little sequence homology through significant peptide/MHC rearrangements.[6]
T1 (Natural) MART-1/HLA-A2Multiple endogenous self-peptidesShowed significant cross-reactivity with numerous self-peptides identified through bioinformatics scans.[7]
RD1 (Engineered) MART-1/HLA-A2MinimalIn contrast to the natural T1 TCR, this de novo engineered TCR was rarely cross-reactive with other self-peptides.[7]
A42 Clone MART-1 (27-35)Superagonist analog (LAGIGILTV)This clone recognizes a "superagonist" peptide variant with enhanced efficiency.[8]

Quantitative Data on T-Cell Responses

The functional consequence of TCR cross-reactivity can be quantified by measuring cytokine release and cytotoxic activity.

Table 2: Functional Avidity of MART-1 Specific T-Cells
T-Cell TypeTarget PeptideAssayResults
Anti-MART-1 (27L) CD8+ T-cellsMART-1 (27L) (ELAGIGILTV)IFN-γ SecretionEC50: ~10 ng/mL
Anti-MART-1 (27L) CD8+ T-cellsMART-1 (WT) (EAAGIGILTV)IFN-γ SecretionEC50: ~100 ng/mL
Anti-MART-1 (27L) CD8+ T-cellsControl Peptide (TYR)IFN-γ SecretionNo significant response
1L-specific CTLsMART-1 (27-35)51Cr-release assayGreater sensitivity to native peptide compared to CTLs raised against the parental peptide.[8]
APL-sensitized T-cellsWild-type peptidesIFN-γ SecretionSignificantly lower IFN-γ production upon exposure to wild-type epitopes at concentrations <100 ng/mL.[9]

Data for the first three rows are representative based on publicly available information from Ignyte Bio and similar studies.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings on T-cell cross-reactivity.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.

  • Objective: To measure the frequency of MART-1 specific T-cells that secrete IFN-γ upon antigen recognition.

  • Method:

    • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add effector T-cells (e.g., patient PBMCs or a T-cell line) to the wells.

    • Add target cells (e.g., T2 cells) pulsed with the peptide of interest (e.g., MART-1 or a cross-reactive peptide) at various concentrations.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Incubate, wash, and add streptavidin-alkaline phosphatase.

    • Add a substrate solution to develop spots, where each spot represents a single IFN-γ secreting cell.

    • Count the spots using an automated ELISpot reader.[9][11]

Chromium-51 (51Cr) Release Assay

This assay measures the cytotoxic activity of T-cells by quantifying the lysis of target cells.

  • Objective: To determine the ability of MART-1 specific cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the cognate or cross-reactive peptides.

  • Method:

    • Label target cells (e.g., T2 cells or a melanoma cell line) with 51Cr.

    • Wash the labeled target cells and plate them in a 96-well plate.

    • Add effector CTLs at various effector-to-target (E:T) ratios.

    • Incubate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of 51Cr released into the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.[8]

Visualizing Experimental Workflows and Concepts

T-Cell Cross-Reactivity Workflow

The following diagram illustrates a typical workflow for identifying and characterizing T-cell cross-reactivity.

T_Cell_Cross_Reactivity_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase cluster_outcome Outcome start Isolate MART-1 Specific T-Cell Clones bioinformatics Bioinformatics Screen (Identify Potential Cross-Reactive Peptides) start->bioinformatics peptide_synthesis Synthesize Candidate Peptides bioinformatics->peptide_synthesis binding_assay Peptide-MHC Binding Assay peptide_synthesis->binding_assay functional_assay Functional Assays (ELISpot, Cytotoxicity) binding_assay->functional_assay structural_studies Structural Studies (X-ray Crystallography) functional_assay->structural_studies in_vivo In Vivo Models (Assess Off-Target Effects) functional_assay->in_vivo end Characterized Cross-Reactivity Profile structural_studies->end in_vivo->end

Caption: Workflow for identifying and characterizing T-cell cross-reactivity.

TCR Recognition of MART-1 Peptides

This diagram illustrates the concept of a single TCR recognizing different peptide-MHC complexes.

TCR_Recognition cluster_pmhc Peptide-MHC Complexes (HLA-A2) TCR MART-1 Specific TCR (e.g., DMF5) pMHC1 MART-1 (27-35) (AAGIGILTV) TCR->pMHC1 Recognizes pMHC2 MART-1 (26-35) (EAAGIGILTV) TCR->pMHC2 Recognizes pMHC3 Other Cross-Reactive Peptide TCR->pMHC3 Recognizes

Caption: A single TCR can recognize multiple distinct peptide-MHC complexes.

Conclusion

The cross-reactivity of MART-1 (27-35) specific T-cells is a multifaceted issue with significant implications for the development of T-cell based immunotherapies. While some TCRs exhibit broad cross-reactivity with both nonamer and decamer forms of the MART-1 peptide, as well as with unrelated peptides, others can be engineered for high specificity.[1][6][7] A thorough understanding of the cross-reactivity profile of any therapeutic T-cell product, obtained through rigorous experimental validation, is paramount for ensuring both efficacy and safety. The data and protocols presented in this guide offer a framework for the comparative evaluation of MART-1 specific T-cell responses.

References

Adjuvant Arsenal: A Comparative Guide for Enhancing MART-1 (27-35) Peptide Vaccine Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer immunotherapy, the choice of adjuvant is critical in unlocking the full potential of peptide-based vaccines. This guide provides a comparative analysis of various adjuvants utilized with the MART-1 (27-35) peptide vaccine, a key target in melanoma immunotherapy. We present a synthesis of experimental data from clinical trials, detailing immunologic and clinical responses to different adjuvant formulations.

The MART-1 (Melanoma Antigen Recognized by T-cells 1) protein is a widely expressed antigen in melanoma cells, making its derived peptides, such as MART-1 (27-35), attractive candidates for therapeutic vaccines. However, the inherent low immunogenicity of short peptides necessitates the use of potent adjuvants to elicit a robust and effective anti-tumor T-cell response. This guide explores the performance of several key adjuvants, including incomplete Freund's adjuvant (IFA) and its analogue Montanide, Toll-like receptor (TLR) agonists like CpG oligodeoxynucleotides, and immunomodulatory cytokines such as GM-CSF and IFN-α.

Performance Snapshot: Immunologic and Clinical Outcomes

The following tables summarize quantitative data from various clinical studies investigating MART-1 (27-35) peptide vaccines with different adjuvants. It is important to note that these trials vary in patient populations, disease stages, and vaccine compositions, making direct cross-trial comparisons challenging.

Table 1: Immunologic Response to MART-1 (27-35) Peptide Vaccines with Different Adjuvants

Adjuvant(s)Study PopulationNImmunologic AssayResponse RateCitation
Incomplete Freund's Adjuvant (IFA)Resected High-Risk Melanoma22ELISA (IFN-γ release)45% (10/22)[1][2]
20ELISPOT60% (12/20)[1]
Montanide ISA-51 + PF-3512676 (CpG) + GM-CSFMetastatic Melanoma20ELISPOT (IFN-γ)45% (9/20)[3]
Montanide ISA-51Metastatic Melanoma-ELISPOT (doubling of reactive CD8+ T-cells)~30% (expected with vaccine alone)[3]
Incomplete Freund's Adjuvant (IFA)Metastatic Melanoma18In vitro CTL sensitization67% (12/18) post-vaccination cultures showed specific cytotoxicity[4]
IFN-αStage IV Metastatic Melanoma7ELISPOT (IFN-γ release)71% (5/7) showed consistent enhancement of CD8+ T-cells[5]

Table 2: Clinical Response to MART-1 (27-35) Peptide Vaccines with Different Adjuvants

Adjuvant(s)Study PopulationNClinical OutcomeResultCitation
Incomplete Freund's Adjuvant (IFA)Resected High-Risk Melanoma25Relapse-Free SurvivalImmune response by ELISA correlated with prolonged relapse-free survival.[1]
Montanide ISA-51 + PF-3512676 (CpG) + GM-CSFMetastatic Melanoma21Objective Response Rate (ORR)9.5% (2 Partial Responses)[3]
21Stable Disease (SD)38% (8 SD)[3]
21Median Progression-Free Survival (PFS)1.9 months[3]
21Median Overall Survival (OS)13.4 months[3]
Incomplete Freund's Adjuvant (IFA)Metastatic Melanoma23Clinical ResponseNo objective clinical responses observed.[4][6]
IFN-αStage IV Metastatic Melanoma7Clinical ResponseNo major clinical responses; 3 patients showed durable disease stabilization.[5]

Delving into the Mechanisms: Adjuvant Signaling Pathways

The efficacy of an adjuvant is rooted in its ability to stimulate the innate immune system, thereby shaping the subsequent adaptive T-cell response. Different adjuvants achieve this through distinct signaling pathways.

Adjuvant_Signaling_Pathways Figure 1: Simplified Signaling Pathways of Key Adjuvants cluster_TLR Toll-Like Receptor (TLR) Agonists cluster_Cytokine Cytokine-Based Adjuvants cluster_Emulsion Emulsion-Based Adjuvants CpG CpG TLR9 TLR9 CpG->TLR9 binds MyD88 MyD88 TLR9->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN Type I IFN IRF7->Type I IFN Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines GM-CSF GM-CSF GM-CSF-R GM-CSF-R GM-CSF->GM-CSF-R binds IFN-α IFN-α IFNAR IFNAR IFN-α->IFNAR binds DC Recruitment & Maturation DC Recruitment & Maturation GM-CSF-R->DC Recruitment & Maturation Enhanced Antigen Presentation Enhanced Antigen Presentation IFNAR->Enhanced Antigen Presentation IFA/Montanide IFA/Montanide Antigen Depot Antigen Depot IFA/Montanide->Antigen Depot forms APC Recruitment APC Recruitment Antigen Depot->APC Recruitment Sustained Antigen Release Sustained Antigen Release Antigen Depot->Sustained Antigen Release

Caption: Simplified signaling pathways of key adjuvants.

Experimental Methodologies: A Closer Look

Understanding the experimental design is crucial for interpreting the results. The following sections detail the typical protocols employed in the cited studies.

General Vaccination Protocol

Patients with melanoma, either in a high-risk resected or metastatic setting, who are positive for HLA-A2, are enrolled. The vaccine typically consists of the MART-1 (27-35) peptide, sometimes in combination with other melanoma-associated peptides like gp100 and tyrosinase. The peptide is emulsified with an adjuvant such as IFA or Montanide ISA-51. Additional adjuvants like CpG or GM-CSF may be co-administered. Vaccinations are generally administered subcutaneously at regular intervals, for instance, on days 1 and 15 of a 28-day cycle.

Experimental_Workflow Figure 2: General Experimental Workflow for MART-1 Vaccine Trials Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Eligible Patients Vaccination Cycles Vaccination Cycles Baseline Assessment->Vaccination Cycles Pre-vaccine samples Immune Monitoring Immune Monitoring Vaccination Cycles->Immune Monitoring Post-vaccine samples Clinical Assessment Clinical Assessment Vaccination Cycles->Clinical Assessment Tumor response Data Analysis Data Analysis Immune Monitoring->Data Analysis Clinical Assessment->Data Analysis

Caption: General experimental workflow for MART-1 vaccine trials.

Immunologic Assays
  • ELISPOT (Enzyme-Linked Immunospot) Assay: This is a primary method used to quantify the frequency of antigen-specific T-cells. Peripheral blood mononuclear cells (PBMCs) are collected from patients before and after vaccination. These cells are stimulated in vitro with the MART-1 peptide. The number of IFN-γ-secreting T-cells is then counted, with a significant increase post-vaccination indicating a positive immune response.[1][3]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the release of cytokines, such as IFN-γ, from effector cells after stimulation with peptide-pulsed antigen-presenting cells.[1]

  • Delayed-Type Hypersensitivity (DTH) Skin Test: This in vivo test assesses cell-mediated immunity. A positive skin test response to the MART-1 peptide post-vaccination, characterized by localized induration and erythema, indicates the induction of a specific T-cell response.[1]

Logical Framework: Adjuvant Selection and Expected Outcomes

The choice of adjuvant or adjuvant combination is based on a rationale aimed at maximizing the anti-tumor immune response.

Adjuvant_Rationale Figure 3: Rationale for Adjuvant Combinations cluster_Adjuvants Adjuvant Combination MART-1 Peptide MART-1 Peptide IFA/Montanide IFA/Montanide MART-1 Peptide->IFA/Montanide emulsified with Antigen Depot & Sustained Release Antigen Depot & Sustained Release IFA/Montanide->Antigen Depot & Sustained Release CpG (TLR9 Agonist) CpG (TLR9 Agonist) Dendritic Cell (DC) Activation & Maturation Dendritic Cell (DC) Activation & Maturation CpG (TLR9 Agonist)->Dendritic Cell (DC) Activation & Maturation GM-CSF GM-CSF DC Recruitment DC Recruitment GM-CSF->DC Recruitment Enhanced Antigen Presentation Enhanced Antigen Presentation Antigen Depot & Sustained Release->Enhanced Antigen Presentation Dendritic Cell (DC) Activation & Maturation->Enhanced Antigen Presentation DC Recruitment->Enhanced Antigen Presentation Robust CD8+ T-cell Response Robust CD8+ T-cell Response Enhanced Antigen Presentation->Robust CD8+ T-cell Response Tumor Cell Killing Tumor Cell Killing Robust CD8+ T-cell Response->Tumor Cell Killing

Caption: Rationale for adjuvant combinations.

Concluding Remarks

The choice of adjuvant significantly influences the immunogenicity of MART-1 (27-35) peptide vaccines. While traditional emulsion-based adjuvants like IFA and Montanide provide a sustained antigen release, the addition of immunomodulators such as CpG and GM-CSF can further enhance dendritic cell activation and recruitment, leading to a more potent T-cell response. IFN-α has also shown promise in augmenting CD8+ T-cell responses.

However, the clinical benefit of these enhanced immune responses remains a critical area of investigation. While some studies show a correlation between immune response and improved clinical outcomes, objective tumor responses are often modest. Future research will likely focus on novel adjuvant combinations and their integration with other immunotherapies, such as checkpoint inhibitors, to overcome tumor-induced immunosuppression and translate vaccine-induced T-cell responses into durable clinical benefits for melanoma patients.

References

A Head-to-Head Comparison of MART-1 (27-35) Based Immunotherapies for Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanoma antigen recognized by T-cells 1 (MART-1), specifically the 27-35 amino acid epitope (AAGIGILTV), remains a prominent target for various immunotherapeutic strategies against melanoma. This guide provides an objective, data-driven comparison of the predominant MART-1 (27-35) based immunotherapies: Peptide Vaccines, Tumor-Infiltrating Lymphocyte (TIL) therapy, and T-Cell Receptor (TCR) engineered T-cell therapy.

At a Glance: Performance of MART-1 (27-35) Immunotherapies

The following table summarizes the key clinical performance indicators for different MART-1 (27-35) targeted immunotherapies based on published clinical trial data. It is important to note that direct head-to-head trials are scarce, and these data are compiled from separate studies with varying patient populations and treatment protocols.

Immunotherapy TypeClinical Trial Identifier/ReferenceNumber of Patients (evaluable)Objective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Adverse Events
Peptide Vaccine Weber et al. (Phase I)[1]25Not the primary endpoint, but 10/22 showed immune response by ELISA, 12/20 by ELISPOT.[1]-----No vaccine-related Grade 3/4 toxicity.[1]
Peptide Vaccine + Adjuvants Slingluff et al.[2]219.5%0281.9 months[2]13.4 months[2]No regimen-related Grade 3/4 toxicities.[2]
Peptide Vaccine + DC Banchereau et al.[3]922.2% (2/9)111--Transient Grade 1-2 hepatic dysfunction.[3]
TIL Therapy Dudley et al. (MART-1 reactive)[4]18 (in a larger cohort)30% (in a subset of 10 patients receiving TIL alone)[4]-3---Well tolerated.[4]
Adoptive Cell Therapy (Cloned MART-1 CTLs) Yee et al.[5]50%00---Immune-mediated targeting of skin melanocytes (73% of patients).[5]
TCR-T Cell Therapy (DMF4 TCR) Morgan et al.[6]1712% (2/17)-2---On-target, off-tumor toxicity (skin, eyes, ears), cytokine release syndrome.[6]
TCR-T Cell Therapy (1D3HMCys TCR) Rohaan et al.[6]1118% (2/11)02---Grade 5 toxicity in one patient, dose-dependent on-target, off-tumor toxicities (skin, eyes, ears), cytokine release syndrome.[6]
TCR-T Cell Therapy + DC Vaccine Butler et al.[7]1369% (9/13 showed tumor regression)-----Not detailed, but therapy was considered feasible.[7]

In-Depth Analysis of Immunotherapy Platforms

MART-1 (27-35) Peptide Vaccines

Peptide vaccines represent the most direct approach to stimulating a MART-1 (27-35) specific T-cell response. These vaccines often incorporate adjuvants to enhance immunogenicity.

Mechanism of Action: The synthetic MART-1 (27-35) peptide is administered, often with an adjuvant, to be taken up by antigen-presenting cells (APCs), such as dendritic cells. The peptide is then presented on MHC class I molecules to prime and activate cytotoxic T-lymphocytes (CTLs) that can recognize and kill melanoma cells expressing the native MART-1 protein.

Clinical Performance: Clinical responses to MART-1 peptide vaccines alone have been modest. While immunological responses, measured by ELISPOT or delayed-type hypersensitivity tests, are frequently observed, objective tumor regression is less common. For instance, a Phase I trial using the MART-1(27-35) peptide with incomplete Freund's adjuvant showed immune responses in a significant portion of patients but did not focus on clinical efficacy as a primary endpoint.[1] Another study combining a multi-epitope peptide vaccine (including MART-1 27-35) with the TLR-9 agonist PF-3512676 and GM-CSF resulted in a 9.5% partial response rate and a median overall survival of 13.4 months in patients with metastatic melanoma.[2] The toxicity profile of peptide vaccines is generally favorable, with most adverse events being mild and localized to the injection site.[1]

Tumor-Infiltrating Lymphocyte (TIL) Therapy

TIL therapy involves isolating a patient's own T-cells that have already infiltrated the tumor, expanding them ex vivo, and re-infusing them into the patient following lymphodepletion.

Mechanism of Action: This approach leverages the naturally occurring anti-tumor T-cell response. Among the polyclonal population of TILs, some T-cells will be specific for tumor antigens, including MART-1. The ex vivo expansion significantly increases the number of these tumor-reactive T-cells, which can then mount a more potent attack on the tumor upon re-infusion.

Clinical Performance: TIL therapy has demonstrated significant efficacy in metastatic melanoma. While not exclusively targeting MART-1, studies have shown that the infusion of TILs containing MART-1 reactive populations is associated with improved clinical outcomes. One study reported an objective response rate of 30% in patients receiving TIL therapy alone.[4] Another study suggested that the infusion of Melan-A/MART-1 reactive TILs is associated with a longer relapse-free survival in HLA-A2 positive patients. The toxicity of TIL therapy is primarily associated with the pre-conditioning lymphodepletive regimen and the subsequent high-dose IL-2 administration, which can cause significant but manageable side effects.

MART-1 (27-35) TCR-engineered T-Cell Therapy

TCR-T cell therapy is a more targeted form of adoptive cell therapy where a patient's T-cells are genetically engineered to express a T-cell receptor with high affinity for a specific tumor antigen, in this case, MART-1 (27-35).

Mechanism of Action: T-cells are collected from the patient and transduced with a viral vector carrying the genes for the alpha and beta chains of a high-affinity TCR that recognizes the MART-1 (27-35) peptide presented by HLA-A2. These engineered T-cells are then expanded and infused back into the patient, where they can directly target and kill melanoma cells.

Clinical Performance: TCR-T cell therapy targeting MART-1 has shown promising anti-tumor activity. An early study using the DMF4 TCR reported a 12% objective response rate.[6] A subsequent trial with the 1D3HMCys TCR demonstrated an 18% partial response rate.[6] A study combining MART-1 TCR-T cells with a dendritic cell vaccine showed evidence of tumor regression in 69% of treated patients.[7] However, this approach is associated with significant "on-target, off-tumor" toxicities, as the engineered T-cells can also attack healthy melanocytes in the skin, eyes, and inner ear that also express MART-1.[6] Cytokine release syndrome is another potential serious side effect.[6]

Experimental Methodologies

A clear understanding of the experimental protocols used to evaluate these immunotherapies is crucial for interpreting the data.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the frequency of antigen-specific T-cells based on their cytokine secretion.

Protocol:

  • Plate Coating: 96-well plates with a PVDF membrane are coated with a capture antibody specific for IFN-γ and incubated overnight.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) from the patient are added to the wells.

  • Stimulation: The cells are stimulated with the MART-1 (27-35) peptide. Control wells include unstimulated cells and cells stimulated with a positive control (e.g., phytohemagglutinin).

  • Incubation: The plates are incubated for 20-48 hours to allow for cytokine secretion.[8][9]

  • Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that produces an insoluble colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting T-cell.

  • Analysis: The spots are counted using an automated ELISPOT reader.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of cytotoxic T-lymphocytes to lyse target cells.

Protocol:

  • Target Cell Labeling: Melanoma target cells expressing MART-1 and HLA-A2 are incubated with radioactive ⁵¹Cr, which is taken up by the cells.

  • Co-incubation: The labeled target cells are washed and then co-incubated with effector T-cells (e.g., MART-1 specific CTLs) at various effector-to-target ratios.

  • Incubation: The co-culture is incubated for 4-6 hours.

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.

  • Measurement: The radioactivity in the supernatant is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is from target cells incubated with media alone.

    • Maximum release is from target cells lysed with a detergent.[10]

Retroviral Transduction of T-Cells with a MART-1 Specific TCR

This is a key step in the manufacturing of TCR-T cells.

Protocol:

  • T-Cell Isolation and Activation: T-cells are isolated from the patient's peripheral blood and activated in vitro using anti-CD3 and anti-CD28 antibodies and cytokines like IL-2.[6][11]

  • Retroviral Vector Production: A retroviral vector encoding the alpha and beta chains of the MART-1 specific TCR is produced in packaging cell lines.

  • Transduction: The activated T-cells are exposed to the retroviral supernatant. "Spinoculation" (centrifuging the cells with the virus) can be used to increase transduction efficiency.[12]

  • Expansion: The transduced T-cells are expanded ex vivo using cytokines such as IL-7 and IL-15 to generate a sufficient number of cells for infusion.[6]

  • Quality Control: The final cell product is tested for transduction efficiency, viability, sterility, and specific reactivity against MART-1.

Visualizing the Pathways and Processes

TCR Signaling Pathway upon MART-1 (27-35) Recognition

The following diagram illustrates the key signaling events initiated when a MART-1 specific TCR on a T-cell engages with the MART-1 (27-35) peptide presented on an HLA-A2 molecule on a melanoma cell.

TCR_Signaling cluster_0 T-Cell cluster_1 Melanoma Cell TCR MART-1 TCR Lck Lck TCR->Lck activates MHC HLA-A2 + MART-1 (27-35) TCR->MHC Binding CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 recruits & phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca release NFkB NF-κB PKC->NFkB Gene Gene Expression (Cytokines, Granzymes) NFkB->Gene Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene

TCR signaling cascade upon MART-1 peptide recognition.

Experimental Workflow: TCR-T Cell Manufacturing

This diagram outlines the major steps involved in the production of MART-1 specific TCR-T cells for adoptive cell therapy.

TCR_T_Manufacturing start Patient Leukapheresis isolate T-Cell Isolation start->isolate activate T-Cell Activation (anti-CD3/CD28 + IL-2) isolate->activate transduce Retroviral Transduction with MART-1 TCR activate->transduce expand Ex vivo Expansion (IL-7, IL-15) transduce->expand harvest Harvest & Formulation expand->harvest qc Quality Control (Viability, Purity, Potency) harvest->qc infuse Cryopreservation & Infusion into Patient qc->infuse

Workflow for manufacturing MART-1 TCR-T cells.

Experimental Workflow: ELISPOT Assay

The following diagram illustrates the key steps in performing an ELISPOT assay to detect MART-1 specific T-cells.

ELISPOT_Workflow plate_prep Coat PVDF Plate with anti-IFN-γ Capture Antibody cell_add Add Patient PBMCs plate_prep->cell_add stimulate Stimulate with MART-1 (27-35) Peptide cell_add->stimulate incubate Incubate (20-48h) stimulate->incubate wash_cells Wash Away Cells incubate->wash_cells detect_ab Add Biotinylated anti-IFN-γ Detection Antibody wash_cells->detect_ab enzyme Add Streptavidin-Enzyme Conjugate detect_ab->enzyme substrate Add Substrate & Develop Spots enzyme->substrate analyze Count Spots substrate->analyze

Workflow of the ELISPOT assay for IFN-γ secretion.

Conclusion

Immunotherapies targeting the MART-1 (27-35) epitope have shown varying degrees of success in treating metastatic melanoma. Peptide vaccines are safe but have demonstrated limited clinical efficacy. TIL therapy offers a more potent anti-tumor response but is less specific in its targeting. TCR-T cell therapy provides a highly targeted and potent approach, though it is associated with significant on-target, off-tumor toxicities. The choice of immunotherapy will depend on a variety of factors, including the patient's disease stage, prior treatments, and overall health. Further research, including direct comparative clinical trials, is needed to definitively establish the optimal MART-1 (27-35) based immunotherapy for patients with melanoma. The development of strategies to mitigate the toxicities of TCR-T cell therapy while maintaining its efficacy is a critical area of ongoing investigation.

References

A Comparative Guide to Animal Models for MART-1 (27-35) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used animal models for the preclinical validation of immunotherapies targeting the melanoma-associated antigen MART-1 (Melan-A), specifically focusing on the HLA-A2 restricted epitope MART-1 (27-35). Below, we present a detailed analysis of key models, supporting experimental data, and standardized protocols to aid in the selection of the most appropriate model for your research needs.

Introduction to MART-1 and Preclinical Models

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in the majority of melanoma cases. The MART-1 (27-35) peptide, when presented by the human leukocyte antigen (HLA)-A2 molecule, is a primary target for cytotoxic T lymphocyte (CTL) mediated anti-tumor responses. The development of effective immunotherapies, such as cancer vaccines and adoptive T-cell therapies, relies on robust preclinical evaluation in animal models that can accurately recapitulate the human immune response to this specific antigen. The two predominant models utilized for this purpose are humanized mice and HLA-A2 transgenic mice.

Comparison of Key Animal Models

The choice between humanized and HLA-A2 transgenic mice depends on the specific research question, the desired level of complexity in the human immune system reconstitution, and logistical considerations.

FeatureHumanized Mice (e.g., NSG engrafted with human CD34+ HSCs)HLA-A2 Transgenic Mice (e.g., HHD, A2.1/Kb)
Immune System Engrafted with a human immune system, including human T cells, B cells, and other hematopoietic lineages.[1]Murine immune system with the addition of a human HLA-A2 transgene.[2][3]
T-cell Development Human T cells develop and mature in the mouse, potentially undergoing human-like selection processes.[1]Murine T cells are educated to recognize peptides in the context of the human HLA-A2 molecule.
Antigen Presentation Human antigen-presenting cells (APCs) process and present antigens.Murine APCs process and present antigens via the human HLA-A2 molecule.[2]
Tumor Engraftment Can host human melanoma cell lines and patient-derived xenografts (PDXs).Typically used with murine melanoma cell lines engineered to express human MART-1 and HLA-A2.
Key Advantages - Allows for the study of a complete human immune response. - Enables testing of therapies that target human-specific immune cells and molecules.[1]- More readily available and less complex to establish than humanized models. - Robust and well-characterized for studying HLA-A2 restricted T-cell responses.[2][3]
Key Limitations - Incomplete or dysregulated human immune reconstitution. - Potential for graft-versus-host disease (GvHD). - High cost and technical complexity.- Lacks other human immune components, limiting the study of complex immune interactions. - Murine T-cell repertoire may differ from the human repertoire.

Quantitative Performance Data

The following tables summarize key performance indicators from representative studies using these models for MART-1 (27-35) research.

Table 1: In Vivo Anti-Tumor Efficacy
Animal ModelTherapeutic StrategyTumor ModelOutcome MeasureResult
Humanized NSG MiceAdoptive transfer of in vitro expanded MART-1-TCR+ CD8+ T cellsSubcutaneous Mel 624 (HLA-A2+/MART-1+)Tumor Growth InhibitionSignificant inhibition of tumor growth compared to control.[1]
Humanized NSG MiceAdoptive transfer of MART-1-TCR+ CD8+ T cells + IL-15Subcutaneous Mel 624 (HLA-A2+/MART-1+)Tumor-Free SurvivalEnhanced tumor-free survival compared to T-cell transfer alone.[1]
SCID MiceCo-injection of MART-1 specific CD8+ T cell clone with autologous melanoma cellsSubcutaneous human melanomaTumor Growth InhibitionComplete inhibition of tumor growth.[4]
SCID MiceSystemic treatment with MART-1 specific CD8+ T cell cloneEstablished subcutaneous human melanomaTumor Growth Inhibition50-60% inhibition of tumor growth.[4]
Table 2: MART-1 Specific Immune Response
Animal ModelImmunization/TreatmentAssayReadoutResult
Humanized MiceMART-1 peptide immunizationIn vivo proliferation and IFN-γ productionProliferation and cytokine secretionMART-1-TCR+CD8+ T cells showed antigen-specific proliferation and IFN-γ production.[1]
HLA-A2.1 Transgenic MiceImmunization with HER-2/neu derived peptidesCytotoxicity Assay% Specific LysisGeneration of peptide-specific CTLs capable of lysing target cells.[2]
HLA-A2 Transgenic HHD MiceImmunization with ACEs from HER-2/neu+ primary tumorsCytotoxicity Assay% Specific LysisSplenocytes demonstrated cytotoxic activity against ACE-pulsed target cells.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

In Vivo Tumor Model Establishment
  • Cell Preparation : Culture a suitable melanoma cell line (e.g., B16 murine melanoma engineered to express human MART-1 and HLA-A2 for transgenic models, or a human melanoma line like Mel 624 for humanized models) under standard conditions. Harvest cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.

  • Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.

  • Tumor Monitoring : Measure tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Ethical Considerations : Monitor mice for signs of distress and adhere to institutional guidelines for animal welfare. Euthanize mice when tumors reach a predetermined size or if ulceration occurs.

Peptide Immunization Protocol
  • Peptide Emulsification : Prepare the MART-1 (27-35) peptide (sequence: AAGIGILTV) or its analog. Emulsify the peptide in an adjuvant such as Incomplete Freund's Adjuvant (IFA).

  • Immunization : Inject 100 µg of the peptide emulsified in IFA subcutaneously at the base of the tail or another suitable site.[2]

  • Booster Immunizations : Administer booster immunizations every 2-3 weeks as required by the experimental design.

  • Immune Response Assessment : Collect splenocytes or peripheral blood mononuclear cells (PBMCs) 7-10 days after the final immunization to assess the T-cell response.

Adoptive T-Cell Transfer
  • T-Cell Isolation and Expansion : Isolate MART-1 specific T-cells from immunized mice or from human donors. These can be expanded in vitro using anti-CD3/CD28 antibodies and recombinant human IL-2. For TCR-engineered T-cells, transduce isolated T-cells with a retroviral or lentiviral vector encoding the MART-1 specific TCR.[1][5]

  • Recipient Preparation : For some models, recipient mice may be sublethally irradiated to create immunological space for the transferred T-cells.

  • Cell Infusion : Adoptively transfer 1-10 x 106 expanded T-cells into tumor-bearing mice via intravenous injection.[5]

  • Post-Transfer Monitoring : Monitor tumor growth and the persistence and function of the transferred T-cells. Co-administration of cytokines like IL-2 or IL-15 can be used to support the transferred T-cells.[1]

IFN-γ ELISPOT Assay
  • Plate Coating : Coat a 96-well PVDF plate with an anti-human or anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating : Wash the plate and block with a suitable blocking buffer. Add splenocytes or PBMCs to the wells at a density of 2-5 x 105 cells/well.

  • Stimulation : Stimulate the cells with the MART-1 (27-35) peptide (1-10 µg/mL). Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection : Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another wash, add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.

  • Spot Development : Add the appropriate substrate and incubate until spots develop.

  • Analysis : Wash the plate, allow it to dry, and count the spots using an ELISPOT reader.

Visualizing Key Processes

To further clarify the complex biological and experimental processes, the following diagrams are provided.

Experimental Workflow for Adoptive T-Cell Therapy

G cluster_tcell_prep T-Cell Preparation cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Monitoring Isolation Isolate T-cells from immunized mouse or human donor Transduction Transduce with MART-1 TCR (for engineered T-cells) Isolation->Transduction Optional Expansion Expand in vitro with anti-CD3/CD28 and IL-2 Isolation->Expansion Transduction->Expansion Adoptive_Transfer Adoptively transfer expanded T-cells Expansion->Adoptive_Transfer Tumor_Implantation Implant MART-1 expressing melanoma cells Tumor_Growth Allow tumor to establish Tumor_Implantation->Tumor_Growth Tumor_Growth->Adoptive_Transfer Cytokine_Support Optional: Administer IL-2 or IL-15 Adoptive_Transfer->Cytokine_Support Monitoring Monitor tumor growth and immune response Adoptive_Transfer->Monitoring Cytokine_Support->Monitoring

Workflow for Adoptive T-Cell Therapy Experiments.
MART-1 (27-35) TCR Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits CD8 CD8 MHC HLA-A2 CD8->MHC MHC->TCR pMHC binding MART1 MART-1 (27-35) MART1->MHC Lck Lck Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras-MAPK Pathway LAT->Ras SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ influx IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IFN-γ, Granzymes) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Ras->AP1 AP1->Gene_Expression

Simplified TCR Signaling upon MART-1 (27-35) Recognition.

Conclusion

Both humanized and HLA-A2 transgenic mouse models are invaluable tools for the preclinical evaluation of MART-1 (27-35) targeted immunotherapies. Humanized mice offer a more complex and potentially more translatable model of the human immune system, while HLA-A2 transgenic mice provide a more accessible and highly validated system for studying specific HLA-A2 restricted T-cell responses. The selection of the appropriate model should be guided by the specific aims of the research, with careful consideration of the advantages and limitations of each. The standardized protocols and comparative data presented in this guide are intended to facilitate informed decision-making and enhance the rigor and reproducibility of preclinical research in this critical area of cancer immunotherapy.

References

A Comparative Guide to Melanoma Antigens in Clinical Trials: MART-1 (27-35) vs. Other Key Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of the melanoma-associated antigen MART-1 (27-35) against other significant melanoma antigens, namely gp100 and tyrosinase. The information presented is collated from various clinical studies to aid in the evaluation and strategic planning of future immunotherapeutic research and development.

Comparative Analysis of Clinical Trial Data

The following tables summarize quantitative data from clinical trials involving MART-1 (27-35), gp100, and tyrosinase peptides. It is important to note that many trials utilize a combination of these antigens, making direct head-to-head comparisons challenging. The data presented reflects outcomes from studies using these antigens either alone or in multi-peptide vaccine formulations.

Immunological Response Data

The immunogenicity of melanoma antigen-based vaccines is a critical measure of their potential efficacy. The enzyme-linked immunosorbent spot (ELISPOT) assay is a widely used method to quantify the frequency of antigen-specific T cells producing cytokines like interferon-gamma (IFN-γ), indicating a cellular immune response.

Antigen(s)Adjuvant/TreatmentNumber of Evaluable PatientsImmunological Response Rate (Positive ELISPOT)Key Findings & Citation
MART-1 (26-35, 27L), gp100 (209-217, 210M), Tyrosinase (368-376, 370D)PF-3512676 (TLR9 agonist) and GM-CSF2045% (9/20)A positive ELISPOT response was defined as a doubling of reactive CD8+ T cells against any of the peptides compared to baseline, with an increment of at least 10 spots.[1]
MART-1 and gp100 peptidesIFN-α771% (5/7)A significant increase in peptide- and melanoma-specific CD8+ T lymphocytes was observed.[2]
gp100 and Tyrosinase peptidesGM-CSF and Montanide ISA-5112 (GM-CSF arm)42% (in PBLs), 80% (in SINs)Immune responses were greater in frequency and magnitude in patients vaccinated with peptides in an emulsion with GM-CSF adjuvant compared to dendritic cell vaccination.[3]
gp100:209-217(210M)IL-23191%A synthetic peptide designed to increase binding to HLA-A2 molecules successfully immunized a high percentage of patients.[4]
MART-1, gp100, TyrosinaseGM-CSF or IL-1251Not specifiedThe study aimed to evaluate multi-peptide vaccines with different cytokines.[5]

PBLs: Peripheral Blood Lymphocytes; SINs: Sentinel Immunized Nodes

Clinical Response Data

Clinical response rates provide a direct measure of the anti-tumor activity of the vaccine regimens. These are typically evaluated using criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

Antigen(s)Adjuvant/TreatmentNumber of Evaluable PatientsObjective Response Rate (ORR)Progression-Free Survival (PFS) & Overall Survival (OS)Key Findings & Citation
Recombinant Adenovirus MART-1Alone166.25% (1 CR)-One patient experienced a complete response.[6]
Recombinant Adenovirus MART-1+ High-dose IL-22020% (2 CR, 2 PR)-The combination with IL-2 showed a higher response rate.[6][7]
Recombinant Adenovirus gp100Alone60%-No objective responses were observed with the adenovirus gp100 vaccine alone.[6][7]
Recombinant Adenovirus gp100+ High-dose IL-2Not specified1 CR reported in one patient-A single complete response was noted in the combination arm.[6][7]
MART-1 (26-35, 27L), gp100 (209-217, 210M), Tyrosinase (368-376, 370D)PF-3512676 and GM-CSF219.5% (2 PR)Median PFS: 1.9 months; Median OS: 13.4 monthsThe trial also reported 8 patients with stable disease.[1][8]
gp100 peptide vaccineIL-218516% (vs. 6% for IL-2 alone)Median PFS: 2.2 months (vs. 1.6 months for IL-2 alone)This phase 3 trial demonstrated a significant improvement in clinical response when the gp100 vaccine was added to IL-2 therapy.[9][10]
Multi-peptide (gp100, MART-1, Tyrosinase)GM-CSFNot specifiedDid not improve relapse-free or overall survival in a phase III trial for resected high-risk melanoma.-Highlights that immunogenicity does not always translate to improved survival outcomes.[5]

CR: Complete Response; PR: Partial Response

Adverse Events

Peptide-based vaccines are generally considered to have a favorable safety profile, with most adverse events being mild to moderate.

Antigen(s)Adjuvant/TreatmentCommon Adverse EventsGrade 3/4 Adverse EventsCitation
MART-1 (26-35, 27L), gp100 (209-217, 210M), Tyrosinase (368-376, 370D)PF-3512676 and GM-CSFInjection site reactionsNo regimen-related grade 3/4/5 toxicities were observed.[1][8]
Recombinant Adenovirus MART-1 or gp100Alone or with IL-2Not detailed, but stated to be safely administered.Not specified[6]
6 Melanoma Helper PeptidesPembrolizumabInjection site reaction (91%), fatigue (82%), skin induration (73%)Dose-limiting toxicities in 14% of participants.[11]
Personalized neoantigen peptide vaccine (EVX-01)Anti-PD-1 therapyNot specified in detailTwo patients at the highest dose level developed grade 3 toxicity, likely related to pembrolizumab.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are representative protocols for key experiments cited in the studies.

Interferon-gamma (IFN-γ) ELISPOT Assay

The IFN-γ ELISPOT assay is a cornerstone for measuring cellular immune responses in vaccine trials.

Objective: To quantify the frequency of peripheral blood mononuclear cells (PBMCs) that secrete IFN-γ in response to stimulation with specific melanoma antigen peptides.

Protocol:

  • Plate Coating: MultiScreen® IP plates are pre-wetted with 15 µL of 35% ethanol (B145695) for one minute, followed by three washes with sterile phosphate-buffered saline (PBS). The plates are then coated with 100 µL/well of anti-IFN-γ capture antibody (10 µg/mL in sterile PBS) and incubated overnight at 4°C.[13][14]

  • Blocking: The following day, the capture antibody is decanted, and the plate is washed with sterile water. The membrane is blocked with 150 µL/well of cell medium (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C to prevent non-specific binding.[13][14]

  • Cell Plating and Stimulation:

    • PBMCs are isolated from patient blood samples using Ficoll™ density gradient separation.

    • Cells are resuspended in cell medium at a concentration of 0.25 to 2 x 10^6 cells/mL.[13]

    • 100 µL of the cell suspension is added to each well. To minimize overseeding, it is recommended not to exceed 200,000 cells/well.[14]

    • Peptides of interest (e.g., MART-1, gp100, tyrosinase) are added to the respective wells at a final concentration typically ranging from 10 to 25 µg/mL.

    • Control wells are included: no cells, no primary antibody, no antigen stimulation, and a positive control (e.g., phytohemagglutinin).[13]

  • Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Cells are removed, and the plate is washed.

    • A biotinylated anti-IFN-γ detection antibody is added and incubated for approximately 2 hours at room temperature.[15]

    • After washing, streptavidin-alkaline phosphatase enzyme conjugate is added and incubated for 45 minutes.[13]

    • The plate is washed again, and a substrate solution (e.g., BCIP/NBT) is added, leading to the formation of colored spots at the sites of IFN-γ secretion.[13]

  • Analysis: The plate is washed to stop the reaction, dried, and the spots are counted using an automated ELISPOT reader. A positive response is often defined as a statistically significant increase in the number of spots in the antigen-stimulated wells compared to the negative control wells, often requiring at least a doubling of the spot count and a minimum increase of 10 spots.[1]

Peptide Vaccine Administration

Objective: To deliver the peptide vaccine to the patient in a manner that elicits a robust and specific immune response.

Protocol:

  • Vaccine Formulation: The synthetic peptide(s) (e.g., MART-1, gp100, tyrosinase) are typically emulsified with an adjuvant. A common adjuvant is Montanide ISA-51, a water-in-oil emulsion.[16] Granulocyte-macrophage colony-stimulating factor (GM-CSF) is also frequently included as an immune stimulant.[1][3]

  • Dosage and Administration:

    • The vaccine is administered via subcutaneous and/or intradermal injections.[3][16]

    • Vaccinations are typically given at multiple sites to enhance the immune response.[16]

    • The vaccination schedule often involves a series of injections over several weeks. For example, vaccinations may be given on days 1, 8, 15, 29, 36, and 43.[16]

  • Concomitant Therapies: In many trials, peptide vaccines are administered in combination with other immunotherapies, such as interleukin-2 (B1167480) (IL-2) or checkpoint inhibitors like pembrolizumab, to enhance the anti-tumor effect.[3][11]

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The recognition of melanoma antigens by T cells is the critical first step in the adaptive immune response against the tumor. This process is initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC complex on the surface of an antigen-presenting cell (APC) or the tumor cell itself.

T_Cell_Receptor_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell MHC MHC class I Peptide Melanoma Antigen (e.g., MART-1, gp100) TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Activation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCG1 PLCγ1 LAT_SLP76->PLCG1 IP3_DAG IP3 & DAG PLCG1->IP3_DAG Ca_Calcineurin Ca²⁺ / Calcineurin IP3_DAG->Ca_Calcineurin PKC_Ras PKC / Ras IP3_DAG->PKC_Ras NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB_AP1 NF-κB / AP-1 PKC_Ras->NFkB_AP1 NFkB_AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade initiated by melanoma antigen presentation.

Experimental Workflow for a Peptide Vaccine Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating a melanoma peptide vaccine.

Experimental_Workflow Patient_Screening Patient Screening (HLA-A2+, Measurable Disease) Baseline_Assessment Baseline Assessment (Tumor Imaging, Blood Sample) Patient_Screening->Baseline_Assessment Vaccination Vaccination Cycles (Peptide + Adjuvant) Baseline_Assessment->Vaccination Vaccination->Vaccination Immune_Monitoring Immune Monitoring (ELISPOT, Tetramer Staining) Vaccination->Immune_Monitoring Blood Draws Clinical_Assessment Clinical Assessment (RECIST Criteria) Vaccination->Clinical_Assessment Imaging Data_Analysis Data Analysis (Response Rates, Survival) Immune_Monitoring->Data_Analysis Clinical_Assessment->Data_Analysis

Caption: A generalized workflow for a melanoma peptide vaccine clinical trial.

References

Assessing the In Vivo Specificity of MART-1 (27-35) Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of T-cell therapies targeting the MART-1 (27-35) epitope for melanoma. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of the therapy's performance against alternatives, supported by experimental data and detailed methodologies.

The Landscape of Melanoma Antigens: A Comparative Overview

The success of any targeted immunotherapy hinges on the selection of an appropriate antigen. An ideal antigen would be highly expressed on tumor cells with minimal or no expression on healthy tissues. Melanoma presents several well-characterized antigens, each with a unique expression profile that dictates its potential for both efficacy and toxicity. MART-1 (Melanoma Antigen Recognized by T cells 1), also known as Melan-A, is a lineage antigen expressed on normal melanocytes and the majority of melanomas.[1][2] This dual expression is the primary determinant of its in vivo specificity profile.

Table 1: Comparative Analysis of Melanoma-Associated Antigens

AntigenTypical Expression in MelanomaExpression in Normal TissuesPotential for On-Target, Off-Tumor ToxicityKey Considerations
MART-1/Melan-A 80-95%[3]Melanocytes (skin, eye, inner ear)HighHigh immunogenicity but significant autoimmune risk.[4][5]
gp100 70-90%[1]MelanocytesHighSimilar profile to MART-1, often co-targeted in therapies.[6]
Tyrosinase 80-90%[7]MelanocytesHighStudies suggest it may be more consistently expressed in metastatic lesions than MART-1 or gp100.[7]
NY-ESO-1 20-40%Primarily Testis (immune-privileged site)LowAs a cancer-testis antigen, it offers a better safety profile but is expressed in a smaller subset of patients.

In Vivo Performance of MART-1 (27-35) Targeted T-Cell Therapy

Adoptive cell therapy (ACT) using T-cells engineered with T-cell receptors (TCRs) specific for the MART-1 (27-35) peptide has demonstrated significant anti-tumor activity. Clinical trials have reported objective tumor regression in patients with advanced melanoma.[5][8] However, this efficacy is intrinsically linked to dose-dependent, on-target, off-tumor toxicities.

The recognition of MART-1 on healthy melanocytes in the skin, eyes, and ears by the engineered T-cells leads to predictable autoimmune-like adverse events.[4] A phase I/IIa clinical trial using T-cells transduced with a high-affinity MART-1 TCR (1D3HMCys) provided clear quantitative data on these toxicities, which ultimately led to the trial's termination.[5][9]

Table 2: Dose-Dependent On-Target, Off-Tumor Toxicities in a MART-1 TCR-T Cell Trial

Adverse Event CategorySpecific ManifestationPatients Affected (N=12)Maximum Grade (CTCAE v4.0)
Skin Dermatitis, Rash10Grade 3
Ocular Uveitis, Blurred Vision3Grade 2
Auditory Ototoxicity, Hearing Loss4Grade 3
Systemic Cytokine Release Syndrome5Grade 5 (1 fatality)

Data from Haanen et al., Phase I/IIa trial of 1D3HMCys TCR-modified T cells.[3][5][9]

These findings underscore that the primary limitation of MART-1 targeting is not a lack of specificity for the antigen itself, but rather the antigen's presence on vital healthy tissues.

A significant mechanism of relapse following initially successful T-cell therapy is the immunoselection of antigen-loss variants.[6] Studies have documented that while T-cells effectively clear MART-1 positive tumor cells, tumors can recur with cells that have lost or significantly downregulated MART-1 expression, rendering them resistant to the therapy.[10][11] However, other studies show that tumors can also relapse despite continued antigen expression by developing a local environment that evades T-cell recruitment.[10]

Key Experimental Protocols for Assessing In Vivo Specificity

To evaluate the efficacy and specificity of MART-1 targeted therapies preclinically, several key in vivo assays are employed.

This assay directly measures the ability of engineered T-cells to kill target cells within a living organism.[12]

Objective: To quantify antigen-specific cell lysis in vivo.

Methodology:

  • Target Cell Preparation:

    • Prepare two populations of target cells (e.g., T2 cells, which are HLA-A2+).

    • Population A (Target): Pulse with the MART-1 (27-35) peptide and label with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

    • Population B (Control): Pulse with an irrelevant HLA-A2 binding peptide and label with a low concentration of the same dye (e.g., 0.5 µM CFSE).

  • Cell Infusion:

    • Mix the two labeled cell populations at a 1:1 ratio.

    • Inject the cell mixture intravenously (IV) into immunodeficient mice (e.g., NSG mice).

    • Administer the MART-1 specific effector T-cells IV into the experimental group. A control group receives no effector cells.

  • Analysis:

    • After 18-24 hours, harvest splenocytes from the mice.

    • Analyze the cells via flow cytometry to distinguish and count the CFSE-high and CFSE-low populations.

  • Calculation:

    • Determine the ratio of target (CFSE-high) to control (CFSE-low) cells in both experimental and control mice.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio_experimental / Ratio_control)] * 100

This assay tracks the location, expansion, and persistence of adoptively transferred T-cells.

Objective: To determine if engineered T-cells traffic to the tumor and other relevant tissues.

Methodology:

  • T-Cell Labeling:

    • Engineer the MART-1 specific T-cells to express a reporter gene, such as firefly luciferase for bioluminescence imaging (BLI) or a fluorescent protein.

  • Animal Model:

    • Establish subcutaneous or metastatic melanoma tumors (that are MART-1 positive and HLA-A2 positive) in immunodeficient mice.

  • Adoptive Transfer and Imaging:

    • Inject the labeled T-cells IV into tumor-bearing mice.

    • At various time points (e.g., 1, 3, 7, 14 days post-infusion), perform non-invasive in vivo imaging.

    • For BLI, administer luciferin (B1168401) substrate and capture the light emission using a sensitive camera. Quantify the signal in the tumor and other organs.[13]

  • Ex Vivo Confirmation:

    • At the study's endpoint, harvest the tumor and various organs (spleen, liver, lungs, skin, eyes).

    • Analyze single-cell suspensions by flow cytometry to confirm the presence and phenotype of the transferred T-cells.

    • Alternatively, use immunohistochemistry on tissue sections to visualize T-cell infiltration.

Visualizing Key Concepts and Workflows

TCR_Recognition cluster_Cells cluster_Outcomes T_Cell MART-1 Specific T-Cell Tumor_Cell Melanoma Cell T_Cell->Tumor_Cell Recognizes MART-1 Normal_Cell Normal Melanocyte T_Cell->Normal_Cell Recognizes MART-1 Efficacy On-Target, On-Tumor EFFICACY Tumor_Cell->Efficacy Leads to Toxicity On-Target, Off-Tumor TOXICITY Normal_Cell->Toxicity Leads to Experimental_Workflow cluster_prep 1. Cell Preparation cluster_injection 2. In Vivo Administration cluster_analysis 3. Analysis Target Target Cells (MART-1 peptide + CFSE_high) Mix Mix Cells 1:1 Target->Mix Control Control Cells (Irrelevant peptide + CFSE_low) Control->Mix Inject Inject Cell Mix + Effector T-Cells into Mouse Mix->Inject Harvest Harvest Spleen (18-24h) Inject->Harvest FACS Flow Cytometry Harvest->FACS Calculate Calculate % Specific Lysis FACS->Calculate Signaling_Pathway cluster_membrane Cell-Cell Interface cluster_downstream T-Cell Intracellular Signaling TCR MART-1 TCR pMHC MART-1 peptide (presented by HLA-A2) TCR->pMHC Binding Cascade Lck, ZAP70 Activation TCR->Cascade CD8 CD8 Co-receptor CD8->pMHC Activation T-Cell Activation Cascade->Activation Effector Effector Functions (Cytokine Release, Lysis) Activation->Effector

References

A Head-to-Head Comparison of MART-1 (27-35) Peptide and Whole Tumor Lysate Vaccines in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the choice of antigen source for therapeutic vaccines is a critical determinant of clinical success. This guide provides a detailed, objective comparison of two prominent vaccine strategies: the targeted MART-1 (27-35) peptide vaccine and the broad-spectrum whole tumor lysate vaccine. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction: Two Distinct Approaches to Activating Anti-Tumor Immunity

Cancer vaccines aim to stimulate a patient's immune system to recognize and eliminate malignant cells. The central difference between MART-1 (27-35) peptide and whole tumor lysate vaccines lies in the antigenic payload delivered to the immune system.

MART-1 (27-35) peptide vaccines utilize a specific, well-defined epitope from the Melanoma Antigen Recognized by T-cells 1 (MART-1). This 9-amino acid peptide (AAGIGILTV) is a known target for cytotoxic T lymphocytes (CTLs) in patients with melanoma who express the HLA-A2 allele. The rationale is to focus the immune response on a validated tumor-associated antigen.

Whole tumor lysate vaccines , in contrast, are prepared from a patient's own tumor (autologous) or from established tumor cell lines (allogeneic). These lysates contain a complex mixture of tumor-associated antigens (TAAs), including both known and unidentified epitopes.[1] The primary advantage of this approach is the potential to induce a polyclonal and multi-faceted immune response against a broad range of tumor antigens, thereby mitigating the risk of tumor escape through antigen loss.[2]

Mechanism of Action: A Tale of Two Antigen Presentation Pathways

The initial steps of immune activation for both vaccine types involve uptake by antigen-presenting cells (APCs), most notably dendritic cells (DCs). However, the subsequent processing and presentation of antigens differ significantly.

MART-1 (27-35) Peptide Vaccine: The short synthetic peptide can be directly loaded onto Major Histocompatibility Complex (MHC) class I molecules on the surface of APCs. This leads to the activation of CD8+ cytotoxic T lymphocytes (CTLs) that can directly recognize and kill tumor cells expressing the MART-1 antigen.

Whole Tumor Lysate Vaccine: The lysate, containing a plethora of proteins, is endocytosed by APCs. The proteins are then processed through both the MHC class I (cross-presentation) and MHC class II pathways. This allows for the activation of both CD8+ CTLs and CD4+ helper T cells. The activation of CD4+ T cells is crucial for a robust and sustained anti-tumor immune response, including the licensing of DCs to effectively prime CTLs.

G cluster_0 MART-1 (27-35) Peptide Vaccine cluster_1 Whole Tumor Lysate Vaccine MART-1 Peptide MART-1 Peptide APC_M Antigen Presenting Cell (APC) MART-1 Peptide->APC_M Direct Loading MHC_I_M MHC Class I APC_M->MHC_I_M Presents Peptide CD8_T_Cell_M CD8+ T Cell (CTL) MHC_I_M->CD8_T_Cell_M Activates Tumor_Cell_M Tumor Cell (Expressing MART-1) CD8_T_Cell_M->Tumor_Cell_M Recognizes & Binds Killing_M Tumor Cell Killing Tumor_Cell_M->Killing_M Tumor_Lysate Whole Tumor Lysate APC_L Antigen Presenting Cell (APC) Tumor_Lysate->APC_L Endocytosis & Processing MHC_I_L MHC Class I APC_L->MHC_I_L Cross-Presentation MHC_II_L MHC Class II APC_L->MHC_II_L Presentation CD8_T_Cell_L CD8+ T Cell (CTL) MHC_I_L->CD8_T_Cell_L Activates CD4T_Cell_L CD4T_Cell_L MHC_II_L->CD4T_Cell_L Activates Tumor_Cell_L Tumor Cell (Multiple Antigens) CD8_T_Cell_L->Tumor_Cell_L Recognizes & Binds CD4_T_Cell_L CD4+ T Cell (Helper) CD4_T_Cell_L->CD8_T_Cell_L Provides Help Killing_L Tumor Cell Killing Tumor_Cell_L->Killing_L G Start Start Coat_Plate Coat 96-well PVDF plate with anti-IFN-γ capture antibody Start->Coat_Plate Block_Plate Block plate with protein solution (e.g., BSA) Coat_Plate->Block_Plate Add_Cells Add patient PBMCs and specific antigen (MART-1 peptide or tumor lysate) Block_Plate->Add_Cells Incubate Incubate to allow cytokine secretion Add_Cells->Incubate Wash_1 Wash to remove cells Incubate->Wash_1 Add_Detection_Ab Add biotinylated anti-IFN-γ detection antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Enzyme Add streptavidin-enzyme conjugate (e.g., HRP) Wash_2->Add_Enzyme Incubate_3 Incubate Add_Enzyme->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Substrate Add substrate to develop colored spots Wash_3->Add_Substrate Analyze Count spots using an ELISpot reader Add_Substrate->Analyze End End Analyze->End G Start Start Cell_Staining Stain PBMCs with fluorescently-labeled antibodies against cell surface and intracellular markers Start->Cell_Staining Data_Acquisition Acquire data on a flow cytometer Cell_Staining->Data_Acquisition Gating_Strategy Apply a gating strategy to identify cell populations Data_Acquisition->Gating_Strategy Lymphocyte_Gate Gate on lymphocytes based on FSC vs. SSC Gating_Strategy->Lymphocyte_Gate T_Cell_Gate Gate on T cells (CD3+) Lymphocyte_Gate->T_Cell_Gate CD4_CD8_Gate Gate on CD4+ and CD8+ T cell subsets T_Cell_Gate->CD4_CD8_Gate Activation_Marker_Gate Analyze activation markers (e.g., CD69, PD-1) on T cell subsets CD4_CD8_Gate->Activation_Marker_Gate Analysis Quantify cell populations and marker expression Activation_Marker_Gate->Analysis End End Analysis->End

References

A Comparative Guide to the Immunogenicity of MART-1 (27-35) Analogues and Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MART-1 (Melanoma Antigen Recognized by T-cells 1) protein, specifically the 27-35 amino acid fragment (AAGIGILTV), is a key target in melanoma immunotherapy due to its presentation by HLA-A2 molecules on melanoma cells and subsequent recognition by cytotoxic T lymphocytes (CTLs). However, the native peptide exhibits relatively weak immunogenicity. This has spurred the development of numerous analogues and mimics designed to enhance T-cell responses for more effective cancer vaccines and adoptive T-cell therapies. This guide provides a comparative analysis of these modified peptides, supported by experimental data, to aid in the selection and design of next-generation immunotherapeutics.

Data Presentation: Performance of MART-1 (27-35) Analogues

The following tables summarize the quantitative data on the performance of various MART-1 (27-35) analogues compared to the native peptide. The data is compiled from multiple studies and focuses on key immunological parameters: HLA-A2 binding, T-cell recognition, and cytokine release.

Peptide SequenceModificationRelative HLA-A2 Binding Affinity (IC50 nM)T-Cell Recognition (% Lysis)Reference
AAGIGILTV Native MART-1 (27-35)~5000Baseline[1]
LAGIGILTV (1L) A27L substitutionNot explicitly quantified, but improved stabilityEnhanced[2][3]
ALGIGILTV (2L) A28L substitution~5Reduced[1][4]
[Leu28,β-HIle30]MART-1(27-35) A28L and β-amino acid at I30Higher affinity and stability than 2LPartially restored vs. 2L[4]

Table 1: Comparison of HLA-A2 Binding and T-Cell Recognition of MART-1 (27-35) Analogues. Data illustrates how modifications at different positions impact MHC binding and subsequent recognition by T-cells. Lower IC50 values indicate stronger binding.

Peptide SequenceT-Cell TypeIFN-γ Release (pg/mL)IL-2 ReleaseReference
AAGIGILTV Anti-native T-cellsBaselineLow/Undetectable[2][3]
LAGIGILTV (1L) Anti-1L T-cellsSignificantly HigherReadily Secreted[2][3]
Natural Analogues Anti-native T-cellsCan be antagonistic, reducing cytokine releaseCan be antagonistic[2][3]

Table 2: Cytokine Release Profile of T-cells Stimulated with MART-1 (27-35) Analogues. This table highlights the enhanced functional characteristics of T-cells stimulated by superagonist analogues like 1L, as evidenced by increased production of key cytokines.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are the protocols for key experiments cited in the comparison of MART-1 analogues.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay is a standard method to measure the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.

1. Target Cell Preparation and Labeling:

  • Target cells (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides, or a melanoma cell line) are harvested and washed.

  • The cells are incubated with ⁵¹Cr (as sodium chromate) for 1-2 hours at 37°C. During this time, the radioactive chromium is taken up by the cells.

  • After incubation, the cells are washed multiple times to remove excess, unincorporated ⁵¹Cr.

  • The labeled target cells are then resuspended in culture medium and counted.

2. Peptide Pulsing:

  • If using peptide-pulsing target cells like T2, they are incubated with the specific MART-1 analogue or control peptide at a defined concentration (e.g., 1 µM) for a set period before adding effector cells.

3. Co-culture of Effector and Target Cells:

  • Effector cells (CTLs) are mixed with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Control wells are set up for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100 to lyse all cells).

4. Incubation and Supernatant Collection:

  • The plate is incubated for 4-6 hours at 37°C to allow for CTL-mediated lysis.

  • After incubation, the plate is centrifuged to pellet the cells.

  • A defined volume of the supernatant from each well is carefully collected.

5. Measurement of Radioactivity:

  • The radioactivity in the collected supernatants is measured using a gamma counter.

6. Calculation of Specific Lysis:

  • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release

The ELISpot assay is used to quantify the number of cytokine-secreting cells at a single-cell level.

1. Plate Coating:

  • A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

2. Cell Culture:

  • Effector cells (CTLs) and peptide-pulsed antigen-presenting cells (APCs) are added to the coated wells.

  • The plate is incubated for a specified period (e.g., 16-24 hours) at 37°C.

3. Detection:

  • After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

  • Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is then added.

  • Finally, a substrate is added that precipitates as a colored spot at the location of the cytokine-secreting cell.

4. Analysis:

  • The spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.

Mandatory Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the recognition of a peptide-MHC complex by the T-cell receptor.

TCR_Signaling_Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) MHC_Peptide pMHC T_Cell T-Cell TCR TCR MHC_Peptide->TCR Recognition CD4_CD8 CD4/CD8 MHC_Peptide->CD4_CD8 CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1 AP-1 LAT_SLP76->AP1 PIP2 PIP2 PLCg1->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade upon antigen recognition.

Experimental Workflow: Chromium-51 Release Assay

The following diagram outlines the logical flow of the Chromium-51 release assay for measuring CTL cytotoxicity.

Cytotoxicity_Assay_Workflow Start Start Harvest_Targets Harvest Target Cells Start->Harvest_Targets Label_Cr51 Label with ⁵¹Cr Harvest_Targets->Label_Cr51 Wash_Targets Wash to Remove Excess ⁵¹Cr Label_Cr51->Wash_Targets Pulse_Peptide Pulse with Peptide (e.g., MART-1 analogue) Wash_Targets->Pulse_Peptide Co_culture Co-culture Effector and Target Cells (4-6h) Pulse_Peptide->Co_culture Prepare_Effectors Prepare Effector Cells (CTLs) Prepare_Effectors->Co_culture Centrifuge Centrifuge Plate Co_culture->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Count_Radioactivity Measure Radioactivity (Gamma Counter) Collect_Supernatant->Count_Radioactivity Calculate_Lysis Calculate % Specific Lysis Count_Radioactivity->Calculate_Lysis End End Calculate_Lysis->End

Caption: Workflow of a Chromium-51 release cytotoxicity assay.

References

validating the role of MART-1 (27-35) in different stages of melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the MART-1 (27-35) peptide's role and performance as an immunotherapeutic target across different stages of melanoma. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and detailed methodologies.

Introduction to MART-1 (27-35) as a Melanoma Antigen

MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a non-mutated differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1] The peptide epitope MART-1 (27-35), consisting of the amino acid sequence AAGIGILTV, is a well-characterized, HLA-A2-restricted antigen.[1] This means it is presented on the surface of melanoma cells by the MHC class I molecule HLA-A*0201, allowing for recognition by cytotoxic T lymphocytes (CTLs). This interaction is fundamental to T-cell-mediated anti-tumor immunity. While its expression is a hallmark of melanoma, it can be heterogeneous, with some studies showing a lack of MART-1 expression in a subset of metastatic lesions, which has implications for immune escape and therapeutic efficacy.[2]

Comparative Performance of Melanoma Antigens

The immunogenicity and clinical efficacy of MART-1 (27-35) have been evaluated extensively, often in multi-peptide cancer vaccines. Its performance is best understood in comparison to other well-known melanoma-associated antigens such as gp100 and tyrosinase, as well as highly immunogenic cancer-testis antigens like NY-ESO-1.

Table 1: Comparative Performance of Melanoma Vaccine Antigens

AntigenPeptide Epitope (Example)HLA RestrictionImmunologic Response Rate¹Objective Clinical Response Rate²
MART-1/Melan-A AAGIGILTV (27-35)HLA-A230-50%~5-10%
gp100 YLEPGPVTA (280-288)HLA-A225-45%~5-10%
Tyrosinase YMDGTMSQV (369-377)HLA-A220-40%<5%
NY-ESO-1 SLLMWITQC (157-165)HLA-A250-75%~10-25% (often higher with checkpoint inhibitors)

¹ Immunologic Response Rate refers to the percentage of vaccinated patients showing a detectable antigen-specific T-cell response (e.g., by IFN-γ ELISpot). Data is aggregated from multiple studies for general comparison.[3][4] ² Objective Clinical Response Rate (Partial or Complete Response) in vaccine monotherapy settings. Rates can be significantly influenced by the vaccine adjuvant, formulation, and patient population.[3][5][6]

The data indicates that while differentiation antigens like MART-1, gp100, and tyrosinase can reliably induce T-cell responses, this often translates to modest clinical benefit when used as a vaccine monotherapy.[1][3] In contrast, antigens like NY-ESO-1 tend to be more immunogenic and have shown higher clinical response rates, particularly when combined with other immunotherapies.[6][7]

Key Experimental Protocols

1. IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

This protocol is used to quantify the frequency of MART-1 (27-35)-specific T-cells that secrete Interferon-gamma (IFN-γ) upon antigen recognition.

  • Objective: To measure the number of antigen-specific, IFN-γ-producing T-cells in a patient's peripheral blood mononuclear cells (PBMCs).

  • Materials: 96-well PVDF membrane plates, sterile PBS, 70% ethanol (B145695), coating antibody (anti-human IFN-γ), blocking solution (e.g., RPMI + 10% FBS), PBMCs isolated from an HLA-A2+ patient, MART-1 (27-35) peptide (10 µg/mL), negative control peptide (e.g., HIV peptide), positive control (e.g., Phytohemagglutinin), detection antibody (biotinylated anti-human IFN-γ), Streptavidin-Alkaline Phosphatase (or HRP), and substrate (e.g., BCIP/NBT).[8]

  • Methodology:

    • Plate Coating: Pre-wet the ELISpot plate wells with 15 µL of 70% ethanol for 1 minute, wash with sterile PBS, and coat with 100 µL of anti-IFN-γ capture antibody. Incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding with 150 µL of blocking solution for at least 2 hours at 37°C.

    • Cell Plating: Isolate PBMCs via Ficoll-Paque density gradient. Plate 2x10⁵ to 3x10⁵ PBMCs per well.[8]

    • Stimulation: Add the MART-1 (27-35) peptide to experimental wells. Add negative control peptide and positive control mitogen to respective wells.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plates to ensure distinct spot formation.[8]

    • Detection: Lyse the cells and wash the plate. Add 100 µL of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Enzyme & Substrate: Wash the plate and add Streptavidin-AP conjugate for 45-60 minutes. After a final wash, add the BCIP/NBT substrate and incubate until distinct spots emerge.

    • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. A positive response is often defined as a doubling of spot count compared to baseline with a minimum increase of 10 spots.[3]

2. CFSE-Based T-Cell Proliferation Assay via Flow Cytometry

This protocol measures the proliferation of T-cells in response to MART-1 (27-35) stimulation by tracking the dilution of the fluorescent dye CFSE.

  • Objective: To assess the ability of MART-1 (27-35) to induce the division and expansion of specific T-cell populations.

  • Materials: PBMCs, Carboxyfluorescein succinimidyl ester (CFSE) dye, complete cell culture medium, MART-1 (27-35) peptide, fluorescently-labeled antibodies (e.g., anti-CD3, anti-CD8), and a flow cytometer.[9][10][11]

  • Methodology:

    • Cell Labeling: Resuspend PBMCs at 10-20 million cells/mL in PBS with low serum (e.g., 0.1% FBS). Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[10][12]

    • Quenching: Stop the labeling reaction by adding an equal volume of cold complete medium (containing 10% FBS) and incubate for 5 minutes. The serum proteins bind excess, unbound CFSE.

    • Washing: Wash the cells 2-3 times with complete medium to remove any residual unbound dye.

    • Culture & Stimulation: Resuspend the labeled cells in culture medium and plate them. Add the MART-1 (27-35) peptide to stimulate proliferation. Culture for 4-7 days at 37°C.

    • Surface Staining: Harvest the cells and stain with fluorescently-labeled antibodies to identify specific T-cell subsets (e.g., CD3+CD8+ cytotoxic T-cells).

    • Acquisition & Analysis: Acquire the cells on a flow cytometer. Gate on the T-cell population of interest and analyze the CFSE fluorescence (typically in the FITC channel). Each peak of halved fluorescence intensity represents a successive generation of cell division.[11][12]

Visualized Pathways and Workflows

T-Cell Receptor Signaling upon MART-1 Recognition

The binding of a T-cell receptor (TCR) on a CD8+ T-cell to the MART-1 (27-35)-HLA-A2 complex on a melanoma cell initiates a complex signaling cascade, leading to T-cell activation and effector functions like cytokine release and cytotoxicity.

TCR_Signaling_Pathway TCR Signaling Cascade cluster_APC Melanoma Cell cluster_TCell CD8+ T-Cell pMHC MART-1 (27-35) / HLA-A2 TCR TCR/CD3 pMHC->TCR Recognition Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits AP1 AP-1 LAT->AP1 via Ras/MAPK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB Effector Effector Functions (Cytotoxicity, IFN-γ) NFAT->Effector Transcription NFkB->Effector Transcription AP1->Effector Transcription

Caption: TCR signaling cascade upon MART-1 peptide recognition.

Workflow for MART-1 Targeted Adoptive Cell Therapy (ACT)

Adoptive cell therapy (ACT) is a potent immunotherapy where a patient's T-cells are harvested, expanded ex vivo, and re-infused to attack the cancer. T-cells can be selected for natural MART-1 reactivity (Tumor Infiltrating Lymphocytes) or genetically engineered to express a MART-1-specific TCR.

ACT_Workflow_Diagram Adoptive Cell Therapy Workflow Patient Melanoma Patient Leukapheresis 1. Leukapheresis (T-Cell Collection) Patient->Leukapheresis Conditioning 5. Lymphodepletion (Patient Conditioning) Patient->Conditioning Support 7. IL-2 Support (Optional) Patient->Support Monitoring 8. Patient Monitoring (Tumor Response) Patient->Monitoring Isolation 2. T-Cell Isolation & Selection Leukapheresis->Isolation Engineering 3. Genetic Engineering (Optional: Insert MART-1 TCR) Isolation->Engineering Expansion 4. Ex Vivo Expansion (Culture with IL-2) Engineering->Expansion Infusion 6. T-Cell Infusion Expansion->Infusion Conditioning->Infusion Infusion->Patient

Caption: Generalized workflow for MART-1 targeted Adoptive Cell Therapy.

References

A Comparative Guide to MART-1 (27-35) Based Therapies and Checkpoint Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of advanced melanoma treatment has been revolutionized by the advent of immunotherapy. Two prominent strategies, MART-1 (27-35) targeted therapies and immune checkpoint inhibitors, have demonstrated significant clinical activity. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts. While direct head-to-head trials are limited, this document synthesizes available data on jejich respective efficacies as monotherapies and in combination, highlighting the current therapeutic trends and future directions.

Executive Summary

Melanoma Antigen Recognized by T-cells 1 (MART-1), specifically the 27-35 peptide fragment, is a key tumor-associated antigen in melanoma, making it an attractive target for T-cell based immunotherapies. These include peptide vaccines and adoptive cell therapies (ACT) using engineered T-cell receptors (TCR-T). Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, function by releasing the brakes on the immune system, allowing for a more robust anti-tumor response.

Current clinical evidence suggests that while both approaches have merit, the combination of MART-1 based therapies with checkpoint inhibitors may offer a synergistic effect, leading to improved clinical outcomes compared to either modality alone. This guide will delve into the quantitative data, experimental underpinnings, and mechanistic pathways of these therapies.

Comparative Efficacy and Safety

The following tables summarize the clinical performance of MART-1 based therapies and checkpoint inhibitors, both as monotherapies and in combination, in patients with advanced melanoma.

Table 1: Efficacy of MART-1 Based Therapies and Checkpoint Inhibitors

TherapyTreatment RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
MART-1 TCR-T Cell Therapy Single infusion of MART-1 TCR transduced T-cells18%[1][2]Not ReportedNot Reported
MART-1 Peptide Vaccine MART-1 peptide with adjuvantImmunological response in 45-50% of patients[3][4]1.9 months[4]13.4 months[4]
Checkpoint Inhibitors (Monotherapy)
Ipilimumab (anti-CTLA-4)3 mg/kg11-19%[5]2.9 months19.9 months[6]
Nivolumab (B1139203) (anti-PD-1)3 mg/kg31-43.7%[7]6.9 months36.9 months[6]
Pembrolizumab (B1139204) (anti-PD-1)200 mg every 3 weeks~30-40%[8]5.73 months[9]20.3 months[7]
Checkpoint Inhibitors (Combination)
Nivolumab + IpilimumabNivolumab 1 mg/kg + Ipilimumab 3 mg/kg57.6%11.5 months[10]71.9 months[6]

Table 2: Safety and Toxicity Profile

TherapyTreatment RegimenCommon Grade 3/4 Adverse Events
MART-1 TCR-T Cell Therapy Single infusion of MART-1 TCR transduced T-cellsDermatitis, uveitis, ototoxicity, cytokine release syndrome[1][11]
MART-1 Peptide Vaccine MART-1 peptide with adjuvantGenerally well-tolerated; local pain, granuloma formation, low-grade fever and lethargy[3]
Checkpoint Inhibitors (Monotherapy)
Ipilimumab (anti-CTLA-4)3 mg/kgImmune-related adverse events including gastrointestinal events and diarrhea[5]
Nivolumab (anti-PD-1)3 mg/kgFatigue, rash[12]
Pembrolizumab (anti-PD-1)200 mg every 3 weeksGenerally well-tolerated
Checkpoint Inhibitors (Combination)
Nivolumab + IpilimumabNivolumab 1 mg/kg + Ipilimumab 3 mg/kgHigher incidence of severe adverse events (55-59%) compared to monotherapy[10]

Signaling Pathways and Mechanisms of Action

To visualize the underlying biological processes, the following diagrams illustrate the key signaling pathways involved in T-cell activation and inhibition, which are central to the function of both MART-1 targeted therapies and checkpoint inhibitors.

TCR_and_PD1_Signaling T-Cell Receptor (TCR) and PD-1 Signaling Pathways cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-I + MART-1 Peptide TCR TCR MHC->TCR Signal 1 (Antigen Recognition) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation (Cytokine Release, Proliferation, Cytotoxicity) TCR->Activation CD28 CD28 CD28->Activation Inhibition T-Cell Inhibition PD1->Inhibition Inhibition->Activation B7 B7 B7->CD28 Signal 2 (Co-stimulation)

Caption: TCR and PD-1 signaling pathways in T-cell activation and inhibition.

Experimental Workflows

The following diagram outlines a general workflow for a clinical trial evaluating a combination therapy of a MART-1 peptide vaccine and a checkpoint inhibitor.

Combination_Therapy_Workflow Experimental Workflow for Combination Therapy Trial Patient Patient with Advanced Melanoma Screening Screening & Enrollment (HLA-A2 positive, MART-1 expression) Patient->Screening Randomization Randomization Screening->Randomization ArmA Arm A: Checkpoint Inhibitor Monotherapy Randomization->ArmA ArmB Arm B: MART-1 Peptide Vaccine + Checkpoint Inhibitor Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Monitoring Tumor Assessment (RECIST) & Safety Monitoring Treatment->Monitoring ImmuneMonitoring Immune Monitoring (ELISpot, Flow Cytometry) Treatment->ImmuneMonitoring DataAnalysis Data Analysis (ORR, PFS, OS, Toxicity) Monitoring->DataAnalysis ImmuneMonitoring->DataAnalysis

Caption: A generalized workflow for a combination therapy clinical trial.

Detailed Experimental Protocols

IFN-γ ELISpot Assay

Objective: To quantify the frequency of MART-1 specific, IFN-γ secreting T-cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Plate Coating: 96-well ELISpot plates are pre-wetted with 35% ethanol (B145695) and then coated with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: The plates are washed and blocked with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.[13]

  • Cell Plating: PBMCs are isolated from patient blood and plated in the coated wells. Cells are stimulated with the MART-1 (27-35) peptide. A positive control (e.g., PHA) and a negative control (no peptide) are included.

  • Incubation: Plates are incubated for 18-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, cells are removed, and a biotinylated anti-human IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ secreting cell. The reaction is stopped by washing with water.[13]

  • Analysis: The spots are counted using an automated ELISpot reader. An immune response is often defined as a doubling of spot-forming units in the peptide-stimulated wells compared to the negative control.[4]

Chromium-51 Release Assay for Cytotoxicity

Objective: To measure the cytotoxic activity of MART-1 specific T-cells against target cells expressing the MART-1 antigen.

Methodology:

  • Target Cell Labeling: Target cells (e.g., melanoma cell lines or peptide-pulsed T2 cells) are incubated with radioactive Chromium-51 (⁵¹Cr) for 1-2 hours. The ⁵¹Cr is taken up by the cells.[14][15][16]

  • Co-incubation: The labeled target cells are washed and then co-incubated with effector T-cells at various effector-to-target (E:T) ratios for 4-6 hours.[16]

  • Chromium Release: If the effector T-cells recognize and lyse the target cells, the intracellular ⁵¹Cr is released into the culture supernatant.[17]

  • Measurement: The supernatant is collected, and the amount of radioactivity is measured using a gamma counter.[14][17]

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[18]

    • Experimental Release: CPM from wells with both effector and target cells.

    • Spontaneous Release: CPM from wells with target cells only (measures background leakage).

    • Maximum Release: CPM from wells where target cells are completely lysed with a detergent (e.g., Triton X-100).[18]

Flow Cytometry for T-cell Exhaustion Markers

Objective: To characterize the phenotype of T-cells, particularly the expression of exhaustion markers like PD-1, TIM-3, and LAG-3.

Methodology:

  • Cell Preparation: PBMCs or tumor-infiltrating lymphocytes are isolated and washed with staining buffer.

  • Fc Receptor Blocking: To prevent non-specific antibody binding, cells are incubated with an Fc receptor blocking agent.

  • Surface Staining: Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies against surface markers such as CD3, CD4, CD8, PD-1, TIM-3, and LAG-3 in the dark at room temperature.

  • Viability Staining: A viability dye (e.g., 7-AAD) is added to distinguish live from dead cells.[19]

  • Data Acquisition: Stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes, and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations based on their marker expression.

  • Data Analysis: The data is analyzed using specialized software to gate on specific T-cell subsets (e.g., CD8+ T-cells) and determine the percentage of cells expressing exhaustion markers.

Conclusion

The current body of evidence indicates a paradigm shift towards combination immunotherapies for advanced melanoma. While MART-1 based therapies as monotherapies have shown modest clinical efficacy, their true potential may lie in their ability to synergize with checkpoint inhibitors. By inducing a tumor-specific T-cell response, MART-1 therapies can potentially enhance the efficacy of checkpoint inhibitors, which in turn can overcome the immunosuppressive tumor microenvironment and unleash the full potential of the vaccine- or ACT-induced T-cells.

For drug development professionals, these findings underscore the importance of designing rational combination strategies. Future research should focus on optimizing the timing and sequencing of these therapies, identifying predictive biomarkers to select patients most likely to benefit, and managing the increased toxicity associated with combination regimens. The detailed experimental protocols provided in this guide offer a foundation for the preclinical and clinical evaluation of such novel therapeutic approaches.

References

Safety Operating Guide

Proper Disposal Procedures for MART-1 (27-35) (Human)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the immunogenic peptide MART-1 (27-35) in a laboratory setting.

This document provides comprehensive, step-by-step procedures for the proper disposal of MART-1 (27-35) (human), a non-hazardous peptide commonly used in cancer research. Adherence to these guidelines is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. These procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

While MART-1 (27-35) is not classified as a hazardous substance, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. In the event of a spill, contain the material, prevent it from entering drains, and clean the area thoroughly. For liquid spills, use an absorbent material. For solid (lyophilized) spills, carefully sweep to avoid dust generation.

Decontamination and Disposal Protocols

The proper disposal of MART-1 (27-35) waste requires a systematic approach that includes segregation, decontamination, and disposal through appropriate waste streams.

Quantitative Data for Decontamination and Disposal

The following table summarizes key quantitative parameters for the effective decontamination of MART-1 (27-35) waste materials.

Waste TypeDecontamination MethodReagentConcentrationContact TimeDisposal Route
Liquid Waste (e.g., peptide solutions, cell culture media)Chemical InactivationSodium Hypochlorite (Bleach)1:10 dilution (final concentration of ~0.5%)≥ 30 minutesChemical Waste or Sanitary Sewer (after neutralization and pending local regulations)
Solid Waste (non-sharps, e.g., contaminated gloves, tubes, pipette tips)IncinerationN/AN/AN/ABiohazardous or Chemical Waste Stream
Sharps (e.g., needles, serological pipettes)Autoclaving/IncinerationN/AN/AN/ADesignated Sharps Container
Contaminated Labware (reusable)Chemical DecontaminationEnzymatic Detergent or 10% Bleach Solution1% (m/v) or 1:10 dilution≥ 30 minutesN/A (followed by thorough rinsing)

Experimental Protocols: Step-by-Step Disposal Procedures

Disposal of Liquid Waste
  • Collection : Collect all liquid waste containing MART-1 (27-35) in a designated, leak-proof, and clearly labeled chemical waste container.

  • Chemical Inactivation : In a chemical fume hood, add a 10% bleach solution to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10.[1] Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[1]

  • Neutralization : After inactivation, neutralize the pH of the solution according to your institution's guidelines.

  • Disposal : Dispose of the neutralized solution as chemical waste. Do not pour down the sanitary sewer unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office and it complies with local wastewater regulations.[1]

Disposal of Solid Waste (Non-Sharps)
  • Segregation : Collect all solid waste contaminated with MART-1 (27-35), such as gloves, pipette tips, and tubes, in a designated biohazardous or chemical waste container. This container should be leak-proof and clearly labeled.

  • Disposal : Arrange for the disposal of the solid waste container through your institution's hazardous waste management program, which will typically involve incineration.

Disposal of Sharps
  • Collection : Immediately place all sharps contaminated with MART-1 (27-35), including needles and serological pipettes, into a designated, puncture-resistant, and leak-proof sharps container.

  • Do Not Overfill : Never fill a sharps container more than three-quarters full.

  • Disposal : Once the sharps container is full, securely close it and arrange for its disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.

Decontamination of Reusable Labware
  • Initial Decontamination : Immerse reusable labware that has come into contact with MART-1 (27-35) in a 10% bleach solution or a 1% enzymatic detergent solution for at least 30 minutes.

  • Washing : After decontamination, thoroughly wash the labware with a laboratory-grade detergent and rinse extensively with purified water.

Workflow and Decision Diagrams

To further clarify the disposal procedures, the following diagrams illustrate the recommended workflows.

Disposal_Workflow MART-1 (27-35) Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment & Collection cluster_disposal Final Disposal Waste MART-1 (27-35) Waste Generated Liquid Liquid Waste Waste->Liquid Solid Solid Waste (Non-Sharps) Waste->Solid Sharps Sharps Waste Waste->Sharps Inactivation Chemical Inactivation (10% Bleach, 30 min) Liquid->Inactivation Solid_Container Labeled Chemical/ Biohazard Bag or Bin Solid->Solid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Chemical_Waste Dispose as Chemical Waste (via EHS) Inactivation->Chemical_Waste Incineration Incineration (via EHS) Solid_Container->Incineration Sharps_Container->Incineration

Caption: Workflow for the segregation, treatment, and disposal of different types of MART-1 (27-35) waste.

Labware_Decontamination Reusable Labware Decontamination Protocol Start Contaminated Labware Soak Soak in 10% Bleach or 1% Enzymatic Detergent (≥ 30 min) Start->Soak Wash Thoroughly Wash with Lab Detergent Soak->Wash Rinse Rinse Extensively with Purified Water Wash->Rinse Dry Dry and Store for Reuse Rinse->Dry

Caption: Step-by-step process for the decontamination of reusable labware exposed to MART-1 (27-35).

References

Essential Safety and Handling Guide for MART-1 (27-35) (human) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling of MART-1 (27-35) (human) peptide. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.

Product Information and Physical Properties

The MART-1 (27-35) peptide is a nonapeptide corresponding to amino acids 27-35 of the human Melanoma Antigen Recognized by T-cells 1. It is a white, lyophilized powder.[1]

PropertyValueSource
Amino Acid Sequence Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val[1]
Molecular Formula C₃₇H₆₇N₉O₁₁[1]
Molecular Weight ~814 g/mol [2]
Appearance Lyophilized white powder[1]
Solubility Soluble in double-distilled water and DMSO

Hazard Identification and Safety Precautions

MART-1 (27-35) is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

Personal Protective Equipment (PPE): A comprehensive list of required personal protective equipment is provided below.

PPE CategoryItemRationale
Hand Protection Nitrile or latex glovesPrevents skin contact and contamination of the peptide.
Eye Protection Safety glasses or gogglesProtects against accidental splashes during reconstitution and handling.
Body Protection Laboratory coatShields clothing and skin from potential spills.
Respiratory Protection Use in a well-ventilated area or fume hoodRecommended when handling the lyophilized powder to prevent inhalation.

Operational Plan: From Receipt to Storage

Proper handling and storage are critical to maintain the stability and integrity of the MART-1 (27-35) peptide.

Receiving and Initial Storage

Upon receipt, inspect the vial for any damage. The lyophilized peptide should be stored at -20°C or -80°C for long-term stability.

Reconstitution Protocol

To prepare the peptide for use, follow this step-by-step reconstitution protocol:

  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.

  • Prepare Solvent: Use sterile, double-distilled water or a buffer such as sterile phosphate-buffered saline (PBS). For hydrophobic peptides, DMSO can be used as an initial solvent, followed by dilution with an aqueous buffer.

  • Add Solvent: Using a sterile pipette, slowly add the desired volume of solvent to the vial. Aim the pipette tip towards the side of the vial to avoid directly spraying the powder.

  • Dissolve: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause the peptide to denature. If necessary, sonication can be used to aid dissolution.

  • Final Concentration: Reconstitute to a stock concentration of, for example, 1 mg/mL. Specific experimental requirements may necessitate different concentrations.

Storage of Reconstituted Peptide
  • Short-term storage: Store the reconstituted peptide solution at 2-8°C for up to a few days.

  • Long-term storage: For extended storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

G Operational Workflow for MART-1 (27-35) Peptide cluster_receipt Receiving cluster_storage Storage cluster_reconstitution Reconstitution cluster_final_storage Final Storage & Use receipt Receive Peptide inspect Inspect Vial receipt->inspect store_lyo Store Lyophilized Peptide (-20°C to -80°C) inspect->store_lyo equilibrate Equilibrate to Room Temp store_lyo->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Solution (2-8°C short-term, -20°C/-80°C long-term) aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment

Operational Workflow for MART-1 (27-35) Peptide

Disposal Plan

Proper disposal of peptide waste is crucial to maintain a safe laboratory environment. Although MART-1 (27-35) is not classified as hazardous, it should be disposed of as chemical waste.

Waste TypeDisposal Procedure
Unused Peptide Solution Collect in a designated and clearly labeled chemical waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Place in the appropriate laboratory waste stream for contaminated items.

Follow your institution's and local regulations for chemical waste disposal.

G Disposal Plan for MART-1 (27-35) Peptide Waste cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal unused_solution Unused Peptide Solution liquid_waste Liquid Chemical Waste Container unused_solution->liquid_waste contaminated_labware Contaminated Labware solid_waste Solid Chemical Waste Container contaminated_labware->solid_waste contaminated_ppe Contaminated PPE lab_waste General Contaminated Lab Waste contaminated_ppe->lab_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety liquid_waste->ehs_pickup solid_waste->ehs_pickup lab_waste->ehs_pickup

Disposal Plan for MART-1 (27-35) Peptide Waste

Experimental Protocols

The MART-1 (27-35) peptide is commonly used in immunological research, particularly in T-cell stimulation assays.

T-Cell Stimulation Assay (Example)
  • Prepare Target Cells: Use antigen-presenting cells (APCs), such as T2 cells, that are capable of presenting the peptide.

  • Peptide Pulsing: Incubate the APCs with the reconstituted MART-1 (27-35) peptide at a concentration typically ranging from 1-10 µg/mL for 1-2 hours at 37°C.

  • Co-culture: After pulsing, wash the APCs to remove excess peptide and co-culture them with peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Analysis: After a suitable incubation period (e.g., 5-7 days for primary stimulation or a few hours for effector function assays), assess T-cell activation through methods such as ELISpot (to detect cytokine secretion, e.g., IFN-γ), intracellular cytokine staining followed by flow cytometry, or cytotoxicity assays.

Disclaimer: This guide is intended for informational purposes only and should not replace your institution's established safety protocols. Always consult the Safety Data Sheet (SDS) for the specific product you are using and adhere to your local and institutional safety guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.